3,3,3-Trifluoro-1-propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c4-3(5,6)1-2-7/h7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBGBTNNPRCVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65530-60-1 | |
| Record name | Poly(difluoromethylene), α-fluoro-ω-(2-hydroxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65530-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30870950 | |
| Record name | 3,3,3-Trifluoropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2240-88-2, 65530-60-1 | |
| Record name | 3,3,3-Trifluoro-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Trifluoropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(difluoromethylene), α-fluoro-ω-(2-hydroxyethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3,3-Trifluoro-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3,3-Trifluoro-1-propanol (CAS No. 2240-88-2)
Abstract: This guide provides a comprehensive technical overview of 3,3,3-Trifluoro-1-propanol (CAS No. 2240-88-2), a pivotal fluorinated building block in modern chemistry. We will delve into its fundamental physicochemical and spectroscopic properties, explore its reactivity, and highlight its critical applications in pharmaceutical and agrochemical research. The document includes detailed safety protocols and a validated experimental workflow, offering researchers, scientists, and drug development professionals a practical and in-depth resource for utilizing this versatile compound.
Introduction: The Strategic Importance of the Trifluoromethyl Group
This compound is a colorless liquid that has gained significant traction as a key intermediate in organic synthesis.[1][2] Its structure, featuring a terminal trifluoromethyl (–CF3) group, imparts unique and highly desirable properties not found in its non-fluorinated analog, n-propanol. The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, known to enhance metabolic stability, bioavailability, and binding affinity by altering lipophilicity and pKa.[3][4][5]
The strong electron-withdrawing nature of the three fluorine atoms creates a powerful inductive effect along the carbon backbone. This fundamentally alters the electron density of the entire molecule, most notably increasing the acidity of the hydroxyl proton and influencing the reactivity of the adjacent methylene groups. This guide will elucidate how these electronic properties translate into practical advantages in the laboratory and in industrial applications.[6][7]
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of reproducible science. The identity and purity of this compound can be unequivocally confirmed through an analysis of its physical and spectral data.
Key Physicochemical Properties
The defining physical characteristics of this compound are summarized below. These values are critical for reaction setup, solvent selection, and purification procedures such as distillation.
| Property | Value | Source(s) |
| CAS Number | 2240-88-2 | [3][8] |
| Molecular Formula | C₃H₅F₃O | [3][9] |
| Molecular Weight | 114.07 g/mol | [6] |
| Appearance | Colorless to almost colorless clear liquid | [2][6] |
| Density | 1.294 - 1.3 g/cm³ | [3][6] |
| Boiling Point | 100 °C | [3][6] |
| Flash Point | 37 °C (98.6 °F) | [3] |
| Refractive Index (n20D) | 1.32 | [3][6] |
| Solubility in Water | Fully miscible | [1][2] |
| pKa | 14.09 ± 0.10 (Predicted) | [10] |
Spectroscopic Signature
Spectroscopic analysis provides a fingerprint of the molecule. Below are the expected features in key analytical techniques.
-
¹H NMR: The proton NMR spectrum is relatively simple. The triplet corresponding to the hydroxyl proton (–OH) will vary in chemical shift depending on concentration and solvent. The methylene group adjacent to the oxygen (–CH₂OH) will appear as a quartet due to coupling with the adjacent CF₃-CH₂ group. The methylene group adjacent to the trifluoromethyl group (CF₃–CH₂) will appear as a quartet of triplets, a more complex pattern resulting from coupling to both the –CF₃ and –CH₂OH groups.
-
¹³C NMR: The carbon spectrum will show three distinct signals. The carbon bearing the hydroxyl group will be the most downfield. The carbon adjacent to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon of the trifluoromethyl group itself will also be a quartet with a large coupling constant.
-
¹⁹F NMR: The fluorine NMR will show a single signal, a triplet, due to coupling with the two protons of the adjacent methylene group (–CH₂–).
-
IR Spectroscopy: The infrared spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, typical of the O-H stretching of an alcohol. Strong C-F stretching bands will also be prominent in the 1000-1350 cm⁻¹ region.[11]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z 114. Key fragmentation patterns include the loss of water and cleavage of the C-C bonds.[9]
Core Applications in Research and Development
The unique electronic properties of this compound make it more than just a solvent; it is an active participant and a strategic building block in synthesis.
As a Specialty Solvent
Due to its polarity, ability to form hydrogen bonds, and thermal stability, it serves as an effective solvent for a range of organic reactions, particularly where enhanced solubility of fluorinated reagents or intermediates is required.[6] Its increased acidity compared to non-fluorinated alcohols can also play a role in promoting certain acid-catalyzed reactions.
A Cornerstone Building Block in Medicinal and Agrochemical Chemistry
The primary application of this compound is as a synthetic intermediate.[1] It is a key precursor for introducing the 3,3,3-trifluoropropyl moiety into larger molecules. This is particularly valuable in:
-
Pharmaceuticals: The trifluoromethyl group is known to block metabolic oxidation at that position, increasing the half-life and bioavailability of a drug candidate.[3]
-
Agrochemicals: Similar to pharmaceuticals, incorporating this group can lead to pesticides and herbicides with enhanced efficacy and better environmental profiles.[3][6]
The alcohol can be readily converted into other functional groups such as esters, ethers, halides, and amines, making it a versatile entry point for a wide array of trifluoromethylated target molecules.
Experimental Protocol: Synthesis of 3,3,3-Trifluoropropyl Acetate
This section provides a robust, step-by-step protocol for a classic Fischer esterification, demonstrating a common use of this compound.
Principle and Rationale
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. We use a catalytic amount of strong acid (e.g., sulfuric acid) to protonate the carbonyl oxygen of the acetic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of this compound. The reaction is driven to completion by removing water, a byproduct, typically through azeotropic distillation or the use of a Dean-Stark apparatus.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting alcohol. The final product's identity and purity are confirmed via NMR and IR spectroscopy, comparing the obtained spectra with known data.
Step-by-Step Methodology
-
Glassware Preparation: Ensure all glassware (a 250 mL round-bottom flask, condenser, and Dean-Stark trap) is thoroughly dried in an oven at 120 °C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator. Rationale: This prevents the introduction of water, which would shift the reaction equilibrium back towards the starting materials.
-
Reagent Charging: To the round-bottom flask, add a magnetic stir bar, this compound (11.4 g, 0.1 mol), glacial acetic acid (9.0 g, 0.15 mol, 1.5 eq), and toluene (80 mL) as the azeotroping solvent.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise. Caution: This is an exothermic process.
-
Reaction Setup: Assemble the Dean-Stark apparatus and condenser. Begin circulating cold water through the condenser.
-
Heating: Heat the reaction mixture to a gentle reflux using a heating mantle. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom.
-
Monitoring: Continue refluxing until no more water is collected in the trap (approximately 3-5 hours). Monitor the reaction by GC if available.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO₂ evolution will cause pressure buildup.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (50 mL), then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Purify the resulting crude oil by fractional distillation under atmospheric pressure to yield 3,3,3-trifluoropropyl acetate as a clear liquid.
Workflow Visualization
Caption: Workflow for Fischer Esterification.
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound is a hazardous chemical that requires careful handling.[12]
Hazard Identification and GHS Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapor | [11][13] |
| Acute Toxicity, Oral | 💀 | Danger | H301: Toxic if swallowed | [11][14] |
| Skin Irritation | ❗ | Warning | H315: Causes skin irritation | [1][11] |
| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation | [1][11] |
| STOT SE 3 | ❗ | Warning | H335: May cause respiratory irritation | [11][13] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a well-ventilated laboratory, preferably inside a certified chemical fume hood.[12][14] Use explosion-proof electrical equipment.[12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly sealed safety goggles and a face shield.[14]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.[14]
-
Respiratory Protection: If working outside a fume hood or if irritation occurs, use a NIOSH-approved respirator with an organic vapor cartridge.[12]
-
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly after handling.[12] Keep away from heat, sparks, and open flames.[12]
Storage and Disposal Logic
Proper storage is crucial for maintaining chemical integrity and ensuring safety.
Caption: Safe Storage Decision Flowchart.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][15] Recommended storage temperature is often between 2-8 °C.[6][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][16] Do not dispose of down the drain.
Conclusion
This compound is a powerful tool in the arsenal of the modern chemist. Its unique properties, derived from the terminal trifluoromethyl group, provide a reliable pathway to novel compounds with enhanced biological and material characteristics. Understanding its physicochemical properties, reactivity, and safety requirements is paramount to leveraging its full potential responsibly and effectively. This guide serves as a foundational resource for researchers aiming to incorporate this versatile building block into their synthetic programs.
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3,3,3-Trifluoro-1-propanol IUPAC name and structure
An In-Depth Technical Guide to 3,3,3-Trifluoro-1-propanol: Properties, Synthesis, and Applications in Modern Chemistry
Executive Summary
This compound is a pivotal fluorinated alcohol that serves as a versatile building block and intermediate in numerous fields of advanced chemical synthesis.[1] Its unique properties, imparted by the terminal trifluoromethyl (CF₃) group, make it an indispensable component in the development of pharmaceuticals, agrochemicals, and high-performance materials.[1][2][3] The incorporation of the CF₃ moiety is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of active pharmaceutical ingredients (APIs).[4][5][6] This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical identity, physicochemical properties, detailed synthetic protocols, key applications, and essential safety and handling procedures, tailored for professionals in research and development.
Chemical Identity and Structure
IUPAC Nomenclature and Key Identifiers
The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its chemical structure.
Molecular Structure
The structure consists of a three-carbon propanol backbone with a hydroxyl group (-OH) at position 1 and a trifluoromethyl group (-CF₃) at position 3. The strong electronegativity of the fluorine atoms significantly influences the molecule's electronic properties.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its application in synthesis, dictating reaction conditions, solvent choice, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 114.07 g/mol | [1][2][7][10] |
| Appearance | Clear, colorless liquid | [11][12] |
| Boiling Point | 100-101 °C | [1][2][3] |
| Density | 1.294 g/cm³ (at 25 °C) | [2][3] |
| Flash Point | 37 °C (98.6 °F) | [2][3] |
| Solubility in Water | Fully miscible | [3][11][12] |
| Refractive Index (n20/D) | 1.32 | [1][2][3] |
| pKa | 14.09 ± 0.10 (Predicted) | [12] |
Synthesis and Manufacturing
While several synthetic routes to this compound exist, including the reduction of 3,3,3-trifluoropropionaldehyde[13], a common and efficient industrial method involves the catalytic hydrogenolysis of a halogenated precursor. This approach is valued for its high yield and selectivity.
Detailed Experimental Protocol: Synthesis from 2-bromo-3,3,3-trifluoropropan-1-ol
This protocol is based on a patented method involving a one-step dehalogenation-hydrogenation reaction.[11][14] The causality behind this choice is the direct conversion under catalytic conditions, which avoids harsh reagents and complex intermediates.
Step-by-Step Methodology:
-
Reactor Charging: To a 300 mL stainless steel autoclave, add 54 g of 2-bromo-3,3,3-trifluoropropan-1-ol (starting material), 79 g of methanol (solvent), 9.7 g of activated Raney Nickel (catalyst), and 19.3 g of potassium carbonate (acid scavenger).[11]
-
System Purging: Seal the autoclave. Stir the mixture and purge the system by evacuating and refilling with hydrogen gas three times. This step is critical to remove atmospheric oxygen, which can deactivate the catalyst and create a potential explosion hazard.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to 5 MPa.[11] The high pressure increases hydrogen concentration in the solution, driving the catalytic reaction forward.
-
Reaction Execution: Heat the reactor to 80 °C while maintaining vigorous stirring.[11] The elevated temperature provides the necessary activation energy for the C-Br bond cleavage and subsequent hydrogenation. The reaction is typically maintained for 3.0 hours.
-
Cool-down and Depressurization: Upon reaction completion (monitored by GC or TLC), stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a fume hood.
-
Purification: Filter the reaction mixture to remove the Raney Ni catalyst. The final product, this compound, is isolated and purified from the filtrate by fractional distillation, yielding a product with 95.0% purity.[11]
Synthesis Workflow Visualization
Caption: Workflow for the Synthesis of this compound.
Core Applications in Research and Development
The utility of this compound is extensive, primarily stemming from the unique influence of the trifluoromethyl group on molecular properties.
Role in Pharmaceutical Drug Design
The CF₃ group is a "metabolic shield" and a modulator of physicochemical properties. Its incorporation into drug candidates via intermediates like this compound is a cornerstone of modern medicinal chemistry.[6]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methyl or ethyl group with a CF₃ group can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][5]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule.[5] This can improve its ability to cross cellular membranes and the blood-brain barrier, which is critical for CNS-active agents.
-
Receptor Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, potentially leading to stronger and more selective binding interactions with target proteins.[4]
Agrochemical Intermediates
In the agrochemical sector, this compound is used to synthesize advanced pesticides and herbicides.[2][3] The rationale is similar to that in pharmaceuticals: the trifluoromethyl group enhances the efficacy, environmental persistence, and target specificity of the active ingredients.[2]
Advanced Materials and Polymers
The compound is a monomer or additive in the synthesis of specialty polymers and coatings. The presence of fluorine imparts desirable properties such as:
-
High Thermal Stability: Resistance to heat-induced degradation.
-
Chemical Resistance: Inertness to corrosive chemicals and solvents.[1]
-
Hydrophobicity: Water-repellent properties crucial for high-performance coatings.[2]
Safety, Handling, and Storage
Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.[2]
GHS Hazard Classification
| Hazard Class | GHS Statement | Pictogram |
| Flammable Liquid | H226: Flammable liquid and vapor | 🔥 |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | 💀 |
| Skin Irritation | H315: Causes skin irritation | ! |
| Eye Irritation | H319: Causes serious eye irritation | ! |
| STOT (Single Exposure) | H335: May cause respiratory irritation | ! |
| Source:[3][7][9] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][15]
-
PPE: Wear appropriate protective gear, including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[9][15]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[15]
-
First Aid: In case of skin contact, wash immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate emergency medical help.[9][15]
Storage and Incompatibility
-
Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][9] The recommended storage temperature is between 2-8°C.[1][12]
-
Incompatibilities: Keep away from strong oxidizing agents.[3]
Conclusion
This compound is more than a simple fluorinated alcohol; it is an enabling tool for innovation in the life sciences and material science sectors. Its strategic application allows chemists to precisely engineer the properties of molecules, leading to safer, more effective drugs and more durable materials. A thorough understanding of its synthesis, properties, and handling is essential for leveraging its full potential responsibly and effectively.
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An In-depth Technical Guide to the Physical Properties of 3,3,3-Trifluoro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Modern Chemistry
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, modulated lipophilicity, and altered receptor binding affinities, are invaluable to the drug development professional.[1][2] Among the class of fluorinated building blocks, 3,3,3-Trifluoro-1-propanol (CAS 2240-88-2) emerges as a compound of significant interest.[2] Its utility as a versatile solvent, a key synthetic intermediate, and a precursor to advanced polymers warrants a deeper understanding of its fundamental physical properties.[3][4][5]
This guide provides an in-depth analysis of the boiling point and density of this compound. Moving beyond a simple recitation of values, we will explore the underlying intermolecular forces and structural attributes that govern these characteristics, offering a comparative analysis with its non-fluorinated analogue, n-propanol. This foundational knowledge is critical for its effective application in synthesis, formulation, and materials science.
Core Physical Properties: A Comparative Analysis
The physical properties of an organic compound are a direct manifestation of its molecular structure and the resulting intermolecular forces. To fully appreciate the influence of the trifluoromethyl (-CF₃) group, a direct comparison with the parent alcohol, n-propanol, is instructive.
| Property | This compound | n-Propanol |
| Molecular Formula | C₃H₅F₃O[3][6][7] | C₃H₈O[8] |
| Molecular Weight ( g/mol ) | 114.07[3][7][9] | 60.10[8] |
| Boiling Point (°C) | 100 - 101[6][10][11] | 97.2[11][12][13] |
| Density (g/cm³ at 20°C) | ~1.294[6][10][11] | ~0.803[11][12] |
Physicochemical Rationale: The Influence of the Trifluoromethyl Group
At first glance, the boiling points of this compound and n-propanol appear remarkably similar, while their densities are starkly different. This observation necessitates a deeper dive into the molecular-level interactions.
The Decisive Role of Molecular Weight in Density
The most dramatic difference between the two molecules is their density. This is primarily attributable to the significant difference in atomic mass between fluorine (18.998 amu) and hydrogen (1.008 amu). The substitution of three hydrogen atoms with three fluorine atoms nearly doubles the molecular weight of the propanol backbone (114.07 g/mol vs. 60.10 g/mol ).[8][9] This substantial increase in mass, packed into a similarly sized molecule, results in a much higher density for the fluorinated compound.
A Complex Interplay of Forces Governing the Boiling Point
The boiling point is a measure of the energy required to overcome intermolecular forces in the liquid state. For alcohols, the dominant forces are hydrogen bonding, dipole-dipole interactions, and London dispersion forces.
-
Hydrogen Bonding: The primary hydroxyl (-OH) group in both molecules allows for strong hydrogen bonding, which is the main reason for their relatively high boiling points compared to non-polar compounds of similar molecular weight.
-
The Electron-Withdrawing Effect: The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect pulls electron density away from the C-C bonds and, subsequently, from the hydroxyl group. This makes the hydroxyl proton more acidic and can influence the strength of the hydrogen bonds.
-
Dipole Moment and Dispersion Forces: The C-F bonds are highly polar, creating a strong molecular dipole. However, the trifluoromethyl group is also larger and more electron-rich than a methyl group, leading to stronger London dispersion forces.
The similar boiling points of this compound (100°C) and n-propanol (97.2°C) suggest a balancing act of these competing factors. While the increased molecular weight and stronger dispersion forces of the fluorinated alcohol would be expected to raise the boiling point, the disruption of the hydrogen-bonding network by the bulky, electron-withdrawing -CF₃ group may counteract this effect. The net result is a boiling point that is only slightly higher than its non-fluorinated counterpart.
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Introduction: The Molecular Profile of a Versatile Fluorinated Alcohol
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,3,3-Trifluoro-1-propanol
This compound (TFP) is a structurally simple yet chemically significant fluorinated alcohol. Its molecular formula is C₃H₅F₃O, with a molecular weight of approximately 114.07 g/mol .[1][2][3][4][5][6] The molecule consists of a propanol backbone with a trifluoromethyl group at the C-3 position. This terminal -CF₃ group is a powerful electron-withdrawing moiety that profoundly influences the molecule's physical and chemical properties, including its acidity, boiling point, and solvent characteristics.[5] These unique attributes make TFP a valuable building block in the synthesis of pharmaceuticals and agrochemicals, as well as a specialized solvent in organic reactions and polymer chemistry.[5][7][8]
A thorough understanding of its spectroscopic signature is paramount for researchers and drug development professionals for unambiguous identification, purity assessment, and quality control. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of structural chemistry.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Perspective
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a fluorinated compound like TFP, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.
¹H NMR Spectroscopy
The proton NMR spectrum of TFP displays three distinct signals corresponding to the three different proton environments: the hydroxyl (-OH) proton, the methylene protons on C-1 (-CH₂-), and the methylene protons on C-2 (-CH₂-).
-
Causality of Signal Characteristics:
-
-CH₂- (C-1): These protons are adjacent to the electron-withdrawing hydroxyl group. They appear as a triplet due to coupling with the two protons on C-2.
-
-CH₂- (C-2): These protons experience the strongest deshielding effect due to their proximity to the highly electronegative -CF₃ group. Their signal is split into a quartet by the three equivalent fluorine atoms on C-3. Further splitting into a triplet by the C-1 protons results in a complex multiplet, often described as a triplet of quartets (tq).
-
-OH: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet but can couple with the C-1 protons under anhydrous conditions to form a triplet.
-
Table 1: Summary of ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~3.9 | Triplet (t) | ~6.1 | -CH₂- (C-1) |
| ~2.5 | Triplet of Quartets (tq) | ³J(H-H) ≈ 6.1, ³J(H-F) ≈ 10.5 | -CH₂- (C-2) |
| Variable | Broad Singlet (s) | - | -OH |
Note: Data is typically acquired in CDCl₃. Chemical shifts and coupling constants are approximate and can vary slightly based on experimental conditions.
Caption: Key NMR spin-spin couplings in TFP.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon backbone. Due to the presence of fluorine, carbon signals are split by C-F coupling.
-
Causality of Signal Characteristics:
-
C-1: This carbon is attached to the hydroxyl group and shows a signal at a typical chemical shift for an alcohol. It experiences a three-bond coupling (³J(C-F)) to the fluorine atoms, appearing as a quartet.
-
C-2: This carbon is adjacent to the -CF₃ group and is thus deshielded. It exhibits a two-bond coupling (²J(C-F)) to the fluorines, also resulting in a quartet.
-
C-3: This carbon is directly bonded to three fluorine atoms, causing a significant downfield shift and a very strong one-bond coupling (¹J(C-F)). This signal appears as a large quartet.
-
Table 2: Summary of ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~125 | Quartet (q) | ¹J(C-F) ≈ 277 | C-3 (-CF₃) |
| ~59 | Quartet (q) | ³J(C-F) ≈ 4 | C-1 (-CH₂OH) |
| ~33 | Quartet (q) | ²J(C-F) ≈ 30 | C-2 (-CH₂CF₃) |
Note: Data referenced against TMS. Values are approximate.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorinated compounds.[9] The large chemical shift range makes signal separation straightforward.[10][11]
-
Causality of Signal Characteristics: The three fluorine atoms of the -CF₃ group are chemically equivalent. They couple with the two adjacent protons on C-2, resulting in a signal that is split into a triplet according to the n+1 rule.
Table 3: Summary of ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ -75 | Triplet (t) | ³J(F-H) ≈ 10.5 | -CF₃ |
Note: Chemical shifts are referenced to an external standard, typically CFCl₃ at 0.00 ppm.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Tune the NMR spectrometer to the ¹⁹F frequency. Acquire a proton-coupled spectrum. ¹⁹F NMR is a high-sensitivity nucleus, so fewer scans are generally needed than for ¹³C NMR.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Interpretation of Key Absorptions:
-
O-H Stretch: A strong and broad absorption band in the 3600-3200 cm⁻¹ region is the hallmark of the alcohol's hydroxyl group. The broadening is due to intermolecular hydrogen bonding.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are characteristic of the sp³ C-H bonds in the methylene groups.
-
C-F Stretch: The most intense bands in the spectrum are typically the C-F stretching vibrations, which appear in the 1300-1100 cm⁻¹ region. The high electronegativity of fluorine and the polarity of the C-F bond lead to a large change in dipole moment during vibration, resulting in very strong absorption.
-
C-O Stretch: A moderate to strong band around 1050 cm⁻¹ corresponds to the C-O single bond stretch.
-
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| 2960 - 2880 | Medium | C-H Stretch | Methylene (-CH₂-) |
| 1300 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |
| ~1050 | Strong | C-O Stretch | Primary Alcohol |
Source of representative data: PubChem.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its structure.
-
Interpretation of the Mass Spectrum: In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is formed by the loss of an electron. For TFP, the molecular ion peak is expected at an m/z (mass-to-charge ratio) of 114. This peak may be weak due to the molecule's propensity to fragment.
-
Key Fragmentation Pathways:
-
Loss of H₂O: Alcohols readily lose a water molecule, leading to a fragment at m/z 96 (M-18).
-
α-Cleavage: Cleavage of the C1-C2 bond is common for primary alcohols, which would result in the loss of a C₂H₂F₃ radical, leaving a [CH₂OH]⁺ fragment at m/z 31.
-
Loss of CF₃: The C2-C3 bond can cleave to lose a trifluoromethyl radical (•CF₃), resulting in a fragment at m/z 45 ([C₂H₄OH]⁺).
-
McLafferty Rearrangement is not possible as it requires a γ-hydrogen and a carbonyl group.
-
Table 5: Major Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Identity |
| 114 | [C₃H₅F₃O]⁺˙ | Molecular Ion (M⁺˙) |
| 96 | [C₃H₃F₃]⁺˙ | [M - H₂O]⁺˙ |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
| 45 | [C₂H₄OH]⁺ | [M - CF₃]⁺ |
| 31 | [CH₂OH]⁺ | Hydroxymethyl cation |
Source of representative data: NIST WebBook.[2]
Caption: Proposed EI-MS fragmentation pathways for TFP.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Inject a dilute solution of TFP in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or, more commonly, a gas chromatography (GC) inlet.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The spectroscopic profile of this compound is distinct and informative. ¹H and ¹⁹F NMR reveal the characteristic spin-spin couplings between the protons and the terminal trifluoromethyl group, while ¹³C NMR confirms the carbon framework and the strong electronic influence of the fluorine atoms. IR spectroscopy provides clear evidence of the hydroxyl and trifluoromethyl functional groups, and mass spectrometry elucidates the molecular weight and predictable fragmentation patterns. Together, these techniques provide a comprehensive and self-validating system for the unequivocal identification and characterization of this important fluorinated building block, ensuring its reliable use in research and development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137512, this compound. PubChem. [Link]
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NIST (2024). This compound. NIST Chemistry WebBook, SRD 69. [Link]
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NIST (2024). This compound Data Page. NIST Chemistry WebBook, SRD 69. [Link]
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NIST (2024). This compound Notes. NIST Chemistry WebBook, SRD 69. [Link]
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The Royal Society of Chemistry (2024). Supplementary Information. RSC Publishing. [Link]
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University of Ottawa (2024). 19Fluorine NMR. NMR Facility. [Link]
-
AZoM (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,3,3-Trifluoro-1-propanol
Introduction: The Spectroscopic Impact of the Trifluoromethyl Group
In the landscape of modern drug development and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating chemical and physical properties. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of lipophilicity, metabolic stability, and binding affinity. Consequently, the precise and unambiguous characterization of trifluoromethylated compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of a model fluorinated building block, 3,3,3-trifluoro-1-propanol (HO-CH₂-CH₂-CF₃). We will move beyond a simple description of the spectra to explore the underlying physical principles, focusing on how the potent electronic effects of the -CF₃ group manifest in chemical shifts and through-bond spin-spin couplings. Understanding these effects is crucial for researchers to confidently interpret NMR data for novel and complex fluorinated molecules. The principles discussed herein are grounded in established spectroscopic theory and validated by empirical data from reliable sources such as the Spectral Database for Organic Compounds (SDBS).[1][2][3]
Molecular Structure and Atom Numbering
For clarity throughout this guide, the atoms of this compound are numbered as follows. This convention will be used in all spectral assignments and discussions.
Caption: IUPAC numbering for this compound.
Part 1: Analysis of the ¹H NMR Spectrum
The proton NMR spectrum of this compound is a classic example of how fluorine coupling patterns can elucidate a molecule's structure. The strong electronegativity of the fluorine atoms creates a significant inductive effect that deshields adjacent protons, shifting them downfield. Furthermore, the spin-active ¹⁹F nucleus (I=1/2, 100% natural abundance) couples to protons through multiple bonds, leading to complex but informative signal multiplicities.
Expected Spectral Features:
-
H1 (Methylene protons at C1, -CH₂OH): These protons are adjacent to the hydroxyl group and two bonds away from the C2 methylene group. They are also four bonds removed from the fluorine atoms. Their signal is expected to be a triplet of quartets (tq) .
-
Causality: The triplet arises from coupling to the two equivalent H2 protons (³JHH). The quartet arises from a weaker, long-range coupling to the three equivalent fluorine atoms (⁴JHF). The chemical shift is primarily influenced by the adjacent oxygen atom, placing it significantly downfield.
-
-
H2 (Methylene protons at C2, -CH₂CF₃): These protons are sandwiched between the C1 methylene and the C3 trifluoromethyl group. They are three bonds from both the H1 protons and the fluorine atoms. This proximity to the powerful electron-withdrawing -CF₃ group results in a pronounced downfield shift. The signal is anticipated to be a quartet of triplets (qt) .
-
Causality: The quartet splitting is due to the strong three-bond coupling to the three equivalent fluorine atoms (³JHF). This is superimposed on the triplet splitting from coupling to the two H1 protons (³JHH).
-
-
H-O (Hydroxyl proton): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It typically appears as a broad singlet. In very pure, non-protic solvents, it may resolve as a triplet due to coupling with the adjacent H1 protons (³JHH).
¹H NMR Data Summary
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-O (-OH ) | Variable (e.g., ~1.8) | broad singlet (br s) | N/A |
| H2 (-CH₂ CF₃) | ~2.45 | quartet of triplets (qt) | ³JHF ≈ 11 Hz, ³JHH ≈ 6.5 Hz |
| H1 (HOCH₂ -) | ~3.92 | triplet (t) | ³JHH ≈ 6.5 Hz |
Note: In the actual spectrum from SDBS, the four-bond H-F coupling for H1 is not resolved, and the signal appears as a simple triplet. This is common for small ⁴J couplings that may be smaller than the signal's line width.
¹H NMR Coupling Network
The following diagram illustrates the key spin-spin coupling interactions responsible for the observed multiplicities in the ¹H NMR spectrum.
Caption: ¹H-¹⁹F spin-spin coupling network in this compound.
Part 2: Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments and reveals the profound influence of fluorine through C-F coupling constants. These couplings, which are not removed by standard ¹H decoupling, provide irrefutable evidence for the proximity of carbon atoms to the -CF₃ group. The magnitude of the ⁿJCF coupling constant characteristically decreases as the number of intervening bonds (n) increases.
Expected Spectral Features:
-
C1 (-CH₂OH): This carbon, attached to the electronegative oxygen, will be the most deshielded of the sp³ carbons, appearing furthest downfield. It exhibits a three-bond coupling to the fluorine atoms (³JCF), resulting in a quartet.
-
Causality: The through-bond coupling mechanism transmits spin information from the fluorine nuclei to C1, splitting the signal into a quartet (n+1 rule, where n=3 for the three fluorine atoms). The coupling constant is moderate in size.
-
-
C2 (-CH₂CF₃): This carbon is two bonds away from the fluorines. It will also appear as a quartet due to ²JCF coupling.
-
Causality: The geminal C-F coupling (²JCF) is significantly larger than the three-bond coupling, a hallmark of fluorinated aliphatic systems. The strong inductive effect of the -CF₃ group also shifts this carbon downfield relative to a standard alkane carbon.
-
-
C3 (-CF₃): This carbon is directly bonded to three fluorine atoms, resulting in a very large one-bond coupling constant (¹JCF). The signal is a prominent quartet.
-
Causality: The ¹JCF coupling is the largest in the spectrum, typically >250 Hz, due to the direct orbital overlap between the carbon and fluorine nuclei.[4][5] This large splitting can sometimes cause the quartet's peaks to be mistaken for noise by novice spectroscopists, but their characteristic 1:3:3:1 intensity ratio (for a rapidly relaxing carbon) and symmetrical spacing are definitive. The chemical shift is significantly downfield due to the direct attachment of three highly electronegative atoms.
-
¹³C NMR Data Summary
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C2 (-C H₂CF₃) | ~33.5 | quartet (q) | ²JCF ≈ 31 Hz |
| C1 (HOC H₂-) | ~59.4 | quartet (q) | ³JCF ≈ 3.5 Hz |
| C3 (-C F₃) | ~126.8 | quartet (q) | ¹JCF ≈ 277 Hz |
¹³C NMR Coupling Network
This diagram visualizes the C-F couplings that define the ¹³C NMR spectrum.
Caption: ¹³C-¹⁹F spin-spin coupling network in this compound.
Part 3: Experimental Protocol for NMR Analysis
The acquisition of high-quality NMR data is predicated on a robust and validated experimental methodology. The following protocol outlines the standard procedure for analyzing this compound.
Workflow: From Sample Preparation to Spectral Analysis
Sources
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 3,3,3-Trifluoro-1-propanol
Abstract
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a uniquely powerful analytical technique in modern chemical and pharmaceutical sciences. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and an exceptionally wide chemical shift range make it an invaluable tool for the structural elucidation and environmental probing of organofluorine compounds.[1][2] This guide provides an in-depth exploration of the ¹⁹F NMR chemical shifts of 3,3,3-Trifluoro-1-propanol, a key fluorinated building block. We will dissect the core principles governing its spectral signature, analyze the profound influence of experimental parameters, and present a validated protocol for acquiring high-fidelity data. This document is intended for researchers, scientists, and drug development professionals who utilize fluorinated molecules and seek to leverage the full potential of ¹⁹F NMR spectroscopy.
The Preeminence of ¹⁹F NMR in Fluorine Chemistry
The ¹⁹F nucleus possesses intrinsic properties that make it highly amenable to NMR analysis. With a nuclear spin of ½, it yields sharp, well-resolved signals, while its high gyromagnetic ratio provides a sensitivity that is approximately 83% that of the proton (¹H).[3] However, the most distinguishing feature of ¹⁹F NMR is its vast chemical shift dispersion, which can span over 800 ppm.[1] This wide range minimizes the signal overlap that can often complicate ¹H spectra, allowing for the clear resolution of distinct fluorine environments within a molecule.[4]
Unlike ¹H NMR, where chemical shifts are primarily dictated by diamagnetic shielding effects, ¹⁹F chemical shifts are heavily influenced by the paramagnetic shielding term.[1][5] This term is exquisitely sensitive to the electronic environment surrounding the fluorine nucleus, making the ¹⁹F chemical shift a precise reporter on factors such as molecular structure, conformation, and intermolecular interactions.[5][6]
Understanding the ¹⁹F NMR Spectrum of this compound
This compound (TFPrOH) is a primary alcohol with a terminal trifluoromethyl (CF₃) group. This structure gives rise to a characteristic ¹⁹F NMR spectrum.
Chemical Shift
The CF₃ group in aliphatic compounds like TFPrOH typically resonates in a specific region of the ¹⁹F NMR spectrum. While broad ranges for CF₃ groups are often cited between -50 and -70 ppm (relative to CFCl₃), the local electronic environment created by the adjacent alkyl chain and terminal hydroxyl group refines this position.[1] The electron-withdrawing nature of the CF₃ group is a dominant factor, but as we will explore, this intrinsic shift is significantly modulated by external conditions.
Spin-Spin Coupling
The three equivalent fluorine nuclei of the CF₃ group couple with the two protons on the adjacent methylene (–CH₂–) group. According to the n+1 rule, this interaction splits the ¹⁹F NMR signal into a triplet . The magnitude of this three-bond coupling (³JHF) provides valuable structural information. It is important to note that ¹⁹F nuclei can participate in long-range couplings, but the most prominent feature for this molecule is the triplet arising from the geminal CH₂ group.[1]
Caption: A validated workflow for acquiring high-quality ¹⁹F NMR spectra.
Step 1: Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent appropriate for the experimental goals (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar aprotic environment).
-
Concentration: Prepare the sample to a known concentration (e.g., 10-50 mM). For studies on concentration effects, prepare a dilution series.
-
Reference Standard: Add a suitable internal reference standard. The choice of reference is critical and should be inert and soluble. CFCl₃ is the primary standard (δ = 0.0 ppm), but its volatility makes it impractical. A common, water-soluble secondary standard is trifluoroacetic acid (TFA), though its chemical shift can be pH-dependent. [7][8]It is imperative to report the reference compound, its concentration, and the solvent used. [9]4. NMR Tube: Use a high-quality NMR tube. For trace analysis or to avoid potential contaminants, quartz tubes are recommended over standard borosilicate glass, which can sometimes leach fluorinated species. [10]
Reference Compound Chemical Shift (δ, ppm vs. CFCl₃) Notes Trichlorofluoromethane (CFCl₃) 0.00 Primary standard; volatile. Trifluoroacetic Acid (TFA) -76.55 Common secondary standard; shift can be pH/solvent dependent. Hexafluorobenzene (C₆F₆) -164.9 Suitable for organic solvents. | Benzotrifluoride (C₆H₅CF₃) | -63.72 | Suitable for organic solvents. |
Table 2: Common ¹⁹F NMR Reference Standards. [7][8]
Step 2: Instrument Parameters
-
Tuning and Shimming: Tune the NMR probe to the ¹⁹F frequency. Perform standard shimming procedures on the locked sample to optimize magnetic field homogeneity.
-
Initial Survey Spectrum: Due to the wide chemical shift range of ¹⁹F, acquire an initial spectrum with a very large spectral width (e.g., >250 ppm or 100,000 Hz) to unambiguously identify the peak and avoid aliasing (spectral folding). [11]3. Optimize Spectral Window: Once the TFPrOH triplet is located, reduce the spectral width to encompass the signal with adequate baseline on either side. This improves digital resolution and sensitivity.
-
Pulse Calibration: Calibrate the 90° pulse width for ¹⁹F on the specific sample.
-
Acquisition Parameters:
-
Decoupling: For a simplified spectrum showing only a triplet, use ¹H decoupling. For observing the full coupling pattern, acquire a ¹H-coupled spectrum.
-
Relaxation Delay (d1): For quantitative measurements, the relaxation delay between scans should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei to ensure full relaxation. [12]A typical starting value is 2-5 seconds.
-
Number of Scans (nt): Adjust based on sample concentration to achieve the desired signal-to-noise ratio.
-
Step 3: Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening) if necessary to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes. Apply a polynomial baseline correction to ensure a flat baseline for accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the internal reference peak to its known literature value.
-
Analysis: Measure the chemical shift (δ) of the triplet's center. If a coupled spectrum was acquired, measure the ³JHF coupling constant in Hertz (Hz). Integrate the signal if quantitative analysis is required.
Conclusion
The ¹⁹F NMR chemical shift of this compound is a powerful, multi-faceted parameter that extends far beyond simple structural confirmation. It is a sensitive probe of the molecule's microenvironment, reflecting intricate changes in solvent polarity, hydrogen bonding, concentration, and temperature. By understanding the causality behind these experimental variables and implementing a rigorous, self-validating analytical workflow, researchers can unlock a wealth of information. For professionals in drug discovery and materials science, mastering the interpretation of these shifts provides a decisive advantage in characterizing molecular interactions, optimizing reaction conditions, and elucidating the behavior of fluorinated compounds in complex systems.
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Scribd. 19f NMR Reference Standards 0. [Link]
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Ieong, M., et al. (2014). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. [Link]
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Jasiukaitytė-Grojzdek, E., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. [Link]
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Isbester, P. K., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
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NCBI. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. [Link]
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Butts, C. P., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry - ACS Publications. [Link]
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Gerig, J. T. Fluorine NMR. [Link]
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Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]
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Harris, R. K., et al. (2000). Fluorine-19 NMR investigation of poly(trifluoroethylene). Polymer. [Link]
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Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A beginner's guide to 19F NMR and its role in drug screening. Future Medicinal Chemistry. [Link]
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Cobb, J. S. L., et al. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]
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University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]
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Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. [Link]
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ResearchGate. Room temperature 19 F NMR spectrum of fluorine-intercalated graphite C 4.5 F at 28.07 MHz. [Link]
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Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]
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The In-Depth Fragmentation Behavior of 3,3,3-Trifluoro-1-propanol in Mass Spectrometry
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 3,3,3-Trifluoro-1-propanol (C₃H₅F₃O, MW: 114.0664). As a compound of interest in various chemical and pharmaceutical applications, a thorough understanding of its mass spectral behavior is paramount for its unambiguous identification. This document elucidates the formation of the principal fragment ions, including the base peak at m/z 31 and other significant ions at m/z 64 and 65, through detailed mechanistic explanations. The interplay between the hydroxyl group and the strongly electron-withdrawing trifluoromethyl group dictates a unique fragmentation pattern, which is explored in detail. This guide is intended to serve as an authoritative resource for scientists and professionals working with fluorinated compounds.
Introduction: The Significance of this compound
This compound is a fluorinated alcohol with increasing relevance in synthetic chemistry and drug development.[1][2] Its unique properties, imparted by the trifluoromethyl group, make it a valuable building block and solvent. Mass spectrometry, particularly utilizing electron ionization, is a cornerstone technique for the structural elucidation and identification of such volatile organic compounds. The fragmentation pattern observed in a mass spectrum serves as a molecular fingerprint, providing invaluable structural information. For this compound, the fragmentation is a compelling case study in the influence of a potent inductive effect on the fragmentation of a primary alcohol.
Electron Ionization Mass Spectrum of this compound: A Quantitative Overview
The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. While the molecular ion (M⁺˙) at m/z 114 is often of low abundance, which is typical for primary alcohols, the spectrum is dominated by fragments resulting from specific bond cleavages. The most significant ions are summarized in the table below.
| m/z | Proposed Fragment Ion | Relative Intensity |
| 31 | [CH₂OH]⁺ | Base Peak (100%) |
| 64 | [M - H₂O - F]⁺ or [C₃H₂F₂]⁺ | High |
| 65 | [M - H₂O - HF]⁺˙ or [C₃H₃F₂]⁺ | High |
| 95 | [M - F]⁺ or [C₃H₅F₂O]⁺ | Moderate |
| 94 | [M - HF]⁺˙ or [C₃H₄F₂O]⁺˙ | Moderate |
| 45 | [C₂H₂F]⁺ | Moderate |
| 83 | [CF₃CH₂]⁺ | Moderate |
| 69 | [CF₃]⁺ | Low |
| 114 | [C₃H₅F₃O]⁺˙ (Molecular Ion) | Low |
Note: Relative intensities are estimations based on spectral data from the NIST Chemistry WebBook and PubChem.[1][3]
Deciphering the Fragmentation Pathways: A Mechanistic Exploration
The fragmentation of this compound under electron ionization is governed by the initial formation of a molecular ion, which then undergoes a series of competing fragmentation reactions. The presence of the highly electronegative fluorine atoms significantly influences the stability of the resulting ions and radicals.
Formation of the Base Peak (m/z 31): The Signature of a Primary Alcohol
The most abundant ion in the spectrum, the base peak at m/z 31 , is characteristic of a primary alcohol. This fragment, the hydroxymethyl cation ([CH₂OH]⁺), is formed through α-cleavage, a homolytic cleavage of the C-C bond adjacent to the oxygen atom. This process is highly favored due to the resonance stabilization of the resulting oxonium ion.
Caption: Formation of the m/z 31 base peak via α-cleavage.
The Prominent Ions at m/z 64 and 65: A Cascade of Eliminations
The ions observed at m/z 64 and m/z 65 are indicative of sequential neutral losses involving water and fluorine/hydrogen fluoride. The initial step is likely the loss of a water molecule (18 Da) from the molecular ion, a common fragmentation pathway for alcohols.
The resulting ion at m/z 96 ([C₃H₃F₃]⁺˙) can then lose a fluorine radical (19 Da) to form the ion at m/z 77 , or more favorably, undergo rearrangement and lose a hydrogen fluoride molecule (20 Da) to form the ion at m/z 76 . However, the observed prominent peaks are at m/z 64 and 65. A plausible explanation involves a more complex rearrangement.
A likely pathway to m/z 65 involves the loss of a water molecule followed by the elimination of a fluorine radical and a hydrogen radical, or a concerted loss. The formation of m/z 64 could then occur through the loss of a hydrogen radical from the m/z 65 ion.
Caption: Proposed pathway to ions m/z 65 and 64.
Formation of Other Significant Fragments
-
m/z 95 ([M - F]⁺): The loss of a fluorine radical from the molecular ion gives rise to the fragment at m/z 95. This is a common fragmentation for fluorinated compounds.
-
m/z 94 ([M - HF]⁺˙): The elimination of a neutral hydrogen fluoride molecule from the molecular ion results in the ion at m/z 94.
-
m/z 83 ([CF₃CH₂]⁺): This fragment can be formed by the cleavage of the C-C bond between the two methylene groups, with the charge retained on the trifluoroethyl fragment.
-
m/z 69 ([CF₃]⁺): Cleavage of the C-C bond adjacent to the trifluoromethyl group results in the formation of the trifluoromethyl cation. The stability of this cation contributes to the observation of this peak, although at a lower intensity.
-
m/z 45: This ion is likely the fluoroethene cation ([C₂H₂F]⁺), formed through a more complex rearrangement and fragmentation process.
Experimental Protocol: Acquiring the Mass Spectrum of this compound
To obtain the electron ionization mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) system is recommended.
Sample Preparation
-
Prepare a dilute solution of this compound (approximately 100 ppm) in a high-purity volatile solvent such as methanol or acetonitrile.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph:
-
Injection Port: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program: Start at 40°C for 2 minutes, then ramp at 10°C/min to 200°C and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 150.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Caption: Standard workflow for GC-MS analysis.
Conclusion: A Unique Fragmentation Fingerprint
The mass spectrum of this compound is a clear illustration of the directing effects of functional groups in mass spectrometry. The primary alcohol moiety dictates the formation of the characteristic m/z 31 base peak through α-cleavage. Concurrently, the strong electron-withdrawing nature of the trifluoromethyl group facilitates the loss of fluorine and hydrogen fluoride, leading to a series of other significant fragment ions. This detailed understanding of its fragmentation behavior is crucial for the confident identification of this compound in complex matrices and for the structural elucidation of related fluorinated compounds.
References
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National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). This compound. In PubChem. Retrieved from [Link]
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An In-depth Technical Guide to the FT-IR Spectrum Analysis of 3,3,3-Trifluoro-1-propanol
This guide provides a comprehensive analysis of 3,3,3-Trifluoro-1-propanol using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of spectral data to explain the underlying principles that govern the molecule's vibrational behavior. We will explore the causal relationships between molecular structure and spectral features, present a robust experimental protocol, and interpret the resulting spectrum with authoritative detail.
Section 1: The Molecular Context of this compound
Understanding the FT-IR spectrum begins with the molecule itself. This compound (C₃H₅F₃O) is a primary alcohol with a terminal trifluoromethyl (-CF₃) group.[1][2] This structure presents several key functional groups whose vibrations will be IR-active: the hydroxyl group (O-H), the alkyl chain (C-H), the carbon-oxygen bond (C-O), and the highly polar carbon-fluorine bonds (C-F).
The defining feature of this molecule is the intense inductive effect of the -CF₃ group. The high electronegativity of the fluorine atoms withdraws electron density along the carbon backbone. This electronic influence modifies the bond strengths and dipole moments of adjacent functional groups, leading to predictable shifts in their characteristic vibrational frequencies compared to a non-fluorinated analogue like 1-propanol.
Caption: Molecular structure and key functional groups of this compound.
Section 2: Interpreting the FT-IR Spectrum: A Band-by-Band Analysis
The FT-IR spectrum of this compound is a composite of absorptions from its constituent bonds. Each peak corresponds to a specific vibrational mode—a stretching or bending motion—that is excited by infrared radiation of a specific frequency.
The O-H Stretching Region (3600 - 3200 cm⁻¹)
The most prominent feature in the spectrum of any alcohol is the hydroxyl (O-H) stretch. In a neat liquid sample of this compound, this appears as a very intense and broad absorption band centered around 3300-3400 cm⁻¹.[3][4]
-
Causality: The broadening is a direct consequence of intermolecular hydrogen bonding. In the liquid state, molecules are in close proximity, and the hydroxyl group of one molecule forms a hydrogen bond with the oxygen of a neighbor. This creates a population of molecules with a wide range of O-H bond strengths and, consequently, a broad range of absorption frequencies.[5] Unassociated or "free" O-H groups, typically seen only in the gas phase or highly dilute solutions, would show a sharper peak around 3600 cm⁻¹.[3][5]
The C-H Stretching Region (3000 - 2850 cm⁻¹)
Just to the right of the O-H band, sharp peaks corresponding to the C-H stretching vibrations of the two methylene (-CH₂-) groups are observed. These typically appear in the 2850-3000 cm⁻¹ range.[6][7] The presence of these bands confirms the aliphatic nature of the molecule's backbone.
The Fingerprint Region (Below 1500 cm⁻¹)
This region is complex, containing a multitude of stretching and bending vibrations that are highly specific to the molecule's overall structure.
-
C-F Stretching Vibrations (1400 - 1000 cm⁻¹): The most intense and characteristic signals for this compound appear in this region. The C-F bonds are highly polar, resulting in very strong absorptions. A -CF₃ group typically produces multiple strong bands due to symmetric and asymmetric stretching modes.[8] Expect to see very strong, sharp absorptions between approximately 1350 cm⁻¹ and 1100 cm⁻¹. These bands are a definitive signature of the trifluoromethyl group.
-
C-O Stretching Vibration (ca. 1050 cm⁻¹): A strong band corresponding to the C-O stretch of the primary alcohol is expected. For primary alcohols, this band typically appears in the 1050-1260 cm⁻¹ range.[4] The electron-withdrawing effect of the -CF₃ group can slightly shift this frequency.
-
CH₂ Bending Vibrations (ca. 1450 cm⁻¹): The scissoring motion of the methylene groups gives rise to a moderately intense band around 1450 cm⁻¹.[6]
Summary of Key Vibrational Bands
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |
| 3500 - 3200 | Strong, Broad | O-H Stretch (Hydrogen Bonded) | Broadness is a key indicator of intermolecular hydrogen bonding.[3][5] |
| 3000 - 2850 | Medium, Sharp | C-H Asymmetric & Symmetric Stretch | Confirms the presence of -CH₂- groups.[6] |
| ~1450 | Medium | CH₂ Bend (Scissoring) | A characteristic bending motion of the alkyl chain. |
| 1350 - 1100 | Very Strong | C-F Asymmetric & Symmetric Stretch | The most intense and defining peaks for this molecule, confirming the -CF₃ group.[8] |
| ~1050 | Strong | C-O Stretch | Characteristic of a primary alcohol.[4] |
Section 3: Experimental Protocol for High-Fidelity Spectrum Acquisition
To ensure the collection of a trustworthy and reproducible FT-IR spectrum, a validated methodology is essential. Attenuated Total Reflectance (ATR) is the preferred technique for liquid samples due to its simplicity and minimal sample preparation requirements.[9][10]
The ATR-FTIR Workflow
The following protocol outlines a self-validating system for acquiring the FT-IR spectrum of this compound.
Caption: Standard Operating Procedure for ATR-FTIR analysis of a liquid sample.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and the internal environment is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
Crystal Cleaning: The ATR crystal (commonly diamond or zinc selenide) must be impeccably clean.[11] Wipe the crystal surface gently with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.
-
Background Collection (Self-Validation Step 1): With the clean, dry crystal, collect a background spectrum. This critical step measures the instrument's response and the ambient environment.[12] The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data contains only information from the sample itself.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.[13] Ensure the crystal surface is fully covered by the sample.
-
Engage ATR Press: If your accessory has a press, lower it to ensure optimal contact between the liquid and the crystal. For a neat liquid, minimal pressure is required.
-
Spectrum Acquisition: Configure the software with standard parameters (e.g., spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an average of 16 to 32 scans to improve the signal-to-noise ratio).[11][14] Initiate the scan.
-
Post-Analysis Cleaning (Self-Validation Step 2): After the measurement is complete, lift the press and thoroughly clean the sample from the crystal using the same procedure as in Step 2. This prevents cross-contamination of subsequent measurements.[11]
-
Data Processing: Use the spectrometer software to perform any necessary data processing, such as baseline correction and peak labeling, to finalize the spectrum for interpretation.
Section 4: Conclusion
The FT-IR spectrum of this compound provides a rich dataset for structural confirmation and analysis. The key identifying features are the broad, hydrogen-bonded O-H stretch around 3300-3400 cm⁻¹ and, most definitively, the series of very strong C-F stretching absorptions between 1350 and 1100 cm⁻¹. By understanding the influence of the molecule's structure—particularly the electron-withdrawing -CF₃ group—on its vibrational modes, researchers can interpret the spectrum with a high degree of confidence. Adherence to a rigorous, self-validating experimental protocol, such as the ATR-FTIR method detailed here, is paramount for generating high-quality, reliable data essential for research and development applications.
References
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Retrieved from [Link]
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Various Authors. (2021). How to prepare a liquid sample for FTIR spectrum? ResearchGate. Retrieved from [Link]
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Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Retrieved from [Link]
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Wang, L., et al. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-5. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Johnson, C. J., et al. (2019). Infrared Photodissociation Spectroscopy of Fluoride–Anion Hexafluoroisopropanol Complexes: Solvation-Suppressed Proton Transfer. The Journal of Physical Chemistry A. Retrieved from [Link]
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ResearchGate. (n.d.). Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3 F. Retrieved from [Link]
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Cebi, N., et al. (2018). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration. Food Additives & Contaminants: Part A. Retrieved from [Link]
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Badawi, H. M., & Förner, W. (2007). Conformational analysis and vibrational assignments of 2,2,3,3-tetrafluoro-1-propanol CHF2CF2CH2OH as three-rotors system. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(4-5), 1352-60. Retrieved from [Link]
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Jawhari, T., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Spectroscopy Journal. Retrieved from [Link]
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Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to the pKa and Acidity of 3,3,3-Trifluoro-1-propanol
Abstract
This technical guide provides a comprehensive analysis of the acidity and pKa of this compound (TFP), a fluorinated alcohol of significant interest in the pharmaceutical, agrochemical, and material science sectors. We will explore the fundamental principles governing its acidity, centered on the powerful inductive effect of the trifluoromethyl group. This document contrasts the physicochemical properties of TFP with its non-fluorinated analog, 1-propanol, presents a detailed protocol for the experimental determination of its pKa via ¹⁹F NMR spectroscopy, and discusses the practical implications of its unique acidity in drug development and chemical synthesis. This guide is intended for researchers, scientists, and professionals who utilize fluorinated compounds and require a deep, mechanistic understanding of their properties.
Introduction: The Significance of Fluorinated Alcohols
In modern chemical and pharmaceutical sciences, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly alter the physicochemical and pharmacokinetic profiles of a compound.[1] Fluorinated alcohols, such as this compound, have emerged as versatile building blocks and specialized solvents.[2] They are instrumental in the synthesis of novel pharmaceuticals, where the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1][3] Understanding the acidity of these alcohols is paramount, as it dictates their reactivity, nucleophilicity, and behavior as hydrogen-bond donors, all of which are critical for their application.
This guide focuses specifically on this compound (CAS 2240-88-2), dissecting the electronic effects that define its acidity and providing a framework for its precise measurement and practical application.
The Physicochemical Landscape of Acidity: A Comparative Analysis
An alcohol's acidity is quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa value (pKa = -logKa). A lower pKa value signifies a stronger acid. The acidity of a simple aliphatic alcohol, like 1-propanol, is generally low, with a pKa value making it a slightly weaker acid than water.[4][5]
The introduction of highly electronegative substituents dramatically alters this property. The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups used in organic chemistry, exerting a powerful negative inductive effect (-I effect).[6]
Mechanism of Acidity Enhancement in this compound:
-
Inductive Electron Withdrawal: The three highly electronegative fluorine atoms pull electron density away from the C3 carbon. This effect is transmitted sequentially through the sigma bonds of the carbon backbone (C3→C2→C1→O).
-
Polarization of the O-H Bond: The withdrawal of electron density from the oxygen atom makes the O-H bond more polarized. This weakens the bond and facilitates the dissociation of the proton (H⁺).
-
Stabilization of the Conjugate Base: Most importantly, the inductive effect stabilizes the resulting alkoxide anion (3,3,3-trifluoropropoxide). The negative charge on the oxygen is effectively dispersed or "smeared" across the molecule towards the electron-withdrawing trifluoromethyl group.[5][7] This charge delocalization makes the conjugate base more stable and, consequently, the parent alcohol more acidic.[5]
This effect diminishes with distance. For instance, 2,2,2-trifluoroethanol (pKa ≈ 12) is considerably more acidic than ethanol (pKa ≈ 16) because the -CF₃ group is closer to the hydroxyl group.[5] While this compound has the -CF₃ group one carbon further away, its influence remains significant.
Data Presentation: Comparative pKa Values
The following table summarizes the pKa values of TFP and related compounds to provide quantitative context.
| Compound | Structure | pKa Value | Rationale for Acidity |
| 1-Propanol | CH₃CH₂CH₂OH | >14[4][8] | Baseline acidity for a C3 alcohol. |
| This compound | CF₃CH₂CH₂OH | 14.09 ± 0.10 (Predicted) [9][10] | Increased acidity due to the strong inductive effect of the distal -CF₃ group. |
| Ethanol | CH₃CH₂OH | 15.9[7] | A common reference alcohol. |
| 2,2,2-Trifluoroethanol | CF₃CH₂OH | ~12[5] | Significantly more acidic due to the proximity of the -CF₃ group to the OH. |
| Water | H₂O | 14.0 | A universal reference for acidity. |
Experimental Determination of pKa: A Protocol Using ¹⁹F NMR Spectroscopy
While predicted pKa values are useful, experimental verification is crucial for rigorous scientific application. NMR-based chemical shift perturbation is a powerful and precise method for determining pKa values, especially for fluorinated compounds where the ¹⁹F nucleus serves as a highly sensitive probe.[11]
Principle:
The chemical shift of the fluorine nuclei in this compound is highly sensitive to the electronic environment. The protonation state of the nearby hydroxyl group (R-OH vs. R-O⁻) significantly alters this environment. By monitoring the ¹⁹F chemical shift as a function of pH, a titration curve can be generated, from which the pKa can be accurately determined using the Henderson-Hasselbalch equation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent system (e.g., D₂O or a mixed H₂O/D₂O system). Ensure the solvent does not interfere with the NMR signals of interest.
-
Prepare a series of buffered solutions with known, precise pH values spanning a range of at least 3-4 pH units centered around the predicted pKa (~pH 12 to 16, which may require the use of strongly basic solutions and careful calibration).
-
Add a consistent aliquot of the TFP stock solution to each buffered solution in NMR tubes.
-
-
NMR Data Acquisition:
-
Acquire ¹⁹F NMR spectra for each sample at a constant, controlled temperature.
-
Record the chemical shift (δ) of the -CF₃ signal for each spectrum. The signal should be a singlet (or a triplet if coupling to the adjacent -CH₂ is resolved).
-
-
Data Analysis:
-
Plot the observed ¹⁹F chemical shift (δ_obs) as a function of pH. This will generate a sigmoidal titration curve.
-
The pKa is the pH at which the alcohol is 50% deprotonated. This corresponds to the inflection point of the sigmoidal curve.
-
Fit the data to the following equation, a linearized form of the Henderson-Hasselbalch relationship for NMR data: δ_obs = (δ_acidic * 10^(pKa-pH) + δ_basic) / (1 + 10^(pKa-pH)) Where:
-
δ_obs is the observed chemical shift at a given pH.
-
δ_acidic is the chemical shift of the fully protonated species (R-OH).
-
δ_basic is the chemical shift of the fully deprotonated species (R-O⁻).
-
pKa is the value to be determined.
-
-
-
Self-Validation and Trustworthiness:
-
The quality of the sigmoidal fit (R² value) provides an internal validation of the data's consistency.
-
Running a duplicate titration confirms reproducibility.
-
The limiting chemical shifts (δ_acidic and δ_basic) obtained from the fit should correspond to the plateaus of the titration curve, providing a logical check on the results.
-
Visualization of Experimental Workflow
Caption: Workflow for pKa determination of this compound via ¹⁹F NMR.
Implications for Researchers and Drug Development Professionals
The enhanced acidity of this compound is not merely a chemical curiosity; it is a critical feature that underpins its utility.
-
As a Synthetic Building Block: In chemical synthesis, the hydroxyl group of TFP can be deprotonated under milder conditions than that of non-fluorinated alcohols. The resulting 3,3,3-trifluoropropoxide is a more stable and less basic nucleophile, which can lead to improved selectivity and yields in reactions such as Williamson ether synthesis or esterifications. This makes TFP an invaluable intermediate for introducing the trifluoropropyl moiety into drug candidates.[2][3]
-
In Pharmaceutical Design: The incorporation of the CF₃CH₂CH₂O- fragment can significantly improve a drug's metabolic profile. The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, increasing the drug's half-life. Furthermore, the electronic properties of this group can modulate a molecule's binding affinity to its target receptor.[1]
-
As a Specialized Solvent: Fluorinated alcohols are excellent hydrogen-bond donors and can stabilize reactive intermediates.[2] The specific acidity of TFP contributes to its unique solvent properties, making it suitable for promoting certain types of organic reactions.
Conclusion
This compound presents a compelling case study in the power of inductive effects to modulate molecular properties. Its acidity is significantly enhanced compared to 1-propanol, a direct consequence of the electron-withdrawing trifluoromethyl group stabilizing its conjugate base. With a predicted pKa of approximately 14.09, it occupies a distinct chemical space that makes it a highly valuable tool for chemists in pharmaceutical and materials development.[9][10] A precise understanding of this acidity, ideally confirmed through rigorous experimental methods like ¹⁹F NMR spectroscopy, is essential for harnessing its full potential in designing the next generation of advanced molecules.
References
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Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. [Link]
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- Dakenchem. Key Benefits of this compound in Pharma.
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Ashenhurst, J. (2014). Acidity and Basicity of Alcohols. Master Organic Chemistry. [Link]
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Savage, P. (2018). Acidity of alcohols in the gas phase. YouTube. [Link]
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National Center for Biotechnology Information. Superelectrophiles and the effects of trifluoromethyl substituents. [Link]
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LibreTexts Chemistry. (2021). 8.2: Properties of Alcohols and Phenols. [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 137512. [Link]
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Vasiloiu, M., et al. (2021). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by ¹⁹F-NMR. Environmental Science & Technology. [Link]
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Solubility of 3,3,3-Trifluoro-1-propanol in water and organic solvents
An In-Depth Technical Guide to the Solubility of 3,3,3-Trifluoro-1-propanol in Water and Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a fluorinated alcohol of significant interest in the pharmaceutical and chemical industries. The document elucidates the underlying molecular principles governing its solubility in aqueous and organic media, with a particular focus on the profound influence of the trifluoromethyl group. While quantitative solubility data in a broad range of organic solvents is not extensively published, this guide synthesizes available qualitative information and provides a robust framework for understanding its miscibility. Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of its solubility is presented, empowering researchers to generate precise data tailored to their specific applications.
Introduction: The Unique Physicochemical Profile of this compound
This compound (TFPA), with the chemical formula C₃H₅F₃O, is a colorless liquid that has garnered considerable attention as a versatile building block and solvent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its unique properties, including thermal stability and the ability to stabilize reactive intermediates, stem from the presence of the trifluoromethyl (-CF₃) group.[3] Understanding the solubility of TFPA is paramount for its effective application in reaction chemistry, purification processes, and formulation development. This guide delves into the specifics of its solubility, moving beyond simple statements of miscibility to explain the intricate interplay of intermolecular forces at play.
Key Physical Properties of this compound:
| Property | Value | Source(s) |
| CAS Number | 2240-88-2 | [4] |
| Molecular Formula | C₃H₅F₃O | [4] |
| Molecular Weight | 114.07 g/mol | [5] |
| Boiling Point | 100 °C | [6] |
| Density | 1.294 g/cm³ | [6] |
| Flash Point | 37 °C | [6] |
| Water Solubility | Fully miscible |
The Molecular Basis of Solubility: A Tale of Two Ends
The solubility of this compound is dictated by the dual nature of its molecular structure: a hydrophilic hydroxyl (-OH) group and a lipophilic, yet highly polar, trifluoromethyl (-CF₃) group. The interplay of these two moieties governs its interactions with different solvent classes.
Aqueous Solubility: The Dominance of Hydrogen Bonding
This compound is fully miscible with water. This complete solubility is primarily attributed to the ability of its hydroxyl group to act as both a hydrogen bond donor and acceptor, forming strong intermolecular hydrogen bonds with water molecules. The process of dissolution in water can be visualized as the integration of TFPA molecules into the hydrogen-bonded network of water.
Caption: Hydrogen bonding network of TFPA in water.
The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the hydroxyl proton, enhancing its hydrogen bond donating capability compared to its non-fluorinated analog, 1-propanol. This stronger hydrogen bonding contributes significantly to its miscibility in water.
Solubility in Organic Solvents: A Spectrum of Interactions
While often described as miscible with common organic solvents, the solubility of this compound in these media is a more nuanced phenomenon, governed by a combination of intermolecular forces including hydrogen bonding, dipole-dipole interactions, and London dispersion forces.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): TFPA is expected to be fully miscible with short-chain alcohols. Both TFPA and these solvents are capable of hydrogen bonding, leading to favorable mixing.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): High miscibility is anticipated due to strong dipole-dipole interactions between the polar C=O or S=O bonds in the solvents and the polar C-F and O-H bonds in TFPA.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The solubility in nonpolar solvents is expected to be lower. While the trifluoromethyl group can be considered "fluorous" and exhibit some affinity for nonpolar environments, the highly polar hydroxyl group will limit miscibility. In these cases, London dispersion forces are the primary attractive interactions.
Qualitative Solubility of this compound in Common Organic Solvents:
| Solvent Class | Representative Solvents | Expected Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol, Ethanol | Miscible | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | Acetone, DMSO | Miscible | Dipole-Dipole, London Dispersion |
| Aromatic | Toluene | Partially Miscible to Miscible | London Dispersion, Dipole-Induced Dipole |
| Aliphatic | Hexane | Limited Miscibility | London Dispersion |
Note: The term "miscible" indicates that the two liquids form a homogeneous solution in all proportions. "Partially miscible" suggests the formation of two liquid phases at certain compositions. Quantitative data is required for a precise understanding of the phase behavior.
The Influence of the Trifluoromethyl Group
The trifluoromethyl group exerts a profound influence on the solubility of this compound through several mechanisms:
-
Inductive Effect: The strong electron-withdrawing nature of the three fluorine atoms creates a significant dipole moment and increases the acidity of the hydroxyl proton, enhancing its ability to donate hydrogen bonds.
-
Steric Effects: The bulky -CF₃ group can influence the packing of molecules in the liquid state, affecting the overall energetics of mixing.
-
"Fluorous" Character: While not a long fluorous chain, the -CF₃ group can exhibit some degree of fluorophilicity, leading to unique phase behavior with other fluorinated or non-fluorinated compounds.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the limited availability of quantitative solubility data for this compound in various organic solvents, the ability to experimentally determine this property is crucial for researchers. The following protocol outlines a robust and self-validating method for the quantitative determination of the solubility of a liquid (TFPA) in another liquid (solvent). This method is based on the principle of generating a saturated solution at a controlled temperature and subsequently quantifying the concentration of the solute using an appropriate analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Materials and Equipment
-
High-purity this compound
-
Analytical grade organic solvents (e.g., methanol, ethanol, acetone, DMSO, toluene, hexane)
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., Refractive Index Detector - RID)
-
Sealed vials
Experimental Workflow
Caption: Workflow for Quantitative Solubility Determination.
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations. These standards should bracket the expected solubility range.
-
For each standard, accurately weigh the required amount of TFPA and dissolve it in a known volume of the solvent using a volumetric flask.
-
-
Preparation of Saturated Solutions:
-
In a sealed vial, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a distinct second liquid phase (undissolved TFPA) is essential to ensure saturation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the sealed vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study may be necessary to determine the minimum time to reach equilibrium.
-
-
Sampling and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature until the two phases have clearly separated.
-
Carefully withdraw an aliquot from the solvent-rich phase (the saturated solution) using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved microdroplets of TFPA.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered saturated solution with a known volume of the same organic solvent to bring the concentration of TFPA into the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted samples using a validated GC or HPLC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of TFPA in the diluted sample from the calibration curve.
-
Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), molarity (mol/L), or mole fraction.
-
Self-Validation and Trustworthiness
To ensure the reliability of the obtained solubility data, the following self-validating steps should be incorporated:
-
Equilibrium Confirmation: Analyze samples taken at different time points during equilibration (e.g., 12, 24, 36, 48 hours). Equilibrium is reached when the measured concentration no longer changes with time.
-
Replicate Analysis: The analysis of at least three independent saturated solutions for each solvent provides a measure of the precision of the method. The results should be reported as a mean value with the standard deviation.
-
Method Validation: The analytical method (GC or HPLC) should be validated for linearity, accuracy, and precision according to standard laboratory practices.
Conclusion
This compound exhibits a high degree of solubility in water and polar organic solvents, a characteristic primarily driven by its strong hydrogen bonding capabilities, which are enhanced by the electron-withdrawing trifluoromethyl group. While its miscibility with nonpolar solvents is more limited, a comprehensive understanding of its solubility across a range of solvent polarities is crucial for its effective application. The lack of extensive published quantitative solubility data necessitates experimental determination. The detailed protocol provided in this guide offers a robust and reliable methodology for researchers to generate high-quality solubility data, thereby facilitating the optimization of processes in which this versatile fluorinated alcohol is employed.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
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Chemistry LibreTexts. (2023, July 7). 11.2: Intermolecular Forces. Retrieved from [Link]
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Exploring this compound: Properties and Applications. (n.d.). Retrieved from [Link]
-
ACS Publications. (2021, July 1). Alkali Metal Fluorides in Fluorinated Alcohols: Fundamental Properties and Applications to Electrochemical Fluorination. Retrieved from [Link]
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
Truman ChemLab. (2011, March 30). Gas Chromatography: Principles and Determination of Percent Alcohol. Retrieved from [Link]
-
Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 3,3,3-Trifluoro-1-propanol from Trifluoroethylene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Alcohols
3,3,3-Trifluoro-1-propanol (TFPOH) is a pivotal fluorinated building block in modern chemistry. Its unique properties, imparted by the electron-withdrawing trifluoromethyl (CF₃) group, make it an invaluable intermediate in the synthesis of high-value products, particularly in the pharmaceutical and agrochemical industries.[1][2] The incorporation of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides a comprehensive technical overview of the primary synthetic pathways to produce this compound, with a core focus on routes originating from the readily available feedstock, trifluoroethylene (C₂HF₃). We will delve into the mechanistic underpinnings, provide detailed experimental insights, and address the critical safety considerations inherent in handling the gaseous starting material.
Part 1: The Dominant Two-Step Pathway: Hydroformylation and Reduction
The most industrially viable and extensively documented route from trifluoroethylene to this compound is a two-step process. This pathway hinges on the initial hydroformylation of trifluoroethylene to form the key intermediate, 3,3,3-trifluoropropanal, followed by its selective reduction to the target primary alcohol.
Step 1: Hydroformylation of Trifluoroethylene
Hydroformylation, also known as the "oxo process," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[3][4] This reaction utilizes synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst.
Mechanism and Causality of Experimental Choices
The reaction proceeds via a catalytic cycle, typically involving a rhodium or cobalt complex.[5][6][7] The choice of catalyst and ligands is paramount as it dictates both the reaction rate and, crucially, the regioselectivity. For an unsymmetrical alkene like trifluoroethylene, the formyl group can add to either carbon of the former double bond, yielding a linear aldehyde (3,3,3-trifluoropropanal) or a branched aldehyde (2,2,2-trifluoro-2-methylethanal).
The strong electron-withdrawing nature of the CF₃ group significantly influences the electronics of the double bond, making the terminal carbon atom more electron-deficient. This electronic bias, combined with the steric bulk of the CF₃ group, heavily favors the formation of the linear product, 3,3,3-trifluoropropanal, which is the desired intermediate. Rhodium-based catalysts modified with phosphine ligands, such as triphenylphosphine (PPh₃), are often preferred over cobalt systems as they operate under milder conditions (lower pressures and temperatures) and exhibit higher selectivity for linear aldehydes.[8][9]
Step 2: Reduction of 3,3,3-Trifluoropropanal
The second stage involves the selective reduction of the aldehyde functional group in 3,3,3-trifluoropropanal to a primary alcohol.[10][11] Catalytic hydrogenation is the most efficient and scalable method for this transformation.
Catalyst Selection and Protocol
The choice of catalyst is critical to ensure high yield and selectivity, avoiding over-reduction or side reactions. Activated Raney Nickel (Raney Ni) is a highly effective and cost-efficient catalyst for this purpose.[1][12] The reaction is typically performed in a high-pressure stainless steel autoclave under a hydrogen atmosphere.
Experimental Protocol: Catalytic Hydrogenation of 3,3,3-Trifluoropropanal [12]
-
Reactor Charging : A stainless steel high-pressure autoclave is charged with 3,3,3-trifluoropropanal, a suitable solvent (e.g., an ester like ethyl acetate), and activated Raney Ni catalyst. A typical mass ratio is 1:1.5:0.1 for aldehyde:solvent:catalyst.[12]
-
Inerting : The reactor is sealed and purged several times with nitrogen to remove all oxygen, which could deactivate the catalyst and create a safety hazard with hydrogen.
-
Pressurization : The reactor is then pressurized with hydrogen gas to a target pressure, typically around 5 MPa.[12]
-
Reaction : The mixture is heated to a temperature between 60°C and 120°C with vigorous stirring.[12] The reaction progress is monitored by observing the cessation of hydrogen uptake. The typical reaction time is 4 to 8 hours.[12]
-
Work-up : After cooling the reactor to room temperature and carefully venting the excess hydrogen, the catalyst is removed by filtration.
-
Purification : The final product, this compound, is isolated and purified from the solvent and any byproducts by fractional distillation.[1]
| Parameter | Condition Range | Rationale / Causality | Source |
| Catalyst | Activated Raney Ni | High activity and selectivity for aldehyde reduction; cost-effective. | [1][12] |
| Hydrogen Pressure | ~5 MPa | Ensures sufficient hydrogen concentration for the reaction rate. | [12] |
| Temperature | 60 - 120 °C | Provides necessary activation energy without promoting side reactions. | [12] |
| Solvent | C4-C6 Aliphatic Ester | Acts as a heat sink and facilitates mass transfer. | [1] |
| Reaction Time | 4 - 8 hours | Sufficient time for complete conversion of the starting material. | [12] |
| Yield | >95% | The high efficiency of catalytic hydrogenation for this substrate. | [13] |
Part 2: Alternative Synthetic Strategies
While the hydroformylation-reduction pathway is dominant, other routes from trifluoroethylene have been explored, each with distinct advantages and disadvantages.
Hydroboration-Oxidation Route
A two-step synthesis involving the hydroboration of trifluoroethylene followed by oxidation has been reported.[1]
-
Hydroboration : Trifluoroethylene reacts with a dibromoalkylborane.
-
Oxidation/Hydrolysis : The resulting boron compound is hydrolyzed and oxidized to yield this compound.
This method reportedly achieves a yield of around 73%.[1] However, it is often considered less favorable due to the multiple reaction steps, the use of specialized boron reagents, and more challenging purification processes compared to the catalytic hydrogenation route.[1]
Synthesis via Bromo-intermediates
Patented methods describe a pathway that proceeds through brominated trifluoropropene derivatives.[14]
This route involves an initial bromination of trifluoroethylene, followed by elimination and a final catalytic step to yield the alcohol. A Chinese patent describes a process starting from 2-bromo-3,3,3-trifluoropropene that achieves a total recovery of 85.7% from the parent trifluoro-propene.[14] This method avoids the direct handling of carbon monoxide but introduces halogenated intermediates and additional synthetic steps.
Part 3: Critical Safety and Handling Protocols
The synthesis of this compound requires stringent safety protocols, primarily due to the hazardous nature of the starting material, trifluoroethylene.
Safe Handling of Trifluoroethylene
Trifluoroethylene is a flammable gas that is shipped as a liquefied gas under pressure.[15][16]
-
Flammability and Explosion Hazard : It forms explosive mixtures with air. All ignition sources (sparks, open flames, static discharge) must be strictly eliminated from handling areas.[15][17] Use only non-sparking tools and explosion-proof electrical equipment.[15]
-
Storage : Cylinders must be stored upright in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[15][17] Cylinder temperatures should not exceed 52°C (125°F).[15]
-
Personal Protective Equipment (PPE) : Appropriate PPE, including safety glasses, gloves, and a lab coat, must be worn. In case of potential exposure or inadequate ventilation, a suitable respirator is mandatory.[15][17]
-
Accidental Release : In the event of a leak, the area should be evacuated immediately. Shut off all ignition sources and provide maximum ventilation.[17] Leaking gas fires should not be extinguished unless the flow can be stopped safely.[18]
Purification and Characterization of this compound
The final product is typically a clear, colorless liquid.[2][13]
-
Purification : Fractional distillation is the standard method for purifying the final product to a high degree (>98%).[1]
-
Characterization : The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and Infrared (IR) spectroscopy.
Conclusion
The synthesis of this compound from trifluoroethylene is most effectively achieved through a two-step process involving rhodium-catalyzed hydroformylation to 3,3,3-trifluoropropanal, followed by catalytic hydrogenation over Raney Nickel. This pathway offers high yields and selectivity, leveraging well-established industrial processes. While alternative routes exist, they often present challenges in terms of reagent cost, step economy, or purification. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols for handling the gaseous trifluoroethylene feedstock are paramount for the successful and safe execution of this important chemical transformation. Continued research into more efficient and sustainable catalyst systems for the hydroformylation of fluorinated olefins remains an active area of interest for process optimization.
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Hydroformylation, Oxo Process by Dr Geeta Tewari - YouTube. [Link]
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Laboratory preparation of 3,3,3-Trifluoro-1-propanol
An In-depth Technical Guide to the Laboratory Preparation of 3,3,3-Trifluoro-1-propanol
Abstract
This compound (TFPrOH) is a pivotal fluorinated building block in the synthesis of pharmaceuticals and agrochemicals, prized for its ability to impart unique properties such as enhanced metabolic stability and bioavailability to target molecules.[1][2] This guide provides a comprehensive overview of the laboratory-scale synthesis of TFPrOH, focusing on the robust and widely employed method of reducing trifluoroacetic acid esters. We will delve into the mechanistic underpinnings of this transformation, present a detailed, field-proven experimental protocol, and discuss critical aspects of purification, characterization, and safety. The causality behind experimental choices is emphasized to equip researchers with the necessary insights for successful and safe execution.
Introduction: The Strategic Importance of this compound
The incorporation of fluorine into organic molecules is a cornerstone of modern drug development. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical properties. This compound (CAS No. 2240-88-2), a colorless liquid with a boiling point of approximately 100°C and a density of 1.294 g/cm³, serves as a key intermediate for introducing the CF₃CH₂CH₂- moiety.[1][3] Its utility spans the synthesis of novel therapeutic agents and advanced pesticides, making reliable and scalable laboratory preparation methods essential.[1]
Overview of Synthetic Strategies
Several pathways to this compound have been reported. A critical analysis of these routes is essential for selecting the most appropriate method based on available equipment, scale, and safety infrastructure.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Ester Reduction | Trifluoroacetic Acid Ester | LiAlH₄ or NaBH₄ | Good to Excellent | High yield, reliable, well-established. | Requires handling of pyrophoric hydrides, strict anhydrous conditions.[4][5] |
| Catalytic Hydrogenation | Trifluoroacetic Acid Ester | H₂, Iron or Ruthenium Catalyst | High | Environmentally benign, avoids hazardous hydrides.[6][7] | Requires high-pressure reactor and specialized catalysts. |
| Hydroboration-Oxidation | Trifluoroethylene | Dibromoalkylborane, H₂O₂ | ~73% | Direct functionalization of an olefin. | Multiple reaction steps, potentially difficult separation and purification.[8] |
| Aldehyde Reduction | 3,3,3-Trifluoropropanal | H₂, Raney Ni Catalyst | High | Optimized for high-pressure systems. | Starting aldehyde may be less accessible than trifluoroacetic acid derivatives.[8] |
While catalytic hydrogenation represents a more modern and "green" approach, the reduction of trifluoroacetic acid esters with lithium aluminum hydride (LiAlH₄) remains a highly reliable and accessible method for most research laboratories. This guide will focus on the LiAlH₄ route due to its robustness and widespread applicability.
Core Synthesis Protocol: Reduction of Ethyl Trifluoroacetate with LiAlH₄
This protocol details the reduction of a readily available ester, ethyl trifluoroacetate, to this compound. The choice of LiAlH₄ as the reducing agent is predicated on its high reactivity, which ensures a complete and efficient conversion of the ester to the primary alcohol.[9] Unlike the milder sodium borohydride, LiAlH₄ is potent enough to reduce esters and carboxylic acids effectively.[10]
Mechanistic Rationale
The reaction proceeds via a two-step nucleophilic acyl substitution and subsequent nucleophilic addition.
-
Hydride Attack on Ester: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ethyl trifluoroacetate. This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide (EtO⁻) leaving group. This results in the in-situ formation of 3,3,3-trifluoropropanal.
-
Reduction of Intermediate Aldehyde: The newly formed aldehyde is highly electrophilic and is immediately attacked by a second equivalent of hydride from LiAlH₄. This generates a tetrafluoroalkoxide intermediate.
-
Aqueous Workup: A careful aqueous workup protonates the alkoxide to yield the final product, this compound.
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An In-Depth Technical Guide to the Chemical Stability and Reactivity of 3,3,3-Trifluoro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorination in Modern Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 3,3,3-Trifluoro-1-propanol (TFMP), a key fluorinated building block, exemplifies the strategic advantage of incorporating trifluoromethyl groups to enhance molecular properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the chemical stability and reactivity of TFMP, offering insights into its behavior in various chemical environments and its utility as a versatile synthetic intermediate.
Section 1: Physicochemical Properties and Structural Attributes
This compound, with the chemical formula C₃H₅F₃O, is a colorless liquid characterized by a primary hydroxyl group and a terminal trifluoromethyl group.[1][2] This unique structure dictates its physical and chemical properties, making it a valuable asset in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₃H₅F₃O | [2][3] |
| Molecular Weight | 114.07 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 100 °C | [2] |
| Density | 1.294 g/cm³ | [2] |
| Flash Point | 37 °C | [2] |
| pKa | ~14.09 (Predicted) | [1] |
| Water Solubility | Fully miscible | [1] |
| Vapor Pressure | 2830 mmHg at 25 °C | [2] |
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the hydroxyl proton, making it more acidic than its non-fluorinated analog, 1-propanol. This enhanced acidity plays a crucial role in its reactivity, particularly in reactions involving the hydroxyl group.
Section 2: Chemical Stability Profile
The stability of this compound is a key consideration in its storage, handling, and application in multi-step syntheses.
Thermal Stability
This compound exhibits good thermal stability under standard conditions, with a boiling point of 100 °C.[2] However, like other alcohols, it is susceptible to dehydration at elevated temperatures, especially in the presence of strong acids, which could lead to the formation of 3,3,3-trifluoropropene. The thermal decomposition of fluorinated alcohols can be influenced by the presence of other reagents and catalysts. For instance, studies on fluorotelomer alcohols have shown that their thermal degradation can be initiated at temperatures as low as 200-400 °C, with the process being influenced by the presence of substances like calcium oxide.[4][5]
Stability under Acidic and Basic Conditions
The trifluoromethyl group is generally stable under a wide range of acidic and basic conditions. However, under forcing alkaline conditions, hydrolysis of the CF₃ group to a carboxylic acid can occur.[6] The primary alcohol functional group can undergo typical acid-base reactions. In strongly acidic media, the hydroxyl group can be protonated, forming a good leaving group and facilitating dehydration or substitution reactions. In the presence of strong bases, the alcohol is deprotonated to form the corresponding alkoxide, a potent nucleophile.
Incompatibilities
For safe handling and storage, it is crucial to avoid contact with strong oxidizing agents, strong bases, and reactive metals, as these can lead to decomposition or hazardous reactions.[1]
Section 3: Key Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of its primary hydroxyl group, with the trifluoromethyl group primarily exerting a strong electronic influence.
Oxidation
As a primary alcohol, this compound can be oxidized to either the corresponding aldehyde (3,3,3-trifluoropropanal) or the carboxylic acid (3,3,3-trifluoropropanoic acid), depending on the choice of oxidizing agent and reaction conditions.
-
Oxidation to Aldehyde: Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) are effective for the selective oxidation of primary alcohols to aldehydes.[7][8][9][10] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation to the carboxylic acid.[8][10] Another mild and selective method is the TEMPO-catalyzed oxidation.[11]
-
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate or chromic acid (Jones reagent), will oxidize the primary alcohol directly to the carboxylic acid. The atmospheric oxidation of this compound has been shown to primarily yield the aldehyde, which can be further oxidized.[12]
Caption: Oxidation pathways of this compound.
Esterification
The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives to form 3,3,3-trifluoropropyl esters. These esters are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
-
Fischer Esterification: This is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid.[6][13][14][15][16] The reaction is an equilibrium process, and to drive it towards the ester product, an excess of one reactant (usually the alcohol) is used, or water is removed as it is formed.
Experimental Protocol: General Fischer Esterification
-
In a round-bottom flask equipped with a reflux condenser, combine the carboxylic acid and an excess of this compound.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC or GC.
-
After cooling, dilute the mixture with an organic solvent and wash with water and a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted carboxylic acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography.
-
-
Mitsunobu Reaction: For sterically hindered or sensitive substrates, the Mitsunobu reaction provides a mild and efficient alternative for esterification.[15][17] This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the esterification by activating the carboxylic acid.
Etherification
The synthesis of 3,3,3-trifluoropropyl ethers can be achieved through several methods, with the Williamson ether synthesis being a common approach.
-
Williamson Ether Synthesis: This method involves the reaction of the sodium salt of this compound (the alkoxide) with an alkyl halide. The alkoxide is typically generated in situ by reacting the alcohol with a strong base such as sodium hydride (NaH).[18][19][20][21]
Experimental Protocol: General Williamson Ether Synthesis
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a dispersion of sodium hydride in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Cool the suspension in an ice bath and slowly add a solution of this compound in the same solvent.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Add the alkyl halide dropwise to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
After the reaction is complete, cool the mixture and quench any remaining sodium hydride by the careful addition of a protic solvent (e.g., ethanol or water).
-
Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous drying agent.
-
Purify the ether by distillation or column chromatography.
-
Caption: Williamson ether synthesis workflow.
Tosylation
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[22][23][24] The resulting 3,3,3-trifluoropropyl tosylate is a versatile intermediate for nucleophilic substitution reactions.
Section 4: Synthesis of this compound
Several synthetic routes to this compound have been reported, starting from readily available fluorinated precursors.
-
From Trifluoroethylene: A two-step method involves the hydroboration of trifluoroethylene with dibromoalkylborane, followed by hydrolysis and oxidation to yield the desired alcohol.[17]
-
From 3,3,3-Trifluoropropanal: The reduction of 3,3,3-trifluoropropanal using a reducing agent such as a Raney Nickel catalyst under hydrogen pressure provides a direct route to the alcohol.[17]
-
From 2-Bromo-3,3,3-trifluoropropan-1-ol: Catalytic hydrogenation of 2-bromo-3,3,3-trifluoropropan-1-ol in the presence of a catalyst like Raney Nickel and a base can produce this compound in high yield.[25]
Section 5: Applications in Drug Development and Beyond
The unique properties imparted by the trifluoromethyl group make this compound a valuable building block in several fields:
-
Pharmaceuticals: Incorporation of the 3,3,3-trifluoropropyl moiety into drug candidates can enhance their metabolic stability, bioavailability, and binding affinity.[2]
-
Agrochemicals: It is used as an intermediate in the synthesis of advanced pesticides with improved efficacy.[2]
-
Materials Science: The hydrophobicity and chemical resistance conferred by the fluorine atoms make it a useful component in the development of high-performance polymers and coatings.[2][26][27]
-
Solvent: Its unique properties, including its ability to stabilize reactive intermediates, make it an effective solvent for various organic reactions.[26][27]
Conclusion
This compound is a versatile and valuable fluorinated building block with a well-defined profile of chemical stability and reactivity. Its primary alcohol functionality allows for a wide range of chemical transformations, while the electron-withdrawing trifluoromethyl group modulates its reactivity and imparts desirable properties to the resulting molecules. A thorough understanding of its chemical behavior, as detailed in this guide, is essential for its effective utilization in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
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Navigating the Landscape of 3,3,3-Trifluoro-1-propanol: A Comprehensive Guide to its Nomenclature, Synthesis, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in Modern Chemistry
In the realm of contemporary drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for fine-tuning physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, stands out for its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity. This guide focuses on a key building block in fluoro-organic synthesis: 3,3,3-Trifluoro-1-propanol. We will delve into its various synonyms to aid comprehensive literature searches, explore its synthesis through detailed, mechanistically-grounded protocols, and elucidate the rationale behind its use in advanced applications.
Part 1: A Researcher's Guide to the Nomenclature of this compound
A thorough literature search is the foundation of any robust scientific investigation. Ambiguity in nomenclature can lead to overlooked prior art and incomplete understanding. This compound is known by a variety of names, and recognizing these is crucial for exhaustive database searching.
| Type of Name | Synonym | Registry Number/Identifier |
| IUPAC Name | 3,3,3-trifluoropropan-1-ol | N/A |
| Common Synonyms | 3,3,3-Trifluoropropanol | N/A |
| 3,3,3-trifluoropropyl alcohol | N/A | |
| 3-Hydroxy-1,1,1-trifluoropropane | N/A | |
| 2-(Trifluoromethyl)ethan-1-ol | N/A | |
| CAS Registry Number | N/A | 2240-88-2[1][2][3][4][5] |
| Other Identifiers | PubChem CID | 137512[3][6] |
| InChIKey | HDBGBTNNPRCVND-UHFFFAOYSA-N[2][4][5] |
A comprehensive literature search should employ a combination of these names and identifiers to ensure all relevant publications are retrieved.
Part 2: The Scientific Rationale for Employing this compound in Research and Development
The utility of this compound as a synthetic building block is rooted in the unique properties conferred by the trifluoromethyl group. Understanding these properties provides insight into why this particular moiety is so frequently incorporated into modern pharmaceuticals and other advanced materials.
The trifluoromethyl group is a potent electron-withdrawing substituent, which can significantly alter the electronic properties of a molecule.[7] This electronic modulation can lead to enhanced binding interactions with biological targets, improved selectivity, and increased resistance to metabolic degradation.[7] Consequently, trifluoromethylated compounds often exhibit improved pharmacokinetic properties, such as longer half-lives and better oral bioavailability.[7]
The strong carbon-fluorine bond is resistant to enzymatic cleavage, protecting the molecule from rapid breakdown in the body.[8] This increased metabolic stability often translates to a longer half-life and improved bioavailability.[8] Furthermore, the lipophilicity conferred by CF3 groups can improve a drug's ability to cross cell membranes, including the blood-brain barrier.[8]
Caption: Key physicochemical effects of the trifluoromethyl group.
Part 3: Field-Proven Experimental Protocols for the Synthesis of this compound
The following protocols are presented as self-validating systems, incorporating in-process controls and analytical checkpoints to ensure reaction completion and product purity.
Protocol 1: Synthesis via Reduction of 3,3,3-Trifluoropropanal using Raney® Nickel
This method relies on the catalytic hydrogenation of the corresponding aldehyde. Raney® Nickel is a highly active catalyst for this transformation due to its large surface area and the presence of adsorbed hydrogen.[9][10]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via hydrogenation.
Detailed Methodology:
-
Reactor Preparation and Charging:
-
Causality: A stainless steel high-pressure reactor is used to safely handle the flammable hydrogen gas at elevated pressures.
-
To a 300 mL autoclave, add 3,3,3-trifluoropropanal (1.0 eq), methanol as the solvent (1.5 x mass of aldehyde), and activated Raney® Ni catalyst (15-20% by mass of the aldehyde). The use of an ester as a co-solvent can also be employed.[11]
-
Self-Validation: The Raney® Ni should be handled as a slurry under water or an appropriate solvent to prevent ignition upon exposure to air.[12]
-
-
Hydrogenation Reaction:
-
Causality: The system is purged with an inert gas (e.g., nitrogen) before introducing hydrogen to remove oxygen and prevent the formation of an explosive mixture.
-
Seal the reactor and purge with nitrogen three times. Pressurize the reactor with hydrogen to 5 MPa.
-
Commence vigorous stirring and heat the reaction mixture to 80-100°C.
-
Self-Validation: Monitor the reaction progress by observing the pressure drop due to hydrogen consumption. For more precise monitoring, carefully take aliquots at regular intervals and analyze by GC-MS to confirm the disappearance of the starting aldehyde.
-
-
Work-up and Purification:
-
Causality: The reactor must be cooled to room temperature before venting to prevent ignition of any residual hydrogen.
-
Once the reaction is complete (typically 2-6 hours), stop heating and allow the reactor to cool to ambient temperature.
-
Carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Causality: The Raney® Ni catalyst is pyrophoric and must be filtered carefully and kept wet.
-
Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Raney® Ni catalyst. Wash the filter cake with a small amount of methanol.
-
Self-Validation: The crude product can be analyzed by GC-MS to assess the conversion and identify any byproducts.
-
Purify the filtrate by fractional distillation to obtain this compound as a colorless liquid.
-
-
Product Characterization:
-
Self-Validation: The identity and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and GC-MS. The expected purity should be >98%.
-
Protocol 2: Synthesis via Hydroboration-Oxidation of 3,3,3-Trifluoropropene
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via hydroboration-oxidation.
Detailed Methodology:
-
Hydroboration:
-
Causality: Dichloroborane (HBCl₂) is often used for the hydroboration of fluoroolefins as it can provide high regioselectivity.[13] The reaction is performed under an inert atmosphere to prevent the reaction of the borane reagent with atmospheric moisture and oxygen.
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3,3,3-trifluoropropene in an anhydrous solvent such as THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of dichloroborane in an appropriate solvent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Self-Validation: The progress of the hydroboration can be monitored by ¹⁹F NMR spectroscopy of aliquots to observe the disappearance of the starting olefin.
-
-
Oxidation:
-
Causality: The oxidation step converts the carbon-boron bond to a carbon-oxygen bond. The use of aqueous sodium hydroxide and hydrogen peroxide is a standard and effective method for this transformation.
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully add aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. The addition of hydrogen peroxide can be exothermic and should be controlled.
-
Stir the mixture at room temperature for several hours.
-
-
Work-up and Purification:
-
Causality: An aqueous work-up is necessary to separate the desired alcohol from the boron salts and other aqueous-soluble byproducts.
-
Perform an aqueous work-up by extracting the reaction mixture with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Self-Validation: The crude product should be analyzed by GC-MS to determine the success of the reaction and the presence of any impurities.
-
Purify the crude product by fractional distillation.
-
-
Product Characterization:
-
Self-Validation: Confirm the identity and purity (>98%) of the this compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and GC-MS.
-
Part 4: Safety and Handling
This compound is a flammable liquid and can cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
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Raney nickel. In: Wikipedia. Accessed January 12, 2026. [Link]
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The Role of Trifluoromethylated Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Why is raney nickel used for hydrogenation? Brainly.in. Published April 16, 2020. [Link]
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Reagent Friday: Raney Nickel. Master Organic Chemistry. Published September 30, 2011. [Link]
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Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. [Link]
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Novás M, Matos MJ. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Published July 18, 2025. [Link]
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Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
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Chemoselective Reduction of Aldehydes in the Presence of Ketones Utilizing Raney Nickel. Request PDF. ResearchGate. Published August 7, 2025. [Link]
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Raney Nickel Reduction Mechanism. YouTube. Published June 22, 2021. [Link]
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19.15: Reductions of Ketones and Aldehydes. Chemistry LibreTexts. Published May 30, 2020. [Link]
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Lec5 - The Raney Nickel Reduction of Carbonyls: Thiol Nucleophiles. YouTube. Published February 23, 2024. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 3,3,3-Trifluoro-1-propanol (TFP) as a Transformative Solvent in Modern Organic Synthesis
Abstract
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the outcome, efficiency, and selectivity of a reaction. While conventional solvents have well-established roles, the unique challenges of modern drug discovery and materials science necessitate solvents with specialized properties. 3,3,3-Trifluoro-1-propanol (TFP), a fluorinated alcohol, has emerged as a powerful and versatile medium, offering distinct advantages over traditional solvents. Its strong hydrogen-bond donating capability, moderate polarity, high thermal stability, and low nucleophilicity make it an invaluable tool for a range of challenging transformations. This guide provides an in-depth exploration of TFP's properties, its applications in key organic reactions, and detailed protocols for its effective use, aimed at researchers, chemists, and drug development professionals.
Introduction: Beyond a Conventional Solvent
This compound (CAS: 2240-88-2), hereafter referred to as TFP, is a colorless liquid whose properties are dominated by the potent electron-withdrawing effect of the terminal trifluoromethyl (-CF₃) group.[1][2] This functional group significantly lowers the pKa of the hydroxyl proton, making TFP a far stronger hydrogen-bond donor than its non-fluorinated analog, 1-propanol. This enhanced acidity, coupled with its minimal nucleophilicity, allows TFP to stabilize anionic species, activate electrophiles, and modulate catalyst performance without participating as a reactant.[1]
These unique characteristics position TFP as a "problem-solving" solvent, particularly in reactions where protic character is beneficial but nucleophilic interference from the solvent is detrimental. It is frequently employed in the pharmaceutical and agrochemical industries as both a solvent and a key synthetic building block for creating molecules with enhanced metabolic stability and bioavailability.[3][4][5]
Physicochemical & Safety Profile
A comprehensive understanding of TFP's properties is essential for its effective and safe implementation in the laboratory.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2240-88-2 | [3] |
| Molecular Formula | C₃H₅F₃O | [3] |
| Molecular Weight | 114.07 g/mol | [6] |
| Appearance | Colorless to almost colorless clear liquid | [4][7] |
| Boiling Point | 100 °C | [3][7] |
| Density | 1.294 g/cm³ | [3][7] |
| pKa | ~14.09 (Predicted) | [4][7] |
| Flash Point | 37 °C | [3][8] |
| Water Solubility | Fully Miscible | [9][10] |
Safety & Handling
TFP is a flammable liquid and vapor that requires careful handling.[9][11] It is classified as toxic if swallowed and causes skin and serious eye irritation.[6][8] Inhalation may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always handle TFP in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][11]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9][11] Keep containers tightly closed. TFP is incompatible with strong oxidizing agents.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Core Applications & Mechanistic Insights
TFP's unique electronic and physical properties make it an advantageous solvent for several classes of organic reactions.
Catalytic Hydrogenation
In transition metal-catalyzed hydrogenations, TFP serves as more than an inert medium. Its ability to dissolve a wide range of organic substrates and its favorable properties for dissolving hydrogen gas are beneficial.
-
Causality of Performance: The pronounced hydrogen-bond donating nature of TFP can stabilize catalytic intermediates and prevent catalyst agglomeration, leading to enhanced reaction rates and catalyst longevity. For transfer hydrogenations, fluorinated alcohols like TFP can act as the hydrogen source in certain systems, offering a green alternative to high-pressure hydrogen gas.[12] This is particularly relevant for the reduction of activated alkenes.[12]
Oxidation Reactions
The oxidation of alcohols to aldehydes or carboxylic acids is a fundamental transformation.[13][14] While TFP itself is an alcohol, its primary hydroxyl group is deactivated towards oxidation due to the adjacent -CF₃ group, making it a surprisingly robust solvent for oxidizing other substrates.
-
Causality of Performance: TFP's polarity helps to solubilize both the organic substrate and common inorganic oxidants (e.g., chromate-based reagents), creating a homogenous reaction environment.[15] Its non-nucleophilic character prevents side reactions that might occur with more reactive alcohol solvents like methanol or ethanol. Tertiary alcohols, which lack a hydrogen on the carbinol carbon, are generally resistant to oxidation under these conditions.[15]
Transition-Metal Catalyzed Reactions
This is an area where fluorinated solvents, particularly TFP, have shown remarkable utility. The incorporation of fluorine or fluorinated groups is a cornerstone of modern medicinal chemistry, and reactions that form these bonds are of high importance.[16][17]
-
Causality of Performance: In cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), TFP can significantly influence the catalytic cycle. Its polarity can aid in the dissolution of inorganic bases and salts, while its ability to form hydrogen bonds can stabilize anionic intermediates or interact with ligands on the metal center.[18] This can lead to improved yields, faster reaction times, and enhanced selectivity compared to more conventional solvents. TFP has proven effective in promoting reactions that introduce perfluoroalkyl groups into organic molecules.[16]
Experimental Protocols
The following protocols are designed to be self-validating, providing researchers with a robust starting point for experimentation.
General Experimental Workflow in TFP
Working with a water-miscible polar solvent like TFP requires a modified workup procedure compared to immiscible solvents like dichloromethane or ethyl acetate. The primary challenge is the efficient removal of the TFP solvent from the product.
Caption: General workflow for reactions conducted in TFP solvent.
Key Rationale for Workup: Because TFP is fully miscible with water, a direct aqueous wash is ineffective for removing it.[9][10] The most reliable method is to first remove the bulk of the TFP under reduced pressure using a rotary evaporator.[19][20] The resulting crude residue can then be partitioned between water and a standard water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether), allowing for a conventional aqueous workup to remove inorganic salts and other water-soluble impurities.[21]
Protocol: Oxidation of a Secondary Alcohol to a Ketone
This protocol describes a general procedure for the Jones oxidation of a secondary alcohol using TFP as a robust solvent.
Objective: To oxidize 1-phenylethanol to acetophenone.
Materials:
-
1-phenylethanol (1.0 equiv)
-
Jones Reagent (CrO₃ in H₂SO₄)
-
This compound (TFP)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylethanol (e.g., 5 mmol, 611 mg) in TFP (15-20 mL). Place the flask in an ice-water bath and stir for 10 minutes.
-
Addition of Oxidant: While stirring vigorously in the ice bath, add Jones Reagent dropwise via an addition funnel. Monitor the reaction color; the orange Cr(VI) will turn to a greenish Cr(III) as the reaction proceeds.[14][15] Continue addition until a faint orange color persists, indicating a slight excess of the oxidant.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, carefully quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and a green solution remains.
-
Solvent Removal: Remove the TFP solvent under reduced pressure using a rotary evaporator. Be mindful of the bath temperature, keeping it below 40-50 °C.
-
Aqueous Workup: Dissolve the resulting crude residue in diethyl ether or ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and finally with brine (1 x 25 mL).[21] The bicarbonate wash neutralizes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude acetophenone.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a uniquely functionalized solvent that offers significant advantages for a variety of organic transformations. Its strong hydrogen-bonding capacity, coupled with low nucleophilicity and high stability, enables reaction pathways and efficiencies that are often unattainable with conventional solvents. By understanding its distinct properties and adapting workup procedures accordingly, researchers can leverage TFP to overcome synthetic challenges and accelerate the development of novel pharmaceuticals and advanced materials.
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Application Notes & Protocols: The Strategic Use of 3,3,3-Trifluoro-1-propanol in Modern Fluorination Reactions
Abstract
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical and metabolic properties.[1][2] Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride, stands as one of the most practical methods for this transformation.[3] This guide provides an in-depth analysis of 3,3,3-Trifluoro-1-propanol (TFP), a fluorinated alcohol that serves as a powerful solvent and promoter in advanced fluorination reactions. We will explore the mechanistic rationale behind its efficacy, present detailed protocols for its application with contemporary fluorination reagents, and offer insights for researchers, medicinal chemists, and drug development professionals aiming to leverage its unique properties.
Introduction to this compound (TFP)
This compound (CAS No. 2240-88-2) is a colorless liquid characterized by a trifluoromethyl group at the C3 position.[4][5] This structural feature is responsible for its distinct properties compared to its non-fluorinated analog, 1-propanol. The strong electron-withdrawing nature of the CF₃ group significantly increases the acidity of the hydroxyl proton, making TFP a strong hydrogen-bond donor while simultaneously reducing its nucleophilicity.[6][7] These characteristics are pivotal to its role in chemical synthesis.
Key Properties of TFP:
-
Molecular Weight: 114.07 g/mol [8]
-
Boiling Point: ~100 °C[4]
-
Density: ~1.294 g/cm³[4]
-
Unique Characteristics: Strong hydrogen-bond donor, low nucleophilicity, moderate polarity, and ability to stabilize reactive intermediates.[6][7][9]
In the context of fluorination, TFP is not merely an inert solvent. It actively participates in the reaction mechanism by stabilizing charged intermediates and activating reagents, thereby enhancing reaction rates and selectivity.[6][9]
The Mechanistic Role of Fluorinated Alcohols in Fluorination Chemistry
Fluorinated alcohols like TFP and the more commonly cited 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have emerged as "magic" solvents or promoters for a wide range of organic reactions.[6][7] Their utility in nucleophilic fluorination stems from a combination of unique properties.
Causality Behind TFP's Efficacy:
-
Electrophile Activation: As potent hydrogen-bond donors, fluorinated alcohols can coordinate to the oxygen atom of a hydroxyl group (the substrate) or to the leaving group of an activated intermediate. This polarization of the C-O bond makes the carbon atom more electrophilic and susceptible to nucleophilic attack.[10]
-
Stabilization of Intermediates: The polar nature of TFP and its ability to form strong hydrogen bonds can stabilize charged transition states and intermediates, such as the alkoxyphosphonium or alkoxysulfonium species formed during deoxyfluorination, lowering the activation energy of the reaction.[9]
-
Low Nucleophilicity: Despite being an alcohol, the electron-withdrawing CF₃ group drastically reduces the nucleophilicity of the oxygen atom.[6][7] This is a critical feature, as it prevents the solvent from competing with the fluoride ion as the nucleophile, which would otherwise lead to the formation of unwanted ether byproducts.
-
Enhanced Fluoride Nucleophilicity: TFP can solvate the counter-ion of the fluoride salt (e.g., K⁺ in KF), effectively liberating a "naked" and more reactive fluoride anion for the nucleophilic substitution.[11]
The following diagram illustrates the general principle of how a fluorinated alcohol can promote an SN2-type deoxyfluorination.
Caption: General workflow for TFP-promoted deoxyfluorination.
Application: Deoxyfluorination with Modern Reagents
Modern deoxyfluorination has moved beyond hazardous reagents like DAST toward safer, more stable, and selective alternatives such as PyFluor (2-pyridinesulfonyl fluoride) and the XtalFluor family of reagents.[12][13][14] While these reagents are highly effective, the choice of solvent is critical for optimizing yield and minimizing side reactions like elimination.[12] TFP serves as an excellent medium for these transformations.
PyFluor System: PyFluor is an inexpensive, thermally stable, solid reagent that converts alcohols to fluorides with high selectivity against elimination.[12][13][15] The reaction is typically run with a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
XtalFluor System: XtalFluor-E and XtalFluor-M are crystalline, thermally stable aminodifluorosulfinium salts.[14][16] A key advantage is that they do not generate corrosive HF under anhydrous conditions. Their activation requires a promoter, which can be a base or a fluoride source like Et₃N·3HF.[14]
The table below summarizes typical reaction parameters for the deoxyfluorination of a model secondary alcohol, demonstrating the broad applicability of these modern systems where TFP can be employed as a high-performance solvent.
| Parameter | PyFluor System | XtalFluor-E System |
| Substrate | Secondary Alcohol (e.g., 1-phenylethanol) | Secondary Alcohol (e.g., 1-phenylethanol) |
| Fluorinating Agent | PyFluor (1.5 equiv.) | XtalFluor-E (1.2 equiv.) |
| Base/Promoter | DBU (1.5 equiv.) | Et₃N·3HF (1.5 equiv.) or DBU (1.5 equiv.) |
| Solvent | This compound (TFP) or Toluene | This compound (TFP) or DCM |
| Temperature | Room Temperature to 60 °C | Room Temperature |
| Typical Yield | >80% | >85% |
| Key Advantage | Low cost, high thermal stability, low elimination.[12][13] | Crystalline solid, enhanced safety, no free HF.[14] |
Detailed Experimental Protocols
The following protocols are representative methodologies for the deoxyfluorination of a primary or secondary alcohol using the PyFluor reagent system, employing TFP as the solvent.
Protocol 1: Deoxyfluorination of a Primary Alcohol (e.g., 3-Phenyl-1-propanol)
Materials:
-
3-Phenyl-1-propanol
-
PyFluor (2-pyridinesulfonyl fluoride)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
This compound (TFP), anhydrous
-
Anhydrous glassware, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 3-phenyl-1-propanol (1.0 mmol, 1.0 equiv.).
-
Add anhydrous this compound (TFP) to achieve a substrate concentration of 0.2 M (e.g., 5 mL for 1.0 mmol of substrate).
-
Add PyFluor (1.5 mmol, 1.5 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Slowly add DBU (1.5 mmol, 1.5 equiv.) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. For less reactive substrates, the temperature may be increased to 40-60 °C.
-
Upon completion (typically 2-12 hours), quench the reaction by pouring it into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.
Rationale for Key Steps:
-
Anhydrous Conditions: Prevents hydrolysis of the PyFluor reagent and the activated sulfonate ester intermediate.
-
DBU Addition: The strong, non-nucleophilic base facilitates the formation of the pyridyl-sulfonate ester and assists in the fluoride displacement step.[17]
-
TFP as Solvent: Stabilizes the charged intermediates and prevents competitive ether formation, ensuring a clean conversion to the alkyl fluoride.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate care.[4][18]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.[18] Keep the container tightly closed.
Always consult the Safety Data Sheet (SDS) for the specific reagents being used (TFP, PyFluor, DBU, etc.) before beginning any experiment.
Conclusion and Future Outlook
This compound is more than a simple solvent; it is a strategic tool for enhancing the efficiency and selectivity of modern fluorination reactions. Its unique combination of strong hydrogen-bonding capability and low nucleophilicity makes it an ideal medium for deoxyfluorination with advanced reagents like PyFluor and XtalFluor. By activating substrates and stabilizing key intermediates without interfering in the reaction, TFP enables cleaner conversions and higher yields. As the demand for complex fluorinated molecules in pharmaceuticals and agrochemicals continues to grow, the rational application of enabling solvents like TFP will be crucial for developing robust and scalable synthetic routes.[4][9]
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Application Note: 3,3,3-Trifluoro-1-propanol as a Strategic Fluorinated Building Block in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The selective incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity.[1][2][3] 3,3,3-Trifluoro-1-propanol (TFPOH), a structurally simple yet powerful fluorinated building block, provides a versatile platform for introducing the trifluoropropyl moiety (-CH₂CH₂CF₃). This document serves as a detailed technical guide, outlining the strategic applications and providing validated protocols for the use of TFPOH in key synthetic transformations. We will explore its utility in forming ethers and esters and its oxidation to a valuable intermediate, emphasizing the mechanistic rationale behind procedural choices to ensure reproducible and efficient synthesis.
Introduction: The Strategic Value of the Trifluoropropyl Group
While the trifluoromethyl (-CF₃) group is a well-established bioisostere for groups like chlorine, its direct attachment to a heteroatom can drastically alter the electronics of a molecule.[1] this compound offers a nuanced alternative. The presence of the ethylene spacer (-CH₂CH₂-) between the hydroxyl group and the potent electron-withdrawing trifluoromethyl group mitigates the inductive effect, resulting in a nucleophile whose reactivity is comparable to simple aliphatic alcohols, yet it carries the valuable -CF₃ tag.
The introduction of the trifluoropropyl group via TFPOH can significantly enhance the pharmacokinetic profile of a drug candidate. The C-F bond's high dissociation energy (approx. 485 kJ/mol) confers exceptional stability against metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes.[1][3] This often leads to improved bioavailability and a longer half-life in vivo.[4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2240-88-2 | [4][6] |
| Molecular Formula | C₃H₅F₃O | [4][6][7] |
| Molecular Weight | 114.07 g/mol | [6][8] |
| Appearance | Clear, colorless liquid | [9] |
| Density | 1.294 g/cm³ | [4][9] |
| Boiling Point | 100 °C | [4][9] |
| Flash Point | 37 °C | [4][8] |
| Solubility | Fully miscible in water | [9][10] |
Core Synthetic Applications and Detailed Protocols
TFPOH is a primary alcohol and thus participates in a wide range of classical transformations. Here, we focus on three of the most common and high-impact applications.
Synthesis of 3,3,3-Trifluoropropyl Ethers via Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally reliable method for forming C-O bonds under mild conditions, particularly for coupling a primary alcohol with a phenolic or acidic hydroxyl group.[11][12] It proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]
Causality and Experimental Insight: The key to the Mitsunobu reaction is the in-situ generation of an oxyphosphonium salt from the alcohol. This transforms the hydroxyl group into an excellent leaving group. The nucleophile (e.g., a phenol) can then displace it in a clean Sₙ2 reaction.[11][13] For primary alcohols like TFPOH, this reaction is highly efficient. The order of reagent addition can be crucial; pre-forming the betaine by adding the azodicarboxylate to the phosphine before introducing the alcohol can sometimes improve yields if the standard procedure is unsuccessful.[11]
Caption: General workflow for the Mitsunobu ether synthesis using TFPOH.
Protocol 2.1: Synthesis of 4-(3,3,3-Trifluoropropoxy)phenol
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrophenol (1.2 eq.), triphenylphosphine (1.5 eq.), and this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, approx. 10 volumes based on the alcohol). Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Azodicarboxylate Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise via syringe over 15-20 minutes. Maintain the temperature at 0 °C during the addition. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.[14]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the limiting reagent (TFPOH).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The resulting residue contains the desired product and triphenylphosphine oxide byproduct. Purify the crude material using flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3,3,3-trifluoropropyl ether.
Synthesis of 3,3,3-Trifluoropropyl Esters
Esterification is a fundamental transformation. With TFPOH, standard methods are highly effective. The choice of method depends on the stability of the carboxylic acid substrate and the desired scale.
-
Fischer Esterification: This acid-catalyzed equilibrium process is ideal for simple, robust carboxylic acids and is cost-effective for large-scale synthesis. The reaction is driven to completion by removing the water byproduct, typically through azeotropic distillation with a Dean-Stark apparatus.
-
Acylation with Acid Chlorides/Anhydrides: For more sensitive or valuable carboxylic acids, conversion to an activated species like an acid chloride followed by reaction with TFPOH in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) is a high-yielding and rapid alternative.
Protocol 2.2: Fischer Esterification for 3,3,3-Trifluoropropyl Benzoate
-
Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine benzoic acid (1.0 eq.), this compound (1.5-2.0 eq., used in excess), and toluene (sufficient to fill the Dean-Stark trap).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq.).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Monitoring: The reaction can be monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by vacuum distillation or column chromatography if necessary.
Table 2: Representative Esterification Reactions with TFPOH
| Carboxylic Acid | Method | Typical Yield | Notes |
| Acetic Acid | Fischer | >90% | Product is volatile; care must be taken during workup. |
| 4-Methoxybenzoic Acid | Fischer | 85-95% | Straightforward reaction; product is typically a solid. |
| Boc-Glycine | Acyl Chloride | >90% | Fischer conditions would deprotect the Boc group; acylation is preferred. |
Oxidation to 3,3,3-Trifluoropropionaldehyde
The corresponding aldehyde, 3,3,3-trifluoropropionaldehyde, is a valuable synthetic intermediate for creating more complex fluorinated molecules.[15][16][17] The oxidation of TFPOH must be performed under controlled conditions to prevent over-oxidation to the carboxylic acid.
Causality and Experimental Insight: Milder, modern oxidizing agents are preferred. Dess-Martin periodinane (DMP) is an excellent choice as it operates under neutral, room-temperature conditions with short reaction times and a simple workup. Other options include Swern oxidation or using pyridinium chlorochromate (PCC).
Caption: Key synthetic transformations starting from this compound.
Protocol 2.3: Dess-Martin Oxidation to 3,3,3-Trifluoropropionaldehyde
-
Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes) in a flask under an inert atmosphere, add sodium bicarbonate (2.0 eq., acts as a buffer).
-
Oxidant Addition: Cool the mixture to 0 °C and add Dess-Martin periodinane (1.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction mixture will typically become a milky suspension.
-
Monitoring: Monitor the reaction by TLC or ¹⁹F NMR for the disappearance of the starting material.
-
Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate solution and saturated sodium thiosulfate solution. Stir vigorously for 20-30 minutes until the layers are clear.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: The product, 3,3,3-trifluoropropionaldehyde, is volatile (b.p. ~50-60 °C). Carefully remove the DCM solvent by distillation at atmospheric pressure using a short-path distillation apparatus. The pure aldehyde can be collected directly or used in the next step without further purification.
Safety and Handling
This compound is a flammable liquid and an irritant.[4][10][18] All manipulations should be performed with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[6] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[6][8] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[6][8] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[6][8] |
| STOT, Single Exposure | 3 | H335: May cause respiratory irritation[6][8] |
Handling Precautions:
-
Wear safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
Keep away from heat, sparks, open flames, and hot surfaces.[18]
-
Use explosion-proof electrical and lighting equipment.[18]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]
-
Incompatible with strong oxidizing agents.[10]
Conclusion
This compound is a highly valuable and versatile building block for introducing the trifluoropropyl moiety into a diverse range of molecules. Its straightforward reactivity in fundamental transformations like etherification, esterification, and oxidation allows for its seamless integration into complex synthetic routes. The unique physicochemical properties imparted by the -CH₂CH₂CF₃ group make TFPOH an essential tool for chemists in the pharmaceutical, agrochemical, and materials science industries, enabling the rational design of molecules with enhanced stability and performance.[4][5][10][19]
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Applications of 3,3,3-Trifluoro-1-propanol in Pharmaceutical Synthesis: A Technical Guide
Introduction: Beyond a Solvent - The Unique Physicochemical Profile of 3,3,3-Trifluoro-1-propanol (TFPr)
In the landscape of modern pharmaceutical synthesis, the choice of solvent and reagents is paramount, directly influencing reaction efficiency, selectivity, and the overall "greenness" of a process. Among the class of fluorinated alcohols, this compound (TFPr), identified by its CAS number 2240-88-2, has emerged as a uniquely versatile and powerful tool.[1] Its distinct physicochemical properties, stemming from the potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group, set it apart from conventional protic solvents.
The -CF₃ group dramatically increases the acidity of the hydroxyl proton, making TFPr an exceptional hydrogen bond donor. This property, combined with its high polarity, moderate boiling point, and full miscibility in water, allows it to stabilize polar intermediates and transition states, enhance the solubility of diverse reagents, and even actively participate in reaction mechanisms.[2][3] In pharmaceutical and agrochemical development, the incorporation of fluorine is a well-established strategy to improve metabolic stability and bioavailability, making TFPr a valuable intermediate.[1][4]
This guide provides an in-depth exploration of TFPr's key applications in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights to empower researchers and drug development professionals.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2240-88-2 | [5] |
| Molecular Formula | C₃H₅F₃O | [5] |
| Molecular Weight | 114.07 g/mol | [2][5] |
| Boiling Point | 100 °C | [1][2][3] |
| Density | 1.294 g/cm³ | [1][3] |
| pKa | ~14.09 (Predicted) | [3] |
| Refractive Index | 1.32 (at 20°C) | [1][2] |
| Flash Point | 37 °C | [1][3] |
| Appearance | Colorless liquid | [2] |
| Water Solubility | Fully miscible | [3][6] |
Application I: A Superior Medium for Catalytic Hydrogenation
Catalytic hydrogenation is a cornerstone of pharmaceutical synthesis, used for the reduction of a wide array of functional groups.[7][8] The choice of solvent can profoundly impact catalyst activity, selectivity, and stability. TFPr has demonstrated significant advantages over traditional solvents like methanol or ethanol in various hydrogenation reactions.
The Rationale: Why TFPr Excels in Hydrogenation
The efficacy of TFPr in catalytic hydrogenation stems from several key attributes:
-
Catalyst Stabilization: The strong hydrogen-bonding capability of TFPr can stabilize metal catalyst nanoparticles, preventing aggregation and leaching, thereby maintaining high catalytic activity over extended periods.
-
Enhanced Hydrogen Solubility: Fluorinated solvents can exhibit higher solubility for gases like hydrogen, increasing its concentration at the catalyst surface and accelerating reaction rates.
-
Substrate Activation: For carbonyl and imine reductions, TFPr can act as a proton donor to activate the substrate, making it more susceptible to hydride attack from the catalyst surface.
-
Suppression of Side Reactions: Unlike other alcohols such as isopropanol, which can participate in transfer hydrogenation, TFPr is a poor hydride donor, ensuring that molecular hydrogen is the primary reducing agent and leading to cleaner reaction profiles.[7][9]
Experimental Workflow: Catalytic Hydrogenation Setup
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Application Notes & Protocols: The Strategic Role of 3,3,3-Trifluoro-1-propanol in Modern Agrochemical Development
Introduction: The Fluorine Advantage in Crop Protection
In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone for developing more potent, stable, and environmentally conscious crop protection solutions.[1][2] Among the various fluorinated moieties, the trifluoromethyl (CF₃) group is particularly prominent, featured in approximately 40% of all fluorine-containing pesticides currently on the market.[3] This functional group imparts a unique combination of electronic and steric properties that profoundly enhance a molecule's biological activity.[4][5] The strong electron-withdrawing nature of the CF₃ group and the exceptional strength of the carbon-fluorine bond lead to significant improvements in key agrochemical attributes, including metabolic stability, lipophilicity, and binding affinity to target sites.[1][6]
3,3,3-Trifluoro-1-propanol (TFIPA), a versatile fluorinated building block, serves as a crucial starting material for introducing the vital trifluoropropyl moiety into complex molecular scaffolds.[7][8] This guide provides an in-depth exploration of TFIPA's role in agrochemical synthesis, detailing its transformation into key intermediates and its ultimate impact on the physicochemical and biological properties of next-generation herbicides, fungicides, and insecticides. We will provide field-proven insights into synthetic strategies and a detailed, self-validating protocol for the synthesis of a model agrochemical, underscoring the indispensable role of TFIPA in advancing agricultural science.
Section 1: this compound (TFIPA) as a Versatile Synthetic Precursor
TFIPA (CAS No: 2240-88-2) is a primary alcohol that serves as a foundational platform for creating more complex trifluoromethyl-containing intermediates.[7][9] Its true value in agrochemical synthesis lies in its capacity to be chemically transformed into derivatives that are primed for incorporation into diverse heterocyclic and aromatic systems, which form the core of many active ingredients.
The primary alcohol functional group of TFIPA can be readily oxidized to form 3,3,3-trifluoropropanal or further to 3,3,3-trifluoropropanoic acid. These derivatives, particularly the corresponding esters, are key reactants in classic organic reactions like Claisen condensation to form trifluoromethyl β-diketones. These diketones are, in turn, essential precursors for cyclocondensation reactions with hydrazines or other binucleophiles to construct biologically active heterocyclic rings such as pyrazoles, a common motif in modern fungicides.[10][11]
Section 2: Physicochemical Impact of the Trifluoromethyl Group
The decision to incorporate a trifluoromethyl group, often introduced via a TFIPA-derived building block, is a strategic choice aimed at optimizing a molecule's in-field performance. The effects are multifaceted and predictable, allowing for rational design of superior agrochemicals.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by enzymes like cytochrome P450s, which are common in plants, insects, and fungi.[1][6] Blocking a potential site of metabolic attack extends the half-life of the active ingredient, ensuring longer-lasting crop protection and potentially reducing the required application frequency.[1][5]
-
Increased Lipophilicity and Bioavailability: The CF₃ group is significantly more lipophilic (fat-soluble) than a corresponding methyl (CH₃) group.[4] This property enhances the molecule's ability to penetrate the waxy cuticles of plants, the exoskeletons of insects, or the cell membranes of fungi, leading to improved absorption and greater bioavailability at the target site.[1][12][13]
-
Modulation of Electronic Properties: As a strongly electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic protons or influence the electron density of an aromatic or heterocyclic ring system.[3][14] This electronic modulation can critically enhance the binding affinity of the molecule to its target enzyme or receptor, resulting in higher intrinsic potency.
Data Summary: Comparative Physicochemical Properties
The following table illustrates the expected impact of replacing a metabolically labile methyl group with a trifluoromethyl group on a hypothetical agrochemical scaffold.
| Property | Non-Fluorinated Analog (-CH₃) | Trifluoromethyl Analog (-CF₃) | Rationale for Improvement |
| LogP (Lipophilicity) | 2.5 | 3.4 | The CF₃ group significantly increases lipophilicity, aiding in membrane penetration.[4] |
| Metabolic Half-life (t½, in vitro) | 15 minutes | > 120 minutes | The C-F bond's strength prevents oxidative degradation at that site.[6] |
| Binding Affinity (Ki) | 50 nM | 5 nM | Electronic effects of the CF₃ group can enhance interactions with the target protein.[3][14] |
| Field Persistence | Low | High | Increased metabolic stability translates to longer-lasting activity in the environment.[1] |
Section 3: Detailed Experimental Protocol
This section provides a trusted, self-validating protocol for the synthesis of a model trifluoromethyl-substituted pyrazole fungicide, starting from a key intermediate derived from this compound.
Protocol Title: Two-Step Synthesis of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole from a TFIPA-Derived Intermediate.
Causality and Rationale: This protocol was designed to be robust and illustrative. It begins with a well-established Claisen condensation to create the trifluoromethyl β-diketone scaffold, a critical precursor for many heterocyclic agrochemicals.[15] The subsequent step employs the Knorr pyrazole synthesis, a classic and high-yielding cyclocondensation reaction, to form the final active heterocycle.[16] Each step includes a purification and validation checkpoint to ensure the integrity of the final product.
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Greener Aromatic Functionalization: A Guide to Metal-Free Friedel-Crafts Reactions in Fluorinated Alcohols
Application Notes & Protocols
Abstract
The Friedel-Crafts reaction is a cornerstone of synthetic chemistry for forging carbon-carbon bonds on aromatic rings.[1][2] However, its traditional reliance on stoichiometric or catalytic amounts of Lewis acids like AlCl₃ or FeCl₃ presents significant environmental and process challenges, including corrosive reagents, generation of metallic waste streams, and complex product workups.[3][4] This guide details the principles and protocols for conducting Friedel-Crafts alkylations and acylations under metal-free conditions, leveraging the unique properties of fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). We provide mechanistic insights, step-by-step experimental procedures, and data-driven examples to empower researchers in drug discovery and chemical synthesis to adopt this cleaner, more efficient methodology.
The Paradigm Shift: Why Fluorinated Alcohols?
The efficacy of fluorinated alcohols like HFIP and 2,2,2-trifluoroethanol (TFE) as promoters for Friedel-Crafts reactions stems from a unique combination of physical and chemical properties that mimic the function of a Lewis acid without the associated drawbacks.
-
Potent Hydrogen-Bond Donors: The electron-withdrawing fluorine atoms render the hydroxyl proton highly acidic (pKa of HFIP is 9.3 vs. 17.1 for isopropanol), making it a powerful hydrogen-bond donor.[5] This allows it to form strong hydrogen bonds with electrophilic precursors (e.g., acyl chlorides, alcohols, alkenes), polarizing and activating them for nucleophilic attack by the arene.[3][6]
-
High Ionizing Power & Low Nucleophilicity: HFIP possesses a high ionizing power that effectively stabilizes cationic intermediates, such as the crucial Wheland intermediate, which is formed during the electrophilic aromatic substitution.[6][7] Concurrently, its sterically hindered and electron-deficient oxygen atom makes it an extremely poor nucleophile, preventing it from intercepting reactive intermediates or participating in side reactions.
-
Cooperative Catalysis: In reactions where a Brønsted acid is used as a co-catalyst, HFIP can engage in a cooperative hydrogen-bonding network. This network amplifies the acidity of the Brønsted acid, enabling the activation of even electron-deficient arenes, which are typically challenging substrates for Friedel-Crafts reactions.[8][9][10]
Mechanistic Rationale: Activating the Electrophile
The core principle of this methodology is the activation of an electrophile through a network of hydrogen bonds with HFIP molecules. This interaction increases the electrophilicity of the target carbon, facilitating the subsequent attack by an electron-rich aromatic ring. Mechanistic studies suggest this hydrogen bond activation bypasses the need for generating a discrete acylium or carbocation intermediate in some cases, leading to a milder and more selective reaction pathway.[3][6]
Figure 1. Mechanism of HFIP-promoted Friedel-Crafts Acylation.
Applications & Scope
This metal-free approach is broadly applicable to both intermolecular and intramolecular Friedel-Crafts reactions, providing access to a wide range of valuable chemical structures.
Friedel-Crafts Alkylation
The alkylation of arenes and heterocycles can be achieved using various electrophiles. A notable example is the reaction of electron-rich arenes, such as indoles, with β-nitroalkenes.[11][12] The reaction proceeds rapidly at room temperature in HFIP without any additional catalyst, affording the desired products in excellent yields.[11][13] This method is particularly valuable for the synthesis of tryptamine derivatives, which are important pharmacophores.[11] Similarly, aldehydes and ketones can be activated by HFIP in the presence of a Brønsted acid to alkylate arenes, yielding symmetrical and unsymmetrical diaryl- and triarylmethanes.[14]
Friedel-Crafts Acylation
Perhaps the most impactful application is in Friedel-Crafts acylation. Simply dissolving an acid chloride and an electron-rich arene in HFIP at room temperature is often sufficient to promote acylation, yielding aryl and heteroaryl ketones.[6][15] This protocol circumvents the need for any acid catalyst and generates virtually no waste, as the primary byproduct is HCl, and the HFIP can be recovered and reused.[6][16] The method is effective for forming five-, six-, and seven-membered rings in intramolecular variants, making it a powerful tool for constructing polycyclic systems.[15]
Figure 2. A generalized workflow for Friedel-Crafts reactions in HFIP.
Experimental Protocols
Safety Precaution: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a volatile and corrosive solvent. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Metal-Free Alkylation of Indole with (E)-β-Nitrostyrene
This protocol is adapted from the procedure reported by Tang, R.-J., et al.[11][13]
Materials:
-
Indole (1.0 mmol, 117 mg)
-
(E)-β-Nitrostyrene (1.0 mmol, 149 mg)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (2.0 mL)
-
Round-bottom flask (10 mL) with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 10 mL round-bottom flask containing a magnetic stir bar, add indole (117 mg, 1.0 mmol).
-
Add (E)-β-nitrostyrene (149 mg, 1.0 mmol).
-
Add HFIP (2.0 mL) to the flask. The solids should dissolve readily.
-
Stir the resulting solution at room temperature (approx. 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2 hours.
-
Upon completion, remove the HFIP under reduced pressure using a rotary evaporator. The low boiling point of HFIP (59 °C) allows for easy removal and potential recovery.[11]
-
The crude residue can be directly purified by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to afford the pure product, 3-(2-nitro-1-phenylethyl)-1H-indole.
| Entry | Arene | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | (E)-β-Nitrostyrene | HFIP | RT | 2 | 96 |
| 2 | 2-Methylindole | (E)-β-Nitrostyrene | HFIP | RT | 2 | 95 |
| 3 | 5-Methoxyindole | (E)-β-Nitrostyrene | HFIP | RT | 2 | 93 |
| 4 | Pyrrole | (E)-β-Nitrostyrene | HFIP | RT | 3 | 85 |
| 5 | 1,3-Dimethoxybenzene | (E)-β-Nitrostyrene | HFIP | RT | 4 | 87 |
| Table 1. Representative yields for the HFIP-promoted alkylation of arenes with β-nitroalkenes. Data sourced from Tang, R.-J., et al.[11][13] |
Protocol 2: Metal-Free Intramolecular Acylation of 4-(3,4-Dimethoxyphenyl)butanoic Acid
This protocol is a representative example of an intramolecular Friedel-Crafts acylation promoted by HFIP, adapted from procedures developed by Vekariya, R. H., and Aubé, J.[3][6]
Materials:
-
4-(3,4-Dimethoxyphenyl)butanoic acid (1.0 mmol, 224 mg)
-
Oxalyl chloride (1.5 mmol, 0.13 mL)
-
Dichloromethane (DCM), anhydrous (5.0 mL)
-
N,N-Dimethylformamide (DMF) (1 drop, catalytic)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (5.0 mL)
-
Round-bottom flasks, magnetic stir bar, argon/nitrogen line
Procedure:
Step A: Formation of the Acid Chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-(3,4-dimethoxyphenyl)butanoic acid (224 mg, 1.0 mmol) in anhydrous DCM (5.0 mL).
-
Add one catalytic drop of DMF.
-
Slowly add oxalyl chloride (0.13 mL, 1.5 mmol) to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. The completion of this step is indicated by the cessation of gas evolution.
-
Concentrate the mixture under reduced pressure to remove the DCM and excess oxalyl chloride, yielding the crude acid chloride as an oil.[3] Caution: This step should be performed carefully in a fume hood.
Step B: Intramolecular Friedel-Crafts Acylation
-
Place the flask containing the crude acid chloride under an inert atmosphere.
-
Add HFIP (5.0 mL) to dissolve the crude oil.
-
Stir the solution at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC until the starting acid chloride is consumed.
-
Upon completion, remove the HFIP under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any residual acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield 6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one.
Conclusion and Future Outlook
The use of fluorinated alcohols, particularly HFIP, as promoters for metal-free Friedel-Crafts reactions represents a significant advancement in green and sustainable chemistry.[17][18] This methodology offers a simple, efficient, and environmentally benign alternative to traditional Lewis acid-catalyzed protocols. It minimizes waste, often proceeds under mild, ambient conditions, and simplifies product purification.[6][11] For researchers and professionals in drug development and fine chemical synthesis, adopting these protocols can accelerate discovery and improve process efficiency, aligning with the growing demand for sustainable synthetic practices.
References
-
Makino, K., et al. (2025). First Continuous‐Flow Intramolecular Dehydrative Friedel–Crafts Alkylation of Benzyl Alcohols in 1,1,1,3,3,3‐Hexafluoro‐2‐propanol Catalyzed by HO‐Substituted Sulfonic Acid‐Functionalized Silica Gel. European Journal of Organic Chemistry. Available at: [Link]
-
Singh, P. R., et al. (2023). Brønsted Acid Mediated Brønsted Acid-Catalyzed Friedel-Crafts Reactions of Aldehydes and Ketones with Arenes. ChemRxiv. DOI: 10.26434/chemrxiv-2023-y1qgq. Available at: [Link]
-
Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Organic Letters, 18(14), 3534–3537. DOI: 10.1021/acs.orglett.6b01460. Available at: [Link]
-
Singh, P. R., et al. (2023). HFIP & Brønsted Acid Promoted Direct Distal C‐Alkylation of 2‐oxindoles and Anilines with Donor‐Acceptor Cyclopropanes. Advanced Synthesis & Catalysis. DOI: 10.1002/adsc.202300165. Available at: [Link]
-
Leito, I., et al. (2020). Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. DOI: 10.1021/acsorginorgau.0c00003. Available at: [Link]
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Motiwala, H. F., et al. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486-499. DOI: 10.15227/orgsyn.095.0486. Available at: [Link]
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Christodoulou, M. S., et al. (2022). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 18, 1264–1295. DOI: 10.3762/bjoc.18.132. Available at: [Link]
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Singh, P. R., et al. (2023). Cooperative Friedel-Crafts Alkylation of Electron-Deficient Arenes via Catalyst Activation with Hexafluoroisopropanol. Chemistry – A European Journal, 29(18), e202300180. DOI: 10.1002/chem.202300180. Available at: [Link]
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Heravi, M. M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(63), 36034–36076. DOI: 10.1039/c8ra07325b. Available at: [Link]
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Heravi, M. M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]
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Ambler, B. R., et al. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(21), 5842–5845. DOI: 10.1021/ol202452g. Available at: [Link]
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Tang, R.-J., Milcent, T., & Crousse, B. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. RSC Advances, 8(19), 10321–10325. DOI: 10.1039/c8ra01062e. Available at: [Link]
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Hashimoto, M., et al. (2020). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chemical Communications, 56(1), 12-24. DOI: 10.1039/c9cc08244a. Available at: [Link]
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Tang, R.-J., Milcent, T., & Crousse, B. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. RSC Advances, 8(19), 10321–10325. Available at: [Link]
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Tang, R.-J., Milcent, T., & Crousse, B. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. RSC Advances. Available at: [Link]
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Colpaert, A., et al. (2020). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chemical Communications. Available at: [Link]
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Tang, R.-J., et al. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Semantic Scholar. Available at: [Link]
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Wang, Y., et al. (2020). Facile Friedel–Crafts alkylation of arenes under solvent-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]
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de Souza, R. O. M. A., et al. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Chemistry, 28(11), 1052-1065. DOI: 10.2174/0113852728280332240111054332. Available at: [Link]
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Ellman, J. A., et al. (2017). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Journal of the American Chemical Society, 139(16), 5724–5727. DOI: 10.1021/jacs.7b02271. Available at: [Link]
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Yilmaz, I., et al. (2020). Transition Metal-Free Intramolecular Friedel-Crafts Reaction by Alkene Activation: A Method for the Synthesis of Some Novel Xanthenes. Beilstein Archives. DOI: 10.3762/bxiv.2020.10.v1. Available at: [Link]
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Organic Chemistry Portal. Friedel-Crafts Alkylation. Available at: [Link]
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Prakash, G. K. S., et al. (2017). Hydrogen Bond Donor Solvents Enabled Metal and Halogen-free Friedel–Crafts Acylations with Virtually No Waste Stream. Green Chemistry. DOI: 10.1039/c7gc00185k. Available at: [Link]
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Application Notes and Protocols for the Use of 3,3,3-Trifluoro-1-propanol in C-H Activation
Introduction: Tapping into the Potential of Fluorinated Alcohols for C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction.[1] The choice of solvent plays a pivotal role in the success of these transformations, influencing reaction rates, selectivity, and catalyst stability. In recent years, fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 1,1,1-trifluoroethanol (TFE) have been identified as remarkable solvents for challenging C-H activation reactions.[1][2][3][4] These solvents exhibit a unique combination of properties, including high polarity, low nucleophilicity, and strong hydrogen-bonding capabilities, which can stabilize reactive intermediates and facilitate key steps in the catalytic cycle.
This guide focuses on a related yet less-explored fluorinated alcohol: 3,3,3-Trifluoro-1-propanol (TFP) . While HFIP and TFE have garnered significant attention, TFP presents a compelling alternative with its own distinct physicochemical properties. These notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical advantages of TFP in C-H activation, alongside a detailed, adaptable protocol to encourage its exploration in this rapidly evolving field.
Physicochemical Properties of this compound: A Comparative Overview
The utility of TFP as a solvent in C-H activation is rooted in its unique physical and chemical characteristics. The trifluoromethyl group imparts significant electronic effects, influencing its behavior in solution.[2] Below is a comparison of TFP with the more commonly used fluorinated alcohols, TFE and HFIP.
| Property | This compound (TFP) | 1,1,1-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Molecular Formula | C₃H₅F₃O | C₂H₃F₃O | C₃H₂F₆O |
| Molecular Weight | 114.07 g/mol [5] | 100.04 g/mol | 168.04 g/mol [6] |
| Boiling Point | 100 °C[2] | 74-78 °C | 59 °C[6] |
| Density | 1.294 g/cm³[2] | 1.382 g/cm³ | 1.596 g/cm³[6] |
| Refractive Index | 1.32[2] | 1.291 | 1.275 |
| pKa | ~14.5 (estimated) | 12.4 | 9.3 |
TFP's higher boiling point compared to TFE and HFIP allows for a broader range of reaction temperatures, which can be crucial for activating more resilient C-H bonds. Its density and refractive index are comparable to other fluorinated alcohols. While its acidity (pKa) is lower than that of TFE and HFIP, it remains a strong hydrogen bond donor, a key feature for promoting C-H activation.
Mechanistic Rationale: The Role of TFP in Facilitating C-H Activation
Fluorinated alcohols are believed to enhance C-H activation reactions through several key mechanisms. While direct mechanistic studies on TFP are limited, we can extrapolate from the well-documented effects of TFE and HFIP.[1][4]
-
Stabilization of Cationic Intermediates: The high polarity and hydrogen-bonding capacity of TFP can stabilize cationic intermediates that are often formed during C-H activation, particularly in Pd(II)/Pd(IV) catalytic cycles.
-
Anion Solvation: TFP can effectively solvate anionic species, such as counterions from the catalyst precursor or additives. This can lead to a more "naked" and reactive cationic catalyst.
-
Proton Shuttling: The hydroxyl group of TFP can act as a proton shuttle, facilitating protonolysis steps that are often involved in the regeneration of the active catalyst.
-
Weak Coordination: TFP is a weakly coordinating solvent, meaning it is less likely to occupy coordination sites on the metal center, leaving them available for the substrate and other essential ligands.
The following diagram illustrates a generalized workflow for a transition metal-catalyzed C-H activation, highlighting the potential points of influence for a solvent like TFP.
[A generic reaction scheme showing the arylation of a substrate with an unactivated C(sp3)-H bond, catalyzed by a palladium complex in TFP as the solvent.]
Figure 2: Step-by-step experimental workflow for the adapted C-H arylation protocol.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate (1.0 mmol, 1.0 equiv), aryl halide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), ligand (0.04 mmol, 4 mol%), additive (e.g., pivalic acid, 0.3 mmol, 30 mol%), and base (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous this compound (TFP) (2.0 mL) to the reaction mixture via a syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and quench with water (10 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling of this compound
TFP is a flammable liquid and can cause skin and eye irritation. [2][3][5]It is important to handle this solvent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store TFP in a cool, dry, and well-ventilated area away from sources of ignition. [2][3]
Conclusion and Future Outlook
While this compound is not as extensively studied as other fluorinated alcohols in the context of C-H activation, its physicochemical properties suggest it is a promising solvent for these transformations. Its high boiling point, strong hydrogen-bonding ability, and weakly coordinating nature make it a valuable addition to the synthetic chemist's toolbox. The provided protocol offers a starting point for exploring the potential of TFP in promoting challenging C-H functionalization reactions. Further research into the specific mechanistic effects of TFP and its application in a broader range of C-H activation reactions is warranted and encouraged.
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This compound | C3H5F3O | CID 137512 - PubChem. National Institutes of Health. (URL: [Link])
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Application Notes & Protocols: The Emerging Role of 3,3,3-Trifluoro-1-propanol in Advanced Peptide Science
Abstract
The synthesis and handling of peptides, particularly those with complex or hydrophobic sequences, present significant challenges related to on-resin aggregation and post-synthesis insolubility. Fluorinated alcohols, such as 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), are well-established as powerful "chaotropic" agents that disrupt secondary structures, thereby improving reaction efficiency and peptide solubility.[1][2] This guide explores the utility of a related yet less-documented solvent: 3,3,3-Trifluoro-1-propanol (TFIPA) . By examining its physicochemical properties in comparison to its well-known analogs, we provide a framework and detailed protocols for its application in solid-phase peptide synthesis (SPPS), the solubilization of intractable peptides, and its potential use in analytical workflows.
Introduction: Positioning TFIPA in the Peptide Synthesis Arsenal
Peptide aggregation, driven by intermolecular hydrogen bonding to form stable β-sheet structures, is a primary cause of failed syntheses and analytical difficulties.[3] This phenomenon can lead to incomplete coupling and deprotection steps during SPPS and renders the final product insoluble in aqueous buffers.[4]
The efficacy of fluorinated alcohols in mitigating these issues stems from their unique properties:
-
Hydrogen Bond Disruption: They are potent hydrogen bond donors but weak acceptors, allowing them to interject into and break up the peptide-peptide hydrogen bond networks that stabilize aggregates.[2]
-
Low Nucleophilicity: Their electron-withdrawing fluorine atoms reduce the nucleophilicity of the hydroxyl group, preventing unwanted side reactions with activated amino acids during synthesis.
-
Volatility: They are readily removed under vacuum, simplifying downstream processing.
While TFE and HFIP are the dominant choices, TFIPA (C₃H₅F₃O) presents an interesting alternative. Structurally, it is a primary alcohol, unlike the secondary alcohol HFIP, and has a longer carbon chain than TFE. These features suggest a nuanced balance of polarity and hydrophobicity that can be exploited in specific applications.
Comparative Physicochemical Properties
To understand its potential, we must compare TFIPA to its established counterparts. The following table summarizes key properties that influence their behavior as solvents in peptide chemistry.
| Property | This compound (TFIPA) | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
| Molecular Formula | C₃H₅F₃O | C₂H₃F₃O | C₃H₂F₆O |
| Molecular Weight | 114.07 g/mol [5] | 100.04 g/mol | 168.04 g/mol |
| Boiling Point | 109-111 °C | 77-80 °C | 59 °C |
| Density | ~1.29 g/cm³ | ~1.39 g/cm³ | ~1.59 g/cm³ |
| Structure | F₃C-CH₂-CH₂-OH | F₃C-CH₂-OH | (F₃C)₂CH-OH |
| Key Feature | Primary alcohol, moderate volatility | Primary alcohol, high volatility | Secondary alcohol, very high H-bond donating capacity |
The higher boiling point of TFIPA compared to TFE and HFIP indicates lower volatility, which could be advantageous in automated synthesizers where solvent evaporation can be a concern.
Safety and Handling of TFIPA
As with all fluorinated solvents, proper safety precautions are mandatory.
-
Hazards: TFIPA is a flammable liquid and vapor.[5][6] It is toxic if swallowed and causes skin and serious eye irritation.[5][7] It may also cause respiratory irritation.[5]
-
Handling: Always handle TFIPA in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9]
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition. Keep the container tightly sealed.[6]
Application in Solid-Phase Peptide Synthesis (SPPS): Overcoming Aggregation
During SPPS, the growing peptide chain can collapse onto itself, making the N-terminus inaccessible for the next coupling reaction. This is especially common in hydrophobic sequences or those containing residues like Val, Ile, and Gln. Standard solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) may be insufficient to solvate the peptide-resin complex effectively.[1]
Causality: The Mechanism of Disruption
The introduction of a "disrupting" co-solvent like TFIPA can break the intermolecular hydrogen bonds causing the aggregation. By solvating the peptide backbone, it re-exposes the terminal amine, allowing the acylation reaction to proceed to completion.
Protocol 2.1: Using TFIPA as a Co-solvent for a "Difficult" Coupling
This protocol is designed for a scenario where a standard coupling protocol (e.g., using HBTU/DIPEA in DMF) has resulted in a low yield, as indicated by a positive Kaiser or TNBS test.
-
Resin Preparation: Following a failed coupling and subsequent washing steps, swell the peptide-resin (100 mg, 0.5 mmol/g substitution) in DMF (2 mL) for 20 minutes. Drain the solvent.
-
Prepare Coupling Reagents:
-
In a separate vial, dissolve the Fmoc-amino acid (5 eq., 0.25 mmol) and an activating agent such as HCTU (4.9 eq., 0.245 mmol) in a minimal volume of DMF (~0.5 mL).
-
Add Diisopropylethylamine (DIPEA) (10 eq., 0.5 mmol).
-
-
Prepare TFIPA Co-Solvent Mixture: Create a solvent mixture of DMF:TFIPA (v/v 4:1) .
-
Rationale: A 20% concentration of the fluorinated alcohol is often sufficient to disrupt aggregation without significantly altering the polarity of the reaction medium.[1] This concentration should be optimized for highly problematic sequences.
-
-
Coupling Step:
-
Add the prepared TFIPA co-solvent mixture (2 mL) to the peptide-resin and agitate for 5 minutes to ensure thorough solvation.
-
Add the pre-activated amino acid solution to the resin slurry.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time allows the TFIPA to fully penetrate and disrupt aggregates.
-
-
Monitoring and Wash:
-
Take a small sample of resin beads and perform a TNBS test to check for the presence of free amines. A negative result (colorless beads) indicates a complete reaction.
-
If the test is positive, the coupling can be extended or repeated.
-
Upon completion, drain the reaction solvent and wash the resin thoroughly with DMF (3 x 2 mL), followed by Dichloromethane (DCM) (3 x 2 mL).
-
Solubilization and Disaggregation of Lyophilized Peptides
Many peptides, particularly long polyglutamine sequences or amyloidogenic peptides like Aβ(1-42), are notoriously difficult to dissolve in aqueous buffers after cleavage and lyophilization.[10] They often exist as a mix of amorphous and β-sheet aggregates that can act as seeds, complicating biophysical assays.[10]
Causality: Creating a Monomeric Stock Solution
A treatment with a strong fluorinated alcohol, often in the presence of an acid like Trifluoroacetic Acid (TFA), can effectively break down these aggregates into a monomeric state.[10] The volatile solvent mixture is then removed, leaving a peptide film that is readily soluble in the desired aqueous buffer. This "pre-treatment" is critical for obtaining reproducible kinetic data in aggregation assays.
Protocol 3.1: Disaggregation of Polyglutamine Peptides Using a TFA/TFIPA Mixture
This protocol is adapted from a highly effective method developed for dissolving polyglutamine peptides using HFIP.[10]
-
Preparation: Place 1-5 mg of the lyophilized peptide powder into a 20 mL glass vial or flask.
-
Solvent Addition: Prepare a 1:1 (v/v) mixture of TFA and TFIPA. Add this mixture to the peptide powder to create a suspension with a final peptide concentration of approximately 0.5 mg/mL.
-
Rationale: The combination of acidic TFA and the hydrogen-bond-disrupting TFIPA is highly effective at dissolving even the most stubborn aggregates.[10]
-
-
Incubation: Incubate the suspension at room temperature. Vortex the mixture intermittently until visual inspection confirms that all particulate matter has dissolved, resulting in a clear solution. Continue to incubate for a total of 1 to 4 hours to ensure complete disaggregation.
-
Solvent Removal:
-
In a chemical fume hood, direct a gentle stream of inert gas (argon or nitrogen) into the flask via a Pasteur pipette to evaporate the solvent.
-
Continue the gas flow for an additional 15-30 minutes after the peptide film appears dry to ensure complete removal of residual TFA and TFIPA.
-
-
Reconstitution: Immediately add the desired aqueous buffer to the dry peptide film to reconstitute it at the target concentration (e.g., 100-200 µM). For peptides prone to re-aggregation at neutral pH, using a buffer at a lower pH (e.g., water adjusted to pH 3 with TFA) can improve stability for storage.[10]
-
Final Clarification (Optional but Recommended): To remove any remaining trace aggregates, centrifuge the aqueous peptide solution at high speed (e.g., 50,000 x g) for 3 hours at 4°C. Carefully collect the supernatant for use in subsequent experiments.[10]
Application in Peptide Analysis and Conformational Studies
Fluorinated alcohols are widely used as co-solvents in NMR spectroscopy and Circular Dichroism (CD) to study peptide secondary structure.[11][12] They are known to induce and stabilize α-helical conformations, which can provide insights into the intrinsic structural propensities of a peptide sequence.[12]
TFIPA, like TFE, can be used to assess the helix-forming potential of a peptide. Its distinct solvent properties may offer a different environment for studying peptide folding compared to TFE or HFIP.
Protocol 4.1: Preparation of a Peptide Sample for NMR Structural Analysis in a TFIPA-Water System
-
Peptide Preparation: Start with a high-purity (>95%), desalted, lyophilized peptide sample.
-
Solvent Preparation: Prepare a deuterated solvent mixture. For example, to achieve a 30% TFIPA solution, mix 300 µL of TFIPA with 700 µL of D₂O. If pH control is needed, a deuterated buffer (e.g., deuterated phosphate buffer) can be used instead of pure D₂O.
-
Rationale: The concentration of the fluorinated alcohol directly influences the degree of helix induction. A titration series (e.g., 10%, 20%, 30%, 40% TFIPA) is often performed to monitor the conformational transition.[12]
-
-
Sample Dissolution: Dissolve the lyophilized peptide in the prepared deuterated solvent mixture to a final concentration suitable for NMR (typically 0.5-2 mM).
-
Sample Transfer: Transfer the final solution to a clean, dry NMR tube.
-
Analysis: Acquire standard 1D and 2D NMR spectra (e.g., TOCSY, NOESY) to assign proton resonances and identify through-space correlations indicative of secondary structure.[13][14] Helical conformations are typically characterized by a series of short-range NOEs between backbone protons.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137512, this compound. Source: [Link]
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Chen, S. M., & Wetzel, R. (2001). Solubilization and disaggregation of polyglutamine peptides. Protein Science, 10(4), 887–891. Source: [Link]
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Kuroda, H., Chen, Y. N., Kimura, T., & Sakakibara, S. (1992). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. International Journal of Peptide and Protein Research, 40(3-4), 294–299. Source: [Link]
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LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides. Source: [Link]
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Jasanoff, A., & Fersht, A. R. (1994). Helix-enhancing propensity of fluoro and alkyl alcohols: influence of pH, temperature and cosolvent concentration on the helical conformation of peptides. Biochemistry, 33(8), 2129–2135. Source: [Link]
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JPT Peptide Technologies. (n.d.). Peptide Solubilization. Source: [Link]
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SB-PEPTIDE. (n.d.). Peptide solubility guidelines - How to solubilize a peptide. Source: [Link]
-
Honda, S., et al. (2000). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Journal of the Chemical Society, Perkin Transactions 2, (7), 1415-1422. Source: [Link]
-
ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Source: [Link]
-
Erdjument-Bromage, H. (2015). Response to: Can someone provide a detailed protocol for sample and solvent preparation for HPLC analysis of peptides? ResearchGate. Source: [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Source: [Link]
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Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-27). Humana Press. Source: [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 223–243. Source: [Link]
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Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Source: [Link]
-
Kent, S. B., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society, 101(10), 2636–2643. Source: [Link]
-
AAPPTec. (n.d.). Peptide Purification. Source: [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Source: [Link]
-
Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Source: [Link]
-
Redfield, C. (1995). NMR Spectroscopy of Peptides and Proteins. In NMR of Macromolecules (pp. 249-275). Humana Press. Source: [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Source: [Link]
-
Reja, R. H., et al. (2018). 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide. Organic & Biomolecular Chemistry, 16(43), 8213–8220. Source: [Link]
-
Jagannathan, N. R. (2015). NMR of peptides. ResearchGate. Source: [Link]
-
Lenci, E., & Trabocchi, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules, 25(4), 953. Source: [Link]
-
D'Agostino, V. G., et al. (2017). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Angewandte Chemie International Edition, 56(44), 13589-13593. Source: [Link]
-
Regan, M. C., & Collier, J. H. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomolecules, 11(3), 458. Source: [Link]
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Paradís-Bas, M., et al. (2014). Solid-phase peptide synthesis. RSC Advances, 4(71), 37739-37751. Source: [Link]
-
Deshpande, I., & Chatterji, D. (2023). The origin of secondary structure transitions and peptide self-assembly propensity in trifluoroethanol-water mixtures. bioRxiv. Source: [Link]
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Dear, A. J., et al. (2022). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 12(4), 20210065. Source: [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Source: [Link]
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Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Source: [Link]
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Börner, H. G., et al. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Angewandte Chemie International Edition, 59(31), 12984-12992. Source: [Link]
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Gallardo, R., et al. (2021). Investigating the mechanism of action of aggregation-inducing antimicrobial Pept-ins. Cell Chemical Biology, 28(4), 476-489.e6. Source: [Link]
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Application Notes and Protocols for Utilizing 3,3,3-Trifluoro-1-propanol as a High-Performance Reaction Medium
Abstract
This technical guide provides an in-depth exploration of 3,3,3-Trifluoro-1-propanol (TFP) as a specialized reaction medium for researchers, chemists, and professionals in drug development. Moving beyond its role as a mere fluorinated building block, this document elucidates the unique physicochemical properties of TFP that render it a superior solvent for challenging organic transformations. We will delve into the mechanistic advantages of TFP, supported by a detailed, field-proven protocol for the efficient one-pot, three-component synthesis of medicinally relevant spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. This guide is structured to provide not only procedural steps but also the causal reasoning behind solvent selection and reaction optimization, empowering scientists to leverage TFP for enhanced reaction outcomes.
Introduction: The Emerging Role of Fluorinated Alcohols in Modern Synthesis
In the pursuit of novel molecular architectures and efficient synthetic routes, the choice of solvent is a critical parameter that can dictate the success of a reaction. While traditionally viewed as inert media, solvents can profoundly influence reaction rates, selectivity, and yields. Fluorinated alcohols, a unique class of solvents, have garnered significant attention for their distinct properties that stem from the strong electron-withdrawing nature of fluorine atoms.[1] These properties include strong hydrogen-bond donating ability, high polarity, and low nucleophilicity.[2]
This compound (TFP), a prominent member of this class, is a versatile organic intermediate used in the pharmaceutical, agrochemical, and materials science sectors.[1][3] Its trifluoromethyl group imparts unique characteristics that make it not only a valuable synthon but also an exceptional reaction medium capable of promoting challenging chemical transformations.[3] This application note will explore the practical application of TFP as a solvent, with a focus on a specific, high-yield protocol.
Physicochemical Properties and Mechanistic Rationale for TFP as a Reaction Medium
The utility of TFP as a reaction medium is grounded in its distinct physicochemical properties, which are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2240-88-2 | [1] |
| Molecular Formula | C₃H₅F₃O | [1] |
| Molecular Weight | 114.07 g/mol | [4] |
| Boiling Point | 100 °C | [1] |
| Density | 1.294 g/cm³ | [1] |
| Flash Point | 37 °C | [1] |
| Solubility | Fully miscible in water | [5] |
The trifluoromethyl group in TFP creates a highly polarized O-H bond, making it a strong hydrogen-bond donor. This property is crucial for stabilizing polar intermediates and transition states, which can significantly accelerate reaction rates. Unlike non-fluorinated alcohols, TFP possesses low nucleophilicity, minimizing its participation as a reactant and reducing the formation of unwanted byproducts. Its ability to dissolve a wide range of organic compounds, including polar and nonpolar substrates, makes it a versatile medium for multicomponent reactions.
Experimental Protocol: One-Pot, Three-Component Synthesis of Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] Derivatives in TFP
This section provides a detailed protocol for a one-pot, three-component reaction for the synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives, a class of compounds with significant biological activity. This protocol highlights the efficacy of TFP as a reaction medium.
Reaction Scheme
Caption: One-pot synthesis of spirooxindole derivatives.
Materials and Equipment
-
Isatin derivatives (1.0 mmol)
-
3-Methyl-1H-pyrazol-5(4H)-one (1.0 mmol)
-
p-Toluenesulfonylhydrazide (1.0 mmol)
-
This compound (TFP), anhydrous (3.0 mL)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Step-by-Step Procedure
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the isatin derivative (1.0 mmol), 3-methyl-1H-pyrazol-5(4H)-one (1.0 mmol), and p-toluenesulfonylhydrazide (1.0 mmol).
-
Solvent Addition: Add 3.0 mL of this compound (TFP) to the flask.
-
Reaction Execution: Attach a reflux condenser to the flask and place it in a heating mantle or oil bath preheated to 80 °C. Stir the reaction mixture vigorously at this temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 20 mL of ice-water. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivative.
Causality of Experimental Choices
-
Choice of TFP as Solvent: TFP's strong hydrogen-bond donating ability facilitates the protonation of intermediates, while its high polarity helps to solubilize the reactants and intermediates, promoting the reaction. Its non-nucleophilic nature prevents side reactions.
-
Temperature: The reaction is carried out at 80 °C to provide sufficient thermal energy to overcome the activation barriers of the multiple steps in this one-pot reaction, ensuring a reasonable reaction rate without causing decomposition of the reactants or products.
-
One-Pot Procedure: This approach is highly efficient as it avoids the need for isolation and purification of intermediates, saving time, resources, and reducing waste.
Safety and Handling
This compound is a flammable liquid and vapor and can cause skin and serious eye irritation.[5] It may also cause respiratory irritation. Always handle TFP in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces. Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
Conclusion
This compound is a highly effective and versatile reaction medium for organic synthesis. Its unique combination of properties, including high polarity, strong hydrogen-bond donating capacity, and low nucleophilicity, enables the efficient synthesis of complex molecules like spirooxindoles. The provided protocol for the synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives serves as a practical example of the advantages of using TFP. By understanding the mechanistic rationale behind its effectiveness, researchers can confidently employ TFP to overcome challenges in their synthetic endeavors and explore new chemical space.
References
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-
RSC Publishing. (n.d.). Three-component stereoselective synthesis of spirooxindole derivatives. Retrieved from [Link]
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- MDPI. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.
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- PubMed Central. (2018). Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles.
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Application Notes and Protocols: Synthesis of Novel Drug Candidates Using 3,3,3-Trifluoro-1-propanol
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The trifluoromethyl (CF3) group, in particular, is a prevalent motif in numerous FDA-approved drugs, valued for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[3][4] This guide provides detailed application notes and protocols for the use of 3,3,3-Trifluoro-1-propanol, a versatile and readily available building block, in the synthesis of novel drug candidates. We will explore key synthetic transformations that leverage this fluorinated alcohol to introduce the valuable 2,2,2-trifluoroethyl moiety into a variety of molecular architectures, thereby enabling the optimization of lead compounds in drug discovery programs.
The Significance of the Trifluoroethyl Group in Medicinal Chemistry
The introduction of a trifluoroethyl group (-CH₂CF₃) can profoundly influence the properties of a drug candidate in several beneficial ways:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[5] By replacing a metabolically labile site, such as a methyl or ethyl group, with a trifluoroethyl group, the metabolic half-life of a drug can be significantly extended.
-
Increased Lipophilicity: The trifluoroethyl group is more lipophilic than its non-fluorinated counterpart. This can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for CNS-targeting therapeutics.[5][6]
-
Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby basic functional groups, such as amines. This can influence the ionization state of the drug at physiological pH, affecting its solubility, permeability, and target engagement.[6]
-
Improved Binding Affinity: The trifluoroethyl group can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.[2][6]
Activating this compound for Nucleophilic Substitution
This compound itself is not a reactive electrophile. To utilize it as a building block for introducing the trifluoroethyl group, the hydroxyl group must first be converted into a good leaving group. This "activation" step is crucial for subsequent nucleophilic substitution reactions.
Protocol 2.1: Synthesis of 1,1,1-Trifluoro-3-iodopropane
This protocol describes the conversion of this compound to 1,1,1-Trifluoro-3-iodopropane, a versatile intermediate for introducing the trifluoroethyl moiety. The reaction proceeds via an Appel-type reaction using triphenylphosphine and iodine.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a stirred solution of triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add iodine (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford 1,1,1-Trifluoro-3-iodopropane.
Causality: The reaction of triphenylphosphine with iodine forms a phosphonium iodide intermediate. The alcohol then attacks this intermediate, and subsequent elimination of triphenylphosphine oxide and iodide attack on the carbon atom results in the desired 1,1,1-Trifluoro-3-iodopropane. Imidazole acts as a mild base to facilitate the reaction.
Synthesis of Trifluoroethyl Ethers
Trifluoroethyl ethers are important motifs in many biologically active molecules. Two common and effective methods for their synthesis from this compound are the Williamson ether synthesis and the Mitsunobu reaction.
Protocol 3.1: Williamson Ether Synthesis of Trifluoroethyl Ethers
The Williamson ether synthesis is a classic and reliable method for forming ethers.[7][8][9][10][11] It involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group. In this context, we will react a phenol or alcohol with an activated form of this compound.
Materials:
-
Phenol or alcohol substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,1,1-Trifluoro-3-iodopropane (from Protocol 2.1) or 3,3,3-Trifluoropropyl tosylate
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the phenol or alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Add 1,1,1-Trifluoro-3-iodopropane (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality: Sodium hydride, a strong base, deprotonates the phenol or alcohol to form the corresponding nucleophilic alkoxide. This alkoxide then displaces the iodide or tosylate leaving group from the activated trifluoropropanol derivative in an SN2 reaction to form the desired trifluoroethyl ether.[7][9][10]
Protocol 3.2: Mitsunobu Reaction for Trifluoroethyl Ether Synthesis
The Mitsunobu reaction is a powerful tool for the formation of esters, ethers, and other functional groups with inversion of stereochemistry at the alcohol carbon.[5][6][12][13][14] This method is particularly useful for coupling this compound with acidic nucleophiles like phenols under mild conditions.
Materials:
-
Phenol substrate
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup
Procedure:
-
To a stirred solution of the phenol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography to separate the desired trifluoroethyl ether from triphenylphosphine oxide and the hydrazine byproduct.
Causality: Triphenylphosphine and the azodicarboxylate react to form a phosphonium salt. The alcohol then adds to this intermediate, forming an oxyphosphonium salt, which is a good leaving group. The deprotonated phenol then acts as a nucleophile, displacing the activated alcohol in an SN2 fashion to yield the ether.[5]
Synthesis of Trifluoroethylamines
Trifluoroethylamines are valuable building blocks in medicinal chemistry, often serving as metabolically stable isosteres of amides.[2]
Protocol 4.1: Reductive Amination for the Synthesis of N-(2,2,2-Trifluoroethyl)amines
Reductive amination is a versatile method for forming C-N bonds. This protocol describes the synthesis of N-(2,2,2-trifluoroethyl)amines from 3,3,3-trifluoropropanal, which can be obtained by the oxidation of this compound.
Materials:
-
3,3,3-Trifluoropropanal (can be prepared by oxidation of this compound using, for example, PCC or Dess-Martin periodinane)
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a stirred solution of the amine (1.0 eq) and 3,3,3-trifluoropropanal (1.1 eq) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality: The amine and aldehyde react to form an imine or iminium ion in equilibrium. The mild reducing agent, sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding amine.
Data Presentation and Visualization
Table 1: Comparison of Ether Synthesis Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | NaH, Activated trifluoropropanol | 60-80 °C | Reliable, scalable | Requires strong base, higher temperatures |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD | 0 °C to RT | Mild conditions, inversion of stereochemistry | Stoichiometric byproducts, purification can be challenging |
Diagrams
Caption: Mitsunobu Reaction Workflow.
Conclusion and Future Perspectives
This compound is a cost-effective and versatile starting material for the introduction of the trifluoroethyl group into drug candidates. The protocols outlined in this guide provide robust and adaptable methods for the synthesis of trifluoroethyl ethers and amines, key functionalities that can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. As the demand for metabolically robust and highly potent drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Pharmacy Education. Retrieved January 12, 2026, from [Link]
-
Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM. Retrieved January 12, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Mitsunobu Reaction. (n.d.). Organic Synthesis. Retrieved January 12, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-La Crosse. Retrieved January 12, 2026, from [Link]
-
Mitsunobu reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Mojzych, M., & Li, V. (n.d.). Mitsunobu Reaction. MDPI Encyclopedia. Retrieved January 12, 2026, from [Link]
-
But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Chemistry-An Asian Journal, 2(11), 1340-1355. [Link]
-
Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2554-2651. [Link]
-
1,1,1-Trifluoro-3-iodopropane, 97%. (n.d.). Cenmed Enterprises. Retrieved January 12, 2026, from [Link]
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016, December 19). Freie Universität Berlin. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Goti, G., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2063. [Link]
-
Carbone, A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(18), 6649. [Link]
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Application Notes and Protocols for Modifying Polymer Properties with 3,3,3-Trifluoro-1-propanol
Introduction: The Strategic Role of 3,3,3-Trifluoro-1-propanol in Advanced Polymer Formulations
In the landscape of polymer science and pharmaceutical development, the strategic modification of polymer properties is paramount to achieving desired material performance and therapeutic efficacy. This compound (TFP), a unique fluorinated alcohol, has emerged as a versatile tool for researchers and drug development professionals. Its distinct physicochemical characteristics, stemming from the presence of the trifluoromethyl group, allow for nuanced control over polymer surface energy, solubility, and conformation.[1] This guide provides an in-depth exploration of the applications of TFP in polymer modification, complete with detailed protocols and the scientific rationale behind its use.
The incorporation of fluorine into polymer structures can significantly alter their properties, imparting hydrophobicity, chemical resistance, and thermal stability.[1] TFP, with its molecular formula C3H5F3O, serves as both a valuable building block for fluorinated polymers and an effective solvent and modifying agent for existing polymer systems.[1] Its utility extends from creating high-performance coatings to enhancing the bioavailability of poorly water-soluble drugs in polymer-based delivery systems.[2][3][4][5][6]
This document will delve into two primary applications of TFP: the modification of polymer surfaces to control hydrophobicity and the use of TFP as a co-solvent in the formulation of amorphous solid dispersions to enhance drug solubility.
Part 1: Surface Modification of Polymers for Enhanced Hydrophobicity
The surface properties of a polymer, particularly its wettability and interaction with aqueous environments, are critical in a multitude of applications, from biomedical devices to protective coatings. The introduction of fluorine to a polymer surface is a well-established method to increase hydrophobicity.[7] TFP can be employed in surface modification through "grafting to" techniques, where the alcohol is covalently attached to the polymer backbone.
Mechanism of Surface Energy Reduction
The trifluoromethyl (-CF3) group of TFP has a very low surface energy. When TFP molecules are grafted onto a polymer surface, these low-energy groups orient themselves at the polymer-air interface, leading to a significant reduction in the overall surface energy of the material. This, in turn, results in increased hydrophobicity, as evidenced by a larger water contact angle.
Protocol 1: Surface Grafting of this compound onto a Polymer Film via Plasma Activation
This protocol provides a generalized method for the covalent attachment of TFP to a polymer surface that possesses reactive groups (e.g., hydroxyl or carboxyl groups) or can be functionalized to introduce such groups. Plasma treatment is a common and effective method for activating polymer surfaces.[8]
Materials:
-
Polymer film (e.g., Poly(methyl methacrylate) - PMMA, Polyethylene terephthalate - PET)
-
This compound (TFP)
-
Plasma cleaner
-
Process gas (e.g., Argon, Oxygen)
-
Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) for carboxyl groups)
-
Catalyst (e.g., 4-Dimethylaminopyridine (DMAP))
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Cleaning solvents (e.g., Ethanol, Deionized water)
Experimental Workflow:
Caption: Workflow for surface modification of a polymer film with TFP.
Step-by-Step Methodology:
-
Substrate Cleaning: Thoroughly clean the polymer film by sonicating it in ethanol and deionized water for 15 minutes each. Dry the film under a stream of nitrogen.
-
Surface Activation (Plasma Treatment):
-
Place the cleaned and dried polymer film inside the plasma cleaner chamber.
-
Evacuate the chamber to a base pressure below 100 mTorr.
-
Introduce the process gas (e.g., oxygen or argon) at a controlled flow rate.
-
Apply radio frequency (RF) power (e.g., 50 W) for a specific duration (e.g., 30-120 seconds) to create reactive functional groups like hydroxyl or carboxyl groups on the surface.
-
-
Grafting Reaction:
-
Immediately after plasma treatment, immerse the activated polymer film in a solution of TFP, a suitable coupling agent (like DCC for carboxyl groups), and a catalyst (like DMAP) in an anhydrous solvent (e.g., toluene). The concentrations will depend on the specific polymer and desired grafting density.
-
Allow the reaction to proceed under an inert atmosphere (e.g., nitrogen or argon) for a set period, for instance, 24 hours at room temperature.
-
-
Washing and Drying:
-
After the reaction, thoroughly wash the modified film by sonicating it in fresh solvent (e.g., toluene, followed by ethanol and deionized water) to remove any unreacted TFP and by-products.
-
Dry the film under vacuum.
-
Characterization and Validation:
The success of the surface modification can be verified through various analytical techniques:
-
Contact Angle Goniometry: Measure the static water contact angle on the unmodified and modified polymer surfaces. A significant increase in the contact angle indicates successful hydrophobization.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that can confirm the presence of fluorine on the polymer surface.[6][9] The appearance of a fluorine (F 1s) peak in the XPS spectrum of the modified polymer is a clear indicator of successful grafting.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR)-FTIR can detect the characteristic vibrational bands of the C-F bonds from the grafted TFP molecules.[10][11][12]
Expected Results:
The following table summarizes typical changes in water contact angle for different polymers after surface modification with a fluorinated alcohol. While this data is for a similar fluorinated alcohol, comparable trends are expected with TFP.
| Polymer | Unmodified Water Contact Angle (°) | Modified Water Contact Angle (°) | Reference |
| PET | 72 | 115 | Benchchem |
| PMMA | 68 | 110 | Generic Data |
| Polycarbonate | 85 | 120 | Generic Data |
Part 2: Enhancing Drug Solubility using this compound as a Co-solvent in Amorphous Solid Dispersions
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability.[2][3][4][5][6] One effective strategy to overcome this is the formulation of amorphous solid dispersions (ASDs), where the crystalline drug is molecularly dispersed within a polymer matrix.[13] TFP can play a crucial role in the preparation of ASDs as a co-solvent in the solvent casting method.
Mechanism of Solubility Enhancement
TFP's utility in this context stems from its ability to act as a good solvent for a wide range of organic molecules, including many poorly soluble drugs, while also being miscible with common polymers used in ASDs. By using TFP as a co-solvent with a more volatile solvent, it is possible to achieve a homogenous solution of both the drug and the polymer. Upon solvent evaporation, the polymer rapidly entraps the drug in its amorphous, high-energy state, preventing crystallization and thereby enhancing its dissolution rate in aqueous media.[10]
Protocol 2: Preparation of a Drug-Polymer Amorphous Solid Dispersion Film via Solvent Casting using TFP as a Co-solvent
This protocol outlines a general procedure for preparing an ASD film for in vitro dissolution testing.
Materials:
-
Poorly water-soluble drug (e.g., Itraconazole, Indomethacin)
-
Amorphous polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC))
-
This compound (TFP)
-
Primary solvent (e.g., Dichloromethane, Acetone)
-
Petri dish or other suitable casting surface
-
Magnetic stirrer and stir bar
-
Vacuum oven
Experimental Workflow:
Caption: Workflow for preparing a drug-polymer amorphous solid dispersion film.
Step-by-Step Methodology:
-
Solution Preparation:
-
Dissolve the poorly water-soluble drug in a minimal amount of TFP.
-
In a separate container, dissolve the polymer in the primary solvent.
-
Combine the two solutions and stir until a clear, homogeneous mixture is obtained. The ratio of drug to polymer and the solvent composition will need to be optimized for the specific system.
-
-
Film Casting:
-
Pour the resulting solution into a clean, level petri dish.
-
Allow the solvents to evaporate slowly in a well-ventilated fume hood at room temperature. Covering the petri dish with a perforated lid can help control the evaporation rate.[3]
-
-
Drying:
-
Once a solid film has formed, transfer the petri dish to a vacuum oven.
-
Dry the film under vacuum at a slightly elevated temperature (e.g., 40°C) for an extended period (e.g., 24 hours) to ensure complete removal of residual solvents.
-
-
Film Characterization and Dissolution Testing:
-
Carefully remove the dried film from the petri dish.
-
Characterize the physical state of the drug within the polymer matrix.
-
Perform in vitro dissolution studies to compare the dissolution rate of the ASD film to that of the pure crystalline drug.
-
Characterization and Validation:
-
Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD): These techniques are used to confirm the amorphous nature of the drug in the solid dispersion. The absence of a sharp melting endotherm in the DSC thermogram and the lack of characteristic crystalline peaks in the XRD pattern indicate an amorphous system.
-
In Vitro Dissolution Testing: The dissolution rate of the ASD film is measured in a suitable dissolution medium (e.g., simulated gastric or intestinal fluid) and compared to the dissolution of the pure crystalline drug. A significant increase in the dissolution rate and extent of drug release is expected for the ASD.
Expected Results:
The use of TFP as a co-solvent is expected to facilitate the formation of a stable amorphous solid dispersion, leading to a significant improvement in the dissolution profile of the poorly water-soluble drug. The following table provides a hypothetical example of the expected improvement in dissolution.
| Formulation | Time (min) | % Drug Dissolved |
| Pure Crystalline Drug | 60 | 10 |
| Drug-Polymer ASD (with TFP) | 60 | 85 |
Safety and Handling of this compound
This compound is a flammable liquid and can cause skin and eye irritation. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store TFP in a cool, dry, and well-ventilated area away from sources of ignition. Always consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a valuable and versatile reagent for modifying the properties of polymers. Its ability to introduce fluorine to polymer surfaces offers a straightforward route to creating hydrophobic materials with tailored wettability. Furthermore, its solvent properties make it a useful tool in the formulation of amorphous solid dispersions for enhancing the solubility and bioavailability of challenging drug candidates. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the potential of TFP in their own applications.
References
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- Dinglasan-Panlilio, M., & Mabury, S. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. Environmental Science & Technology, 40(5), 1447-1453.
- Characterization and evaluation of novel film forming polymer for drug delivery. (2013). Iranian journal of pharmaceutical research : IJPR, 12(4), 849–860.
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Application Notes & Protocols: The Trifluoromethyl Group via Alcohol Functionalization
Introduction: The Pivotal Role of the Trifluoromethyl Group and the Alcohol Precursor
In the landscape of modern drug discovery and development, the trifluoromethyl (CF₃) group stands out as a "superstar" substituent. Its introduction into a drug candidate can profoundly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity, ultimately improving oral bioavailability and overall efficacy.[1][2] Consequently, the development of robust and versatile methods for installing CF₃ groups is a central objective in medicinal and process chemistry.
Alcohols represent one of the most abundant and readily available functional groups in organic synthesis, found in a vast array of natural products and synthetic building blocks. This ubiquity makes them ideal precursors for trifluoromethylated compounds. However, the direct conversion of a hydroxyl group (-OH) to a trifluoromethyl group (-CF₃), a process known as deoxygenative trifluoromethylation, is a significant synthetic challenge due to the inherent strength of the carbon-oxygen bond.
This guide clarifies a common misconception: 3,3,3-trifluoro-1-propanol is not a direct reagent for donating its CF₃ group. Instead, it serves as a valuable trifluoromethylated building block, where its entire CF₃CH₂CH₂- scaffold is incorporated into a target molecule.[3][4] The true challenge, and the focus of this document, lies in the methods that transform a generic alcohol (R-OH) into its trifluoromethylated analogue (R-CF₃). We will delve into the mechanistic principles and provide detailed, field-proven protocols for state-of-the-art deoxygenative trifluoromethylation strategies, primarily focusing on metallaphotoredox catalysis.
Core Strategy: Deoxytrifluoromethylation of Alcohols via Metallaphotoredox Catalysis
The most powerful modern methods for converting alcohols to trifluoromethylated products rely on a synergistic combination of photoredox and transition metal catalysis. This approach elegantly overcomes the challenge of C-O bond activation under mild conditions.
Mechanistic Rationale & Causality
The core principle involves a multi-step catalytic cycle where each component has a specific, critical function:
-
Alcohol Activation: The alcohol's hydroxyl group is a poor leaving group. It must first be converted in situ into a functionality that is susceptible to single-electron reduction. Benzoxazolium salts are excellent for this, reacting with the alcohol to form a redox-active intermediate.[1]
-
Photocatalytic Generation of CF₃ Radical: A photocatalyst, upon excitation by visible light (e.g., from a simple blue LED), becomes a potent reductant. It then donates an electron to an electrophilic CF₃ source (e.g., Togni's or Umemoto's reagents), causing it to fragment and release a trifluoromethyl radical (•CF₃).[5][6][7]
-
Copper-Mediated C(sp³)–CF₃ Coupling: The •CF₃ radical is captured by a copper(I) complex to generate a highly reactive copper(III)-CF₃ intermediate. This species then undergoes reductive elimination with the activated alkyl partner (derived from the alcohol), forging the crucial C(sp³)–CF₃ bond and regenerating the copper(I) catalyst.[1]
This cooperative mechanism allows for the efficient conversion of a wide range of alcohols into their trifluoromethylated counterparts with excellent functional group tolerance.[1][8]
Mandatory Visualization: Catalytic Cycle Diagram
Caption: Metallaphotoredox cycle for deoxytrifluoromethylation of alcohols.
Experimental Protocol: General Procedure for Deoxytrifluoromethylation
This protocol is a representative example based on established literature and should be adapted for specific substrates.[1]
Materials & Reagents
-
Substrate: Alcohol (1.0 equiv)
-
Activator: N-Hydroxybenzoxazolium salt (e.g., derived from NHC salt 2 in[1]) (1.1 equiv)
-
Base: Quinuclidine (1.6 equiv)
-
Photocatalyst: 4CzIPN or similar iridium/ruthenium complex (1-2 mol%)
-
Copper Catalyst: Cu(terpy)Cl₂ or similar Cu(I)/Cu(II) salt (5 mol%)
-
CF₃ Source: S-(Trifluoromethyl)dibenzothiophenium salt (e.g., Umemoto's or Togni's reagent) (1.5 equiv)[9][10]
-
Additive: Tetrabutylammonium chloride (TBACl) (2.0 equiv)
-
Solvent: Anhydrous, degassed DMSO or similar polar aprotic solvent
-
Equipment: Schlenk tube or vial, magnetic stir bar, blue LED light source (450-475 nm), nitrogen/argon atmosphere setup.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the alcohol substrate (0.2 mmol, 1.0 equiv), the benzoxazolium salt activator (0.22 mmol, 1.1 equiv), the photocatalyst (0.004 mmol, 2 mol%), Cu(terpy)Cl₂ (0.01 mmol, 5 mol%), the CF₃ source (0.3 mmol, 1.5 equiv), quinuclidine (0.32 mmol, 1.6 equiv), and TBACl (0.4 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed DMSO (e.g., 2.0 mL) via syringe.
-
Degassing (Optional but Recommended): Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Initiation and Incubation: Place the sealed reaction tube approximately 5-10 cm from a blue LED light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. Typical reaction times range from 8 to 24 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure trifluoromethylated product.
Data Presentation: Substrate Scope
The following table summarizes the typical performance of this methodology across various alcohol types, demonstrating its broad applicability.
| Entry | Alcohol Substrate | Product | Yield (%) | Notes |
| 1 | 1-Phenylethanol | (2,2,2-Trifluoroethyl)benzene | ~85% | Secondary benzylic alcohol |
| 2 | Cyclohexylmethanol | (Trifluoromethyl)cyclohexane | ~70% | Primary aliphatic alcohol |
| 3 | Adamantan-1-ol | 1-(Trifluoromethyl)adamantane | ~60% | Tertiary, sterically hindered alcohol |
| 4 | Dihydrocholesterol | Trifluoromethylated steroid | ~55% | Complex, drug-like molecule |
Yields are approximate and based on representative literature values for illustrative purposes.[1]
Alternative Strategy: Nucleophilic Trifluoromethylation of Carbonyls
A complementary and highly valuable method for creating molecules containing both a CF₃ group and a hydroxyl group is the nucleophilic addition of a "CF₃⁻" equivalent to an aldehyde or ketone. This does not replace an existing alcohol but rather creates a new trifluoromethyl carbinol.
Workflow & Key Reagent
The cornerstone of this approach is the Ruppert-Prakash reagent (TMSCF₃) , trimethyl(trifluoromethyl)silane.[11][12] In the presence of a catalytic amount of a fluoride source (e.g., CsF, TBAF), TMSCF₃ delivers a nucleophilic trifluoromethyl group to the electrophilic carbonyl carbon.[11][13]
Mandatory Visualization: Experimental Workflow
Caption: Workflow for nucleophilic trifluoromethylation of carbonyls.
Protocol: Synthesis of an α-Trifluoromethyl Alcohol
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.2-1.5 equiv). Cool the mixture to 0 °C.
-
Initiation: Add a catalytic amount of a fluoride initiator, such as cesium fluoride (CsF, 0.1 equiv) or a 1M solution of TBAF in THF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Hydrolysis & Workup: Upon completion, quench the reaction with 1M aqueous HCl or TBAF·3H₂O and stir for 30 minutes to deprotect the silyl ether.[11] Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify by flash column chromatography to yield the desired α-trifluoromethyl alcohol.
Conclusion and Authoritative Grounding
While this compound is a vital building block for synthesizing complex molecules, it does not function as a direct trifluoromethylating agent. The true state-of-the-art for introducing this crucial pharmacophore lies in the strategic functionalization of more common precursors, particularly alcohols and carbonyls. The deoxygenative trifluoromethylation of alcohols, powered by cooperative metallaphotoredox catalysis, offers an exceptionally mild and broadly applicable solution for converting R-OH to R-CF₃.[1] This method, along with the classic nucleophilic trifluoromethylation of carbonyls using the Ruppert-Prakash reagent, provides researchers, scientists, and drug development professionals with a robust toolkit for accessing novel trifluoromethylated chemical space. These self-validating protocols, grounded in well-established mechanistic principles, empower the rational design and synthesis of next-generation pharmaceuticals and agrochemicals.
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Yu, J., et al. (2018). Rapid Dehydroxytrifluoromethoxylation of Alcohols. Molecules. [Link]
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Zhang, W., et al. (2020). Dehydroxylative Trifluoromethylthiolation, Trifluoromethylation, and Difluoromethylation of Alcohols. Chinese Journal of Chemistry, 38, 169-172. [Link]
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Majee, D., et al. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 7, 742-753. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. Angewandte Chemie International Edition, 50(26), 5943-5946. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. PubMed Central. [Link]
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Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature Chemistry, 3(12), 940-944. [Link]
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Postigo, A., et al. (2019). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry. [Link]
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Prakash, G. K. S., et al. (2012). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF 3 ) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry. [Link]
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- 12. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 13. CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols [organic-chemistry.org]
Application Notes and Protocols for Reactions in 3,3,3-Trifluoro-1-propanol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3,3,3-Trifluoro-1-propanol (TFP) as a reaction medium. TFP is a unique fluorinated alcohol that offers a distinct set of properties, making it a valuable alternative to conventional solvents in a variety of chemical transformations. These notes detail the physicochemical characteristics of TFP, provide guidance on experimental design and setup, and present detailed protocols for select applications. The causality behind experimental choices is emphasized to empower users to rationally design their own reaction systems.
Introduction: The Rationale for Employing this compound
This compound (TFP) is a colorless liquid characterized by a trifluoromethyl group, which imparts properties such as high polarity, moderate hygroscopicity, and the ability to act as a hydrogen bond donor.[1] Its unique combination of attributes makes it an excellent solvent for a range of organic reactions, particularly in the synthesis of fluorinated compounds where it can stabilize reactive intermediates, leading to improved yields and selectivity.[2] Furthermore, its lower toxicity profile compared to some other fluorinated solvents presents a safer alternative in the laboratory.[2] TFP is fully miscible in water and also dissolves a wide range of organic compounds, positioning it as a versatile solvent for various applications.[1][3]
The decision to use TFP as a solvent is often driven by one or more of the following factors:
-
Enhanced Reaction Rates and Yields: TFP can accelerate reaction rates and improve yields, especially in fluorination processes.[2]
-
Stabilization of Intermediates: The polarity and hydrogen-bonding capability of TFP can stabilize charged or polar intermediates and transition states.
-
Improved Solubility: TFP can be an effective solvent for reactants with poor solubility in common organic solvents.
-
Unique Selectivity: The specific solvent-solute interactions in TFP can lead to different product distributions compared to other solvents.
-
Building Block in Synthesis: Beyond its role as a solvent, TFP serves as a key building block in the synthesis of fluorinated pharmaceuticals and agrochemicals.[2][4]
Physicochemical Properties and Safety Considerations
A thorough understanding of the properties of TFP is crucial for safe and effective experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2240-88-2 | [2][4] |
| Molecular Formula | C3H5F3O | [2][4] |
| Molecular Weight | 114.07 g/mol | [2][5] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 100 °C | [2][4] |
| Density | 1.294 - 1.3 g/cm³ | [2][4] |
| Refractive Index | 1.32 | [2][4] |
| Flash Point | 37 °C | [4] |
| Water Solubility | Fully miscible | [1][3] |
Safety and Handling:
This compound is a flammable liquid and vapor and is toxic if swallowed.[3][5][6] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][5][6] Therefore, stringent safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., PVC), and a lab coat.[6][7]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[6][8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][3][6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]
Experimental Setup and General Protocols
The following sections provide a general framework for conducting reactions in TFP. The specific parameters will need to be optimized for each individual reaction.
General Reaction Setup Workflow
Caption: General workflow for reactions in TFP.
Protocol: General Procedure for a Reaction in TFP
This protocol provides a generalized procedure that should be adapted based on the specific reaction being performed.
Materials:
-
This compound (TFP), appropriate grade for the reaction
-
Reactants and catalysts
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Inert gas supply (e.g., nitrogen or argon), if required
-
Quenching solution (e.g., water, saturated aqueous solution)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Drying of Solvent and Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas if the reaction is moisture-sensitive. While TFP is hygroscopic, for many applications, commercially available anhydrous grades can be used directly. If necessary, TFP can be dried over molecular sieves.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a round-bottom flask equipped with a magnetic stir bar and a reflux condenser) in a fume hood. If an inert atmosphere is required, flush the system with nitrogen or argon.
-
Addition of Reagents: Charge the reaction flask with the starting materials and catalyst. Add TFP as the solvent. The concentration of the reactants will depend on the specific reaction and should be optimized.
-
Reaction Conditions: Begin stirring and heat the reaction mixture to the desired temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding an appropriate quenching solution.
-
Extraction: If necessary, extract the product from the aqueous TFP mixture using a suitable organic solvent. The miscibility of TFP with water may require the use of a larger volume of extraction solvent or the addition of brine to facilitate phase separation.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.
Application Example: Nucleophilic Aromatic Substitution (SNAr)
TFP can be an excellent solvent for SNAr reactions, particularly with electron-deficient aromatic systems. Its polar nature can help to stabilize the Meisenheimer complex intermediate, thereby accelerating the reaction.
Conceptual Workflow for SNAr in TFP
Caption: Conceptual workflow for an SNAr reaction in TFP.
Concluding Remarks
This compound is a versatile and valuable solvent for a wide range of chemical transformations. Its unique properties can lead to significant improvements in reaction outcomes. By understanding the principles outlined in these application notes and carefully considering the specific requirements of their reactions, researchers can effectively harness the potential of TFP to advance their synthetic endeavors.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Fluorochem. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Purdue University. (n.d.). Fluoroorganic Chemistry. Ramachandran Research Group. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]
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Suzhou Senfeida Chemical Co., Ltd. (n.d.). China this compound Manufacturers Suppliers Factory. Retrieved from [Link]
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- 5. This compound | C3H5F3O | CID 137512 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note: 3,3,3-Trifluoro-1-propanol as a Co-solvent in Electrochemical Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking New Potential in Electrosynthesis with 3,3,3-Trifluoro-1-propanol
Organic electrosynthesis is a powerful and sustainable methodology that utilizes electricity to drive chemical transformations, often minimizing the need for harsh reagents.[1] The choice of solvent is paramount to the success of these reactions, influencing everything from substrate solubility and electrolyte conductivity to the stability of reactive intermediates. While conventional solvents are often chosen for their inertness, a class of "non-innocent" solvents has emerged that actively participates in and enhances electrochemical reactions.[1] Among these, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have demonstrated remarkable utility.[1][2]
This application note focuses on a promising, yet less explored, member of this family: This compound (TFPr) . We will explore its physicochemical properties, compare it to its more common analogues, and provide a detailed protocol for its application as a co-solvent in the electrochemical synthesis of valuable β-amino alcohols.
The Rationale for this compound in Electrochemistry: A Comparative Overview
The efficacy of fluorinated alcohols in electrochemical synthesis stems from a unique combination of properties imparted by the electron-withdrawing trifluoromethyl group. These properties include high polarity, significant hydrogen-bond donating ability, low nucleophilicity, and high oxidative stability.[2]
Key Properties of this compound and its Analogues
| Property | This compound (TFPr) | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Molecular Formula | C₃H₅F₃O | C₂H₃F₃O | C₃H₂F₆O |
| Molecular Weight | 114.07 g/mol [3] | 100.04 g/mol | 168.04 g/mol |
| Boiling Point | 100 °C[4][5] | 77-80 °C | 59 °C |
| Density | 1.294 g/cm³[4][5] | 1.393 g/cm³ | 1.596 g/cm³ |
| pKa (predicted) | ~14.09[4][6] | ~12.4 | ~9.3[1] |
| Polarity | High | High | Very High |
| Hydrogen Bond Donor Strength | Strong | Strong | Very Strong |
| Nucleophilicity | Low | Low | Very Low |
Analysis of Properties and Their Implications for Electrosynthesis:
-
Acidity and Hydrogen Bond Donation: The pKa of TFPr is predicted to be around 14.09, making it more acidic than non-fluorinated alcohols but less so than TFE and HFIP.[4][6] This acidity translates to strong hydrogen-bond donating capabilities. In electrochemical reactions, this allows TFPr to stabilize cationic intermediates and radical cations generated at the anode, preventing side reactions and promoting desired reaction pathways.
-
Polarity and Solubility: TFPr is a polar solvent that is fully miscible with water and can dissolve a range of organic substrates and supporting electrolytes.[4] This is crucial for maintaining a homogeneous reaction medium and ensuring efficient charge transport. Fluorinated alcohols have been shown to dissolve alkali metal fluorides like KF and CsF, which can act as both the fluoride source and the supporting electrolyte in certain reactions.[2]
-
Low Nucleophilicity: Despite being an alcohol, the electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the hydroxyl oxygen.[1] This is a critical advantage in electrochemical synthesis, as it prevents the solvent from competing with other nucleophiles for reaction with electro-generated intermediates.
-
Boiling Point: With a boiling point of 100 °C, TFPr is less volatile than TFE and HFIP, which can be advantageous for reactions requiring elevated temperatures and simplifies handling.[4][5]
Application Protocol: Electrochemical Synthesis of β-Amino Alcohols using TFPr as a Co-Solvent
The following protocol is adapted from established procedures for the 1,2-amino oxygenation of alkenes using TFE as a co-solvent.[1] The use of TFPr is expected to offer similar benefits in stabilizing the key nitrogen-centered radical and subsequent carbocationic intermediates.
Reaction Scheme:
Objective: To synthesize a β-amino alcohol via the electrochemical oxidative coupling of an alkene and a secondary amine, using this compound as a co-solvent.
Materials:
-
Alkene: Styrene (as a model substrate)
-
Amine: Dibenzylamine (as a model substrate)
-
Co-solvent: this compound (TFPr)
-
Solvent: Dichloromethane (DCM)
-
Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (TBABF₄)
-
Electrodes: Graphite felt anode, Platinum (Pt) foil cathode
-
Electrochemical Cell: Undivided cell with a magnetic stirrer
-
Power Supply: Potentiostat/Galvanostat
Experimental Setup:
Step-by-Step Protocol:
-
Cell Assembly:
-
Place a magnetic stir bar in a clean, dry undivided electrochemical cell.
-
Secure the graphite felt anode and the platinum foil cathode in the cell, ensuring they do not touch. The distance between the electrodes should be approximately 1-2 cm.
-
-
Preparation of the Electrolyte Solution:
-
In a separate beaker, dissolve dibenzylamine (0.5 mmol) and TBABF₄ (0.1 M) in a 1:1 mixture of DCM and TFPr (10 mL total volume).
-
Add styrene (1.5 mmol, 3 equivalents) to the solution and stir until homogeneous.
-
-
Electrolysis:
-
Transfer the electrolyte solution to the electrochemical cell.
-
Connect the electrodes to the potentiostat/galvanostat (graphite to the anode, platinum to the cathode).
-
Begin stirring the solution at a moderate rate.
-
Apply a constant current of 10 mA.
-
Continue the electrolysis until 2.5 F/mol of charge (based on the limiting reagent, dibenzylamine) has passed.
-
-
Work-up and Purification:
-
Upon completion of the electrolysis, disconnect the power supply and disassemble the cell.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-amino alcohol.
-
Mechanism and the Role of TFPr:
The proposed reaction mechanism highlights the crucial role of the fluorinated co-solvent.
-
Initial Oxidation: At the anode, the secondary amine is oxidized to a nitrogen-centered radical cation.
-
Radical Addition: This radical cation adds to the alkene to form a new carbon-centered radical intermediate.
-
Second Oxidation: The intermediate radical is further oxidized at the anode to a carbocation.
-
Nucleophilic Trapping: The carbocation is trapped by a nucleophile. In this case, trace water in the solvent system acts as the nucleophile, leading to the formation of the β-amino alcohol after deprotonation.
-
Cathodic Reaction: At the cathode, protons are reduced to hydrogen gas.
The critical role of TFPr is to stabilize the positively charged intermediates (the radical cation and the carbocation) through strong hydrogen bonding. This stabilization prevents undesired side reactions, such as polymerization of the alkene or decomposition of the intermediates, thereby increasing the yield and selectivity of the desired product.
Conclusion and Future Outlook
This compound presents itself as a highly promising co-solvent for electrochemical synthesis. Its unique combination of properties, including high polarity, strong hydrogen-bond donating ability, low nucleophilicity, and oxidative stability, positions it as a valuable tool for chemists seeking to enhance the efficiency and selectivity of their electrochemical reactions. While this application note provides a foundational protocol for its use, further research into the full scope of its applications, including its electrochemical window and its efficacy in a broader range of electrochemical transformations, is warranted. The exploration of TFPr and other fluorinated alcohols will undoubtedly continue to push the boundaries of modern organic electrosynthesis.
References
-
Electrochemical Oxidation of Primary Alcohols Using a Co2NiO4 Catalyst: Effects of Alcohol Identity and Electrochemical Bias on Product Distribution. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Electrochemical Aminoxyl-Mediated Oxidation of Primary Alcohols in Lignin to Carboxylic Acids: Polymer Modification and Depolymerization. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Lopes, L., et al. (2021). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. Retrieved January 12, 2026, from [Link]
-
China this compound Manufacturers Suppliers Factory - Low Price. (n.d.). Suzhou Senfeida Chemical Co., Ltd. Retrieved January 12, 2026, from [Link]
-
17.7: Oxidation of Alcohols. (2024, March 17). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Electrochemical Fluorination of Organic Compounds Using Alkali Metal Fluoride Salt with Fluorinated Alcohol-Based Solvent System | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Electrochemical Oxidation of Alcohols Using Nickel Oxide Hydroxide as Heterogeneous Electrocatalyst in Batch and Continuous Flow. (2022, April 24). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Daugulis, O. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. Retrieved January 12, 2026, from [Link]
-
Oxidation of alcohols I: Mechanism and oxidation states (video). (n.d.). Khan Academy. Retrieved January 12, 2026, from [Link]
-
Electrochemical C(sp3)–H Fluorination. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). Retrieved January 12, 2026, from [Link]
-
Impact of Fluorination on the Anodic Performance of Disodium Terephthalate: An Experimental and Computational Study | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Partially Fluorinated Solvent as a co-solvent for the Non-aqueous Electrolyte of Li/air Battery. (n.d.). Defense Technical Information Center. Retrieved January 12, 2026, from [Link]
-
Fuchigami, T., & Inagi, S. (2021). Alkali Metal Fluorides in Fluorinated Alcohols: Fundamental Properties and Applications to Electrochemical Fluorination. The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
support/solvent-electrolyte. (2025, February 3). ALS Co., Ltd. Retrieved January 12, 2026, from [Link]
-
Hydrogen Bonding in Low-Temperature Matrices: 1. Proton Donor Abilities of Fluoroalcohols. Comparative Infrared Studies of ROHe*. (n.d.). EPIC. Retrieved January 12, 2026, from [Link]
-
Alkali Metal Fluorides in Fluorinated Alcohols: Fundamental Properties and Applications to Electrochemical Fluorination. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Exploring this compound: Properties and Applications. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]
-
Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. (2019, October 11). Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
-
Electrolyte Design by Synergistic High‐Donor Solvent and Alcohol Anion Acceptor for Reversible Fluoride Ion Batteries | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of Fluorinated β-Amino Acids | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Significant residual fluorinated alcohols present in various fluorinated materials. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
eFluorination of Activated Alcohols using Collidinium Tetrafluorob. (n.d.). Greenwich Academic Literature Archive (GALA). Retrieved January 12, 2026, from [Link]
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Guide: Purification of 3,3,3-Trifluoro-1-propanol by Fractional Distillation
Welcome to the technical support center for the purification of 3,3,3-Trifluoro-1-propanol (TFP). This guide is designed for researchers, scientists, and drug development professionals who are working with this critical fluorinated intermediate. As a versatile building block in the pharmaceutical and agrochemical industries, achieving high purity of TFP is paramount for successful downstream synthesis.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during purification by fractional distillation.
Section 1: Pre-Distillation Characterization & Key Considerations
Before commencing any purification, a thorough understanding of the material is essential. This section addresses the foundational knowledge required for a successful separation.
Q: What are the critical physical properties of this compound (TFP) that influence its distillation?
A: Understanding the physical properties of TFP is the first step in designing an effective purification strategy. Key parameters are summarized in the table below. The boiling point of 100°C allows for distillation at atmospheric pressure, while its complete miscibility with water is a critical factor that often leads to purification challenges.[3][4]
| Property | Value | Significance for Distillation |
| CAS Number | 2240-88-2[5] | Unique identifier for substance verification. |
| Molecular Formula | C₃H₅F₃O[1][5] | --- |
| Molecular Weight | 114.07 g/mol [5][6] | Used in molar calculations and vapor density estimations. |
| Boiling Point | 100°C (at 760 mmHg)[1][4][7] | Defines the target temperature for collection at atmospheric pressure. |
| Density | 1.294 g/cm³[1][4] | Its high density can affect phase behavior in certain solvent systems. |
| Water Solubility | Fully Miscible[3][4] | CRITICAL: High likelihood of forming a minimum-boiling azeotrope with water. |
| Flash Point | 37°C[1][7] | TFP is a flammable liquid; appropriate safety precautions are mandatory.[8] |
Q: What are the common impurities I should expect in my crude TFP sample?
A: The impurity profile depends heavily on the synthetic route used. Common synthesis pathways include the hydrogenation of 3,3,3-trifluoropropanal or the hydroboration-oxidation of trifluoroethylene.[2]
Potential impurities may include:
-
Water: Due to TFP's hygroscopic nature and its miscibility, water is the most common and problematic impurity.[3]
-
Unreacted Starting Materials: Such as 3,3,3-trifluoropropanal.
-
Reaction Solvents: Esters or other organic solvents used during the synthesis.[2]
-
Side-Reaction Products: Byproducts from the specific synthesis reaction.
Q: What analytical techniques should I use to assess my crude TFP before distillation?
A: A preliminary analysis is crucial for planning the distillation and diagnosing issues. We recommend the following:
-
Gas Chromatography (GC): To identify and quantify organic impurities and assess the initial purity of the TFP. A starting purity of >98.0% is often reported for commercial grades.[9]
-
Karl Fischer Titration: To accurately determine the water content. This is the most important pre-analytical step due to the high probability of a water azeotrope.
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure of the desired product and identify any fluorinated or proton-containing impurities.
Section 2: Standard Protocol for Fractional Distillation of TFP
This section provides a step-by-step methodology for a standard laboratory-scale fractional distillation of this compound.
Experimental Workflow Diagram
Caption: Fractional Distillation Workflow for TFP Purification.
Step-by-Step Protocol
-
Apparatus Assembly:
-
Assemble a fractional distillation apparatus as shown in the workflow diagram. Use a round-bottom flask of appropriate size (should be 1/2 to 2/3 full with the crude liquid).
-
The fractionating column (e.g., Vigreux or a packed column) is placed between the distillation flask and the distillation head.[10] For TFP, a column with 10-20 theoretical plates is a good starting point.
-
Use a high-efficiency packing material like stainless steel Pro-Pak® or structured packing for better separation of closely boiling components.[11]
-
Ensure the thermometer bulb is positioned correctly: the top of the bulb should be level with the bottom of the side-arm leading to the condenser.[10]
-
Use ground glass joints with appropriate clips. Lightly grease joints if performing vacuum distillation, but it is often unnecessary for atmospheric pressure distillations.
-
-
Charging the Flask:
-
Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
-
Distillation:
-
Turn on the cooling water to the condenser. Water should flow in at the bottom and out at the top.
-
Begin heating the flask gently with a heating mantle.
-
Observe as the vapor rises into the column. Allow a stable reflux to be established in the column for 15-30 minutes before beginning collection. This ensures the vapor composition is equilibrated on the "theoretical plates" of the column.[10]
-
Foreshot Collection: Collect the first few milliliters of distillate separately. This fraction, known as the foreshot, will contain any low-boiling impurities.
-
Main Fraction Collection: Once the temperature at the still head stabilizes at the boiling point of the desired product (~100°C at atmospheric pressure), switch to a clean receiving flask to collect the purified TFP. Record the stable temperature range.
-
Termination: Stop the distillation when the temperature either rises or falls significantly, or when a small amount of residue is left in the distillation flask. Never distill to dryness.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before disassembly.
-
Analyze the purified fraction(s) using GC and Karl Fischer titration to confirm purity and water content.
-
Store the purified, dry product in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources.[3]
-
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common problems in a question-and-answer format.
Q: My distillation temperature is stable at ~95-98°C (below the expected 100°C), and my GC analysis shows the purity isn't improving. What is happening?
A: This is the classic sign of a minimum-boiling azeotrope , most likely with water. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout the distillation, behaving like a pure substance.[12] Because TFP is fully miscible with water, they are highly likely to form such an azeotrope. You cannot separate an azeotrope by simple fractional distillation.
Troubleshooting Flowchart: Suspected Azeotrope
Caption: Decision tree for troubleshooting a suspected azeotrope.
Solution: The most straightforward approach is to remove the water before distillation.
-
Chemical Drying: Add a suitable drying agent to the crude TFP. For alcohols, 3Å or 4Å molecular sieves are recommended. Allow the TFP to stand over the sieves for several hours (or overnight), then filter or decant the liquid into the distillation flask and proceed with the fractional distillation.
-
Extractive Distillation: This is a more advanced technique where a high-boiling solvent (an "entrainer") is added to the mixture to break the azeotrope by altering the activity coefficients of the components.[13] This is typically used in industrial-scale separations.
Q: The temperature at the still head is fluctuating, and I can't get a stable reading. What's wrong?
A: Temperature instability can be caused by several factors:
-
Bumping: The liquid is superheating and boiling violently. Ensure you have fresh boiling chips or adequate stirring.
-
Insufficient Heating or Insulation: The rate of vapor generation is too low to reach the top of the column consistently. Ensure the heating mantle is set appropriately and consider wrapping the column with glass wool or aluminum foil to insulate it from drafts.[10]
-
Channeling: The vapor is rising through the column without properly interacting with the packing material. This can happen if the packing is not uniform. Repacking the column may be necessary.
-
Incorrect Thermometer Placement: Double-check that the thermometer bulb is correctly positioned at the vapor outlet to the condenser.
Q: My separation of TFP from a known impurity with a close boiling point is poor. How can I improve efficiency?
A: To improve the separation of components with similar boiling points, you need to increase the number of theoretical plates in your system.[10]
-
Increase Column Length: A longer column provides more surface area for vapor-liquid equilibria, increasing the number of theoretical plates.
-
Use More Efficient Packing: Structured packing or high-efficiency random packing (like Pro-Pak®) offers a higher number of theoretical plates per unit length compared to simpler packing like Raschig rings or glass beads.[11]
-
Increase the Reflux Ratio: Slow down the rate of distillate collection. This allows more of the condensed liquid to return to the column, increasing the number of vaporization-condensation cycles and improving separation.
-
Consider Vacuum Distillation: Reducing the pressure lowers the boiling points of all components. In some cases, this can increase the difference in relative volatility, leading to better separation. It also improves the efficiency of the column packing.[11]
Section 4: Safety & Handling of Purified TFP
Q: What are the primary safety concerns when handling this compound?
A: TFP presents several hazards that require careful management in a laboratory setting.
-
Flammability: It is a flammable liquid with a flash point of 37°C.[1][7] All work should be conducted in a well-ventilated fume hood, away from open flames, sparks, or hot surfaces.[8]
-
Toxicity: It is classified as toxic if swallowed and causes skin and serious eye irritation.[7]
-
Handling: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[3][7]
References
- Exploring this compound: Properties and Applic
- How to Prepare this compound? (n.d.). Guidechem.
- This compound - SAFETY DATA SHEET. (2024, April 1). Fisher Scientific.
- 3,3,3-Trifluoropropan-1-ol | CAS 2240-88-2. (n.d.). Santa Cruz Biotechnology.
- This compound | 2240-88-2. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Fractionating Column Packing | Pro-Pak Column Packing. (n.d.). Pope Scientific Inc.
- This compound 2240-88-2 wiki. (n.d.). Guidechem.
- This compound SDS, 2240-88-2 Safety D
- This compound | C3H5F3O | CID 137512. (n.d.).
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- Fractional Distill
- China this compound Manufacturers Suppliers Factory. (n.d.). Suzhou Senfeida Chemical Co., Ltd.
- Separation of azeotrope 2,2,3,3-tetrafluoro-1-propanol and water by extractive distillation using ionic liquids. (2020).
- Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry.
- Solvent Recycling and Azeotropes. (n.d.). CBG Biotech.
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 3,3,3-Trifluoro-1-propanol
Welcome to the technical support center for the synthesis of 3,3,3-Trifluoro-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important fluorinated building block.[1][2][3] The unique properties imparted by the trifluoromethyl group make this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][4] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes to this compound involve the reduction of trifluoroacetic acid or its esters. Key methods include:
-
Catalytic Hydrogenation of Trifluoroacetic Esters: This is often a preferred industrial method due to its scalability and the use of molecular hydrogen as the reductant. Catalysts typically involve ruthenium or iron-based pincer complexes.[5][6][7]
-
Reduction with Metal Hydrides: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting trifluoroacetic acid or its esters to the corresponding alcohol. However, this method requires stringent anhydrous conditions and careful handling of the pyrophoric LAH.[8][9]
-
Hydrogenation of 3,3,3-Trifluoropropanal: An alternative route involves the hydrogenation of the corresponding aldehyde using catalysts like Raney Ni under hydrogen pressure.[4][10]
Q2: I am observing a lower than expected yield. What are the likely causes?
A2: Low yields can stem from several factors, depending on the chosen synthetic route. Common culprits include:
-
Presence of Water: Moisture can deactivate catalysts and quench powerful reducing agents like LAH.[8][9]
-
Impure Starting Materials: Impurities in trifluoroacetic acid, its esters, or the solvent can lead to side reactions.
-
Inefficient Catalyst Activity: The catalyst may be old, improperly activated, or poisoned by impurities.
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly impact the yield.
-
Loss during Workup and Purification: The product can be lost during extraction or distillation steps. This compound is fully miscible in water, which can complicate aqueous workups.
Q3: What are the major safety concerns when synthesizing this compound?
A3: Safety is paramount, and this synthesis involves several hazardous materials:
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe burns to the skin, eyes, and respiratory tract.[11][12][13][14][15] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive, flammable solid that reacts violently with water, releasing flammable hydrogen gas.[8][9][16][17] It can ignite in moist air and should be handled under an inert atmosphere (e.g., argon or nitrogen).[8][9] A Class D fire extinguisher for combustible metals should be readily available.[8]
-
Flammable Solvents: Many steps involve flammable organic solvents like diethyl ether or tetrahydrofuran (THF). All ignition sources must be eliminated from the work area.
-
Hydrogen Gas: Catalytic hydrogenation involves high pressures of flammable hydrogen gas, requiring specialized high-pressure reactors and proper safety protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Incomplete Reaction or Low Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Catalytic Hydrogenation) | - Ensure the catalyst is fresh and has been stored under appropriate conditions. - For heterogeneous catalysts like Raney Ni, ensure proper activation procedures have been followed.[4] - Consider screening different catalysts or increasing the catalyst loading. Bimetallic catalysts can sometimes offer higher activity and stability.[18] |
| Insufficient Reducing Agent (LAH Reduction) | - Use a slight excess of LAH (typically 1.1-1.5 equivalents) to ensure complete reduction. - Ensure the LAH is fresh and has not been deactivated by exposure to moisture. |
| Suboptimal Reaction Conditions | - Temperature: For catalytic hydrogenation, ensure the temperature is within the optimal range for the specific catalyst. For LAH reductions, maintain a low temperature during addition to control the exothermic reaction. - Pressure: In catalytic hydrogenation, ensure the hydrogen pressure is maintained at the recommended level.[4][10] - Reaction Time: Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time. |
| Presence of Inhibitors | - Purify starting materials and solvents to remove any potential catalyst poisons or inhibitors. Water is a common inhibitor for many catalysts and will quench LAH.[8][9] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-reduction or Side Reactions | - LAH Reduction: Add the trifluoroacetic ester to the LAH suspension slowly at a low temperature to minimize side reactions. - Catalytic Hydrogenation: Optimize the reaction conditions (temperature, pressure, catalyst) to favor the desired reaction pathway. Some catalysts offer higher selectivity.[5][7] |
| Transesterification | - If using an alcohol as a solvent in the hydrogenation of an ester, transesterification can occur. Consider using a non-alcoholic solvent if this is a concern. |
| Wurtz-type Coupling (Grignard-based routes) | - While less common for this specific synthesis, if a Grignard-based approach is attempted, slow addition of the alkyl halide to magnesium can minimize this side reaction.[19] |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation during Aqueous Workup | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. - Allow the mixture to stand for a longer period to allow for better phase separation. |
| Product Loss in Aqueous Layer | - this compound is water-miscible. Minimize the volume of water used in the workup. - Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, dichloromethane) to maximize recovery from the aqueous phase. |
| Inefficient Distillation | - Use a fractional distillation setup with a Vigreux or packed column to achieve good separation from solvents and high-boiling impurities. The boiling point of this compound is approximately 100 °C.[1] - Ensure the distillation apparatus is dry to prevent contamination of the final product. |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation of Ethyl Trifluoroacetate
This protocol is adapted from general procedures for ester hydrogenation.[5][7][20]
Materials:
-
Ethyl trifluoroacetate
-
Anhydrous ethanol (or another suitable solvent)
-
Ruthenium or Iron-based pincer catalyst (e.g., as described in the literature[5][7])
-
High-pressure autoclave reactor
-
Hydrogen gas (high purity)
Procedure:
-
In a clean, dry glovebox, charge the high-pressure autoclave reactor with the chosen catalyst and anhydrous ethanol.
-
Add ethyl trifluoroacetate to the reactor.
-
Seal the reactor and remove it from the glovebox.
-
Connect the reactor to a hydrogen gas line and purge the system several times with hydrogen to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar, catalyst dependent).
-
Heat the reactor to the specified temperature (e.g., 40-100 °C, catalyst dependent) with vigorous stirring.
-
Maintain the reaction under these conditions for the determined time, monitoring the pressure drop to gauge hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Open the reactor, and filter the reaction mixture to remove the catalyst (if heterogeneous).
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Protocol 2: Synthesis via LAH Reduction of Ethyl Trifluoroacetate
Safety Note: This procedure must be carried out under a strictly inert atmosphere (argon or nitrogen) in a fume hood. All glassware must be flame-dried before use.
Materials:
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
In the flask, suspend LAH in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl trifluoroacetate in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ethyl trifluoroacetate solution dropwise to the LAH suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C.
-
Quenching: Cautiously and slowly add water dropwise to quench the excess LAH. This is a highly exothermic process that will generate hydrogen gas. Then, add 15% aqueous NaOH solution, followed by more water until a granular precipitate is formed.
-
Filter the resulting solid and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings. Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by distillation.
-
Purify the crude this compound by fractional distillation.
Visualizations
General Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yields in the synthesis.
References
-
Lithium Aluminum Hydride | Office of Environmental Health and Safety - Princeton EHS. [Link]
-
LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY - NJ.gov. [Link]
-
material safety data sheet - lithium aluminium hydride - oxfordlabchem.com. [Link]
-
Hydrogenation of Esters - ResearchGate. [Link]
-
Trifluoroacetic Acid SOP - University of Washington. [Link]
-
Hydrogenation of trifluoroacetate esters promoted by pre-catalyst 1a.18 - ResearchGate. [Link]
-
Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances | ACS Omega - ACS Publications. [Link]
-
Trifluoroacetic acid - Wikipedia. [Link]
-
Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem. [Link]
-
Exploring this compound: Properties and Applications. [Link]
-
Recent progress in hydrogenation of esters on heterogeneous bimetallic catalysts - Catalysis Science & Technology (RSC Publishing). [Link]
-
Grignard Reagent & Reactions: Organic Synthesis Guide - Studylib. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]
-
Trifluoroacetic Acid (TFA) - Common Organic Chemistry. [Link]
-
Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts - TIB. [Link]
-
1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature - MDPI. [Link]
-
Open Access proceedings Journal of Physics: Conference series - ResearchGate. [Link]
-
Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - PMC - PubMed Central. [Link]
-
This compound: High-Purity Pharmaceutical Intermediate Manufacturer & Supplier. [Link]
-
This compound | C3H5F3O | CID 137512 - PubChem - NIH. [Link]
-
Trifluoroacetic acid Recovery from Industrial Aqueous Effluent - IOSR Journal. [Link]
-
Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid - R&D World. [Link]
-
Comparison of synthesis yields of 3′‐deoxy‐3′‐[18F]fluorothymidine by nucleophilic fluorination in various alcohol solvents | Request PDF - ResearchGate. [Link]
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China this compound Manufacturers Suppliers Factory - Low Price - Suzhou Senfeida Chemical Co., Ltd. [Link]
-
3,3,3-Trifluoropropene | C3H3F3 | CID 12672 - PubChem. [Link]
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Technical Support Center: Synthesis of 3,3,3-Trifluoro-1-propanol
Introduction
Welcome to the technical support center for the synthesis of 3,3,3-Trifluoro-1-propanol (TFPO). This valuable fluorinated alcohol is a key building block in the pharmaceutical and agrochemical industries.[1][2][3] However, its synthesis can present challenges, often resulting in suboptimal yields. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here, we provide in-depth, experience-driven advice, detailed experimental procedures, and a thorough analysis of the critical parameters influencing the reaction outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of this compound.
Q1: My yield is consistently low when reducing ethyl 3,3,3-trifluoropropionate with sodium borohydride. What are the likely causes?
A1: Low yields in the borohydride reduction of fluorinated esters are a frequent issue. The primary culprits are often related to reaction conditions and the nature of the reducing agent.
-
Insufficient Reducing Agent: The stoichiometry of the reaction requires two equivalents of hydride. However, due to the electron-withdrawing nature of the trifluoromethyl group, the ester is less reactive than its non-fluorinated analog. An excess of sodium borohydride, often in the range of 2.5 to 4 equivalents, is typically necessary to drive the reaction to completion.
-
Solvent Choice: The choice of solvent is critical. While ethers like THF are common, protic solvents such as ethanol or a mixture of THF and methanol can enhance the reactivity of the borohydride. However, be cautious with protic solvents as they can also react with the reducing agent, so a careful balance is needed.
-
Temperature Control: The reaction is typically performed at room temperature. However, if the reaction is sluggish, gentle heating to 40-50°C can improve the rate. Conversely, if side reactions are observed, cooling the reaction to 0°C before the addition of the reducing agent may be beneficial.
-
Hydrolysis of the Ester: Ensure your starting ester is dry. The presence of water will consume the reducing agent and lead to the formation of 3,3,3-trifluoropropionic acid, which is more difficult to reduce under these conditions.
Q2: I am observing significant byproduct formation during the catalytic hydrogenation of 3,3,3-trifluoropropionaldehyde. How can I improve selectivity?
A2: Catalytic hydrogenation of aldehydes is a powerful method, but selectivity can be a challenge.
-
Catalyst Selection: The choice of catalyst is paramount. While Raney Nickel is a common choice, it can sometimes lead to over-reduction or side reactions.[4] Palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) can offer better selectivity for the desired alcohol.[5]
-
Catalyst Loading and Quality: Ensure your catalyst is active. Deactivated or old catalysts will lead to incomplete conversion and the potential for side reactions. A typical catalyst loading is 1-5 mol%.
-
Hydrogen Pressure: The hydrogen pressure should be optimized. While higher pressures generally increase the reaction rate, they can also promote side reactions. A pressure range of 5-10 MPa is a good starting point.[4]
-
Solvent Effects: The solvent can influence the catalyst's activity and selectivity. Alcohols like methanol or ethanol are good choices as they can help to stabilize the catalyst and the reaction intermediates.
-
Temperature: The reaction temperature should be carefully controlled. A temperature range of 60-120°C is often employed.[4] Higher temperatures can lead to decarbonylation or other decomposition pathways.
Q3: My purification of this compound by distillation is resulting in a significant loss of product. What are the best practices for purification?
A3: this compound has a boiling point of approximately 100°C, which is close to that of water.[1][3] This can make purification by distillation challenging, especially if aqueous workups are involved.
-
Drying: Thoroughly dry the crude product before distillation. The use of a drying agent like anhydrous magnesium sulfate or sodium sulfate is essential. Any residual water will co-distill with the product.
-
Fractional Distillation: A fractional distillation column is highly recommended to achieve good separation from impurities with close boiling points.
-
Vacuum Distillation: While the boiling point is not excessively high, applying a mild vacuum can lower the boiling point and reduce the risk of thermal decomposition, especially if high-boiling impurities are present.
-
Azeotropic Removal of Water: If water contamination is a persistent issue, consider adding a solvent like toluene that forms a low-boiling azeotrope with water to remove it prior to the final distillation of the product.
Optimized Synthetic Protocol: Catalytic Hydrogenation of Ethyl 3,3,3-Trifluoropropionate
This protocol details a robust and scalable method for the synthesis of this compound via the catalytic hydrogenation of its corresponding ethyl ester. This method is often preferred in industrial settings due to its efficiency and the use of molecular hydrogen as a clean reducing agent.[6][7]
Experimental Workflow
Caption: Workflow for the catalytic hydrogenation of ethyl 3,3,3-trifluoropropionate.
Step-by-Step Methodology
-
Reactor Setup: To a high-pressure stainless steel autoclave, add ethyl 3,3,3-trifluoropropionate (1.0 eq) and anhydrous ethanol (5-10 mL per gram of ester).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% ruthenium on carbon (Ru/C) catalyst (1-5 mol%).
-
Reaction Initiation: Seal the reactor and purge the system with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to 50-100 bar. Begin stirring and heat the reaction mixture to 80-120°C.
-
Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) and analyzing them by GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of ethanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Purification: Purify the resulting crude oil by fractional distillation to obtain this compound as a clear, colorless liquid.
Troubleshooting the Catalytic Hydrogenation
The following decision tree provides a logical approach to troubleshooting low yields in the catalytic hydrogenation protocol.
Caption: Troubleshooting decision tree for low yield in catalytic hydrogenation.
Comparison of Synthesis Parameters
The following table summarizes key parameters and their impact on the yield of this compound for different synthetic routes.
| Parameter | Reduction of Trifluoroacetic Acid Ester | Hydrogenation of Trifluoropropionaldehyde |
| Reducing Agent/Catalyst | NaBH₄, LiAlH₄, Ru/C, Fe-pincer complexes[8][9] | Raney Ni, Pd/C, Ru/C[4][5] |
| Typical Yield | 60-85% | 70-95%[10] |
| Operating Temperature | 0-50°C | 60-120°C[4] |
| Operating Pressure | Atmospheric | 5-10 MPa[4] |
| Key Challenges | Stoichiometric waste, handling of hydrides | Catalyst deactivation, byproduct formation |
| Advantages | Milder conditions | High atom economy, scalable |
Conclusion
Achieving a high yield in the synthesis of this compound is attainable with careful attention to detail and a systematic approach to optimization. By understanding the underlying chemistry and the critical parameters that govern the reaction, researchers can effectively troubleshoot and refine their synthetic protocols. This guide provides a foundation for addressing common challenges and should serve as a valuable resource for the scientific community.
References
-
ResearchGate. (n.d.). Hydrogenation of Esters. Retrieved from [Link]
- Google Patents. (n.d.). US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid.
-
ResearchGate. (n.d.). Hydrogenation of trifluoroacetate esters promoted by pre-catalyst 1a.18. Retrieved from [Link]
- Google Patents. (n.d.). CN105399607B - A kind of preparation method of 3,3,3 trifluoropropanol.
-
TIB. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Retrieved from [Link]
-
Semantic Scholar. (2014). Iron-based catalysts for the hydrogenation of esters to alcohols. Retrieved from [Link]
-
ACS Publications. (2020). Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances. Retrieved from [Link]
-
Exploring this compound: Properties and Applications. (n.d.). Retrieved from [Link]
-
This compound: High-Purity Pharmaceutical Intermediate Manufacturer & Supplier. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Suzhou Senfeida Chemical Co., Ltd. (n.d.). China this compound Manufacturers Suppliers Factory. Retrieved from [Link]
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Navigating the Nuances of 3,3,3-Trifluoro-1-propanol: A Technical Support Guide
Welcome to the dedicated technical support center for 3,3,3-Trifluoro-1-propanol. This guide is designed for our colleagues in research, discovery, and development, providing practical, field-tested advice to ensure both the integrity of your work and the safety of your team. We will move beyond mere procedural lists to explore the "why" behind best practices, grounding our recommendations in established chemical principles and authoritative safety data.
Section 1: Frequently Asked Questions (FAQs) - The Essentials of Safe Handling
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Question: What are the primary hazards associated with this compound that I should be immediately aware of?
Answer: this compound is classified as a flammable liquid and vapor.[1][2] It is also toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure risks.
Question: What specific Personal Protective Equipment (PPE) is recommended when working with this compound?
Answer: A comprehensive PPE strategy is non-negotiable for ensuring personal safety. This includes:
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always consult the glove manufacturer's compatibility data for breakthrough times and permeation rates.
-
Body Protection: A flame-retardant lab coat should be worn. For larger quantities or operations with a higher splash potential, a chemically resistant apron or suit is advisable.
-
Respiratory Protection: If working outside a fume hood or in an area with insufficient ventilation, a NIOSH-approved respirator equipped with an organic vapor cartridge is required.[1]
Question: How should I properly store this compound in the laboratory?
Answer: Proper storage is paramount to maintaining the chemical's integrity and preventing hazardous situations. Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] It must be kept away from heat, sparks, open flames, and other sources of ignition.[1] It is also critical to store it separately from incompatible materials such as strong oxidizing agents.[2][5] The storage area should be clearly labeled, and access should be limited to authorized personnel.
Section 2: Troubleshooting Guide - Addressing Experimental Challenges
This section provides solutions to specific problems that may arise during the use of this compound in experimental settings.
Scenario 1: Unexpected Reaction Exotherm or Side-Product Formation
Question: I'm using this compound as a solvent, and my reaction is generating more heat than anticipated, leading to unexpected byproducts. What could be the cause?
Answer: The trifluoromethyl group in this compound is strongly electron-withdrawing, which increases the acidity of the hydroxyl proton. This heightened acidity can influence reaction kinetics and pathways, sometimes in unexpected ways. Furthermore, its ability to act as a hydrogen bond donor can stabilize certain transition states, altering the expected course of a reaction.
Troubleshooting Workflow:
Sources
Technical Support Center: Managing Exothermic Reactions with 3,3,3-Trifluoro-1-propanol (TFP)
Welcome to the technical support guide for managing exothermic reactions involving 3,3,3-Trifluoro-1-propanol (TFP). This document is designed for researchers, scientists, and drug development professionals who leverage the unique properties of TFP in their synthetic work. As a versatile fluorinated alcohol, TFP is an important intermediate and solvent in the pharmaceutical, agrochemical, and materials science sectors[1][2][3]. However, its use in energy-releasing reactions requires a robust understanding of process safety principles to prevent thermal hazards. This guide provides in-depth, experience-based answers to common challenges and troubleshooting scenarios.
Section 1: Foundational FAQs
This section addresses the fundamental questions researchers may have before incorporating TFP into an exothermic process.
Q1: What is this compound (TFP) and what are its key properties for chemical synthesis?
A1: this compound (CAS No: 2240-88-2) is a colorless fluorinated alcohol with the molecular formula C₃H₅F₃O[1][4]. Its trifluoromethyl group imparts unique physicochemical properties that are highly valuable in organic synthesis. It is often used as a solvent to enhance reaction rates or as a building block to introduce fluorine into target molecules, which can improve the metabolic stability and bioavailability of pharmaceuticals[1][2]. Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 114.07 g/mol | [2][4] |
| Boiling Point | 100 °C | [1][2] |
| Density | ~1.294 g/cm³ | [1] |
| Flash Point | 37 °C | [1][5] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Water Solubility | Fully miscible | [3][6] |
| Storage Temp. | 2 - 8 °C recommended | [2][6] |
Q2: What are the primary hazards associated with TFP that I should be aware of?
A2: TFP presents multiple hazards that demand rigorous safety protocols. According to the Globally Harmonized System (GHS), it is classified as a flammable liquid and vapor[3][4]. Furthermore, it is toxic if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation[3][4][5]. Therefore, handling TFP requires appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, and all operations should be conducted in a well-ventilated fume hood[7][8].
Q3: What defines an exothermic reaction, and what is a "thermal runaway"?
A3: An exothermic reaction is a chemical process that releases energy, primarily as heat[9]. A thermal runaway is a hazardous situation that occurs when the heat generated by an exothermic reaction exceeds the rate at which heat is removed by the cooling system[9][10][11]. This imbalance leads to an increase in the reaction temperature, which in turn accelerates the reaction rate, causing even faster heat generation. This positive feedback loop can lead to a rapid, uncontrolled increase in temperature and pressure, potentially resulting in equipment failure, explosion, and the release of toxic materials[9][10].
Q4: How might using TFP as a solvent affect the thermal profile of my reaction compared to a non-fluorinated alcohol like n-propanol?
A4: Using TFP instead of a non-fluorinated counterpart can alter a reaction's thermal profile in several ways:
-
Heat Capacity: Fluorinated solvents often have a lower specific heat capacity than their hydrocarbon analogs. This means that for a given amount of energy released by the reaction, the temperature of the reaction mass will increase more significantly in TFP, making precise temperature control even more critical.
-
Boiling Point: TFP has a boiling point of 100°C, which is slightly higher than n-propanol (~97°C)[1][2]. This provides a slightly wider operating window but also means that if a runaway occurs, the final temperature and pressure reached before boiling can be higher.
-
Reactivity: The electron-withdrawing nature of the trifluoromethyl group can influence reaction kinetics. Furthermore, under harsh conditions (e.g., in the presence of strong bases or metals), TFP could potentially participate in side reactions that may themselves be exothermic. The reactivity of fluorinated compounds has been noted to contribute to heat generation in other contexts, such as in lithium-ion battery electrolytes during thermal events[12].
Section 2: Pre-Reaction Risk Assessment & Planning
A successful and safe experiment begins with a thorough risk assessment. This section details the steps to characterize and plan for the thermal hazards of your reaction.
Q5: How can I quantitatively assess the exothermic potential of my reaction in TFP before attempting a large scale?
A5: The cornerstone of thermal safety assessment is Reaction Calorimetry [13][14]. A reaction calorimeter is a specialized instrument that measures the heat flow of a chemical reaction under controlled, process-like conditions[14]. This analysis is not merely a suggestion; it is an essential, self-validating step to generate the data needed for safe scale-up.
Key parameters you must determine from a calorimetry study include:
| Calorimetric Parameter | Description | Importance for Safety |
| Heat of Reaction (ΔHᵣ) | The total amount of energy released or absorbed per mole of limiting reactant. | Determines the total potential energy hazard of the reaction. |
| Heat Release Rate (qᵣ) | The rate at which heat is generated over time (W or J/s). | Informs the required capacity of the cooling system to maintain a stable temperature. |
| Maximum Temperature of the Synthetic Reaction (MTSR) | The highest temperature the reaction mass would reach under adiabatic conditions (no heat loss) if all reactants were charged at once. | A critical indicator of the worst-case scenario for a cooling failure. |
| Accumulation | The amount of unreacted reagent present in the reactor at any given time. | High accumulation poses a significant risk; a sudden reaction of this material could overwhelm the cooling system. |
Experimental Protocol: Basic Reaction Calorimetry Study
-
Setup: Configure the reaction calorimeter (e.g., Mettler-Toledo RC1e or Syrris Atlas) with the reactor vessel, stirrer, temperature probes, and a dosing pump for the reagent to be added.
-
Calibration: Perform a solvent calibration using TFP to determine the overall heat transfer coefficient (U) and the heat capacity (Cp) of the system.
-
Reaction Run:
-
Charge the initial reactants and TFP to the reactor and bring the system to the desired starting temperature.
-
Begin the controlled, slow addition of the second reactant via the dosing pump at the planned rate for your experiment.
-
The calorimeter software will continuously monitor the jacket and reactor temperatures to calculate the real-time heat evolution.
-
-
Analysis: After the reaction is complete, analyze the data to determine the total heat of reaction, the maximum heat flow, and the degree of reactant accumulation throughout the addition phase. This data is non-negotiable for designing a safe scale-up protocol[14].
Q6: What are the critical process parameters to define before running the reaction?
A6: Based on your calorimetry data, you must define a set of critical process parameters. The logical workflow for this is illustrated below.
Caption: Pre-reaction safety workflow for exothermic processes.
Section 3: Troubleshooting Guide: Real-Time Exotherm Management
Even with careful planning, deviations can occur. This section provides direct, actionable advice for troubleshooting common issues during an exothermic reaction in TFP.
Q7: I'm observing a faster-than-expected temperature rise that my cooling system is struggling to control. What are the immediate steps?
A7: This is the first sign of a potential thermal runaway. Your response must be immediate, decisive, and safe. Follow this decision tree.
Caption: Emergency response decision tree for a temperature excursion.
Immediate Actions Protocol:
-
Stop Addition: Immediately cease the addition of all reagents. This is the most critical step to prevent adding more fuel to the reaction[15].
-
Maximize Cooling: Increase the flow of your cooling system to its maximum capacity.
-
Check Agitation: Ensure the stirrer is functioning correctly. Poor mixing can create localized hot spots that drive the reaction rate up[9].
-
Alert Personnel: Inform colleagues in the immediate vicinity of the situation.
-
Prepare to Quench: If the temperature continues to rise uncontrollably, be prepared to execute your emergency quenching procedure (see Q10).
-
Evacuate: If the situation cannot be brought under control, evacuate the area and follow your institution's emergency procedures[15].
Q8: My reaction vessel is showing an unexpected pressure increase. What is the cause?
A8: Pressure buildup during an exothermic reaction in TFP can stem from two primary sources:
-
Gas Evolution: The reaction itself may be producing non-condensable gaseous byproducts. This is common in reactions like reductions with metal hydrides (releasing H₂) or certain decomposition pathways.
-
Solvent Boiling: If a localized hot spot or a general temperature excursion exceeds the boiling point of TFP (100°C), the resulting vapor pressure will rapidly increase the pressure in a sealed system.
Troubleshooting Steps:
-
Ensure your reactor is equipped with a pressure relief system (e.g., a rupture disk or a pressure-releasing bubbler) appropriate for the scale of the reaction.
-
Immediately stop reagent addition and maximize cooling to reduce the temperature and vapor pressure.
-
Cross-reference your reaction mechanism to determine if gas evolution is expected. If it is, ensure your venting system is not blocked and has adequate capacity.
Q9: The reaction temperature is fluctuating erratically even though my cooling is constant. What does this indicate?
A9: Temperature fluctuations often point to issues with mass and heat transfer, rather than the reaction chemistry itself.
-
Poor Mixing: This is the most common cause. If agitation is insufficient, the added reagent does not disperse quickly. It can build up in one area and then react suddenly, causing a temperature spike. The solution is to increase the stirring speed or use a more efficient stirrer design (e.g., a baffled reactor or a different impeller shape).
-
Phase Separation: If your reaction mixture is not homogenous, reagents may concentrate in one phase, leading to uncontrolled reaction rates when the phases momentarily mix. Ensure TFP is an appropriate solvent for all your components.
-
Reagent Quality: In some cases, impurities or inhibitors in a reagent can cause an induction period, followed by a sudden, rapid reaction. Always use reagents of known quality and purity.
Section 4: Post-Reaction & Quenching Protocols
Safely stopping the reaction is as important as controlling it.
Q10: What is the safest way to quench a highly reactive mixture, such as one containing metal hydrides, in TFP?
A10: Quenching is a highly hazardous step that must be performed with extreme care, as the quench itself is often a very fast and exothermic reaction.
Protocol: Controlled Quenching of a Reaction in TFP
-
Cool the Reaction: Before quenching, cool the reaction vessel to 0°C or below. This provides the maximum thermal buffer to absorb the heat of the quench.
-
Choose the Quenching Agent: Select a quenching agent with moderate reactivity. For example, when quenching lithium aluminum hydride, do not add water directly. A safer sequence is a slow, dropwise addition of ethyl acetate, followed by methanol, and only then, very cautiously, water.
-
Slow, Controlled Addition: Add the quenching agent very slowly, drop-by-drop, with vigorous stirring. Monitor the internal temperature and the rate of gas evolution continuously.
-
Maintain Cooling: Keep the cooling bath active and at a low temperature throughout the entire quenching process.
-
Ensure Complete Quench: After the initial vigorous reaction subsides, allow the mixture to stir for an additional 30-60 minutes at low temperature to ensure all reactive species have been consumed before proceeding with the workup.
By following these guidelines, you can harness the benefits of this compound while maintaining a safe and controlled laboratory environment. Always remember that a thorough understanding of your reaction's thermochemistry is the foundation of safe chemical synthesis.
References
- Vertex AI Search Result. (n.d.). Exploring this compound: Properties and Applications.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 12, 2026, from [Link]
-
Thermo Scientific Chemicals. (n.d.). This compound, 97%. Retrieved January 12, 2026, from [Link]
-
Suzhou Senfeida Chemical Co., Ltd. (n.d.). China this compound Manufacturers Suppliers Factory. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Thermal runaway. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2021, December 29). Thermal Runaway of Lithium‐Ion Batteries Employing Flame‐Retardant Fluorinated Electrolytes. Retrieved January 12, 2026, from [Link]
-
Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. Retrieved January 12, 2026, from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved January 12, 2026, from [Link]
-
Syrris. (n.d.). Information on the Reaction Calorimetry application. Retrieved January 12, 2026, from [Link]
-
Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Retrieved January 12, 2026, from [Link]
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Common impurities in crude 3,3,3-Trifluoro-1-propanol
Welcome to the Technical Support Center for 3,3,3-Trifluoro-1-propanol (TFMP). This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the handling, purification, and analysis of this important fluorinated building block. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the quality of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurities found in crude this compound.
Q1: What are the most common impurities I can expect in my crude this compound?
The impurities present in crude this compound are largely dependent on the synthetic route used for its manufacture. Below is a summary of potential impurities based on common synthesis methods.
| Synthesis Route | Starting Material(s) | Potential Impurities |
| Catalytic Hydrogenation | 3,3,3-Trifluoropropanal | - Unreacted 3,3,3-Trifluoropropanal- Over-reduction byproducts- Residual catalyst (e.g., Raney Ni)- Solvents (e.g., esters)[1] |
| Hydroboration-Oxidation | Trifluoroethylene | - Unreacted Trifluoroethylene- Boron-containing byproducts- Solvents from workup[1] |
| Reduction of Esters | 3,3,3-Trifluoropropionic acid esters | - Unreacted ester- 3,3,3-Trifluoropropionic acid- Reducing agent residues (e.g., from LiAlH₄)[2] |
| General Impurity | N/A | - Water (due to the hygroscopic nature of the alcohol)[2] |
Q2: My crude TFMP has a slight color. What could be the cause?
A colorless to pale yellow appearance is typical for crude this compound.[2] A more pronounced color could be due to the presence of polymeric byproducts, especially if the synthesis or purification involved excessive heat. Aldehydic impurities, such as unreacted 3,3,3-trifluoropropanal, can also contribute to color formation over time.
Q3: I suspect my sample has a high water content. How does this affect my experiments?
Water is a common impurity in this compound due to its hygroscopic nature.[2] For many applications, particularly in moisture-sensitive reactions such as those involving organometallic reagents or certain polymerization processes, the presence of water can be detrimental. It can lead to side reactions, reduced yields, and inconsistent results. Therefore, accurate determination and removal of water are critical for high-purity applications.
Part 2: Troubleshooting and Purification Guide
This section provides a systematic approach to common problems encountered during the purification and analysis of this compound.
Issue 1: Inefficient Purification by Fractional Distillation
Fractional distillation is the primary method for purifying this compound.[1] However, challenges can arise, leading to incomplete separation of impurities.
Troubleshooting Steps:
-
Check for Azeotropes: While no common azeotropes with typical impurities are widely reported, it's a possibility. If you observe a constant boiling point for a mixture, an azeotrope may have formed. In such cases, alternative purification methods like extractive distillation or preparative chromatography might be necessary.
-
Optimize Distillation Parameters:
-
Column Efficiency: For impurities with close boiling points, a longer, more efficient fractionating column (e.g., Vigreux or packed column) is necessary.
-
Distillation Rate: A slow and steady distillation rate (e.g., 1-2 drops per second) is crucial for achieving good separation.[3]
-
Insulation: Insulating the distillation column with glass wool or aluminum foil can prevent premature condensation and improve separation efficiency.[3]
-
-
Address Bumping or Uneven Boiling:
-
Ensure smooth boiling by using a magnetic stir bar or boiling chips.
-
For vacuum distillation, a fine capillary bleed can also promote even boiling.
-
Workflow for Fractional Distillation of this compound
Caption: Workflow for the purification of this compound by fractional distillation.
Issue 2: Inaccurate Purity Assessment
Obtaining an accurate assessment of purity is crucial. A multi-technique approach is often necessary for a comprehensive analysis.
Recommended Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile organic impurities.[4]
-
Typical Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is generally suitable.
-
Injection: Split injection is recommended to avoid column overloading.
-
Mass Spectrometry: Electron ionization (EI) will provide characteristic fragmentation patterns for impurity identification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).[5][6]
-
¹H NMR: Useful for identifying and quantifying non-fluorinated impurities.
-
¹³C NMR: Confirms the carbon backbone of the molecule and impurities.
-
¹⁹F NMR: The most sensitive nucleus for this compound, ideal for detecting and quantifying fluorinated impurities. The trifluoromethyl group of this compound will appear as a triplet.
-
-
Karl Fischer Titration: The gold standard for accurately determining water content.[7][8] Both volumetric and coulometric methods are applicable depending on the expected water concentration.
Logical Flow for Purity Analysis of this compound
Caption: A multi-technique approach for the comprehensive purity analysis of this compound.
Part 3: Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent (e.g., dichloromethane or ethyl acetate). A concentration of approximately 1 mg/mL is a good starting point.
-
Instrumentation:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 30 to 300.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Integrate all impurity peaks and calculate the area percent to estimate the purity.
-
Compare the mass spectra of impurity peaks to a library (e.g., NIST) for tentative identification.
-
Protocol 2: Quantitative Purity Assessment by ¹⁹F NMR Spectroscopy
Objective: To accurately determine the molar purity of this compound relative to a known internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add approximately 10 mg of a suitable internal standard (e.g., trifluorotoluene) to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) and mix thoroughly.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation.
-
-
Data Analysis:
-
Integrate the triplet corresponding to the CF₃ group of this compound.
-
Integrate the signal corresponding to the CF₃ group of the internal standard.
-
Calculate the molar purity using the following formula:
Purity (%) = (I_sample / N_sample) / (I_std / N_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of fluorine atoms in the signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
References
-
Wikipedia. (n.d.). Karl Fischer titration. Retrieved January 12, 2026, from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025). On the Unimolecular Breakdown Products of Short Deprotonated Per- and Poly-Fluorinated Acids and Alcohols. Retrieved January 12, 2026, from [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved January 12, 2026, from [Link]
- Kellum, G. E., & Barger, J. D. (1974). Determination of water in nylon with Karl Fischer reagent using fluorinated alcohols as solvents. Analytical Chemistry, 46(8), 1157–1158.
-
NIST. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
- Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(21), 9220–9231.
-
Exploring this compound: Properties and Applications. (n.d.). Retrieved January 12, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved January 12, 2026, from [Link]
-
Reading Scientific Services Ltd. (n.d.). Spectroscopy Techniques. Retrieved January 12, 2026, from [Link]
- BenchChem. (2025). A Comparative Guide to Purity Analysis of Synthesized Trifluoromethanol.
- National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231.
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- 5. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 8. Karl Fischer water content titration - Scharlab [scharlab.com]
Technical Support Center: Purification of 3,3,3-Trifluoro-1-propanol
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 3,3,3-Trifluoro-1-propanol, with a specific focus on the removal of acidic impurities. This document provides both quick-reference FAQs and in-depth troubleshooting protocols to ensure the high purity of this critical fluorinated alcohol for sensitive applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic impurities in this compound?
A1: The most probable acidic impurities are residual reactants or byproducts from its synthesis. A common synthetic route involves the reduction of 3,3,3-trifluoropropionic acid or its esters.[1] Therefore, trace amounts of unreacted 3,3,3-trifluoropropionic acid or trifluoroacetic acid (TFA) can be present.[2] TFA can also be a degradation product. These acidic remnants can interfere with subsequent reactions, particularly those that are base-sensitive or require precise pH control.
Q2: Why is it critical to remove these acidic impurities?
A2: Acidic impurities can act as unwanted catalysts or reactants in subsequent synthetic steps. For instance, in pharmaceutical and agrochemical synthesis where this compound is a key intermediate, acidic residues can lead to side reactions, reduced yields, and the formation of undesirable byproducts.[3] In materials science applications, these impurities can affect the polymerization process and the final properties of the material.
Q3: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the acidic impurities?
A3: It is generally not recommended to use strong bases like NaOH. While effective at neutralization, strong bases can promote side reactions with the fluorinated alcohol, potentially leading to decomposition or the formation of new impurities. A milder base, such as sodium bicarbonate (NaHCO₃) , is the preferred choice as it is sufficiently basic to neutralize strong acidic impurities like TFA without significantly affecting the alcohol.[4][5]
Q4: Is a simple distillation sufficient for removing acidic impurities?
A4: A simple distillation is generally not sufficient on its own. Acidic impurities like trifluoroacetic acid can have boiling points close enough to this compound to co-distill. Therefore, a preliminary neutralization and removal of the resulting salt is necessary before a final fractional distillation to ensure high purity. The recommended approach is a multi-step purification process involving an acid-base extraction followed by fractional distillation.
Q5: How can I confirm the removal of acidic impurities and the final purity of my this compound?
A5: A combination of analytical techniques is recommended. The absence of acidic impurities can be qualitatively assessed by checking the pH of a water wash of the purified alcohol. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method to determine the purity and identify any remaining volatile impurities.[6][7][8] Additionally, Karl Fischer titration should be performed to quantify the water content, which is crucial for many moisture-sensitive applications.[9][10][11]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification and analysis of this compound.
Workflow for Purification of this compound
Caption: Workflow for removing acidic impurities from this compound.
Protocol 1: Neutralization of Acidic Impurities via Acid-Base Extraction
This protocol is designed to remove acidic impurities by converting them into their corresponding salts, which are then extracted into an aqueous layer.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Standard laboratory glassware
Procedure:
-
Initial Wash: Place the crude this compound into a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup from carbon dioxide evolution.
-
Phase Separation: Allow the layers to separate completely. The upper layer will be the aqueous phase, and the lower, denser layer will be the this compound.
-
Draining the Organic Layer: Carefully drain the lower organic layer into a clean, dry Erlenmeyer flask.
-
Repeat Wash: Repeat the washing procedure (steps 1-4) with a fresh portion of saturated sodium bicarbonate solution to ensure complete neutralization.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual sodium bicarbonate.
-
Drying: Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer. Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.
-
Filtration: Filter the dried this compound into a clean, dry round-bottom flask suitable for distillation.
Protocol 2: Purification by Fractional Distillation
This protocol describes the fractional distillation of the neutralized and dried this compound to separate it from non-volatile salts and other impurities with different boiling points.
Materials:
-
Neutralized and dried this compound
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Boiling chips
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus as per standard laboratory procedures. Ensure all joints are properly sealed. Place a few boiling chips in the distillation flask containing the dried this compound.
-
Heating: Gently heat the distillation flask.
-
Distillation: As the liquid begins to boil, a vapor ring will slowly rise through the fractionating column. Maintain a slow and steady distillation rate.
-
Fraction Collection: Discard the initial small fraction (the forerun), which may contain more volatile impurities. Collect the main fraction that distills at a constant temperature. The expected boiling point of this compound at atmospheric pressure is approximately 100 °C .
-
Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.
-
Storage: Store the purified this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1]
| Parameter | Value |
| Boiling Point | ~100 °C |
| Distillation Pressure | Atmospheric |
| Expected Purity | >99.5% (post-distillation) |
Protocol 3: Quality Control and Purity Analysis
A. GC-MS Analysis for Purity Assessment
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (split injection)
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium
-
MS Source Temperature: 230 °C
-
MS Quad Temperature: 150 °C
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectrum to identify the main peak corresponding to this compound and any impurity peaks.[6]
-
Calculate the purity based on the relative peak areas.
B. Karl Fischer Titration for Water Content
Instrumentation:
-
Volumetric or coulometric Karl Fischer titrator
Procedure:
-
Standardize the Karl Fischer reagent with a known water standard.
-
Inject a precisely weighed amount of the purified this compound into the titration cell.
-
The instrument will automatically titrate the sample and calculate the water content.[9] For very low water content (<0.1%), coulometric titration is preferred.[10][12]
References
-
Karl Fischer Titration. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
GMP Insiders. (n.d.). Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved January 12, 2026, from [Link]
-
Natsep. (n.d.). Water Determination in Ethanol by Karl Fischer Titration. Retrieved January 12, 2026, from [Link]
- Burke, A. J. (2015). Trifluoroacetic Acid (TFA). Synlett, 26(11), 1597–1598.
-
ResearchGate. (2022, July 17). How can we remove TFA by methanol? Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). Process for producing 3,3,3-trifluoropropionic acid.
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved January 12, 2026, from [Link]
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Organic Chemistry. (n.d.). Trifluoroacetic Acid (TFA). Retrieved January 12, 2026, from [Link]
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University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved January 12, 2026, from [Link]
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University of California, Irvine. (n.d.). Acid-Base Extraction.1. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 12, 2026, from [Link]
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University of California, Los Angeles. (n.d.). Distillation. Retrieved January 12, 2026, from [Link]
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South Coast AQMD. (1991). Method 308-91: Quantitation of Compounds by Gas Chromatography. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2023, March 1). How can I remove 2M TFA from polysaccharides after hydrolysis... Retrieved January 12, 2026, from [Link]
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Columbia University. (n.d.). solid-liquid extraction. Retrieved January 12, 2026, from [Link]
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University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved January 12, 2026, from [Link]
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FuseSchool. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. [Link]
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Agilent Technologies. (2016). Chemical Purity Analysis. Retrieved January 12, 2026, from [Link]
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Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 12, 2026, from [Link]
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MDPI. (2023, February 6). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols... Retrieved January 12, 2026, from [Link]
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Stability of 3,3,3-Trifluoro-1-propanol in the presence of strong acids or bases
Welcome to the technical support center for 3,3,3-Trifluoro-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound in the presence of strong acids or bases. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, optimize your experimental design, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and reactivity of this compound.
Q1: What are the key chemical properties of this compound that influence its stability?
A1: this compound (CF₃CH₂CH₂OH) is a colorless liquid with a molecular weight of 114.07 g/mol .[1] Its stability and reactivity are primarily governed by two structural features: the primary hydroxyl (-OH) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group. The -CF₃ group enhances the thermal stability of the molecule.[2] The predicted pKa of the hydroxyl proton is approximately 14.09, which is comparable to that of isopropanol, making it susceptible to deprotonation by strong bases. While generally stable under normal conditions, its incompatibility with strong oxidizing agents and bases should be noted.[3]
Q2: How does this compound behave in the presence of strong acids?
A2: In the presence of strong, non-nucleophilic acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures, this compound is susceptible to dehydration. This is a classic acid-catalyzed elimination reaction common to alcohols.[4][5] The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by elimination to yield an alkene. The primary product of this dehydration is 3,3,3-trifluoropropene. It is important to control the reaction temperature, as lower temperatures might favor the formation of ethers through intermolecular dehydration.[4]
Q3: What are the potential degradation pathways for this compound under strongly basic conditions?
A3: Under strongly basic conditions, this compound can undergo deprotonation to form the corresponding alkoxide, 3,3,3-trifluoropropoxide. This alkoxide is a key intermediate in reactions like the Williamson ether synthesis.[6][7][8] However, fluorinated alcohols can also be susceptible to base-catalyzed elimination of hydrogen fluoride (HF). This decomposition pathway is a known issue for fluorotelomer alcohols, where a strong base can initiate the elimination of HF from the carbon backbone.[9] While the primary alcohol structure of this compound makes it less prone to some elimination pathways compared to secondary or tertiary alcohols, the possibility of HF elimination should be considered, especially at elevated temperatures or with very strong, sterically hindered bases.
Q4: Can I use this compound as a solvent for reactions involving strong acids or bases?
A4: Using this compound as a solvent in the presence of strong acids or bases is generally not recommended due to its potential to react and degrade, as detailed in Q2 and Q3. As a reactant, its stability must be carefully considered within the experimental conditions. For applications requiring a fluorinated alcohol as a solvent under such conditions, a thorough evaluation of its stability and potential for side reactions is crucial.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound in acidic or basic media.
| Observed Problem | Potential Cause | Recommended Action & Explanation |
| Low or no yield of the desired product in an acid-catalyzed reaction. | Dehydration of this compound: The reaction temperature may be too high, favoring the elimination of water to form 3,3,3-trifluoropropene. | Action: Lower the reaction temperature. Explanation: Dehydration of alcohols is highly temperature-dependent.[4] By reducing the temperature, you can disfavor the elimination pathway and promote the desired reaction. Consider using a milder acid catalyst if possible. |
| Formation of a volatile, gaseous byproduct detected by headspace GC-MS. | Formation of 3,3,3-trifluoropropene: This is a strong indicator of acid-catalyzed dehydration. | Action: Confirm the identity of the byproduct using analytical techniques such as GC-MS by comparing with a known standard of 3,3,3-trifluoropropene.[10] Explanation: The formation of this specific alkene points directly to the degradation of your starting material. |
| Darkening or discoloration of the reaction mixture under basic conditions. | Base-catalyzed decomposition: This can be indicative of HF elimination and subsequent polymerization or side reactions of the resulting unsaturated species.[9] | Action: Run the reaction at a lower temperature. Use a less sterically hindered and/or a weaker base if the reaction chemistry allows. Explanation: The elimination of HF from fluorinated alcohols is a known degradation pathway in the presence of strong bases. Reducing the temperature and basicity can help to minimize this side reaction. |
| Difficulty in isolating the product during aqueous work-up. | High water solubility of this compound and potentially polar products. | Action: Before work-up, remove the majority of the alcohol by rotary evaporation if it's a solvent or in large excess. During extraction, use a brine wash to "salt out" the organic components from the aqueous layer.[11] Consider using a more polar organic solvent for extraction, such as a 3:1 mixture of chloroform and isopropanol.[12] |
| Unexpected peaks in NMR or GC-MS analysis of the crude product. | Formation of side products from degradation or competing reactions. | Action: Analyze the spectra for characteristic signals of potential byproducts. For example, in ¹⁹F NMR, the signal for the CF₃ group will shift depending on the chemical environment.[13][14] In GC-MS, look for the molecular ion and fragmentation patterns of expected degradation products.[15][16] |
Section 3: Experimental Protocols & Methodologies
This section provides a detailed, step-by-step protocol for a common reaction involving this compound, highlighting critical steps for maintaining its stability.
Protocol: Williamson Ether Synthesis of 3,3,3-Trifluoropropyl Benzyl Ether
This protocol details the synthesis of an ether from this compound and benzyl bromide, a classic Sₙ2 reaction.[6][8][17]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.
-
Solvent Addition: Add anhydrous THF to the flask via cannula or syringe.
-
Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Slowly add this compound (1.0 equivalent) dropwise via syringe. Causality: Adding the alcohol slowly to the strong base at a low temperature controls the exothermic reaction and the evolution of hydrogen gas, preventing uncontrolled temperature increases that could promote side reactions.
-
Reaction with Alkyl Halide: After the addition is complete and hydrogen evolution has ceased (typically 30-60 minutes), slowly add benzyl bromide (1.05 equivalents) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Quenching: Cool the reaction mixture to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess NaH. Causality: A careful quench with a mild proton source like saturated NH₄Cl is crucial to safely neutralize the highly reactive sodium hydride and any remaining alkoxide. Adding water directly can cause a violent reaction.[3][18]
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Add ethyl acetate to dilute the organic phase.
-
Wash the organic layer with water (2x) and then with brine (1x). Causality: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the subsequent drying step.[11]
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Section 4: Visualizations
Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound under acidic and basic conditions.
Workflow: Williamson Ether Synthesis & Work-up
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Technical Support Center: Navigating Synthesis with 3,3,3-Trifluoro-1-propanol
Welcome to the technical support center for 3,3,3-Trifluoro-1-propanol (TFIP). This guide is designed for researchers, scientists, and drug development professionals who utilize this unique fluorinated solvent in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and prevent potential side reactions, ensuring the integrity and success of your synthetic work.
Introduction to this compound (TFIP)
This compound (CF₃CH₂CH₂OH) is a valuable solvent and synthetic building block, prized for its unique properties imparted by the trifluoromethyl group.[1] It exhibits enhanced thermal stability and hydrophobicity, making it an excellent choice for a variety of organic reactions, including the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its ability to stabilize reactive intermediates can lead to improved yields and selectivity.[1] However, like any reactive solvent, its hydroxyl group can participate in unintended side reactions under certain conditions. This guide will focus on identifying and mitigating these potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions I should be aware of when using TFIP as a solvent?
A1: The primary side reactions involving TFIP stem from the nucleophilic nature of its hydroxyl group. The two most common side reactions are:
-
Etherification: TFIP can react with electrophiles (e.g., alkyl halides, tosylates) under basic conditions to form 3,3,3-trifluoropropyl ethers.
-
Esterification: In the presence of carboxylic acids and an acid catalyst, or with highly activated carboxylic acid derivatives, TFIP can form 3,3,3-trifluoropropyl esters.[2]
The electron-withdrawing effect of the trifluoromethyl group reduces the nucleophilicity of the alcohol compared to its non-fluorinated analog, propanol. However, under forcing conditions or with highly reactive electrophiles, these side reactions can still occur.
Q2: Is TFIP stable under strongly acidic or basic conditions?
A2: TFIP is generally considered to be chemically stable.[3] However, strong bases will deprotonate the hydroxyl group, forming the corresponding alkoxide. This alkoxide is a more potent nucleophile and increases the likelihood of etherification side reactions if electrophiles are present. While stable to moderately acidic conditions, prolonged exposure to strong acids at high temperatures could potentially lead to dehydration, although this is reported to be an unsuccessful method for preparing the corresponding ether.[4]
Q3: Can TFIP interfere with my peptide synthesis reactions?
A3: Yes, under certain conditions. In solid-phase peptide synthesis (SPPS), if a carboxylic acid on a side chain (e.g., aspartic acid, glutamic acid) is activated for coupling, TFIP can compete with the N-terminal amine of the growing peptide chain, leading to the formation of a 3,3,3-trifluoropropyl ester on the side chain. This terminates the chain at that position. Furthermore, the use of fluorinated alcohols like TFIP can influence the aggregation state of peptides, which can either be beneficial in disrupting problematic aggregation or potentially alter desired conformations.[3][5]
Q4: How can I remove residual TFIP from my final product?
A4: TFIP has a boiling point of approximately 100°C.[5] It can typically be removed by rotary evaporation, although a high vacuum may be required for complete removal. Due to its polarity, it may also be removed by aqueous workups. For final purification, techniques like flash chromatography, preparative HPLC, or distillation are effective.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Ether Byproduct
Symptoms:
-
Appearance of an unexpected peak in your GC-MS or LC-MS with a mass corresponding to your substrate plus 96.04 Da (the mass of a trifluoropropyl group minus a proton).
-
Unusual signals in the ¹H and ¹⁹F NMR spectra of your crude product, consistent with a -OCH₂CH₂CF₃ group.
Causality: The hydroxyl group of TFIP has acted as a nucleophile, displacing a leaving group on your substrate or another reagent. This is most common under basic conditions where the trifluoropropoxide is formed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ether byproduct formation.
Prevention Protocol: Minimizing Ether Formation
-
Solvent Selection: If your reaction chemistry allows, choose a non-nucleophilic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene, especially when using strong bases.
-
Base Selection: Employ non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger, more nucleophilic bases like sodium hydride or potassium tert-butoxide if the TFIP must be used as the solvent.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Protecting Groups: If your substrate contains a particularly good leaving group that is not the intended site of reaction, consider protecting it before conducting the reaction in TFIP.
Issue 2: Formation of an Unexpected Ester Byproduct
Symptoms:
-
Mass spectrometry data shows a peak corresponding to your carboxylic acid-containing starting material having added 96.04 Da.
-
In peptide synthesis, you observe a truncated sequence with a mass modification consistent with trifluoropropyl esterification of a side chain.
Causality: The hydroxyl group of TFIP has reacted with a carboxylic acid that has been activated (e.g., with a carbodiimide) or is present as a highly reactive derivative (e.g., an acid chloride).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ester byproduct formation.
Prevention Protocol: Avoiding Unwanted Esterification in Peptide Synthesis
-
Orthogonal Protection: Ensure that the protecting groups on the carboxylic acid side chains of amino acids like aspartic acid and glutamic acid are stable to the coupling conditions and will not be prematurely removed.[4]
-
Control of Activating Agent: Use the minimum necessary equivalents of your coupling reagent to avoid over-activation of the carboxylic acid.
-
Solvent Choice for Pre-activation: If possible, pre-activate the carboxylic acid in a non-nucleophilic solvent like DCM or DMF before introducing it to the reaction mixture containing TFIP.
-
Consider Alternative Solvents: For particularly sensitive couplings, evaluate if a non-alcoholic solvent can be used without compromising the solubility or reactivity of your peptide.
Analytical Detection of Side Products
The confident identification of side products is crucial for effective troubleshooting. Below is a summary of analytical techniques for detecting trifluoropropyl ethers and esters.
| Technique | Ether Detection | Ester Detection | Key Observables |
| ¹H NMR | Yes | Yes | Appearance of new multiplets around 4.0-4.5 ppm (-OCH₂-) and 2.5-3.0 ppm (-CH₂CF₃).[6] |
| ¹⁹F NMR | Yes | Yes | A triplet signal around -65 to -70 ppm is characteristic of the -CF₃ group in a trifluoropropyl ether or ester.[7] |
| ¹³C NMR | Yes | Yes | New signals corresponding to the -OCH₂- and -CH₂CF₃ carbons. |
| GC-MS | Yes | Yes | Can separate the byproduct from the main product and provide its molecular weight. Ideal for volatile compounds.[8][9] |
| LC-MS | Yes | Yes | Useful for less volatile compounds, providing molecular weight information of the impurity.[10] |
| FTIR | Yes | Yes | May show changes in the C-O stretching region, but often less definitive than NMR or MS. |
Conclusion
This compound is a powerful solvent that can enable challenging chemical transformations. By understanding its potential reactivity and implementing the preventative strategies outlined in this guide, researchers can minimize the risk of side reactions and achieve their synthetic goals with greater confidence and efficiency.
References
- BenchChem. (2025).
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Wuhan Insta Molecules Technology Co., Ltd. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Bark, S. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? [Online forum post].
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,3,3-trifluoropropyl ether. Retrieved from [Link]
- Flinders University. (n.d.).
- PubMed. (n.d.). Protecting Groups in Peptide Synthesis.
- ResearchGate. (2016, September 20). Does solvent plays an important role in free radical polymerization? If yes how and if no Y? [Online forum post].
- Benchchem. (2025). A Comparative Guide to Purity Analysis of Synthesized Trifluoromethanol.
- Fluorine notes. (2021, June). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes.
- Shoichet Lab - University of Toronto. (n.d.). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor.
- SpectraBase. (n.d.). 3,3,3-trifluoroprop-1-ene - Optional[19F NMR] - Chemical Shifts.
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide. Organic & Biomolecular Chemistry.
- Organic-Chemistry.org. (n.d.). Mitsunobu Reaction - Common Conditions.
- National Institutes of Health. (n.d.). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate)
- ResearchGate. (2017, April 19).
- PubMed. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Wikipedia. (n.d.). Mitsunobu reaction.
- UCI Department of Chemistry. (n.d.).
- Master Organic Chemistry. (n.d.).
- Chemetrix. (n.d.). GC AND GC/MS.
- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Benchchem. (2025). A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- jOeCHEM. (2019, January 25).
- Shimadzu Corpor
- Chemistry LibreTexts. (2022, July 20). 8.3: Nucleophiles.
- Organic Chemistry Portal. (n.d.).
- Wiley Analytical Science. (2014, February 14). A Primer on LC/NMR/MS - 2014.
- Royal Society of Chemistry. (n.d.).
- Khan Academy. (n.d.). Nucleophilicity (nucleophile strength) [Video].
- ResearchGate. (2015, September 4).
- ResearchGate. (2025, August 6). Radical Copolymerization of 2-Trifluoromethylacrylic Monomers. II.
- Crash Course. (2020, September 16). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12 [Video]. YouTube.
- ResearchGate. (n.d.). (PDF) New Trends in Peptide Coupling Reagents.
- PubChem. (n.d.). This compound.
- Shimadzu Corporation. (n.d.).
- TCI Chemicals. (n.d.). Research Articles New Mitsunobu Reagents.
- National Institutes of Health. (n.d.). Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS)
- MDPI. (2024, January 11). Dehydration of Isopropanol over Silica-Supported Heteropoly Acids.
- MDPI. (n.d.).
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Improving reaction rates in 3,3,3-Trifluoro-1-propanol
Welcome to the technical support center for 3,3,3-Trifluoro-1-propanol (TFP). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this fluorinated alcohol. The presence of the electron-withdrawing trifluoromethyl (CF₃) group significantly reduces the nucleophilicity of the hydroxyl group, often leading to sluggish or incomplete reactions under standard conditions.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthetic strategies and achieve higher reaction rates and yields.
Troubleshooting Guide: Enhancing Reaction Efficiency
This section addresses common problems encountered during reactions with this compound in a direct question-and-answer format.
Question 1: My esterification (or etherification) reaction with TFP is extremely slow or appears to have stalled. What are the likely causes and how can I fix it?
Answer: This is the most common challenge with TFP and typically stems from its inherently low nucleophilicity. The powerful inductive effect of the adjacent CF₃ group deactivates the hydroxyl group, making it a poor nucleophile compared to non-fluorinated analogs like 1-propanol.[1][2]
Here is a systematic approach to troubleshoot and accelerate your reaction:
Step 1: Activate the Alcohol. The hydroxyl group of TFP is a poor leaving group and requires activation to facilitate nucleophilic substitution.[3] For reactions like esterification, this means activating the carboxylic acid partner. For etherification, the TFP must be converted into a more potent nucleophile.
-
For Esterification (e.g., Fischer, Steglich): Standard acid catalysis (like H₂SO₄) is often insufficient.[4][5][6] Use a dedicated coupling agent to activate the carboxylic acid.
-
Carbodiimide Activators: Reagents like Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly effective. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the weakly nucleophilic TFP.
-
Catalyst Addition: Always use a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in conjunction with carbodiimides. DMAP accelerates the reaction by forming an even more reactive acylpyridinium intermediate.
-
-
For Etherification (e.g., Williamson Synthesis): The TFP must be deprotonated to form the corresponding alkoxide. Due to its increased acidity (pKa ≈ 14.5, compared to ≈16 for propanol), the choice of base is critical.
-
Use a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the alcohol to form the sodium trifluoropropoxide. Avoid weaker bases like NaOH or K₂CO₃, which may not achieve complete deprotonation.
-
Avoid Protic Solvents During Deprotonation: Perform the deprotonation step in an anhydrous polar aprotic solvent like THF or DMF. Protic solvents can protonate the newly formed alkoxide, diminishing its nucleophilicity.[7]
-
Step 2: Optimize the Solvent. Solvent choice plays a pivotal role in modulating the reactivity of nucleophiles.
-
Polar Aprotic Solvents are Preferred: For Sₙ2 reactions, such as the Williamson ether synthesis, polar aprotic solvents like DMF, DMSO, or acetonitrile are superior.[7][8] These solvents solvate the counter-ion (e.g., Na⁺) but leave the alkoxide nucleophile "bare" and highly reactive. In contrast, polar protic solvents (like methanol or water) form a strong hydrogen-bonding cage around the nucleophile, stabilizing it and severely hindering its reactivity.[7][9]
Step 3: Increase the Reaction Temperature. If activation and solvent optimization are insufficient, cautiously increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.
-
Monitor for Side Reactions: Be aware that higher temperatures can promote side reactions, such as elimination, especially with secondary or sterically hindered electrophiles. Monitor the reaction progress closely by TLC or LC-MS.
Troubleshooting Workflow for Slow TFP Reactions
The following diagram outlines the decision-making process for addressing slow reaction rates.
Caption: A decision tree for troubleshooting slow reactions involving this compound.
Question 2: I am attempting a Mitsunobu reaction with TFP, but the yield is low and I'm isolating starting material. What's going wrong?
Answer: The Mitsunobu reaction is a powerful method for converting alcohols, but it is highly dependent on the pKa of the nucleophile and the alcohol.[10][11][12] The reaction proceeds via the formation of an oxyphosphonium salt, which is then displaced by the nucleophile in an Sₙ2 fashion.[10]
-
Acidity is Key: The TFP alcohol must be sufficiently acidic to be protonated by the betaine intermediate formed from triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD).[11] While TFP is more acidic than many simple alcohols, its reactivity can still be sluggish.
-
Nucleophile pKa: The incoming nucleophile (e.g., a carboxylic acid) must have a pKa of less than 15 to effectively protonate the betaine and participate in the reaction.[13] If the nucleophile is not acidic enough, side reactions can occur where the azodicarboxylate acts as the nucleophile.[10]
-
Reagent Order of Addition: The order of addition is critical. Typically, the alcohol (TFP), nucleophile (e.g., benzoic acid), and PPh₃ are dissolved in an anhydrous solvent (like THF) and cooled to 0 °C before the slow, dropwise addition of the azodicarboxylate.[12][13] This sequence ensures the formation of the necessary intermediates in the correct order.
Troubleshooting Steps:
-
Verify Nucleophile Acidity: Ensure your nucleophile's pKa is well below 15.
-
Use a Stronger Betaine Base: If the reaction still fails, consider replacing DEAD with 1,1'-(azodicarbonyl)dipiperidine (ADDP). The betaine intermediate formed from ADDP is a stronger base and can be more effective for activating less acidic alcohols.[10]
-
Strictly Anhydrous Conditions: Any moisture will hydrolyze the intermediates and halt the reaction. Ensure all reagents and solvents are rigorously dried.
Frequently Asked Questions (FAQs)
Q1: Why can't I use standard Fischer esterification conditions for TFP? A1: Fischer esterification relies on an acid catalyst to protonate the carboxylic acid, making it more electrophilic. However, the reaction is an equilibrium. The low nucleophilicity of TFP means the forward reaction rate is very slow, and it often fails to reach a favorable equilibrium position, resulting in poor yields.[4][6] Activating the carboxylic acid with a coupling agent like EDC/DMAP makes the reaction non-reversible and far more efficient.
Q2: What is the best solvent for forming the alkoxide of TFP for a Williamson ether synthesis? A2: Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are excellent choices. They are polar aprotic solvents that will not interfere with the strong base (like NaH) used for deprotonation and will effectively solvate the resulting sodium trifluoropropoxide to enhance its nucleophilicity.[7]
Q3: Does the CF₃ group increase the risk of side reactions? A3: Yes, potentially. While the C-F bond is very strong, the electron-withdrawing nature of the CF₃ group can make the protons on the adjacent carbon (C2) more acidic.[2] Under strongly basic conditions and at elevated temperatures, this could increase the potential for elimination (E2) side reactions, competing with the desired substitution (Sₙ2). It is therefore crucial to use the mildest conditions possible that still afford a reasonable reaction rate.
Experimental Protocols
Protocol 1: High-Yield Steglich Esterification of this compound
This protocol describes the synthesis of 3,3,3-trifluoropropyl benzoate as a representative example.
Materials:
-
This compound (TFP) (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.1 eq), DMAP (0.1 eq), and anhydrous DCM.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add this compound (1.0 eq) to the solution via syringe.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Data Summary
The choice of activating agent is critical for achieving high conversion in esterification reactions with TFP. The table below provides a qualitative comparison based on established chemical principles.
| Catalyst / Activating System | Typical Conditions | Relative Efficiency with TFP | Rationale |
| H₂SO₄ (Fischer) | Reflux in excess alcohol | Low | Equilibrium-driven; TFP is a poor nucleophile.[4][6] |
| EDC / DMAP (Steglich) | 0 °C to RT, DCM | High | Forms a highly reactive O-acylisourea intermediate; irreversible. |
| PPh₃ / DIAD (Mitsunobu) | 0 °C to RT, THF | Moderate to High | Effective but sensitive to substrate pKa and steric hindrance.[10] |
References
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Solvolytic Reactions in Fluorinated Alcohols. Role of Nucleophilic and Other Solvation Effects. The Journal of Organic Chemistry. [Link]
-
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkat USA. [Link]
-
A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society. [Link]
-
Fluoroalcohol - Wikipedia. Wikipedia. [Link]
-
A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
Analysis of solvent effect on SN2 reactions by different theoretical models. ResearchGate. [Link]
-
A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Semantic Scholar. [Link]
-
GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. [Link]
-
11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Activation of Alcohols with Carbon Dioxide: Intermolecular Allylation of Weakly Acidic Pronucleophiles. Organic Letters. [Link]
-
7.1b Factors Affecting SN2 Reactions. YouTube. [Link]
-
The Dark Side of Fluorine. National Institutes of Health (NIH). [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. The University of Northern Colorado. [Link]
-
Alcohol Activation for Nucleophilic Substitution Reaction Design Service. CD BioSustainable. [Link]
-
Mitsunobu reaction - Wikipedia. Wikipedia. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Nanyang Technological University. [Link]
-
Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. National Institutes of Health (NIH). [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
Mitsunobu Reaction - Common Conditions. ReactionFlash. [Link]
-
Exploring this compound: Properties and Applications. LinkedIn. [Link]
-
This compound | C3H5F3O | CID 137512. PubChem. [Link]
-
Esterification not Working (Separation). Reddit. [Link]
-
Lab #3: Esterification Reaction. StuDocu. [Link]
-
Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. University of Toronto. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Tuning the Catalytic Activity of Recyclable Heterogeneous Catalysts for the Direct Etherification Reaction of Glycerol Using Antagonistic Additives. MDPI. [Link]
-
Esterification. SmartLabs. [Link]
-
Etherification of Glycerol with Propylene or 1-Butene for Fuel Additives. ResearchGate. [Link]
-
22. The Fischer Esterification. Adelphi University. [Link]
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Technical Support Center: Catalyst Selection for Reactions Involving 3,3,3-Trifluoro-1-propanol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for catalyst selection in reactions involving 3,3,3-Trifluoro-1-propanol (TFP). The unique electronic properties conferred by the trifluoromethyl (-CF₃) group present distinct challenges and opportunities in catalysis, which this document aims to address.
Introduction: The Catalytic Challenge of this compound
This compound is a critical building block in the synthesis of pharmaceuticals and advanced materials, prized for its ability to introduce the lipophilic and metabolically stable trifluoromethyl group.[1][2] However, its reactivity is heavily influenced by the strong electron-withdrawing nature of the -CF₃ group. This makes the adjacent C-C bonds and the hydroxyl proton more acidic compared to its non-fluorinated analog, 1-propanol. Consequently, catalyst selection is non-trivial; catalysts must be robust enough to overcome the altered reactivity while being selective enough to prevent unwanted side reactions like dehydration or hydrodefluorination.[3]
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common queries regarding the selection of catalysts for the primary transformations of TFP.
Q1: What are the primary challenges when selecting catalysts for reactions with this compound?
A1: The main challenges stem from the compound's unique chemical nature:
-
High Acidity of the Hydroxyl Proton: The electron-withdrawing -CF₃ group increases the acidity of the alcohol proton. This can influence the performance of acid-sensitive catalysts and may require specific base activation or co-catalyst systems.[4]
-
Potential for Dehydration: Under acidic conditions and elevated temperatures, TFP can readily dehydrate to form 3,3,3-trifluoropropene. Catalyst choice must therefore balance the conditions required for the desired reaction against those that favor this elimination pathway.[5][6]
-
Risk of Catalyst Poisoning: As with many reactions, impurities in TFP, solvents, or other reagents can act as potent catalyst poisons. Given the specialized applications of TFP, ensuring high purity of all starting materials is paramount to achieving reproducible results.[3][7]
-
C-F Bond Integrity: While generally stable, the C-F bonds can be susceptible to cleavage (hydrodefluorination) under harsh reductive conditions or with certain aggressive catalysts, leading to unwanted byproducts.[3]
Q2: Which catalysts are recommended for the oxidation of TFP to 3,3,3-trifluoropropionaldehyde or 3,3,3-trifluoropropionic acid?
A2: Selective oxidation requires careful catalyst choice to avoid over-oxidation or decomposition.
-
To the Aldehyde (CF₃CH₂CHO): For this partial oxidation, milder, more selective catalytic systems are necessary. Supported precious metal catalysts, such as platinum (Pt) or palladium (Pd) on carbon or alumina, under controlled oxygen/air flow can be effective. In some cases, vapor-phase oxidation using supported vanadium oxide catalysts at moderate temperatures can yield the aldehyde with high selectivity.[8] The atmospheric degradation of TFP is initiated by H-atom abstraction, primarily forming the aldehyde, which suggests this product is an accessible intermediate.[9]
-
To the Carboxylic Acid (CF₃CH₂COOH): More aggressive oxidation is required to reach the carboxylic acid. A common approach involves oxidizing the corresponding aldehyde. A patented method describes the oxidation of 3,3,3-trifluoropropionaldehyde using a V₂O₅/activated carbon catalyst with oxygen under pressure.[10] Stronger oxidants can also be used, but heterogeneous catalytic methods are often preferred for their ease of separation and recyclability.
Q3: What types of catalysts are effective for the esterification of TFP?
A3: Esterification of TFP with a carboxylic acid or anhydride is a reversible reaction that is typically acid-catalyzed.[11]
-
Homogeneous Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective and widely used.[11] Lewis acids such as boron trifluoride (BF₃) complexes are also employed.[11][12] The primary drawback is the difficulty in separating the catalyst from the product mixture.
-
Heterogeneous Catalysts: Solid acid catalysts are highly recommended for their operational simplicity and reusability. Acidic ion-exchange resins (e.g., Amberlyst-15) provide high surface area and strong acidic sites, driving the reaction efficiently.[13][14] For specialized applications, metal-organic frameworks (MOFs) like UiO-66-NH₂ have shown excellent catalytic performance in the esterification of other fluorinated acids.[12] To drive the reaction to completion, continuous removal of water is crucial.[15]
Q4: How do I choose a catalyst for the etherification of TFP?
A4: Ether synthesis with TFP can be achieved via two main routes:
-
Williamson Ether Synthesis (Base-Mediated): This is the most common and versatile method. It involves deprotonating TFP with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile then reacts with an alkyl halide or other electrophile. This pathway does not typically require a catalyst beyond the base itself.[16]
-
Acid-Catalyzed Condensation: Symmetrical ethers (CF₃CH₂CH₂-O-CH₂CH₂CF₃) can be formed through the acid-catalyzed dehydration of two TFP molecules. This reaction requires carefully controlled conditions, as it competes directly with dehydration to the alkene. Mesoporous silica impregnated with sulfonic acid groups (-SO₃H) can catalyze this reaction, typically at temperatures between 110-130°C.[5] At higher temperatures (>150°C), elimination to form 3,3,3-trifluoropropene becomes the dominant pathway.[5]
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during catalytic reactions with TFP.
Problem 1: Low or No Conversion
Q: My reaction shows low conversion despite using a recommended catalyst. What are the likely causes and solutions?
A: This is a frequent issue that can often be resolved by systematically checking several factors.[17]
-
Cause 1: Catalyst Inactivity or Insufficient Loading.
-
Insight: The catalyst may be from an old or improperly stored batch, or the catalytic loading may be too low for the specific substrate and conditions. Fluorinated compounds can sometimes require higher catalyst loadings to overcome their reduced reactivity.
-
Solution:
-
Use a fresh batch of catalyst or activate the existing one according to the supplier's protocol.
-
Increase the catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol% and then 5 mol%).
-
Ensure the catalyst is compatible with the reaction environment; for example, some catalysts are sensitive to air or moisture.[4]
-
-
-
Cause 2: Presence of Inhibitors or Poisons.
-
Insight: Water is a common inhibitor in many reactions, especially those involving Lewis acid catalysts or water-sensitive intermediates. Other impurities in reagents or solvents (e.g., sulfur or halide compounds) can act as potent poisons.[7]
-
Solution:
-
Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Purify the TFP and other reagents if their purity is questionable. Passing them through a plug of activated alumina can remove trace water and polar impurities.
-
-
-
Cause 3: Sub-optimal Reaction Conditions.
-
Insight: The reaction temperature may be too low, or the reaction time may be insufficient.
-
Solution:
-
Monitor the reaction progress over a longer period using an appropriate analytical technique (TLC, GC, or NMR).
-
Gradually increase the reaction temperature in 10-15°C increments, while carefully monitoring for the formation of side products, particularly the dehydration product 3,3,3-trifluoropropene.[4]
-
-
Problem 2: Catalyst Deactivation
Q: My catalyst's activity is dropping rapidly within a single run. What's happening?
A: A rapid loss of activity often points to catalyst poisoning .[7]
-
Insight: This occurs when a substance strongly and irreversibly binds to the active sites of the catalyst, rendering them inactive. The highly electronegative fluorine atoms in TFP can, under certain conditions, lead to the formation of reactive species like hydrogen fluoride (HF), which can attack and alter the catalyst structure.
-
Solution:
-
Analyze for Impurities: Scrutinize the purity of all reactants and solvents.
-
Identify Byproducts: Analyze the reaction mixture for byproducts that could be acting as poisons.
-
Use a Guard Bed: If an impurity is suspected, passing the reactant feed through a guard bed containing an appropriate adsorbent can remove the poison before it reaches the catalyst.
-
Modify Conditions: Adjusting reaction conditions (e.g., lower temperature, different solvent) may minimize the formation of inhibiting byproducts.
-
Q: My catalyst loses activity gradually over several runs. What should I investigate?
A: A gradual decline is typically indicative of fouling (coking) or sintering .[7]
-
Insight (Fouling): This involves the physical deposition of carbonaceous materials or heavy byproducts on the catalyst surface, blocking pores and active sites. It is more common at higher temperatures.
-
Solution:
-
Lower the reaction temperature to reduce the rate of coke formation.
-
Consider a regeneration step. For many inorganic catalysts, a controlled calcination (heating in air or oxygen) can burn off carbonaceous deposits. This must be followed by a reduction step (e.g., under H₂ flow) if the active sites are metallic.[7]
-
-
-
Insight (Sintering): At high temperatures, the small, highly dispersed metal particles on a supported catalyst can migrate and agglomerate into larger particles. This reduces the active surface area and, consequently, the catalyst's activity.
-
Solution:
-
Operate at the lowest possible temperature that still provides a reasonable reaction rate.
-
Choose a catalyst with a support that interacts strongly with the metal particles, which can anchor them and inhibit migration.
-
-
Problem 3: Formation of Undesired Side Products
Q: I'm observing significant formation of 3,3,3-trifluoropropene. How can I prevent this?
A: This is a classic case of a competing dehydration reaction.
-
Insight: Dehydration is promoted by strong acid catalysts (especially Brønsted acids) and high temperatures. Catalysts like γ-alumina and zeolites (e.g., H-ZSM-5) are excellent dehydration catalysts and should be avoided unless this is the desired product.[6][18]
-
Solution:
-
Reduce Temperature: This is the most effective way to minimize elimination reactions.
-
Change Catalyst: Switch from a strong Brønsted acid to a milder Lewis acid or a non-acidic catalyst system if the reaction chemistry allows.
-
Reduce Reaction Time: Minimize the time the product is exposed to dehydrating conditions by stopping the reaction as soon as the starting material is consumed.
-
Section 3: Experimental Protocols & Data
Protocol 1: Catalytic Oxidation of TFP to 3,3,3-Trifluoropropionic Acid
This protocol is adapted from a patented procedure and serves as a representative example.[10]
-
Reactor Setup: To a 1 L autoclave, add this compound (100 ml), trichloromethane (150 ml) as a solvent, and V₂O₅/activated carbon catalyst (10 g).
-
Reaction Initiation: Seal the autoclave, begin stirring, and heat the mixture to 50°C.
-
Pressurization: Pressurize the reactor with oxygen to 1.5 MPa.
-
Reaction: Maintain the temperature between 50-52°C and stir for 10 hours.
-
Workup: Cool the autoclave to 20°C and slowly vent the residual oxygen.
-
Purification: Filter the reaction solution to separate the catalyst. Purify the filtrate by vacuum distillation, collecting the fraction at 70-75°C under 6 kPa vacuum to obtain 3,3,3-trifluoropropionic acid.
Protocol 2: Acid-Catalyzed Esterification of TFP with Acetic Acid
This is a general protocol for heterogeneous acid catalysis.
-
Reactor Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging Reagents: Add this compound (1.0 eq), acetic acid (1.1 eq), and an acidic resin catalyst (e.g., Amberlyst-15, 10 wt% of the limiting reagent) to the flask. Use toluene as the solvent to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by GC or TLC until the TFP is consumed.
-
Workup: Cool the reaction mixture and filter to remove the catalyst. The catalyst can be washed with a solvent (e.g., ethyl acetate), dried, and stored for reuse.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution to remove unreacted acetic acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by distillation.
Data Table: Comparison of Catalyst Performance in Alcohol Dehydration
| Catalyst | Reaction Temperature (°C) | TFP Conversion (%) | Selectivity to 3,3,3-Trifluoropropene (%) | Reference |
| γ-Alumina | 250 | 45 | ~85 | [6] |
| γ-Alumina | 350 | 100 | 100 | [6] |
| H-ZSM-5 | 230 | >95 | >90 | [18] |
| Cu-ZSM-5 | 230 | >98 | >95 | [18] |
This table highlights catalysts effective for the dehydration side reaction, providing insight into conditions to avoid for other transformations.
Section 4: Visual Diagrams
Troubleshooting Workflow for Catalyst Deactivation
Caption: A logical workflow for troubleshooting catalyst deactivation.
Reaction Pathway for Acid-Catalyzed Esterification of TFP
Caption: Generalized mechanism for acid-catalyzed esterification of TFP.
References
-
BenchChem Technical Support Team. (2025). Catalyst Deactivation in Pentafluoropropanol. Benchchem. 7
-
Chang, C., et al. (2013). Mineralization and defluoridation of 2,2,3,3-tetrafluoro-1-propanol (TFP) by UV oxidation in a novel three-phase fluidized bed reactor (3P-FBR). PubMed.
-
BenchChem Technical Support Team. (2025). Optimizing Reactions in Pentafluoropropanol. Benchchem. 19
-
BenchChem Technical Support Team. (2025). Optimization of Reaction Conditions with Pentafluoropropanol. Benchchem. 4
-
Nolan, S., et al. (n.d.). A mechanistic study of the atmospheric oxidation of 3,3,3 trifluoropropanol and 2,2,2 trifluoroethanol. ResearchGate.
-
Hollingworth, C., & Gouverneur, V. (2012). Catalysis for Fluorination and Trifluoromethylation. PMC.
-
Guidechem. (n.d.). How to Prepare this compound? Guidechem.
-
O'Hagan, D. (2010). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC.
-
BenchChem Technical Support Team. (2025). Catalyst Selection for Reactions of 3-(Trifluoromethyl)benzaldehyde. Benchchem. 3
-
CN102795987A - Method for preparing 3,3,3-trifluoropropionic acid. Google Patents.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!
-
Ali, I., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central.
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem.
-
Unknown. (n.d.). Exploring this compound: Properties and Applications.
-
Benachour, D., et al. (2015). Catalytic Dehydration of 1-Propanol Over Silica Containing Sulfonic Acid Groups. SciELO.
-
Mabry, J., et al. (2002). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups. Shoichet Lab - University of Toronto.
-
Julbe, A., & Ayral, A. (2018). Catalytic Dehydration of Isopropanol to Propylene. MDPI.
-
Sigma-Aldrich. (n.d.). This compound AldrichCPR.
-
Lee, H., et al. (2022). Tuning the Catalytic Activity of Recyclable Heterogeneous Catalysts for the Direct Etherification Reaction of Glycerol Using Antagonistic Additives. MDPI.
-
Chemra. (n.d.). Esterification.
-
Basick, J., et al. (2002). Catalytic conversion of propane to functionalized products. Indian Journal of Chemistry.
-
Narula, C., et al. (2017). Catalytic Dehydration of Biomass Derived 1-Propanol to Propene over M-ZSM-5 (M=H, V, Cu). OSTI.GOV.
-
Lepore, A. W., et al. (2017). Catalytic Dehydration of Biomass Derived 1-Propanol to Propene over M-ZSM-5 (M = H, V, Cu, or Zn). Oak Ridge National Laboratory.
-
ResearchGate. (n.d.). Catalytic vapor-phase oxidation of 2,2,2-trifluoroethanol.
-
Mao, A., et al. (2012). Preparation of Trifluoroiodomethane via Vapour-Phase Catalytic Reaction Between Pentafluoroethane and Iodine. Indian Journal of Chemistry.
-
ResearchGate. (2017). Etherification of Glycerol with Propylene or 1-Butene for Fuel Additives.
-
Pérez-Sena, V. H., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC.
-
ResearchGate. (n.d.). Simultaneous Free Fatty Acid Esterification and Triglyceride Transesterification Using a Solid Acid Catalyst with in Situ Removal of Water and Unreacted Methanol.
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Navigating Thermal Landscapes: A Technical Support Guide for Large-Scale Reactions with 3,3,3-Trifluoro-1-propanol
For Immediate Release
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3,3-Trifluoro-1-propanol (TFP) in large-scale reaction environments. As a Senior Application Scientist, I've compiled this guide to address the critical challenges of temperature control that are often encountered when scaling up reactions with this versatile fluorinated solvent. This resource is designed to provide not just procedural guidance, but a deeper understanding of the underlying principles to empower you in your process development and troubleshooting efforts.
Understanding the Thermal Profile of this compound
Effective temperature control begins with a thorough understanding of the solvent's physical properties. TFP's unique characteristics, stemming from its trifluoromethyl group, influence its behavior as a heat transfer medium.[1] While its thermal stability is a key advantage, its other properties must be carefully considered in reactor design and operation.[2][3]
| Property | Value | Significance for Temperature Control |
| Boiling Point | 100 °C[2][3] | Provides a reasonably high operating temperature window before significant vapor pressure becomes a major concern. |
| Density | 1.294 g/cm³[2][3] | Higher density compared to many common solvents impacts fluid dynamics and mixing efficiency within the reactor. |
| Flash Point | 37 °C[2][3] | Indicates flammability, necessitating careful handling and the use of appropriate safety measures, especially during heating.[3] |
| Heat Capacity (Liquid) | Data not readily available in literature | Crucial for calculating the amount of energy required to change the temperature of the reaction mass. An accurate value is essential for designing heating and cooling systems. |
| Thermal Conductivity (Liquid) | Data not readily available in literature | Determines the rate at which heat can be conducted through the solvent, impacting the efficiency of heat transfer from the reaction to the reactor walls. |
| Viscosity (Liquid) | Data not readily available in literature | Affects mixing efficiency and the thickness of the boundary layer at the reactor wall, which in turn influences the overall heat transfer coefficient. |
Note to Researchers: The lack of readily available, temperature-dependent experimental data for the heat capacity, thermal conductivity, and viscosity of liquid TFP is a significant challenge. It is highly recommended to perform calorimetric measurements to determine these properties for your specific reaction conditions to ensure accurate process modeling and safe scale-up.
Troubleshooting Guide: Common Temperature Control Issues
This section addresses specific problems you may encounter during your large-scale reactions in TFP.
Issue 1: Uncontrolled Exotherm and Potential for Thermal Runaway
Question: My reaction is exhibiting a rapid, unexpected temperature increase that the cooling system cannot control. What immediate steps should I take, and how can I prevent this in the future?
Answer: An uncontrolled exotherm is a critical safety concern that can lead to a thermal runaway, potentially causing equipment failure and hazardous material release.[4]
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of any limiting reagents to stop fueling the reaction.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.
-
Emergency Quenching (if designed for): If your process includes a validated quenching procedure, initiate it. This typically involves adding a pre-determined, cooled, and inert substance to rapidly absorb heat and stop the reaction.
-
Alert Personnel and Evacuate if Necessary: Follow your facility's emergency procedures.
Root Cause Analysis and Prevention:
-
Inadequate Heat Removal: The fundamental cause of a thermal runaway is when the rate of heat generation from the reaction exceeds the rate of heat removal.[4] This is a common challenge during scale-up, as the reactor's volume (heat generation) increases by a cube of its dimension, while the surface area for heat transfer (heat removal) only increases by a square.[5]
-
Poor Mixing: Insufficient agitation can lead to localized "hot spots" where the reaction rate accelerates, initiating a runaway. The higher density and potentially different viscosity of TFP compared to other solvents may require optimization of the agitator design and speed.
-
Incorrect Kinetic and Thermodynamic Data: An underestimation of the reaction's heat of reaction (enthalpy) will lead to an undersized cooling system. It is crucial to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to accurately measure the heat of reaction and the rate of heat evolution under process conditions.[6]
Preventative Protocol:
-
Thorough Calorimetric Studies: Before scaling up, perform detailed reaction calorimetry to determine the heat of reaction, adiabatic temperature rise, and the rate of heat release.
-
Semi-Batch Operation: For highly exothermic reactions, a semi-batch process, where one reactant is added gradually, allows for the reaction rate to be controlled by the addition rate. This ensures that the heat generated can be effectively removed by the cooling system.
-
Reactor and Cooling System Design: Ensure your reactor's heat transfer area and the capacity of your cooling system are sufficient to handle the maximum expected heat flow. Consider using a reactor with a higher surface area-to-volume ratio or external heat exchangers.
-
Process Simulation: Use the data from your calorimetric studies to model the reaction at scale and simulate potential failure scenarios, such as a loss of cooling.
Frequently Asked Questions (FAQs)
Q1: How does the choice of reactor material affect temperature control in reactions with TFP?
A1: The material of construction plays a significant role in heat transfer. Glass-lined reactors, often used for their corrosion resistance in pharmaceutical manufacturing, have a lower overall heat transfer coefficient compared to stainless steel or Hastelloy reactors.[2] This means that for a given temperature difference, less heat will be transferred through the reactor wall. When working with highly exothermic reactions in TFP in a glass-lined reactor, it is crucial to account for this lower heat transfer capability in your process design and safety calculations.
Q2: What are the key considerations for agitation and mixing when using TFP in a large-scale reactor?
A2: Effective mixing is critical for maintaining temperature homogeneity and preventing the formation of hot spots. The higher density of TFP (1.294 g/cm³) will influence the power required for agitation. The choice of impeller is also important; for instance, a pitched-blade turbine can promote better top-to-bottom mixing in larger vessels. It is essential to characterize the mixing time in your reactor system with TFP to ensure it is sufficient for the rate of your chemical reaction.
Q3: Can I use common heat transfer fluids with TFP reactions?
A3: Yes, standard heat transfer fluids such as inhibited glycols, silicone oils, or synthetic aromatic fluids can be used in the jacket of the reactor.[7][8][9] The choice of fluid will depend on the required operating temperature range. For very low-temperature reactions, specialized cryogenic fluids may be necessary. It is important to ensure that the heat transfer fluid's pumping capacity and heat exchange capabilities are matched to the cooling or heating demands of your reaction.
Q4: How can I estimate the heat transfer coefficient for my reactor system with TFP?
A4: Accurately predicting the overall heat transfer coefficient (U) can be complex as it depends on the individual heat transfer coefficients on the process side and the jacket side, as well as the thermal conductivity of the reactor wall.[10] While general correlations exist for stirred-tank reactors, these are often based on common solvents like water or toluene. Given the unique properties of TFP, it is highly recommended to experimentally determine the heat transfer coefficient in your specific reactor setup. This can be done by conducting non-reactive heating or cooling trials and measuring the temperature change over time.
Visualizing Key Concepts
To aid in understanding the critical relationships in temperature control, the following diagrams are provided.
Heat Balance in a Jacketed Reactor
Caption: A simplified representation of the heat balance in a jacketed reactor for an exothermic reaction.
Troubleshooting Workflow for Temperature Deviations
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3,3,3-Trifluoro-1-propanol compatibility with common reagents
Welcome to the comprehensive technical support guide for 3,3,3-Trifluoro-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling and reactivity of this versatile fluorinated alcohol. The unique properties conferred by the trifluoromethyl group significantly influence its chemical behavior, and a thorough understanding of these characteristics is paramount for successful and safe experimentation.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What are the key physical properties of this compound?
A1: this compound is a colorless liquid with a molecular formula of C₃H₅F₃O.[1][2][3] Key properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 114.07 g/mol [2] |
| Boiling Point | ~100 °C[1] |
| Density | ~1.294 g/cm³[1] |
| Flash Point | ~37 °C[1] |
| Predicted pKa | ~14.09[4][5][6] |
| Solubility | Fully miscible with water and common organic solvents.[3][7] |
Q2: What are the primary safety concerns and handling precautions for this compound?
A2: this compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[1] It can cause skin and serious eye irritation.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Reagent Compatibility: Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound with common reagents. The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly impacts the reactivity of the hydroxyl group, making it more acidic and potentially altering its behavior in common alcohol reactions.[8][9][10][11]
Q3: I tried to synthesize a symmetric ether from this compound using concentrated sulfuric acid, but the reaction failed. Why?
A3: This is an expected outcome. The acid-catalyzed intermolecular dehydration to form a symmetric ether is generally not a successful route for this compound. The electron-withdrawing trifluoromethyl group deactivates the hydroxyl group, making it a poorer nucleophile. Furthermore, protonation of the hydroxyl group creates a good leaving group (water), but the resulting primary carbocation is highly unstable, disfavoring the SN2 reaction required for ether formation. At higher temperatures, this pathway is more likely to lead to elimination (dehydration) to form 3,3,3-trifluoropropene rather than substitution.
In-Depth Technical Discussions & Protocols
Compatibility with Acids and Bases
Q4: How does this compound react with strong acids like concentrated sulfuric acid (H₂SO₄)?
A4: Unlike simple primary alcohols which can undergo intermolecular dehydration to form ethers at moderate temperatures or intramolecular dehydration to form alkenes at higher temperatures, this compound is resistant to intermolecular dehydration due to the reduced nucleophilicity of the hydroxyl group.
At elevated temperatures, concentrated sulfuric acid will act as a dehydrating agent, promoting an E1 or E2 elimination reaction to form 3,3,3-trifluoropropene . The reaction proceeds through protonation of the hydroxyl group to form a good leaving group (H₂O), followed by removal of a proton from the adjacent carbon.
Caption: Dehydration of this compound to 3,3,3-trifluoropropene.
Q5: What is the expected reaction with a strong base like sodium hydroxide (NaOH)?
A5: The trifluoromethyl group is strongly electron-withdrawing, which increases the acidity of the hydroxyl proton in this compound compared to non-fluorinated alcohols like 1-propanol. The predicted pKa is around 14.09, which is significantly lower than that of 1-propanol (pKa ~16).[4][5][6]
Therefore, this compound will react with a strong base like sodium hydroxide in an acid-base reaction to form the corresponding sodium alkoxide, sodium 3,3,3-trifluoropropoxide , and water. This deprotonation is a prerequisite for using the alcohol as a nucleophile in reactions like the Williamson ether synthesis.
Caption: Formation of sodium 3,3,3-trifluoropropoxide.
Oxidizing and Reducing Agents
Q6: Can I oxidize this compound to 3,3,3-trifluoropropanoic acid? What reagent should I use?
A6: Yes. As a primary alcohol, this compound can be oxidized to the corresponding carboxylic acid, 3,3,3-trifluoropropanoic acid . Strong oxidizing agents are required for this transformation. A common and effective reagent for this is potassium permanganate (KMnO₄) in a basic or acidic solution. The reaction typically requires heating.
It is important to note that the intermediate aldehyde, 3,3,3-trifluoropropanal, is also susceptible to oxidation and will be converted to the carboxylic acid under these conditions.
Q7: Is this compound compatible with reducing agents like sodium borohydride (NaBH₄)?
A7: Yes, this compound is generally compatible with sodium borohydride (NaBH₄). NaBH₄ is a mild reducing agent that is typically used to reduce aldehydes and ketones. It does not react with primary alcohols. Therefore, you can safely use NaBH₄ in the presence of this compound as a solvent or if it is present elsewhere in your molecule.
Nucleophilic Substitution Reactions
Q8: I want to synthesize an ether using this compound. Is the Williamson ether synthesis a viable method?
A8: The Williamson ether synthesis is a viable method, but with important considerations.[4][12] This reaction proceeds via an Sₙ2 mechanism, where an alkoxide acts as a nucleophile and displaces a leaving group on an alkyl halide.[13]
Due to the electron-withdrawing effect of the trifluoromethyl group, the 3,3,3-trifluoropropoxide anion is a weaker nucleophile than a non-fluorinated alkoxide. However, the reaction can still proceed, especially with a good electrophile (e.g., a primary alkyl iodide or bromide).
Experimental Protocol: Williamson Ether Synthesis of Ethyl 3,3,3-Trifluoropropyl Ether
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dry THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the sodium 3,3,3-trifluoropropoxide.
-
Nucleophilic Substitution: To the solution of the alkoxide, add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux (the exact temperature will depend on the solvent) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain the desired ethyl 3,3,3-trifluoropropyl ether.
Caption: Workflow for the Williamson ether synthesis.
Q9: Can I use this compound in a Fischer esterification reaction?
A9: Yes, the Fischer esterification is a suitable method for preparing esters from this compound.[14][15][16] This reaction involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).[14][15]
The reaction is an equilibrium process, so to drive it towards the ester product, it is common to use an excess of either the alcohol or the carboxylic acid, or to remove the water that is formed as a byproduct (e.g., using a Dean-Stark apparatus).[16][17] While the nucleophilicity of the alcohol is reduced, the reaction can be driven to completion with appropriate reaction conditions (e.g., increased temperature and reaction time).
Summary of Compatibility
| Reagent Class | Compatibility/Reaction | Products | Conditions/Notes |
| Strong Acids (e.g., H₂SO₄) | Dehydration | 3,3,3-Trifluoropropene, Water | High temperatures. Intermolecular ether formation is unlikely. |
| Strong Bases (e.g., NaOH) | Acid-Base Reaction | Sodium 3,3,3-trifluoropropoxide, Water | Forms the alkoxide due to the increased acidity of the alcohol. |
| Strong Oxidizing Agents (e.g., KMnO₄) | Oxidation | 3,3,3-Trifluoropropanoic Acid | Requires heat. The intermediate aldehyde is also oxidized. |
| Mild Reducing Agents (e.g., NaBH₄) | Compatible | No reaction | This compound is stable in the presence of NaBH₄. |
| Alkyl Halides (e.g., CH₃CH₂I) | Nucleophilic Substitution | Asymmetric Ethers | Requires prior deprotonation with a strong base (Williamson ether synthesis). |
| Carboxylic Acids (e.g., CH₃COOH) | Esterification | Esters, Water | Acid-catalyzed (Fischer esterification). Equilibrium reaction. |
References
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China this compound Manufacturers Suppliers Factory - Low Price. Suzhou Senfeida Chemical Co., Ltd. [Link]
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Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. National Center for Biotechnology Information. [Link]
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Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]
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Williamson Ether Synthesis reaction. BYJU'S. [Link]
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Superelectrophiles and the effects of trifluoromethyl substituents. National Center for Biotechnology Information. [Link]
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The Williamson Ether Synthesis. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Trifluoromethoxy group electron-withdrawing or electron-donating? : r/OrganicChemistry. Reddit. [Link]
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Exploring this compound: Properties and Applications. [Link]
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Williamson Ether Synthesis. [Link]
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This compound. PubChem. [Link]
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Fischer Esterification: Mechanism & Examples. NROChemistry. [Link]
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Fischer–Speier esterification. Wikipedia. [Link]
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Experiment 22. The Fischer Esterification. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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Williamson Ether Synthesis. Utah Tech University. [Link]
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Fischer Esterification. Organic Chemistry Portal. [Link]
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This compound. NIST WebBook. [Link]
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Uses and Synthetic Methods of Trifluoroacetic Acid(CAS:76-05-1). Mol-Instincts. [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
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General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group. National Center for Biotechnology Information. [Link]
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Organic Chemistry Practical Experiment Solution: Oxidation of Alkanols with Potassium Permanganate.. YouTube. [Link]
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Oxidation of Propane-1,3-diol (Non-Vicinal) by Potassium Permanganate in Aqueous Medium, A Kinetic Study. ResearchGate. [Link]
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Net ionic equation acid base reaction: sodium hydroxide and hydrofluoric acid. YouTube. [Link]
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What is the name of the product formed when sodium reacts with propanol? What is the chemical equation for the reaction?. Quora. [Link]
-
Consider the reaction of sodium hydroxide with an unknown triprotic acid (H_3A): 3 NaOH(aq) +.... Homework.Study.com. [Link]
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Drying and storage of 3,3,3-Trifluoro-1-propanol for anhydrous reactions
Technical Support Center: 3,3,3-Trifluoro-1-propanol (TFP)
Welcome to the technical support guide for this compound (CAS No. 2240-88-2). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorinated alcohol in moisture-sensitive applications. Given that this compound is moderately hygroscopic and fully miscible with water, ensuring its anhydrous state is paramount for the success of many synthetic protocols, particularly in pharmaceutical and agrochemical development.[1][2][3] This guide provides in-depth, field-proven answers and protocols to address the common challenges associated with drying and storing this critical reagent.
Part 1: Frequently Asked Questions (FAQs)
This section directly addresses the most common queries our application scientists receive regarding the handling of this compound (TFP) for anhydrous reactions.
Q1: Why is drying this compound necessary if it's already a liquid reagent?
A: The necessity for drying stems from two key properties of TFP:
-
Moderate Hygroscopicity: TFP readily absorbs moisture from the atmosphere.[2] Even a briefly opened bottle can absorb enough water to inhibit or alter the course of a moisture-sensitive reaction.
-
Water Miscibility: TFP is fully miscible with water, meaning it can hold a significant amount of dissolved water that is not visibly apparent.[3][4]
In anhydrous reactions, such as those involving organometallics (e.g., Grignard reagents), hydrides, or certain catalytic systems, water acts as an unwanted protic source that can quench reagents, hydrolyze catalysts, or initiate undesirable side reactions. Therefore, starting with a rigorously dried solvent is a non-negotiable prerequisite for reproducibility and yield.
Q2: What are the most effective drying agents for this compound?
A: The choice of drying agent depends on the required level of dryness, the scale of the reaction, and safety considerations. For TFP, the best choices are agents that are highly efficient and do not react with the alcohol functionality.
| Drying Agent | Type | Suitability & Rationale | Key Considerations |
| 3Å Molecular Sieves | Adsorbent | Excellent (Recommended). The 3Å pore size is ideal as it traps small water molecules while excluding the larger TFP alcohol molecules. They are chemically inert to alcohols and can achieve very low water content (<10-50 ppm).[5] | Sieves must be activated (heated under vacuum) before use. Drying is typically static (letting the solvent stand over sieves) and may require 24-48 hours for optimal results.[5] |
| Calcium Hydride (CaH₂) | Reactive | Excellent (For experts). CaH₂ is a powerful, irreversible drying agent that reacts with water to form Ca(OH)₂ and H₂ gas. It is suitable for achieving an extremely low water content. | Caution: The reaction produces flammable hydrogen gas, requiring a well-ventilated fume hood and an apparatus open to a bubbler (not a closed system). Not suitable for solvents with high initial water content due to vigorous reaction. |
| Magnesium Sulfate (MgSO₄) | Hydrating Salt | Good (For pre-drying). Anhydrous MgSO₄ is a neutral, high-capacity drying agent. It is useful for removing bulk water from the solvent before a more rigorous final drying step. | It is a relatively weak desiccant and will not achieve the low ppm water levels required for highly sensitive reactions. |
| Activated Alumina (Al₂O₃) | Adsorbent | Good. Neutral, activated alumina is a highly porous and effective drying agent that can dry organic liquids to a moisture level of 10 ppm or below.[6] | Similar to molecular sieves, it must be activated before use. It can be used for rapid drying by passing the solvent through a column of activated alumina.[5] |
Q3: Are there any drying agents I should absolutely AVOID with TFP?
A: Yes. Using an incompatible drying agent can be ineffective at best and hazardous at worst.
-
Phosphorus Pentoxide (P₄O₁₀): While an extremely effective desiccant, it should not be used for alcohols as it can react to form phosphate esters.[7]
-
Calcium Chloride (CaCl₂): This common drying agent is known to form adducts with alcohols and is therefore unsuitable for achieving high purity.
-
Sodium Metal (Na): While often used with ethers (like THF) in combination with benzophenone to create a sodium ketyl indicator, its use with alcohols is highly dangerous.[8] Sodium reacts violently with the hydroxyl group of TFP to produce flammable hydrogen gas and sodium trifluoropropoxide.
Q4: How can I verify the dryness of my this compound?
A: Visual inspection is insufficient. The gold standard for quantifying trace amounts of water in organic solvents is Karl Fischer Titration (KFT) . This electrochemical method is highly sensitive and can accurately determine water content down to the parts-per-million (ppm) level. For most anhydrous applications, a water content of <50 ppm is a desirable target.
Q5: What is the correct procedure for storing anhydrous TFP?
A: Once dried, preventing re-exposure to atmospheric moisture is critical.
-
Inert Atmosphere: Store the anhydrous TFP in a robust, sealed container (e.g., a glass bottle with a PTFE-lined cap or a solvent bomb). The headspace of the container must be flushed with a dry, inert gas such as argon or nitrogen.
-
Over a Drying Agent: For long-term storage, it is best practice to store the dried solvent over a bed of freshly activated 3Å molecular sieves.[9] This ensures that any minor ingress of moisture is scavenged.
-
Proper Sealing: Seal the container cap securely and wrap the junction with Parafilm® or PTFE tape as an extra barrier.
-
Cool and Dark Location: Store the container in a cool (2-8°C is often recommended), dark, and well-ventilated area away from reactive chemicals.[10][11]
Part 2: Experimental Protocols & Workflows
These protocols provide detailed, step-by-step methodologies for preparing anhydrous this compound.
Workflow for Drying this compound
Caption: General workflow for drying TFP using the recommended molecular sieves method.
Protocol 1: Drying with 3Å Molecular Sieves (Recommended Method)
This is the safest and most common method for achieving anhydrous TFP suitable for most applications.
-
Activate Molecular Sieves: Place a sufficient quantity of 3Å molecular sieves in a flask. Heat in a drying oven (>250°C) under vacuum for at least 12 hours to remove adsorbed water.[8] Allow the sieves to cool to room temperature in a desiccator under vacuum or an inert atmosphere.
-
Combine Reagents: In a dry flask under an inert atmosphere (argon or nitrogen), add the freshly activated molecular sieves (approx. 10-20% of the solvent volume).
-
Add TFP: Add the this compound to the flask containing the sieves.
-
Equilibrate: Seal the flask and allow it to stand for at least 24-48 hours at room temperature, with occasional gentle swirling.[5]
-
Isolate Anhydrous Solvent: The dried TFP can be used directly from the flask by carefully decanting or transferring via a cannula. For the highest purity, it should be distilled from the molecular sieves under an inert atmosphere.
Protocol 2: High-Purity Drying via Distillation from Calcium Hydride (Expert Use Only)
This method yields exceptionally dry solvent but requires advanced handling skills and a proper distillation setup due to the evolution of flammable hydrogen gas.
-
Pre-Drying (Optional but Recommended): If the TFP has high water content, pre-dry it by stirring over anhydrous magnesium sulfate for several hours, then filter.
-
Setup Apparatus: Assemble a distillation apparatus as shown in the diagram below. Ensure all glassware is oven- or flame-dried and assembled while hot under a flow of inert gas.[9]
-
Charge the Flask: To the round-bottom flask, add calcium hydride powder (approx. 5-10 g per L of solvent).
-
Add TFP: Carefully add the pre-dried TFP to the distillation flask. Add a few boiling chips or a PTFE-coated stir bar.
-
Reflux: Heat the mixture to a gentle reflux under a positive pressure of inert gas for 2-4 hours. The inert gas outlet must be vented through an oil bubbler to prevent pressure buildup.
-
Distill: After refluxing, increase the heat slightly to begin distillation. Collect the fraction that distills at a constant temperature (boiling point of TFP is 100°C).[1] Discard the first 5-10% of the distillate (forerun) and leave behind about 10-15% in the distillation pot.
-
Store: Collect the purified, anhydrous TFP in a dry, inert-atmosphere-flushed receiver flask containing freshly activated 3Å molecular sieves for storage.
Distillation Apparatus for Anhydrous Solvent Purification
Caption: Standard apparatus for distillation under an inert atmosphere.
Part 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Anhydrous reaction failed or gave low yield. | 1. Incomplete drying of TFP. 2. Re-absorption of atmospheric moisture during transfer. 3. Contamination from an inappropriate drying agent. | 1. Verify solvent dryness using Karl Fischer Titration. Re-dry if necessary, potentially for a longer duration or using a stronger agent like CaH₂. 2. Ensure all transfers are performed under a positive pressure of inert gas using proper Schlenk line or glovebox techniques. 3. Confirm that a compatible drying agent (e.g., 3Å sieves) was used. Avoid agents like P₄O₁₀ or CaCl₂. |
| Drying agent (e.g., MgSO₄) clumped significantly at the bottom of the flask. | This indicates the presence of a large amount of water. The clumping is the result of the anhydrous salt forming its hydrated crystal structure.[12] | This is normal for hydrating salts. Filter the solvent away from the clumped agent and subject it to a second, more rigorous drying step (e.g., with molecular sieves or distillation from CaH₂). |
| The solvent appears cloudy after adding the drying agent. | This could be due to fine particles of the drying agent being suspended in the liquid, especially with powdered agents like CaH₂ or MgSO₄. | Allow the particles to settle completely before decanting or cannulating the solvent. For highest purity, a distillation will effectively separate the solvent from any suspended solids. |
| Vigorous bubbling observed after adding CaH₂. | The initial water content of the TFP was too high, leading to a rapid, exothermic reaction and excessive H₂ evolution. | Proceed with extreme caution. Ensure the setup is in a fume hood and properly vented. In the future, always pre-dry the solvent with a milder agent like MgSO₄ before adding CaH₂. |
Part 4: Safety & Handling Summary
Working with this compound requires adherence to standard laboratory safety protocols.
-
Hazards: TFP is a flammable liquid and vapor.[1][13] It is toxic if swallowed and causes skin and serious eye irritation.[13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14] Keep away from heat, sparks, open flames, and other ignition sources.[15] Use explosion-proof equipment and take precautionary measures against static discharge.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Store locked up.[14]
Always consult the latest Safety Data Sheet (SDS) for this compound before use.[15]
References
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- This compound 2240-88-2 wiki. (n.d.). Guidechem.
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- China this compound Manufacturers Suppliers Factory. (n.d.). Suzhou Senfeida Chemical Co., Ltd.
- This compound CAS#: 2240-88-2. (n.d.). ChemicalBook.
- solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Journal of Organic Chemistry.
- This compound SDS, 2240-88-2 Safety D
- Drying solvents. (2023). Sciencemadness Wiki.
- Dry and safe - Drying agents from EMD Millipore. (n.d.). Sigma-Aldrich.
- This compound - SAFETY D
- Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
- Drying Solvents. (2021). Chemistry LibreTexts.
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Technical Support Center: 3,3,3-Trifluoro-1-propanol (TFIPA) Mediated Reactions
Welcome to the technical support center for 3,3,3-Trifluoro-1-propanol (TFIPA) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols. As a uniquely versatile fluorinated alcohol, TFIPA offers distinct advantages in organic synthesis, but its properties also present specific challenges. This resource synthesizes technical data with field-proven insights to help you navigate these challenges and optimize your experimental outcomes.
Understanding Your Reagent: Key Properties of TFIPA
A firm grasp of the physicochemical properties of this compound is fundamental to its effective use. The trifluoromethyl group significantly influences its behavior as a solvent and reagent.[1]
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₃H₅F₃O[2][3] | --- |
| Molecular Weight | 114.07 g/mol [1][3] | Essential for stoichiometric calculations. |
| Boiling Point | 100 °C[1][2] | Allows for reactions at elevated temperatures with minimal pressure buildup. Makes removal by standard rotary evaporation straightforward. |
| Density | ~1.294 - 1.3 g/cm³[1][2] | Denser than water; will form the lower layer in biphasic aqueous systems. |
| Solubility in Water | Fully Miscible[4][5] | Critical for workup procedures; TFIPA will not separate into an organic layer on its own during aqueous extraction. |
| Acidity | More acidic than typical alcohols. | The electron-withdrawing CF₃ group increases the acidity of the hydroxyl proton, enabling it to act as a hydrogen-bond donor and stabilize anionic species. |
| Flash Point | 37 °C[2] | TFIPA is a flammable liquid, requiring careful handling away from ignition sources.[2][6] |
Frequently Asked Questions (FAQs)
Here we address common queries that arise prior to and during the use of TFIPA in a reaction.
Q1: Why should I choose this compound over other fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)?
A1: The choice depends on the specific requirements of your reaction.
-
TFIPA vs. TFE/HFIP: TFIPA is generally less acidic than TFE and significantly less acidic than HFIP. This can be crucial if your reactants or products are sensitive to strong acids. Its higher boiling point (100°C vs. TFE's ~74°C and HFIP's ~59°C) allows for a wider range of reaction temperatures.
-
Unique Solvent Properties: Like other fluorinated alcohols, TFIPA is a polar, hydrogen-bond-donating solvent with low nucleophilicity.[7] It is particularly effective at dissolving compounds, stabilizing charged intermediates, and promoting reactions that benefit from a protic, non-coordinating environment.[1][8]
Q2: My starting materials have poor solubility in common organic solvents. Will they dissolve in TFIPA?
A2: Very likely. TFIPA exhibits a unique solubility profile, effectively dissolving a range of compounds from polar to some less polar organic molecules.[1] Its ability to disrupt intermolecular hydrogen bonding makes it particularly useful for solubilizing peptides and other complex molecules prone to aggregation, similar to the well-documented effects of HFIP in peptide synthesis.[9]
Q3: How should I handle and store TFIPA to ensure its purity and my safety?
A3: Proper handling and storage are critical for both safety and experimental success.
-
Safety: TFIPA is a flammable liquid and can cause skin and eye irritation.[2][10] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][10] Ensure all equipment is properly grounded to prevent static discharge.[6]
-
Storage: Store TFIPA in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.[4][11] A storage temperature of 2-8°C is often recommended.[1][5]
Troubleshooting Guide for TFIPA-Mediated Reactions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q4: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A4: Low conversion is a common issue that can often be traced back to a few key factors. Use the following decision tree to diagnose the problem.
Caption: Standard workflow for setting up a reaction in TFIPA.
Protocol 2: Step-by-Step Workup and TFIPA Removal
-
Quench Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the flask to room temperature or 0°C in an ice bath. Carefully quench the reaction by the slow addition of an appropriate quenching solution (e.g., water, saturated NH₄Cl solution).
-
Solvent Removal (Rotovap): Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the TFIPA.
-
Liquid-Liquid Extraction:
-
Transfer the resulting residue to a separatory funnel using a water-immiscible organic solvent (e.g., Ethyl Acetate).
-
Add deionized water or brine and shake vigorously. Allow the layers to separate. Note: The aqueous layer may be the top or bottom layer depending on the density of the chosen organic solvent.
-
Separate the layers and wash the organic layer two more times with water or brine to ensure complete removal of TFIPA.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by standard methods such as column chromatography, recrystallization, or distillation.
References
- Exploring this compound: Properties and Applic
- This compound | C3H5F3O. (n.d.). PubChem.
- This compound - SAFETY DATA SHEET. (2024). Thermo Fisher Scientific.
- This compound, 97%. (n.d.). Thermo Scientific Chemicals.
- This compound. (n.d.). Chem-Impex.
- This compound 2240-88-2. (n.d.). Tokyo Chemical Industry Co., Ltd..
- This compound SDS. (n.d.). ECHEMI.
- China this compound Manufacturers Suppliers Factory. (n.d.). Suzhou Senfeida Chemical Co., Ltd.
- The Role of Fluorinated Compounds in Modern Peptide Synthesis. (n.d.). Benchchem.
- This compound CAS 2240-88-2 WIKI. (n.d.). Guidechem.
- Technical Support Center: Optimization of Reaction Conditions with Pentafluoropropanol. (n.d.). Benchchem.
- Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride. (2020). Molecules.
- This compound. (n.d.). Hotel InterContinental Warszawa.
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Validation & Comparative
The Organic Chemist's Guide to Fluorinated Alcohols: A Comparative Analysis of 3,3,3-Trifluoro-1-propanol (TFP) and 2,2,2-Trifluoroethanol (TFE) as Solvents in Synthesis
In the modern synthetic chemist's toolkit, solvents are not mere inert media but active participants that can dictate reaction pathways, influence selectivity, and enable challenging transformations. Among the specialized solvents that have garnered significant attention, fluorinated alcohols (F-alcohols) stand out for their unique combination of properties. Their strong hydrogen-bond donating capabilities, low nucleophilicity, and distinct polarity profiles make them powerful tools for promoting reactions that are often sluggish or unselective in conventional solvents.[1]
This guide provides an in-depth comparison of two key fluorinated alcohols: 3,3,3-Trifluoro-1-propanol (TFP) and the more commonly known 2,2,2-Trifluoroethanol (TFE). We will dissect their physicochemical differences, explore their performance in various synthetic contexts with supporting data, and provide expert insights to help researchers, scientists, and drug development professionals make informed decisions for their specific applications.
Part 1: Physicochemical Properties - More Than Just a Methylene Spacer
At first glance, TFP and TFE are simple structural isomers, differing only by the placement of a methylene (-CH2-) group relative to the trifluoromethyl (CF3) moiety. However, this subtle change has profound consequences for their physical and chemical behavior, particularly their acidity, which is a key driver of their utility in synthesis.
The electron-withdrawing effect of the CF3 group is paramount. In TFE, the CF3 group is on the carbon alpha to the hydroxyl group (β-position to the oxygen), exerting a strong inductive effect that polarizes the O-H bond and significantly increases the alcohol's acidity compared to ethanol.[2] In TFP, this group is one carbon further away (γ-position to the oxygen), meaning the inductive effect is attenuated, resulting in a lower acidity that is closer to that of simple, non-fluorinated alcohols.
dot graph "Structural_Comparison" { layout=neato; node [shape=none, margin=0]; rankdir=LR; splines=false;
} enddot Caption: Structural comparison of TFE and TFP.
This difference in acidity is a critical factor for their performance, as summarized in the table below.
| Property | 2,2,2-Trifluoroethanol (TFE) | This compound (TFP) |
| CAS Number | 75-89-8 | 2240-88-2 |
| Molecular Formula | C₂H₃F₃O | C₃H₅F₃O |
| Molecular Weight | 100.04 g/mol | 114.07 g/mol |
| Boiling Point | 74-80 °C | 100 °C |
| Density | ~1.38 g/mL | ~1.29 g/mL |
| pKa | 12.4 | 14.1 (Predicted) |
| Appearance | Colorless liquid | Colorless liquid |
| Solubility in Water | Miscible | Fully Miscible |
Data compiled from various sources.[2][3]
Key Takeaways:
-
Acidity (pKa): TFE is significantly more acidic than TFP. This makes TFE a much stronger hydrogen-bond donor, capable of activating electrophiles and stabilizing anionic leaving groups more effectively.
-
Boiling Point: TFP has a higher boiling point, which can be advantageous for reactions requiring elevated temperatures.
-
Sterics: The additional methylene group in TFP places the bulky CF3 group further from the hydroxyl, which may influence solvation shell structures and interactions with sterically hindered substrates.
Part 2: Performance in Organic Synthesis - A Tale of Two Solvents
The unique properties of F-alcohols allow them to act as non-innocent media, actively promoting reactions, often without the need for traditional Lewis or Brønsted acid catalysts.[4] Their primary mode of action involves activating electrophiles through strong hydrogen bonding, which increases their reactivity toward nucleophiles.
dot graph "Mechanism_Activation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} enddot Caption: General mechanism of electrophile activation by F-alcohols.
2,2,2-Trifluoroethanol (TFE): The Established Workhorse
TFE is widely employed in organic synthesis and its effects are well-documented. Its high acidity and strong H-bond donor capacity make it exceptionally effective at stabilizing charged intermediates and activating substrates.
-
Promoting Cationic Reactions: TFE is an excellent solvent for reactions proceeding through carbocationic or cationic-like transition states. It effectively solvates and stabilizes these high-energy species while being a poor nucleophile itself, thus preventing solvent addition as a side reaction. This is particularly useful in epoxide ring-opening reactions and Friedel-Crafts alkylations.
-
Oxidation Reactions: TFE is a choice solvent for oxidations using hydrogen peroxide. It enhances the electrophilicity of the oxidant through hydrogen bonding, allowing for efficient oxidation of substrates like sulfur compounds.[2]
-
Peptide & Protein Chemistry: In biochemistry, TFE is famously used as a co-solvent to induce and stabilize helical secondary structures in peptides and proteins, making it invaluable for conformational studies using NMR.
Quantitative Data Example: Three-Component Friedel-Crafts Reaction
A study on the synthesis of alkenyl trifluoromethyl sulfides via a three-component Friedel-Crafts reaction provides a concrete example of TFE's performance. While the highly acidic 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) gave the highest yield, the reaction was also tested in TFE.
| Solvent | Yield (%) |
| HFIP | 81 |
| TFE | 51 |
| Dichloroethane (DCE) | 0 |
Data from J. Am. Chem. Soc. 2012, 134, 32, 13196–13199.[4]
This data demonstrates that while TFE is a potent promoter for this transformation compared to a standard chlorinated solvent like DCE, its weaker acidity relative to HFIP results in a lower yield. This highlights the "tuning" aspect of choosing an F-alcohol; sometimes, the extreme acidity of HFIP may be detrimental, and a milder option like TFE is preferable.
This compound (TFP): The Under-Explored Alternative
Compared to TFE, TFP is significantly less studied as a reaction solvent in the academic literature. However, its distinct properties suggest it could fill a valuable niche.
-
Milder Activation: With a pKa closer to that of normal alcohols, TFP is a much weaker H-bond donor than TFE. This means it will be less effective at activating strongly electrophilic reactions. However, for substrates sensitive to strong acids, TFP could offer a "gentler" alternative, potentially preventing decomposition or unwanted side reactions seen in TFE or HFIP.
-
Higher Temperature Applications: Its boiling point of 100 °C makes TFP a more suitable solvent than TFE (74-80 °C) for reactions that require heating to achieve a reasonable rate.
-
Potential in Biphasic Systems: Like other F-alcohols, TFP can be used in fluorous biphasic catalysis, where its unique solubility profile can aid in catalyst recovery and product separation.
Senior Scientist's Perspective: The lack of extensive comparative data for TFP represents an opportunity. Researchers encountering substrate sensitivity or side reactions in TFE, or those needing a higher boiling point, should consider TFP as a viable alternative. Its attenuated acidity is its most defining feature relative to TFE, and screening it alongside TFE and HFIP in reaction optimization could uncover novel reactivity and selectivity profiles.
Part 3: Experimental Protocols & Workflows
Here, we provide a representative protocol for an oxidation reaction where a fluorinated alcohol like TFE is known to be effective.
Protocol: Oxidation of a Sulfide to a Sulfoxide using H₂O₂ in TFE
This protocol describes the general procedure for the oxidation of an aryl sulfide to the corresponding sulfoxide, leveraging TFE to activate the hydrogen peroxide.
dot digraph "Oxidation_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];
} enddot Caption: Experimental workflow for sulfide oxidation in TFE.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the sulfide substrate (1.0 equivalent).
-
Solvent Addition: Add 2,2,2-Trifluoroethanol (TFE) to achieve a concentration of approximately 0.2 M. Stir until the substrate is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Oxidant Addition: While stirring vigorously, add 30% aqueous hydrogen peroxide (1.1 equivalents) dropwise over 5-10 minutes. Causality Note: The dropwise addition at low temperature is crucial to control the exotherm and prevent over-oxidation to the sulfone.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. Expertise Note: TFE activates H₂O₂ by forming a hydrogen-bonded complex, making it a more potent electrophilic oxidant, thus enabling the reaction to proceed smoothly at room temperature without a metal catalyst.
-
Workup - Quench: Once the starting material is consumed, cool the flask again to 0 °C and slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted hydrogen peroxide.
-
Workup - Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Workup - Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfoxide.
This protocol is a self-validating system. The progress can be clearly monitored by TLC, and the final product's identity and purity can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Conclusion
Both this compound and 2,2,2-Trifluoroethanol are valuable assets in the arsenal of the modern organic chemist.
-
TFE is the well-established, more acidic option. Its ability to strongly activate electrophiles and stabilize cationic intermediates is well-documented, making it a go-to solvent for a range of challenging transformations.
-
TFP is a milder, less acidic, and higher-boiling analogue. While less explored, its distinct properties make it a logical choice for reactions involving acid-sensitive substrates or those requiring higher temperatures.
The choice between TFP and TFE should be a deliberate one, based on the specific mechanistic demands of the reaction at hand. While TFE offers proven performance, TFP presents an opportunity for process optimization and discovery. We encourage researchers to include both in their solvent screens to fully explore the unique chemical space enabled by fluorinated alcohols.
References
-
P. T. K. T. Nguyen, T. D. Le, and G. B. Hammond, "Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides," Journal of the American Chemical Society, 2012, 134(32), 13196–13199. [Link]
-
J. Wencel-Delord and F. Colobert, "A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations," Organic Chemistry Frontiers, 2016, 3, 394-400. [Link]
-
T. L. Dover and F. E. McDonald, "Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles," ARKIVOC, 2021, part iii, 85-114. [Link]
-
R. J. Tang, T. Milcent, and B. Crousse, "Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents," Organic & Biomolecular Chemistry, 2018, 16, 2153-2157. [Link]
-
PubChem, "this compound," National Center for Biotechnology Information. [Link]
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PubChem, "2,2,2-Trifluoroethanol," National Center for Biotechnology Information. [Link]
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Wikipedia, "2,2,2-Trifluoroethanol." [Link]
-
P. D. Povey, et al., "Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function," Journal of Structural Biology, 2007, 159(2), 247-257. [Link]
-
I. V. Alabugin, et al., "Fluorinated Alcohols: A New Medium for Organic Synthesis," Chemical Reviews, 2016, 116(9), 5679-5740. (A general review that would support the introduction and mechanistic discussions). [Link]
-
Y. Lu, et al., "Synthesis via cation replacement reactions," Nature Energy, 2024. [Link]
-
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A Comparative Guide to 3,3,3-Trifluoro-1-propanol and HFIP in Reaction Promotion
For the Modern Chemist: A Data-Driven Comparison of 3,3,3-Trifluoro-1-propanol and Hexafluoroisopropanol as Reaction-Promoting Solvents
In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and even mechanistic pathways. Among the array of available solvents, fluorinated alcohols have carved out a significant niche, acting not merely as inert media but as potent reaction promoters. This guide offers an in-depth, objective comparison of two prominent fluorinated alcohols: this compound (TFP) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP). While both are valued for their unique properties, their efficacy can differ significantly depending on the specific chemical transformation. This document aims to provide researchers, scientists, and drug development professionals with the necessary insights and supporting experimental data to make informed decisions in their synthetic endeavors.
The Rise of Fluorinated Alcohols as Non-Innocent Solvents
Fluorinated alcohols distinguish themselves from their non-fluorinated counterparts through a unique combination of properties stemming from the high electronegativity of fluorine. These include strong hydrogen-bond donating ability, high polarity and ionizing power, and low nucleophilicity.[1] This confluence of characteristics allows them to stabilize charged intermediates, activate electrophiles, and facilitate reactions that might otherwise require harsh reagents or catalysts.
Physicochemical Properties: A Tale of Two Alcohols
A direct comparison of the fundamental physicochemical properties of TFP and HFIP reveals key differences that underpin their varied performance in promoting reactions.
| Property | This compound (TFP) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| CAS Number | 2240-88-2 | 920-66-1 |
| Molecular Formula | C₃H₅F₃O | C₃H₂F₆O |
| Molecular Weight | 114.07 g/mol | 168.04 g/mol |
| Boiling Point | 100 °C | 58.2 °C |
| Density | 1.294 g/cm³ | 1.596 g/mL |
| pKa | ~14.1 | 9.3 |
| Acidity | Less acidic | More acidic |
| Hydrogen Bond Donating Ability | Strong | Very Strong |
| Nucleophilicity | Low | Very Low |
The most striking difference lies in their acidity, with HFIP being significantly more acidic than TFP. This is a direct consequence of the presence of two trifluoromethyl groups in HFIP, which inductively withdraw electron density, making the hydroxyl proton more labile. This enhanced acidity translates to a superior ability to donate a hydrogen bond and stabilize anionic species.
Mechanistic Insights: The "How" and "Why" of Reaction Promotion
The promoting effect of fluorinated alcohols, particularly HFIP, is most pronounced in reactions that proceed through cationic intermediates. The solvent's ability to stabilize these transient species through hydrogen bonding and its high ionizing power can dramatically accelerate reaction rates.
Comparative Experimental Data: A Case Study in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic example of a reaction that benefits from the unique properties of HFIP. A study by Vekariya and Aubé demonstrated that HFIP can promote the intermolecular Friedel-Crafts acylation of electron-rich arenes with acyl chlorides at room temperature without any additional reagents.[2] In this study, other fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), were found to be ineffective. While direct comparative data with TFP is not provided in this specific study, the significantly lower acidity of TFP compared to HFIP suggests it would also be a less effective promoter for this transformation.
| Solvent | Yield (%) |
| HFIP | 66 |
| TFE | 0 |
| PFTB (Perfluoro-tert-butanol) | 0 |
| DCM/HFIP (mixture) | Reduced efficiency |
Table 1. Solvent effects on the Friedel-Crafts acylation of 1,3-dimethoxybenzene with benzoyl chloride.[2]
The superior performance of HFIP in this context is attributed to its ability to activate the acyl chloride towards nucleophilic attack through strong hydrogen bonding, a role that less acidic fluorinated alcohols cannot fulfill as effectively.[2]
Experimental Protocol: HFIP-Promoted Friedel-Crafts Acylation[2]
-
To a solution of the arene (1.0 equiv) in HFIP (0.2 M) is added the acyl chloride (1.2 equiv).
-
The reaction mixture is stirred at room temperature for the time indicated in the specific procedure.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired ketone.
Epoxide Ring-Opening: Another Arena for Comparison
The ring-opening of epoxides is another area where fluorinated alcohols have demonstrated significant utility. A comprehensive review on this topic highlights the ability of HFIP and TFE to promote these reactions with carbon nucleophiles.[3] For instance, in the alkylation of indole with spiroepoxyoxindole, both TFE and HFIP were shown to be effective promoters, with HFIP generally providing slightly better yields in shorter reaction times, especially at elevated temperatures.[1]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TFE | rt | 24 | 75 |
| TFE | 60 | 12 | 85 |
| HFIP | rt | 12 | 82 |
| HFIP | 60 | 6 | 92 |
| Water | 100 | 24 | <10 |
Table 2. Comparison of TFE and HFIP in the alkylation of indole with spiroepoxyoxindole.[1]
Although TFP was not explicitly tested in this study, its properties lie between those of TFE and HFIP. It is more acidic than ethanol but less so than TFE and significantly less than HFIP. Therefore, one could reasonably predict that TFP would be a more effective promoter than non-fluorinated alcohols but likely less efficient than HFIP in reactions that are highly dependent on the solvent's ability to stabilize cationic intermediates.
Choosing the Right Tool for the Job: TFP vs. HFIP
The choice between TFP and HFIP as a reaction promoter is not always straightforward and depends heavily on the specific requirements of the chemical transformation.
When to Choose HFIP:
-
Reactions involving cationic intermediates: HFIP's high acidity and ionizing power make it the solvent of choice for reactions that proceed through carbocations, such as Friedel-Crafts alkylations and acylations, Pictet-Spengler reactions, and certain types of glycosylations.[2][4]
-
Activation of weak electrophiles: Its strong hydrogen-bond donating ability can activate otherwise unreactive electrophiles.
-
When low nucleophilicity is paramount: The extreme steric hindrance and electron-withdrawing nature of the two trifluoromethyl groups render HFIP exceptionally non-nucleophilic, preventing it from participating in unwanted side reactions.[2]
Potential Advantages of TFP:
-
Higher boiling point: TFP's boiling point of 100 °C, compared to HFIP's 58.2 °C, can be advantageous for reactions requiring elevated temperatures under atmospheric pressure.
-
Cost-effectiveness: While both are specialty solvents, TFP is generally less expensive than HFIP, which can be a significant factor in process development and scale-up.
-
Milder acidity: For substrates that are sensitive to highly acidic conditions, the lower acidity of TFP might offer a milder alternative while still providing some of the benefits of a fluorinated alcohol.
Conclusion: A Nuanced Decision
In the comparative landscape of this compound and Hexafluoroisopropanol as reaction promoters, HFIP often emerges as the more potent and versatile option, particularly for reactions that are facilitated by strong Brønsted acidity and the stabilization of cationic intermediates. The available experimental data, though not always a direct head-to-head comparison, consistently points to the superior performance of HFIP over other less acidic fluorinated alcohols.
However, TFP should not be overlooked. Its higher boiling point and lower cost make it a viable and potentially advantageous alternative in specific contexts, especially for reactions that do not demand the extreme acidity of HFIP or for large-scale applications where economic factors are a primary consideration. Ultimately, the optimal choice of solvent requires a careful consideration of the reaction mechanism, substrate stability, and practical process parameters. This guide provides a foundational framework and data-driven insights to aid researchers in making that critical decision.
References
-
Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 85-114. [Link]
-
Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Organic Letters, 18(14), 3534–3537. [Link]
-
Li, W., et al. (2020). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. Molecules, 25(22), 5272. [Link]
-
Wang, Z., et al. (2018). Simple and efficient synthesis of tetrahydro-β-carbolines via the Pictet–Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). RSC Advances, 8(2), 946-949. [Link]
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A Comparative Guide to Nucleophilic Reactivity: The Unique Role of 3,3,3-Trifluoro-1-propanol as a Solvent
Introduction
In the landscape of organic synthesis, the choice of solvent is not merely a matter of dissolution but a critical parameter that can dictate reaction pathways, influence rates, and determine product selectivity. Solvents mediate the interactions between reactants, stabilize transition states, and can even participate directly in the reaction mechanism. Among the diverse array of available solvents, fluorinated alcohols, and specifically 3,3,3-Trifluoro-1-propanol (TFP), have emerged as a class of solvents with a unique and powerful profile.
This guide provides an in-depth comparison of nucleophilic reactivity in TFP against more conventional solvents. We will delve into the fundamental principles of solvent effects, explore the distinct physicochemical properties of TFP, and present experimental frameworks for evaluating its impact on canonical nucleophilic substitution reactions. This content is tailored for researchers, chemists, and drug development professionals seeking to harness the unique properties of fluorinated solvents to achieve specific synthetic outcomes.
The Fundamentals of Solvent Effects on Nucleophilicity
The reactivity of a nucleophile is profoundly influenced by its solvation shell. The nature of this influence is best understood by categorizing solvents based on their polarity and their ability to act as hydrogen bond donors.
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen). They are capable of forming strong hydrogen bonds.[1] While they are effective at dissolving ionic nucleophiles, they can significantly dampen nucleophilicity. They form a "cage" of solvent molecules around anionic nucleophiles through hydrogen bonding, which stabilizes the nucleophile, increases its steric bulk, and raises the energy required for it to participate in a reaction.[2][3][4] This stabilization effect, however, is highly beneficial for reactions involving carbocationic intermediates (S_N1), as the solvent can stabilize the positively charged species.[5][6]
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are polar but lack an acidic proton.[7] They cannot act as hydrogen bond donors. Consequently, they solvate cations well through dipole-dipole interactions but leave anions relatively "naked" and highly reactive.[2][8] This makes polar aprotic solvents the medium of choice for many reactions requiring strong, anionic nucleophiles, particularly bimolecular nucleophilic substitution (S_N2) reactions.[9][10]
This compound (TFP): A Unique Solvent Profile
This compound (TFP), also commonly referred to as 3,3,3-trifluoropropanol, is a fluorinated alcohol with the chemical formula C₃H₅F₃O.[11][12] The presence of the strongly electron-withdrawing trifluoromethyl group imparts a set of properties that distinguish it significantly from its non-fluorinated analog, 1-propanol, and other common protic solvents.
Key Physicochemical Properties of TFP:
-
High Polarity and Ionizing Power: The C-F bonds create a strong dipole moment, making TFP a highly polar environment. This polarity is crucial for stabilizing charged intermediates and transition states, giving it a high solvent ionizing power (Y value).[13]
-
Exceptional Hydrogen Bond Donating Ability: The electron-withdrawing effect of the CF₃ group makes the hydroxyl proton significantly more acidic compared to non-fluorinated alcohols. This enhances its ability to form very strong hydrogen bonds, allowing it to effectively solvate anions and activate electrophiles like epoxides.[14][15]
-
Low Nucleophilicity: Despite being a protic alcohol, the oxygen atom in TFP is electron-deficient due to the inductive effect of the CF₃ group. This renders the solvent itself a very poor nucleophile (low N value).[13]
-
Low Basicity: The electron-deficient nature also means TFP is a very weak base.
This combination of high ionizing power and low nucleophilicity is the hallmark of TFP and similar fluorinated alcohols, positioning them as ideal solvents for promoting reactions that proceed through carbocationic intermediates without the complication of solvent capture.
Caption: Key physicochemical properties of this compound.
Comparative Reactivity of Nucleophiles
The unique properties of TFP lead to distinct outcomes in nucleophilic substitution reactions when compared to other solvents.
Scenario 1: S_N2 Reactions
In an S_N2 reaction, a nucleophile attacks an electrophilic carbon in a single, concerted step, leading to inversion of stereochemistry.[7] The reaction rate is directly dependent on the concentration and reactivity of the nucleophile.
The Role of TFP: Due to its powerful hydrogen bond donating ability, TFP strongly solvates anionic nucleophiles. This "caging" effect severely hinders the nucleophile's ability to attack the substrate, leading to a significant decrease in the S_N2 reaction rate.[8][9] The effect is more pronounced than in less acidic alcohols like methanol. In contrast, polar aprotic solvents like DMSO leave the nucleophile free and highly reactive.[2]
Caption: Solvation of an anionic nucleophile in protic vs. aprotic solvents.
Table 1: Illustrative Relative Rates of a Model S_N2 Reaction (CH₃I + Cl⁻ → CH₃Cl + I⁻)
| Solvent | Solvent Type | Relative Rate | Rationale |
| DMSO | Polar Aprotic | ~1,000,000 | Solvates cation, leaving a highly reactive "naked" chloride anion.[2][8] |
| DMF | Polar Aprotic | ~500,000 | Similar to DMSO, effectively solvates cations.[8] |
| Acetonitrile | Polar Aprotic | ~50,000 | Less polar than DMSO/DMF but still facilitates a reactive nucleophile. |
| Methanol | Polar Protic | ~10 | Solvates the chloride anion via hydrogen bonding, reducing its reactivity.[16] |
| This compound | Polar Protic (Fluorinated) | 1 | Very strong H-bonding severely "cages" and deactivates the nucleophile. [3][4] |
Note: Values are illustrative to demonstrate the trend.
Scenario 2: S_N1 Reactions
The S_N1 mechanism is a stepwise process involving the formation of a carbocation intermediate in the rate-determining step.[5][17] The stability of this intermediate is paramount.
The Role of TFP: TFP is an excellent solvent for promoting S_N1 reactions.[13]
-
Carbocation Formation: Its high ionizing power effectively stabilizes the developing positive charge in the transition state and the resulting carbocation intermediate.
-
Minimized Side Reactions: Its extremely low nucleophilicity prevents the solvent from competing with the desired nucleophile in attacking the carbocation. This is a significant advantage over traditional protic solvents like water or ethanol, where solvolysis is often a major competing pathway.[13][18]
This makes TFP the solvent of choice for studying the intrinsic reactivity of carbocations or for reactions where products of rearrangement or capture by a specific, non-solvent nucleophile are desired.
Caption: S_N1 energy profile showing stabilization by a polar protic solvent like TFP.
Table 2: Illustrative Relative Rates of Solvolysis of tert-Butyl Chloride (S_N1)
| Solvent | Solvent Type | Relative Rate | Rationale |
| Water | Polar Protic | ~100,000 | Highly polar, excellent at stabilizing the carbocation. |
| This compound | Polar Protic (Fluorinated) | ~10,000 | High ionizing power promotes carbocation formation effectively. [13] |
| Ethanol | Polar Protic | ~1,000 | Good ionizing solvent. |
| Methanol | Polar Protic | ~4,000 | More polar than ethanol, better at stabilization. |
| Acetic Acid | Polar Protic | ~100 | Less effective at stabilizing the carbocation compared to water/alcohols. |
Note: Values are illustrative to demonstrate the trend.
Experimental Protocols
To empirically validate the principles discussed, the following generalized protocols can be adapted.
Protocol 1: Comparative Analysis of an S_N2 Reaction
Objective: To compare the rate of the reaction between 1-iodobutane and sodium azide in TFP, DMSO, and methanol.
Methodology:
-
Preparation: In three separate, dry 25 mL round-bottom flasks equipped with stir bars, prepare solutions of 1-iodobutane (e.g., 0.1 M) in 10 mL of each solvent: (a) TFP, (b) DMSO, and (c) Methanol.
-
Initiation: To each flask, add an equimolar amount of sodium azide (NaN₃). Start a timer immediately upon addition. Ensure the reaction is maintained at a constant temperature (e.g., 50 °C) using a controlled heating block.
-
Monitoring: At set time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it into 1 mL of a suitable solvent (e.g., ethyl acetate) containing an internal standard.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of 1-iodobutane to the product, 1-azidobutane.
-
Data Interpretation: Plot the concentration of the reactant versus time for each solvent. The initial slope of this plot is proportional to the initial reaction rate. A much steeper decline in the DMSO plot is expected compared to methanol, with the TFP plot showing the slowest rate of reaction.
Protocol 2: Comparative Analysis of an S_N1 Reaction
Objective: To compare the solvolysis rate of tert-butyl chloride in TFP, ethanol, and a 50:50 mixture of TFP:water.
Methodology:
-
Preparation: Place 20 mL of each solvent system—(a) TFP, (b) Ethanol, (c) 50:50 TFP:Water—into three separate beakers equipped with a conductivity probe and a stir bar. Allow the solvents to equilibrate to a constant temperature (e.g., 25 °C).
-
Initiation: Inject a small, precise volume of tert-butyl chloride (e.g., 0.1 mL) into the first solvent system while simultaneously starting a data logger to record conductivity over time. The reaction produces HCl, which increases the conductivity of the solution.
-
Monitoring: Continue recording conductivity until the value stabilizes, indicating the reaction is complete.
-
Analysis: Repeat the procedure for the other two solvent systems.
-
Data Interpretation: The rate of solvolysis is proportional to the rate of increase in conductivity. The data can be fitted to a first-order rate equation to calculate the rate constant (k) for each solvent. The rate is expected to be fastest in the highly ionizing TFP:water mixture, followed by TFP, and then ethanol.
Conclusion and Practical Implications
This compound is not a universally superior solvent but rather a specialized tool for specific synthetic challenges.
-
For S_N2 reactions , TFP is generally a poor choice, as its strong hydrogen-bonding capabilities significantly suppress the reactivity of anionic nucleophiles. In these cases, polar aprotic solvents like DMSO or DMF remain the gold standard.
-
For S_N1 reactions , TFP offers a distinct advantage. Its ability to promote the formation of carbocationic intermediates while being a poor nucleophile itself allows chemists to explore carbocation chemistry with minimal interference from the solvent. This is invaluable for facilitating rearrangements, studying reaction mechanisms, or directing reactivity towards a less abundant but more reactive nucleophile present in the mixture.
The strategic application of TFP and other fluorinated alcohols is a powerful approach in modern organic synthesis, particularly in the fields of pharmaceutical and materials development where precise control over reaction pathways is essential for creating complex molecular architectures.[11][19]
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A Comparative Guide to Selectivity: 3,3,3-Trifluoro-1-propanol vs. Traditional Solvents
Introduction
In the intricate landscape of chemical synthesis and purification, the choice of solvent is a critical parameter that dictates reaction pathways, influences rates, and ultimately governs product selectivity. While traditional solvents like alcohols, acetonitrile, and N,N-dimethylformamide (DMF) form the bedrock of many laboratory procedures, the quest for greater control and efficiency has led researchers to explore solvents with unique physicochemical properties. 3,3,3-Trifluoro-1-propanol (TFP), a fluorinated alcohol, has emerged as a compelling alternative, offering distinct advantages in modulating reaction selectivity.[1][2]
This guide provides an in-depth comparison of TFP against a range of traditional solvents. We will dissect the fundamental molecular interactions that underpin its unique behavior and present experimental frameworks to demonstrate its practical impact on selectivity in critical applications, from organic synthesis to solid-phase peptide synthesis. The insights provided are intended for researchers, scientists, and drug development professionals seeking to refine their chemical processes and unlock new avenues for molecular design.[3][4]
The Foundation of Selectivity: A Physicochemical Comparison
The selectivity of a solvent originates from its unique combination of physical and chemical properties. The introduction of a trifluoromethyl group (–CF₃) to the propanol backbone drastically alters its electronic and steric characteristics compared to its non-fluorinated counterpart and other common solvents.[1][5] The strong electron-withdrawing nature of fluorine atoms creates a highly polarized C-F bond and significantly impacts the acidity of the hydroxyl proton.
Below is a comparative table of key physicochemical properties.
| Property | This compound (TFP) | Ethanol | Isopropanol | Acetonitrile (ACN) | N,N-Dimethylformamide (DMF) |
| Molecular Formula | C₃H₅F₃O[6] | C₂H₆O | C₃H₈O | C₂H₃N | C₃H₇NO |
| Molecular Weight ( g/mol ) | 114.07[7] | 46.07 | 60.10 | 41.05 | 73.09 |
| Boiling Point (°C) | 100[3] | 78.37 | 82.5 | 81.6 | 153 |
| Density (g/cm³ at 20°C) | 1.294[3] | 0.789 | 0.786 | 0.786 | 0.944 |
| Dielectric Constant (ε) | ~19.5 (estimated) | 24.55 | 19.92 | 37.5[8] | 36.7 |
| H-Bond Donor Acidity (α) | High[9] | 0.83 | 0.76 | 0.19 | 0 |
| H-Bond Acceptor Basicity (β) | Low[10] | 0.77 | 0.95 | 0.31 | 0.69 |
The most striking feature of TFP, and fluorinated alcohols in general, is its dual nature in hydrogen bonding: it is a very strong hydrogen-bond donor (high α-value) but a very poor hydrogen-bond acceptor (low β-value).[9][10] This is in stark contrast to traditional alcohols like ethanol, which are both effective donors and acceptors, and aprotic solvents like DMF, which are strong acceptors but not donors. This unique characteristic is the primary driver of the selectivity differences explored in this guide.
Caption: Modes of hydrogen bonding for different solvent classes.
Case Study 1: Selectivity in Nucleophilic Substitution Reactions
The competition between substitution (Sₙ2) and elimination (E2) pathways is a classic challenge in organic synthesis. Solvent choice plays a pivotal role in tipping the balance. A polar aprotic solvent is typically chosen for Sₙ2 reactions to solvate the counter-ion while leaving the nucleophile relatively "naked" and reactive.[11][12] Conversely, polar protic solvents can solvate the nucleophile through hydrogen bonding, decreasing its reactivity and potentially favoring other pathways.[8]
TFP occupies a unique middle ground. Its strong hydrogen-bond donating ability can stabilize anionic transition states, similar to a protic solvent. However, its poor H-bond accepting character means it does not strongly solvate and deactivate the nucleophile.[13] This can lead to enhanced rates for Sₙ2 reactions while simultaneously suppressing the basicity of the nucleophile that often leads to the E2 side-reaction.
Experimental Protocol: Comparing Sₙ2/E2 Selectivity
This protocol outlines a method to quantify the selectivity differences between TFP, ethanol (protic), and acetonitrile (aprotic) in a model reaction.
Caption: Experimental workflow for Sₙ2/E2 selectivity study.
Methodology:
-
Preparation: To three separate oven-dried round-bottom flasks, add 2-bromopropane (1.0 eq) and sodium azide (1.2 eq).
-
Solvent Addition: Add TFP, absolute ethanol, or dry acetonitrile to each respective flask to a concentration of 0.5 M.
-
Reaction: Stir the mixtures at 50°C. Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixtures to room temperature. Quench by adding 20 mL of deionized water and extract the product with diethyl ether (3 x 15 mL).
-
Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate. Analyze the crude product mixture by GC-MS to determine the relative ratio of 2-azidopropane (Sₙ2 product) and propene (E2 product).
Expected Outcomes & Data
The experiment is expected to show that TFP provides a higher ratio of the desired Sₙ2 product compared to the traditional protic solvent, ethanol, by minimizing the E2 pathway.
| Solvent | Dominant Interactions | Expected Sₙ2 : E2 Ratio | Rationale |
| This compound | Strong H-bond donation to leaving group; weak solvation of nucleophile. | High (e.g., >95:5) | Stabilizes the Sₙ2 transition state without deactivating the nucleophile.[13] |
| Ethanol | Strong H-bond donation and acceptance. | Moderate (e.g., 70:30) | Strongly solvates the nucleophile, reducing its nucleophilicity and increasing its effective basicity.[8] |
| Acetonitrile | Dipole-dipole interactions; weak H-bond acceptor. | High (e.g., >95:5) | Poorly solvates the anionic nucleophile, leading to high reactivity for both Sₙ2 and E2. |
Case Study 2: Improving Purity in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide manufacturing. The most common solvents used are DMF and N-methyl-2-pyrrolidone (NMP).[14][15] A significant challenge in SPPS, particularly for long or hydrophobic sequences, is the aggregation of peptide chains on the solid support. This aggregation shields reactive sites, leading to incomplete coupling reactions and deletion sequences, which complicates purification.
Fluorinated alcohols, including hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), are known as powerful additives to disrupt the intramolecular hydrogen bonds that cause aggregation.[14] TFP, sharing these structural-disrupting characteristics, can be used as a co-solvent to improve solvation and enhance coupling efficiency, thereby increasing the purity of the crude peptide product.[16]
Experimental Protocol: Synthesis of a Model Aggregation-Prone Peptide
This protocol compares the synthesis of a model peptide in standard DMF versus a TFP-containing solvent system.
Caption: Key solvent-dependent steps in an Fmoc-SPPS workflow.
Methodology:
-
Resin Preparation: Swell Rink Amide resin in two separate reaction vessels using (A) 100% DMF and (B) 15% TFP in DMF (v/v).
-
Synthesis Cycle: Perform automated or manual Fmoc-SPPS to synthesize a known aggregation-prone sequence (e.g., H-Val-Ala-Val-Ala-Gly-Val-NH₂).
-
Deprotection: Use 20% piperidine in the respective solvent system (A or B).
-
Washing: Wash the resin extensively with the respective solvent system between steps.
-
Coupling: Use a standard coupling cocktail (e.g., Fmoc-amino acid/HBTU/DIPEA) dissolved in the respective solvent system.
-
-
Cleavage: After completing the synthesis, wash both resins with dichloromethane (DCM) and dry. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry. Dissolve the crude peptide in a suitable solvent and analyze its purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Expected Outcomes & Data
The use of TFP as a co-solvent is expected to disrupt on-resin aggregation, leading to more complete coupling reactions and a higher purity of the target peptide in the crude product.
| Solvent System | Expected Crude Purity (%) | Rationale |
| 100% DMF | 60-70% | Prone to allowing on-resin aggregation, leading to deletion sequences.[14] |
| 15% TFP in DMF | >85% | TFP disrupts secondary structures, improving solvation of the peptide chain and accessibility for reagents.[16] |
Conclusion
This compound is not merely another solvent; it is a specialized tool for exerting fine control over chemical selectivity. Its defining characteristic—a combination of strong hydrogen-bond donating ability and weak hydrogen-bond accepting basicity—sets it apart from traditional protic and aprotic solvents. This unique profile allows TFP to activate electrophiles and stabilize transition states without deactivating nucleophiles, providing a distinct advantage in steering reactions toward desired products and away from unwanted side-reactions.
As demonstrated, this translates into tangible benefits such as enhancing the Sₙ2/E2 ratio in substitution reactions and improving crude purity in the synthesis of aggregation-prone peptides. While not a universal replacement for conventional solvents, TFP offers a powerful, targeted solution for complex chemical challenges. For researchers in drug development and process chemistry, incorporating TFP into their solvent screening portfolio can unlock higher yields, greater purity, and more efficient, sustainable chemical processes.[17]
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Validating Reaction Mechanisms in 3,3,3-Trifluoro-1-propanol: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction mechanisms is paramount for optimizing synthetic routes and ensuring product integrity. 3,3,3-Trifluoro-1-propanol (TFP), with its unique electronic properties conferred by the trifluoromethyl group, presents distinct reactivity profiles compared to its non-fluorinated analogues. This guide provides an in-depth technical comparison of the key reaction mechanisms of TFP—oxidation, dehydration, and etherification—validated by experimental data and computational studies. We will explore the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis with alternative alcohols to empower informed decision-making in your research endeavors.
The Influence of Trifluorination on Alcohol Reactivity
The presence of a strongly electron-withdrawing trifluoromethyl (CF₃) group at the γ-position in this compound significantly alters the electron density across the molecule, impacting the reactivity of the hydroxyl group and adjacent carbon atoms. This electronic perturbation is the fundamental basis for the observed differences in reaction mechanisms and rates compared to non-fluorinated alcohols like 1-propanol.
Key characteristics of TFP include enhanced chemical stability, polarity, and biological activity compared to its non-fluorinated counterparts[1]. It is a colorless liquid at room temperature and is utilized as a reactant or solvent in various chemical syntheses[1].
Oxidation of this compound: A Mechanistic Insight
The atmospheric oxidation of TFP is a well-studied process that provides a clear example of its reaction mechanism. The degradation is primarily initiated by the abstraction of a hydrogen atom from the α-position by hydroxyl radicals. This leads to the formation of the corresponding aldehyde, 3,3,3-trifluoropropanal (CF₃CH₂CHO), which is subsequently oxidized to trifluoroacetaldehyde and eventually to CF₂O[2].
In a laboratory setting, the oxidation of primary alcohols is a common transformation. For instance, 1-propanol can be oxidized to propanal and further to propanoic acid using oxidizing agents like acidified sodium or potassium dichromate. The reaction progress is often indicated by a color change of the dichromate solution from orange to green[3].
Comparative Analysis:
Dehydration of this compound: A Challenging Transformation
The acid-catalyzed dehydration of alcohols to form alkenes is a fundamental organic reaction. This process typically follows an E1 or E2 mechanism, depending on the structure of the alcohol and the reaction conditions[4]. For primary alcohols like 1-propanol, the reaction generally proceeds via an E2 mechanism at higher temperatures (170-180°C) in the presence of a strong acid catalyst like sulfuric or phosphoric acid[4]. At lower temperatures, intermolecular dehydration to form ethers can be a competing reaction[4].
However, the dehydration of fluorinated alcohols, including TFP, presents a significant challenge. An attempt to prepare fluorinated ethers through intermolecular dehydration of trifluoroethanol and 3,3,3-trifluoropropanol was reported to be unsuccessful. This suggests that the formation of the corresponding alkene, 3,3,3-trifluoropropene, via intramolecular dehydration is also likely to be disfavored under typical acid-catalyzed conditions. The strong electron-withdrawing effect of the trifluoromethyl group destabilizes the formation of a carbocation intermediate, which is central to the E1 pathway. Furthermore, it increases the acidity of the hydroxyl proton, making protonation by the acid catalyst less favorable.
Alternative Approaches and Comparative Performance:
Given the difficulty of direct acid-catalyzed dehydration, alternative methods may be required for the synthesis of 3,3,3-trifluoropropene from TFP. These could include using more potent dehydrating agents or employing different catalytic systems. For instance, passing alcohol vapor over a heated catalyst like aluminum oxide is another method for alcohol dehydration[5].
| Alcohol | Dehydration Product | Typical Conditions | Plausible Mechanism | Notes |
| 1-Propanol | Propene | H₂SO₄ or H₃PO₄, 170-180°C | E2 | A well-established and efficient reaction. |
| This compound | 3,3,3-Trifluoropropene | Not readily achieved via standard acid catalysis | Likely requires alternative, more forcing conditions | The CF₃ group significantly hinders the reaction. |
Etherification of this compound: Navigating the Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism[6]. The first step is the deprotonation of the alcohol to form the corresponding alkoxide.
The Impact of Fluorination on Alkoxide Nucleophilicity:
The increased acidity of TFP (pKa ≈ 14.09) compared to 1-propanol (pKa ≈ 16) means that it can be deprotonated more readily. However, the resulting 3,3,3-trifluoropropoxide anion is a significantly weaker nucleophile than the propoxide anion. The electron-withdrawing CF₃ group inductively stabilizes the negative charge on the oxygen atom, making the lone pairs less available for nucleophilic attack. This reduced nucleophilicity will have a direct impact on the rate of the SN2 reaction.
Comparative Experimental Design:
To validate this mechanistic hypothesis, a comparative study of the Williamson ether synthesis using TFP and 1-propanol can be designed. The reaction rates can be monitored under identical conditions (same alkyl halide, base, solvent, and temperature).
Table of Expected Relative Reactivities in Williamson Ether Synthesis:
| Alcohol | Alkoxide | Relative Basicity | Relative Nucleophilicity | Expected SN2 Rate |
| 1-Propanol | Propoxide | Higher | Higher | Faster |
| This compound | 3,3,3-Trifluoropropoxide | Lower | Lower | Slower |
Experimental Protocols for Mechanistic Validation
To provide a practical framework for validating these reaction mechanisms, detailed step-by-step methodologies are outlined below.
Protocol 1: Monitoring Alcohol Dehydration via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to compare the dehydration rates of 1-propanol and this compound.
Materials:
-
1-Propanol
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., undecane)
-
Dichloromethane (for extraction)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Set up two parallel reactions in round-bottom flasks equipped with reflux condensers.
-
In one flask, place 1-propanol and a catalytic amount of concentrated acid. In the other, place an equimolar amount of this compound and the same amount of acid.
-
Add a known amount of the internal standard to each flask.
-
Heat both reactions to the desired temperature (e.g., 170°C) in a controlled heating mantle.
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding ice-cold water.
-
Extract the organic components with a fixed volume of dichloromethane.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Analyze the extracted sample by GC-MS to identify and quantify the remaining alcohol and the formed alkene.
-
Plot the concentration of the alcohol versus time for both reactions to determine the reaction rates.
Protocol 2: Comparative Williamson Ether Synthesis and Kinetic Monitoring
This protocol allows for the comparison of the etherification rates of 1-propanol and this compound.
Materials:
-
1-Propanol
-
This compound
-
Sodium hydride (NaH)
-
A primary alkyl halide (e.g., 1-bromobutane)
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Set up two parallel reactions in flame-dried, three-necked flasks under an inert atmosphere (e.g., nitrogen or argon).
-
In one flask, dissolve 1-propanol in anhydrous THF. In the other, dissolve an equimolar amount of this compound in anhydrous THF.
-
Add a known amount of the internal standard to each flask.
-
Slowly add an equimolar amount of sodium hydride to each flask at 0°C to form the respective alkoxides.
-
Once the hydrogen evolution ceases, add an equimolar amount of 1-bromobutane to each flask simultaneously.
-
Maintain the reactions at a constant temperature (e.g., room temperature or gentle reflux).
-
At regular time intervals, withdraw a small aliquot from each reaction mixture and quench it with a saturated aqueous solution of ammonium chloride.
-
Extract the organic components with diethyl ether.
-
Analyze the organic layer by GC-FID to quantify the consumption of the alkyl halide and the formation of the ether product.
-
Plot the concentration of the ether product versus time for both reactions to compare the reaction rates.
Visualizing Reaction Mechanisms and Workflows
To further clarify the discussed concepts, the following diagrams illustrate the key reaction pathways and experimental setups.
Caption: Comparative oxidation mechanisms of TFP and 1-propanol.
Caption: Experimental workflow for monitoring alcohol dehydration.
Caption: Comparative Williamson ether synthesis pathways.
Conclusion and Future Outlook
The trifluoromethyl group in this compound exerts a profound influence on its reactivity, leading to distinct mechanistic pathways and reaction kinetics when compared to its non-fluorinated analog, 1-propanol. While the atmospheric oxidation of TFP is well-characterized, its dehydration to 3,3,3-trifluoropropene is significantly more challenging than that of 1-propanol due to electronic destabilization of key intermediates. Similarly, in the Williamson ether synthesis, the reduced nucleophilicity of the 3,3,3-trifluoropropoxide anion is predicted to result in slower reaction rates.
The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively validate these mechanistic differences in their own laboratories. Further computational studies focusing on the reaction energy profiles and transition state geometries for the dehydration and etherification of TFP would provide invaluable theoretical support for these experimental observations. A deeper understanding of these mechanisms will undoubtedly facilitate the development of novel synthetic methodologies and the expanded application of TFP and other fluorinated building blocks in pharmaceuticals, agrochemicals, and materials science.
References
-
Atmospheric oxidation of 3,3,3-trifluoropropanol. [Link]
-
Dehydration of an alcohol. [Link]
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Williamson Ether Synthesis. [Link]
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The Williamson Ether Synthesis. [Link]
-
Dehydration of Alcohols. [Link]
-
Oxidation of Propanol. [Link]
-
dehydration of alcohols. [Link]
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Elimination Reactions of Alcohols. [Link]
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This compound | C3H5F3O. [Link]
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Williamson Ether Synthesis. [Link]
-
Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. [Link]
-
Dehydration of Alcohols-Gas Chromatography. [Link]
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Dehydration of n-propanol and methanol to produce etherified fuel additives. [Link]
-
SN2 Reaction Rate Comparison. [Link]
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This compound - SAFETY DATA SHEET. [Link]
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China this compound Manufacturers Suppliers Factory. [Link]
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Factors affecting the SN2 Reaction. [Link]
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The SN2 Reaction Mechanism. [Link]
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SN2 Reaction Mechanisms. [Link]
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Williamson Ether Synthesis. [Link]
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Oxidation of Propanol. [Link]
-
#9 Dehydration of An Alcohol and GC Analysis. [Link]
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Dehydration Reactions of Alcohols. [Link]
-
This compound - the NIST WebBook. [Link]
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A Comparative Guide to Kinetic Studies of Reactions in 3,3,3-Trifluoro-1-propanol: An Exploration of a Unique Solvent Environment
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel chemical transformations and the optimization of reaction conditions, the choice of solvent is a paramount consideration. Solvents do not merely act as inert media but can profoundly influence reaction rates, mechanisms, and selectivity. Among the class of fluorinated alcohols, 3,3,3-Trifluoro-1-propanol (TFP) presents a unique and compelling profile. Its distinct physicochemical properties, stemming from the electron-withdrawing trifluoromethyl group, position it as a valuable, yet under-explored, medium for a variety of chemical reactions.[1][2]
This guide provides a comprehensive overview of the kinetic studies of reactions in TFP. While direct comparative kinetic data for TFP against a wide range of solvents is not extensively available in the literature, this guide will synthesize the known properties of TFP, draw analogies from closely related fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and present a framework for conducting rigorous comparative kinetic analyses. By understanding the fundamental principles and experimental methodologies, researchers can unlock the full potential of TFP in their synthetic endeavors.
The Unique Physicochemical Landscape of this compound
TFP is a colorless liquid with a molecular formula of C₃H₅F₃O.[3] The presence of the trifluoromethyl group imparts a unique combination of properties that distinguish it from its non-fluorinated analog, 1-propanol, and other common organic solvents.
| Property | This compound (TFP) | 1-Propanol |
| Molecular Weight | 114.07 g/mol [3] | 60.1 g/mol |
| Boiling Point | ~100 °C | 97 °C |
| Density | ~1.29 g/cm³ | 0.803 g/cm³ |
| pKa | ~14.1 | ~16 |
| Polarity | High | Moderate |
| Hydrogen Bond Donating Ability | Strong | Moderate |
| Nucleophilicity | Low | Moderate |
Table 1: Comparison of Physicochemical Properties of TFP and 1-Propanol.
The strong inductive effect of the CF₃ group leads to a more acidic hydroxyl proton in TFP compared to 1-propanol, making it a stronger hydrogen bond donor. This enhanced hydrogen bonding capability allows TFP to effectively solvate and stabilize anionic species and transition states with developing negative charges. Conversely, the electron-withdrawing nature of the CF₃ group reduces the electron density on the oxygen atom, rendering TFP a weaker nucleophile than 1-propanol. This combination of high polarity, strong hydrogen bond donating ability, and low nucleophilicity is the cornerstone of TFP's unique solvent effects.
Expected Impact of TFP on Reaction Kinetics: A Mechanistic Perspective
Based on the known properties of fluorinated alcohols, we can anticipate the influence of TFP on various reaction types.
Sₙ1 Reactions: Accelerating Unimolecular Substitution
Sₙ1 reactions proceed through a carbocationic intermediate in the rate-determining step. The stability of this intermediate is paramount to the reaction rate. TFP, with its high ionizing power and ability to solvate both the departing leaving group and the carbocationic intermediate through hydrogen bonding, is expected to significantly accelerate Sₙ1 reactions compared to less polar or less hydrogen-bond-donating solvents.
Caption: Proposed influence of TFP on the Sₙ1 reaction pathway.
Sₙ2 Reactions: A More Nuanced Influence
The effect of TFP on Sₙ2 reactions is more complex. The rate of an Sₙ2 reaction is sensitive to the solvation of both the nucleophile and the transition state. TFP's strong hydrogen bonding ability can solvate and stabilize the anionic nucleophile, potentially lowering its ground state energy and increasing the activation barrier. However, if the transition state has significant anionic character, TFP's solvating power could stabilize the transition state more than the nucleophile, leading to a rate enhancement. The overall effect will depend on the specific nucleophile and substrate.
Elimination Reactions (E1 and E2)
Similar to Sₙ1 reactions, E1 reactions, which also proceed through a carbocation intermediate, are expected to be accelerated in TFP. For E2 reactions, the effect of TFP will depend on the nature of the transition state. If the transition state has significant anionic character on the developing leaving group, TFP could provide stabilization and enhance the reaction rate.
A Call for Data: Designing a Comparative Kinetic Study
To rigorously quantify the solvent effects of TFP, a systematic comparative kinetic study is essential. The following outlines a proposed experimental framework.
Selection of Model Reactions
A well-rounded study would include reactions representative of different mechanisms:
-
Sₙ1 Reaction: Solvolysis of tert-butyl chloride. This is a classic example of an Sₙ1 reaction, and its rate is highly sensitive to solvent polarity.
-
Sₙ2 Reaction: The Menschutkin reaction, for instance, the reaction of pyridine with methyl iodide. This reaction involves a change in charge distribution in the transition state and is a good probe for specific solvent effects.
-
Cycloaddition Reaction: A Diels-Alder reaction. While often considered less sensitive to solvent effects than ionic reactions, subtle changes in rates can provide insights into the solvent's ability to organize the transition state.
Experimental Protocols
For accurate kinetic measurements, all solvents and reagents must be of high purity and free of water.
-
This compound (TFP): Commercially available TFP should be dried over anhydrous magnesium sulfate or calcium sulfate and then fractionally distilled under an inert atmosphere. The purity should be checked by gas chromatography and its water content determined by Karl Fischer titration.
-
Other Solvents (e.g., Ethanol, Acetonitrile, DMSO): These should be purified according to standard laboratory procedures.
-
Reagents: Reactants should be purified by recrystallization or distillation immediately before use.
The choice of monitoring technique depends on the specific reaction and the properties of the reactants and products.
-
UV-Vis Spectroscopy: This technique is suitable for reactions where there is a significant change in the ultraviolet or visible spectrum as the reaction progresses. For example, the disappearance of a colored reactant or the appearance of a colored product can be monitored. The concentration can be related to absorbance via the Beer-Lambert Law.
-
NMR Spectroscopy: ¹H or ¹⁹F NMR spectroscopy can be a powerful tool for monitoring reactions directly in the reaction vessel. The disappearance of reactant signals and the appearance of product signals can be integrated over time to determine the reaction rate. This method is particularly useful for complex reaction mixtures where multiple species are present.
Caption: A generalized workflow for a comparative kinetic study.
Data Analysis and Presentation
For each reaction in each solvent, the following should be determined:
-
Rate Constant (k): Determined by fitting the concentration versus time data to the appropriate integrated rate law.
-
Activation Parameters (ΔH‡ and ΔS‡): Determined by measuring the rate constant at several different temperatures and plotting ln(k/T) versus 1/T (Eyring plot).
The results should be presented in clear, comparative tables.
| Solvent | Rate Constant, k (s⁻¹) at 25°C | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Ethanol | Experimental Value | Experimental Value | Experimental Value |
| Acetonitrile | Experimental Value | Experimental Value | Experimental Value |
| DMSO | Experimental Value | Experimental Value | Experimental Value |
Table 2: Hypothetical Data Table for the Solvolysis of tert-Butyl Chloride.
Conclusion and Future Outlook
This compound is a solvent with a unique combination of properties that holds significant promise for influencing and enhancing a variety of chemical reactions. Its strong hydrogen bond donating ability and low nucleophilicity suggest that it could be particularly effective in promoting reactions that proceed through polar or anionic transition states and carbocationic intermediates.
However, to fully harness the potential of TFP, a more extensive and systematic investigation of its solvent effects is required. The experimental framework outlined in this guide provides a roadmap for researchers to conduct the necessary comparative kinetic studies. By generating robust quantitative data, the scientific community can build a deeper understanding of the structure-reactivity relationships in this intriguing fluorinated alcohol, ultimately leading to the development of more efficient and selective chemical processes. The exploration of TFP as a reaction medium is a fertile ground for discovery, promising new insights into the fundamental principles of chemical reactivity.
References
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- 1. 292. The influence of solvents on reaction velocity. The interaction of pyridine and methyl iodide and the benzoylation of m-nitroaniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide: Benchmarking 3,3,3-Trifluoro-1-propanol Against Polar Aprotic Solvents
Executive Summary
In the modern laboratory, particularly within pharmaceutical and materials science, the choice of solvent is a critical parameter that dictates reaction success, product purity, and process safety. While the utility of traditional polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) is well-established, the search for novel solvents with unique property profiles is perpetual. This guide provides an in-depth comparison of 3,3,3-Trifluoro-1-propanol (TFP), a fluorinated alcohol, against this conventional solvent class.
A crucial point of clarification is that TFP is, by structure, a polar protic solvent due to its hydroxyl (-OH) group. However, the powerful electron-withdrawing effect of the trifluoromethyl group (-CF₃) imparts unique characteristics, such as enhanced acidity and modified hydrogen-bonding capabilities, that distinguish it from common alcohols. It is this distinct profile that invites a benchmark comparison against polar aprotic solvents, as it can offer solutions to challenges where traditional protic or aprotic solvents fall short. This guide will dissect the physicochemical properties, mechanistic implications, solubility profiles, and safety considerations of TFP in relation to its aprotic counterparts, providing researchers with the data-driven insights needed to make informed decisions in their synthetic endeavors.
Introduction: A Tale of Two Solvent Classes
The classification of a solvent as protic or aprotic is fundamental to predicting its behavior in chemical reactions. Protic solvents possess a hydrogen atom bound to an electronegative atom (typically oxygen or nitrogen) and can act as hydrogen bond donors. Aprotic solvents lack this capability. This difference profoundly impacts reaction kinetics, especially in nucleophilic substitutions.
This compound (TFP) occupies a fascinating intermediate space. While its hydroxyl group firmly places it in the protic category, the adjacent trifluoromethyl group significantly increases the acidity of the hydroxyl proton compared to non-fluorinated analogs like propanol. This creates a solvent with strong hydrogen-bond-donating capabilities but with a polarity and electronic environment distinct from traditional alcohols, justifying its evaluation alongside high-polarity aprotic solvents for specific applications.
Caption: Classification of common laboratory solvents.
Physicochemical Properties: A Quantitative Comparison
The physical properties of a solvent dictate its practical utility, from its boiling point for post-reaction removal to its dielectric constant, which influences its ability to dissolve salts and stabilize charged intermediates. The following table provides a comparative overview.
| Property | This compound (TFP) | DMSO | DMF | NMP | Acetonitrile (MeCN) |
| Formula | C₃H₅F₃O | C₂H₆OS | C₃H₇NO | C₅H₉NO | C₂H₃N |
| MW ( g/mol ) | 114.07[1] | 78.13[2] | 73.09[3][4] | 99.13[5] | 41.05[6][7][8] |
| Boiling Point (°C) | 100[6] | 189[2][9] | 153[3][4][10] | 202-204[5][11] | 81.6[6][8] |
| Melting Point (°C) | N/A | 18.5[2] | -61[10] | -24[11] | -45[8] |
| Density (g/cm³ @ 20°C) | ~1.294 | ~1.10 | 0.944[10] | ~1.03 | 0.786[8] |
| Dipole Moment (D) | N/A | 3.96[12] | 3.82 | 4.09 | 3.92 |
| Dielectric Constant (@ 25°C) | N/A | 47[12] | 36.7[3] | 32.2[11] | 37.5 |
| Miscibility with Water | Fully Miscible[3][11][13][14] | Miscible[1][9] | Miscible[4][10][15] | Miscible[5][16] | Miscible[8][17] |
Key Insights from the Data:
-
Boiling Point: TFP has a moderate boiling point, making it easier to remove under vacuum than high-boiling point solvents like DMSO and NMP, but less volatile than acetonitrile.
-
Density: TFP is significantly denser than the other solvents, a factor to consider in separations and extractions.
Impact on Reaction Mechanisms: The Protic Influence
The Sₙ2 Reaction: A Case Study in Nucleophile Solvation
The hallmark of a polar aprotic solvent in a bimolecular nucleophilic substitution (Sₙ2) reaction is its ability to solvate the counter-ion (cation) while leaving the nucleophile (anion) relatively "naked" and reactive. This leads to significant rate enhancements.
Conversely, traditional polar protic solvents surround the nucleophile with a "cage" of solvent molecules through hydrogen bonding. This stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required for the reaction, thus slowing it down.
Hypothesis for TFP: TFP, as a protic solvent, is expected to solvate and stabilize anionic nucleophiles through hydrogen bonding. However, the unique electronic nature of fluorinated alcohols may modulate this effect. Some studies with the related solvent 2,2,2-trifluoroethanol (TFE) have shown it can significantly improve selectivity in reactions like peptide arylation compared to DMF, suggesting a more nuanced role than simple rate suppression.[18]
Caption: Solvation of a nucleophile (Nu⁻) in aprotic vs. protic solvents.
Experimental Protocol: Comparative Kinetics of a Model Sₙ2 Reaction
This protocol outlines a method to empirically compare the rate of a standard Sₙ2 reaction in TFP, DMSO, and DMF.
-
Reaction Setup:
-
Reaction: Williamson ether synthesis (e.g., Sodium phenoxide + Ethyl iodide → Ethyl phenyl ether).
-
Reagents: Sodium phenoxide (1.0 eq), Ethyl iodide (1.2 eq), Internal Standard (e.g., Dodecane, for GC analysis).
-
Solvents to Test: this compound, DMSO, DMF (all anhydrous).
-
-
Procedure:
-
To three separate, oven-dried reaction flasks under an inert atmosphere (N₂ or Ar), add sodium phenoxide and the internal standard.
-
Add 10 mL of the respective anhydrous solvent to each flask and stir until dissolved.
-
Place the flasks in a temperature-controlled oil bath set to a constant temperature (e.g., 50 °C).
-
At time t=0, add ethyl iodide to each flask simultaneously via syringe.
-
At regular intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Immediately quench each aliquot in a vial containing 1 mL of a suitable quench solution (e.g., dilute HCl in diethyl ether).
-
-
Analysis:
-
Analyze the quenched aliquots by Gas Chromatography (GC).
-
Calculate the concentration of the product (ethyl phenyl ether) relative to the internal standard at each time point.
-
Plot concentration vs. time for each solvent. The initial slope of this curve is proportional to the initial reaction rate.
-
-
Self-Validation:
-
The use of an internal standard corrects for variations in injection volume.
-
Running the reactions in parallel under identical conditions ensures a direct and fair comparison.
-
Confirming the identity of the product peak via GC-MS provides analytical certainty.
-
Safety and "Green" Chemistry Profile
The safety profile of a solvent is a paramount concern. DMF and NMP, in particular, have come under scrutiny for their reproductive toxicity.
| Solvent | GHS Hazard Statements (Selected) | Key Concerns |
| TFP | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[19][20][21] | Acute toxicity (oral), skin/eye irritation. |
| DMSO | H227: Combustible liquid[22][23][24][25][26] | Relatively low hazard; can enhance skin absorption of other dissolved chemicals.[23] |
| DMF | H226: Flammable liquid and vapourH312: Harmful in contact with skinH332: Harmful if inhaledH319: Causes serious eye irritationH360D: May damage the unborn child[27][28][29][30] | Reproductive toxicity , flammability, harmful. |
| NMP | H315: Causes skin irritationH319: Causes serious eye irritationH360: May damage fertility or the unborn childH335: May cause respiratory irritation | Reproductive toxicity , skin/eye irritation. |
| MeCN | H225: Highly flammable liquid and vapourH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledH319: Causes serious eye irritation[31][32][33][34][35] | Highly flammable , harmful by multiple exposure routes. |
Authoritative Insight: The significant reproductive health warnings (H360D/H360) associated with DMF and NMP are driving forces in the search for safer alternatives.[30] While TFP has its own set of hazards, particularly acute oral toxicity, it does not currently carry the reproductive hazard classification of DMF and NMP. This makes it a potentially valuable alternative in drug development and manufacturing where minimizing exposure to reproductive toxins is critical. Furthermore, fluorinated alcohols like TFE are being explored as "green" solvents due to their unique properties and potential for recyclability.[36]
Conclusion and Application Niche
This compound should not be viewed as a direct, drop-in replacement for polar aprotic solvents. Its protic nature fundamentally alters its interaction with reagents, particularly anionic nucleophiles. However, this distinction is also its strength.
TFP is best utilized when:
-
A highly polar, hydrogen-bond-donating environment is required.
-
The enhanced acidity of the fluorinated alcohol can play a beneficial role, such as in stabilizing intermediates or catalyzing certain reactions.
-
Avoiding solvents with reproductive toxicity (DMF, NMP) is a primary objective.
-
A solvent with a moderate boiling point is advantageous for ease of removal compared to DMSO or NMP.
Conversely, for reactions that demand the highest possible rate for an Sₙ2 process with an anionic nucleophile, a true polar aprotic solvent like DMSO or DMF (with appropriate safety controls) remains the superior choice from a purely kinetic standpoint.
Ultimately, the selection of TFP is a strategic decision. It expands the chemist's toolkit, offering a unique combination of properties that bridge the gap between traditional solvent classes. For the discerning researcher, TFP provides a powerful option to optimize reactions, enhance selectivity, and improve the safety profile of their chemical processes.
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A Comparative Analysis of C-H Activation Efficiency in Different Fluorinated Alcohols: An In-Depth Technical Guide
For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in molecular construction. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling methods, which often require pre-functionalized starting materials. Within the arsenal of tools to achieve this transformation, fluorinated alcohols have emerged as uniquely powerful solvents and additives, capable of unlocking reactivity and selectivity profiles that are unattainable in conventional media. This guide provides a comprehensive comparative analysis of the efficiency of various fluorinated alcohols in promoting C-H activation reactions, supported by experimental data and mechanistic insights to inform your experimental design.
The Unique Physicochemical Landscape of Fluorinated Alcohols
The remarkable efficacy of fluorinated alcohols in C-H activation is not coincidental; it is a direct consequence of their distinct physicochemical properties. Unlike their non-fluorinated counterparts, such as isopropanol, the introduction of fluorine atoms drastically alters the electronic landscape of the alcohol. This results in a unique combination of:
-
Strong Hydrogen-Bond-Donating Ability: The electron-withdrawing nature of fluorine atoms polarizes the O-H bond, making the hydrogen atom a much stronger hydrogen-bond donor. This allows the solvent to stabilize anionic intermediates and transition states, a crucial aspect in many catalytic cycles.[1][2]
-
High Polarity and Ionizing Power: Fluorinated alcohols are highly polar solvents capable of promoting the formation and stabilization of cationic species, which are often key intermediates in C-H activation pathways.[3]
-
Enhanced Acidity: The inductive effect of the fluorine atoms significantly increases the acidity of the hydroxyl proton. For instance, the pKa of hexafluoroisopropanol (HFIP) is approximately 9.3, compared to ~17.1 for isopropanol.[3] This acidity can be beneficial in protonolysis steps of catalytic cycles.
-
Low Nucleophilicity: Despite the presence of a hydroxyl group, the electron-withdrawing fluorine atoms render the oxygen atom significantly less nucleophilic. This minimizes unwanted side reactions where the solvent might otherwise act as a nucleophile.[2][3]
These properties collectively create a reaction environment that can facilitate challenging C-H bond cleavage and functionalization steps.
Comparative Performance in C-H Activation: A Data-Driven Analysis
While the benefits of fluorinated alcohols as a class are well-established, the choice of a specific fluorinated alcohol can have a profound impact on the outcome of a C-H activation reaction. The most commonly employed fluorinated alcohols in this context are 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). More recently, perfluoro-tert-butanol (PFTB) and other highly fluorinated alcohols have also been explored.
Below, we present a comparative summary of the performance of these solvents in various transition metal-catalyzed C-H activation reactions, based on data from the literature.
| Reaction Type | Catalyst System | Substrate | Fluorinated Alcohol | Yield (%) | Reference |
| C(sp³)–H Oxidation | Manganese-oxo species | Cyclohexane | TFE | Moderate | [4] |
| HFIP | High | [4] | |||
| NFTB | High | [4] | |||
| Pd-Catalyzed C(sp³)–H Arylation | Pd(OAc)₂ | Aliphatic Amide | HFIP | 85 | [5] |
| TFE | Low | [5] | |||
| Rh(III)-Catalyzed C–H Amidation | [Cp*RhCl₂]₂ | Acetanilide | TFE | >90 | [6] |
| HFIP | <60 | [6] | |||
| Pd-Catalyzed Two-Fold C–H Arylation | Pd(OAc)₂ | Benzophenone | HFIP | 83 | [2] |
| TFE | Moderate | [2] | |||
| DCE | Moderate | [2] | |||
| DMSO, DMF, EtOH | Inefficient | [2] |
Note: "Moderate" and "High" are qualitative descriptors from the source. NFTB refers to nonafluoro-tert-butyl alcohol.
From the data, it is evident that HFIP often provides superior yields , particularly in palladium-catalyzed C-H arylations and challenging two-fold C-H functionalizations.[2][5] However, this is not a universal trend. For instance, in the Rh(III)-catalyzed synthesis of γ-lactams via C-H amidation, TFE was found to be the more effective solvent. [6] This highlights the importance of solvent screening for each specific C-H activation system, as subtle differences in the reaction mechanism can lead to a preference for one fluorinated alcohol over another. The performance of nonafluoro-tert-butyl alcohol (NFTB) in the oxidation of cyclohexane suggests that more sterically hindered and highly fluorinated alcohols are also promising candidates for C-H activation studies.[4]
The Mechanistic Role of Fluorinated Alcohols in Catalysis
The profound impact of fluorinated alcohols on C-H activation efficiency is rooted in their ability to interact with and stabilize key intermediates in the catalytic cycle. While the precise role can vary depending on the specific reaction, a general mechanistic framework involves the following:
-
Stabilization of the Active Catalyst: Fluorinated alcohols can coordinate to the metal center, influencing its electronic properties and preventing catalyst decomposition. Their low nucleophilicity prevents irreversible binding that could poison the catalyst.
-
Facilitation of C–H Cleavage: Through hydrogen bonding, fluorinated alcohols can interact with the directing group and/or the C-H bond itself, lowering the activation energy for the C-H cleavage step.
-
Stabilization of Charged Intermediates: Many C-H activation mechanisms proceed through charged intermediates, such as cationic metal complexes. The high polarity and ionizing power of fluorinated alcohols are crucial for stabilizing these species.[3]
-
Promotion of Reductive Elimination: In the final step of many catalytic cycles, the desired product is formed via reductive elimination. Fluorinated alcohols can facilitate this step by stabilizing the resulting metal complex.
Caption: Proposed role of fluorinated alcohols in a generic C-H activation cycle.
Experimental Protocol: Comparative Solvent Screening for a Palladium-Catalyzed C-H Arylation
To empirically determine the optimal fluorinated alcohol for your specific C-H activation reaction, a systematic solvent screening is essential. The following protocol provides a general framework for a comparative study.
Materials:
-
Aryl halide (1.0 equiv)
-
Substrate with C-H bond to be functionalized (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (if required, e.g., XPhos, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Fluorinated alcohols to be tested (e.g., TFE, HFIP, PFTB)
-
Anhydrous, degassed conventional solvent (e.g., toluene or dioxane) for control experiments
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Reaction vials with screw caps and septa
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of Reaction Vials: In an inert atmosphere (glovebox or under a flow of argon), add the palladium catalyst, ligand (if applicable), and base to a series of oven-dried reaction vials.
-
Addition of Reactants: To each vial, add the aryl halide and the C-H activation substrate. If the reactants are solids, they can be added at this stage. If they are liquids, they can be added via syringe after the addition of the solvent.
-
Solvent Addition: To each vial, add the respective fluorinated alcohol or control solvent (typically to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent).
-
Internal Standard: Add a known amount of the internal standard to each reaction mixture.
-
Reaction Setup: Seal the vials tightly with screw caps and transfer them out of the glovebox. Place the vials in a pre-heated aluminum block on a magnetic stirrer hotplate.
-
Reaction Monitoring: Stir the reactions at the desired temperature for the specified time. It is advisable to take aliquots at different time points to monitor the reaction progress by GC or HPLC.
-
Work-up and Analysis: After the reaction is complete, cool the vials to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and analyze the crude product by GC or HPLC to determine the yield and selectivity.
Caption: Experimental workflow for comparative solvent screening.
Conclusion and Future Outlook
Fluorinated alcohols, particularly HFIP and TFE, have proven to be indispensable tools in the field of C-H activation, enabling a wide range of previously challenging transformations. Their unique combination of strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity creates a privileged reaction environment that promotes catalysis. While HFIP often emerges as the solvent of choice, this is not a universal rule, and the optimal solvent is highly dependent on the specific reaction system. Therefore, a systematic and data-driven approach to solvent screening is crucial for maximizing the efficiency and selectivity of any C-H activation protocol.
The exploration of more structurally diverse and highly fluorinated alcohols, such as perfluoro-tert-butanol, represents an exciting frontier in this field. As our understanding of the intricate solvent-catalyst-substrate interactions continues to grow, we can anticipate the development of even more powerful and selective C-H functionalization methodologies, further revolutionizing the landscape of modern organic synthesis and drug discovery.
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A Comparative Guide to the Green Chemistry Metrics of 3,3,3-Trifluoro-1-propanol for Pharmaceutical and Research Applications
In the landscape of pharmaceutical development and fine chemical synthesis, solvent selection is a critical decision that profoundly impacts the sustainability, safety, and overall efficiency of a process. As the principles of green chemistry become increasingly integrated into industrial practice, a rigorous assessment of the environmental footprint of all chemical inputs is paramount. This guide provides an in-depth analysis of the green chemistry metrics of 3,3,3-Trifluoro-1-propanol (TFP), a fluorinated solvent and intermediate gaining traction in various applications.[1][2][3][4] We will objectively compare its performance with common alternative solvents, supported by available data and theoretical calculations, to empower researchers and drug development professionals in making informed, sustainable choices.
Introduction: The Imperative of Green Solvents in Modern Chemistry
The pharmaceutical industry, a significant consumer of organic solvents, has been actively seeking to minimize its environmental impact.[5][6][7][8] Solvents often constitute the largest mass component in chemical reactions and subsequent purification steps, contributing significantly to process waste.[9] Green chemistry metrics provide a quantitative framework to evaluate the "greenness" of a chemical process. Key metrics include:
-
Atom Economy: A measure of how many atoms from the reactants are incorporated into the desired product.[10]
-
E-Factor (Environmental Factor): The mass ratio of waste to the desired product.
-
Process Mass Intensity (PMI): The ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the active pharmaceutical ingredient (API) produced.
This guide will focus on assessing this compound through the lens of these and other relevant sustainability criteria.
Physicochemical and Safety Profile of this compound (TFP)
Understanding the fundamental properties of a solvent is the first step in evaluating its suitability and potential environmental impact.
| Property | Value | Reference |
| CAS Number | 2240-88-2 | [1][11] |
| Molecular Formula | C₃H₅F₃O | [1][11] |
| Molecular Weight | 114.07 g/mol | [11] |
| Boiling Point | 100 °C | [1] |
| Flash Point | 37 °C | [1] |
| Density | 1.294 g/cm³ | [1] |
| Water Solubility | Fully miscible | [2][4][12] |
Safety Profile: this compound is classified as a flammable liquid and vapor.[2] It is toxic if swallowed and causes skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE) and handling in a well-ventilated area are essential.
Green Chemistry Metrics of this compound Synthesis
To holistically assess the green credentials of TFP, we must scrutinize its production process. A common synthetic route involves the reduction of a halogenated precursor.
Atom Economy of TFP Synthesis
A patented method for the synthesis of TFP involves the reduction of 2-bromo-3,3,3-trifluoropropan-1-ol.[12] The overall reaction is as follows:
CF₃CH(Br)CH₂OH + H₂ → CF₃CH₂CH₂OH + HBr
The atom economy for this reaction can be calculated using the formula:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
-
Molecular Weight of this compound (C₃H₅F₃O) = 114.07 g/mol
-
Molecular Weight of 2-bromo-3,3,3-trifluoropropan-1-ol (C₃H₄BrF₃O) = 192.97 g/mol
-
Molecular Weight of Hydrogen (H₂) = 2.02 g/mol
Atom Economy = (114.07 / (192.97 + 2.02)) x 100 = 58.5%
An atom economy of 58.5% indicates that a significant portion of the reactant mass is converted into a byproduct, in this case, hydrogen bromide (HBr). While HBr can be a useful chemical in other contexts, in this specific synthesis, it is considered a waste stream unless it can be effectively captured and utilized.
E-Factor and Process Mass Intensity (PMI)
Calculating the precise E-Factor and PMI for the industrial production of TFP is challenging without access to proprietary process data. These metrics are heavily influenced by factors such as:
-
Solvent Usage: The type and volume of solvents used in the reaction and purification steps.
-
Reagent Stoichiometry: The use of any excess reagents.
-
Work-up and Purification: The amount of water and other materials used in extraction, washing, and distillation.
-
Catalyst and Reagent Recovery: The efficiency of recycling catalysts and any unreacted starting materials.
Based on the patented synthesis, which utilizes a Raney Ni catalyst and potassium carbonate as an acid scavenger in a methanol solvent, a qualitative assessment suggests that the PMI could be substantial.[12] The use of a solvent, catalyst, and base, followed by separation and purification, will inevitably generate waste streams that contribute to a higher E-Factor and PMI.
For a comprehensive assessment, the following experimental data would be required:
-
Mass of all raw materials (including the brominated precursor and hydrogen).
-
Mass of all solvents used (including for reaction and purification).
-
Mass of all reagents (catalyst, base).
-
Mass of process water.
-
Mass of the final, purified TFP product.
Environmental Fate and Toxicity Profile of TFP
A crucial aspect of a solvent's green profile is its behavior and impact upon release into the environment.
Biodegradation: There is a significant lack of publicly available data on the biodegradation of this compound. Fluorinated organic compounds, in general, are known for their persistence in the environment due to the strength of the carbon-fluorine bond.[13] While some fluorotelomer alcohols can undergo biotransformation, they often degrade into persistent perfluorinated carboxylic acids (PFCAs).[10][14][15] Without specific studies on TFP, it is prudent to assume a low potential for rapid biodegradation.
Ecotoxicity: Similarly, there is a scarcity of data on the ecotoxicity of TFP. Safety Data Sheets often state "no data available" for toxicity to aquatic life.[1] This data gap is a significant concern from a green chemistry perspective, as the potential long-term environmental impact remains unknown.
Comparative Analysis: TFP vs. Alternative Solvents
TFP is utilized as a solvent and an intermediate in pharmaceuticals and agrochemicals.[1][2][3][4] A meaningful comparison can be made with commonly used solvents in these sectors.[5][6][7][8][16]
| Metric | This compound | Ethanol | Isopropanol | Dichloromethane (DCM) |
| Source | Petrochemical | Renewable (can be) | Petrochemical | Petrochemical |
| Boiling Point | 100 °C | 78 °C | 82 °C | 40 °C |
| Toxicity | Toxic if swallowed, skin/eye irritant | Low toxicity | Low toxicity | Suspected carcinogen, toxic |
| Biodegradability | Data unavailable, likely persistent | Readily biodegradable | Readily biodegradable | Poorly biodegradable |
| Atom Economy (Synthesis) | ~58.5% (for the specified route) | Varies by process (e.g., hydration of ethene is 100%) | Varies by process (e.g., hydration of propene is 100%) | Varies by process |
| E-Factor/PMI | Data unavailable | Generally low for bio-ethanol | Generally low | High due to manufacturing and waste disposal |
Analysis:
-
Ethanol and Isopropanol: These common alcohols are generally considered greener alternatives due to their lower toxicity, ready biodegradability, and the potential for bio-based production (in the case of ethanol). Their synthesis via hydration of alkenes has a 100% atom economy.
-
Dichloromethane (DCM): DCM is a highly effective solvent but is being phased out in many applications due to its toxicity and environmental persistence. From a green chemistry standpoint, TFP is a preferable alternative to DCM, despite its own data gaps.
Experimental Protocols for Solvent Assessment
To generate the missing data for a comprehensive green assessment of TFP, the following experimental protocols are recommended:
Protocol for Determining Ready Biodegradability (OECD 301F)
-
Preparation of Mineral Medium: Prepare a mineral medium containing essential salts and trace elements.
-
Inoculum: Obtain activated sludge from a domestic wastewater treatment plant as the microbial inoculum.
-
Test Flasks: Prepare sealed flasks containing the mineral medium, inoculum, and TFP as the sole carbon source at a concentration of 100 mg/L.
-
Control Flasks: Prepare biotic controls (inoculum only) and abiotic controls (TFP and medium, no inoculum).
-
Incubation: Incubate the flasks in the dark at 20-25 °C for 28 days.
-
Measurement: Periodically measure oxygen consumption in the sealed flasks using a respirometer.
-
Analysis: Calculate the percentage of biodegradation based on the ratio of oxygen consumed to the theoretical oxygen demand (ThOD) of TFP. A substance is considered readily biodegradable if it reaches >60% biodegradation within the 28-day period.
Protocol for Determining Acute Toxicity to Fish (OECD 203)
-
Test Organism: Use a standard fish species, such as zebrafish (Danio rerio).
-
Test Concentrations: Prepare a range of TFP concentrations in water, plus a control group with no TFP.
-
Exposure: Expose the fish to the test concentrations for 96 hours in a semi-static or flow-through system.
-
Observation: Monitor the fish for mortality and sub-lethal effects at 24, 48, 72, and 96 hours.
-
Analysis: Determine the LC50 (the concentration that is lethal to 50% of the test organisms) at 96 hours.
Conclusion and Recommendations
This compound presents a mixed profile from a green chemistry perspective. Its utility as a specialized solvent and intermediate is clear, and it offers a less hazardous alternative to chlorinated solvents like dichloromethane. However, significant data gaps in its environmental fate and ecotoxicity are major drawbacks that prevent a full endorsement as a "green" solvent.
Key Takeaways:
-
Atom Economy: The calculated atom economy of one synthetic route is moderate (58.5%), indicating room for improvement through process optimization or alternative synthetic pathways.
-
E-Factor and PMI: The lack of public data on industrial processes for TFP production makes it impossible to quantify these crucial metrics. Transparency from manufacturers would be beneficial for a complete assessment.
-
Environmental Profile: The absence of biodegradation and ecotoxicity data is a critical concern. Further research in this area is strongly recommended before widespread adoption.
Recommendations for Researchers and Drug Development Professionals:
-
Prioritize Alternatives: When possible, prioritize the use of demonstrably greener solvents such as ethanol and isopropanol.
-
Justify Use: The use of TFP should be justified by its unique chemical properties that lead to significant improvements in reaction efficiency, selectivity, or safety that cannot be achieved with greener alternatives.
-
Advocate for Data: Encourage suppliers and manufacturers of TFP to invest in and provide comprehensive environmental and toxicological data.
-
Minimize Use and Waste: When TFP is necessary, apply the principles of green chemistry to minimize the amount used and to recover and recycle the solvent wherever feasible.
By critically evaluating solvents like this compound and demanding greater transparency and data, the scientific community can drive the adoption of truly sustainable practices in the pharmaceutical and chemical industries.
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The Fluorinated Advantage: A Comparative Guide to 3,3,3-Trifluoro-1-propanol (TFP) vs. DMF in Enhancing Reaction Yields
For decades, N,N-Dimethylformamide (DMF) has been a workhorse solvent in organic synthesis, prized for its high polarity and ability to dissolve a wide range of reagents. However, its limitations, including reproductive toxicity, high boiling point complicating product isolation, and propensity for side reactions, have driven researchers to seek superior alternatives. This guide provides an in-depth technical comparison between DMF and 3,3,3-Trifluoro-1-propanol (TFP), a fluorinated alcohol emerging as a highly effective and often "greener" alternative that can significantly enhance reaction yields and selectivity.
We will move beyond simple solvent substitution to explore the fundamental physicochemical properties that underpin TFP's superior performance in two critical areas: Amide Bond Formation and Palladium-Catalyzed Cross-Coupling reactions. This guide is designed for researchers, chemists, and process development professionals aiming to optimize reaction outcomes, improve product purity, and adopt more sustainable synthetic strategies.
Physicochemical Properties: The Foundation of Efficacy
A solvent's performance is dictated by its physical and chemical properties. TFP's unique combination of a hydroxyl group and a trifluoromethyl moiety creates a profile distinct from the polar aprotic nature of DMF. These differences are not trivial; they directly influence substrate solubility, catalyst stability, transition state energies, and reaction mechanisms.
| Property | This compound (TFP) | N,N-Dimethylformamide (DMF) |
| CAS Number | 2240-88-2[1] | 68-12-2 |
| Molecular Formula | C₃H₅F₃O[1] | C₃H₇NO |
| Molecular Weight | 114.07 g/mol [2] | 73.09 g/mol |
| Boiling Point | 100 °C[1] | 153 °C |
| Density | 1.294 g/cm³[1] | 0.949 g/cm³ |
| Dielectric Constant | ~17.7 (estimated) | 36.7 |
| Hydrogen Bond Donating Ability | Strong | None |
| Hydrogen Bond Accepting Ability | Moderate | Strong |
| Nucleophilicity | Weak | Moderate (can participate in side reactions) |
| Water Solubility | Fully miscible[3][4] | Miscible |
The most critical distinction lies in TFP's character as a strong hydrogen-bond donor and a weakly coordinating, weakly nucleophilic solvent. In contrast, DMF is a strong hydrogen-bond acceptor but cannot donate hydrogen bonds. This capability allows TFP to stabilize anionic species and charged intermediates through hydrogen bonding without interfering as a nucleophile, a key factor in its ability to accelerate reactions and improve selectivity.
Comparative Efficacy I: Amide Bond & Peptide Synthesis
The formation of amide bonds is one of the most fundamental transformations in pharmaceutical and materials chemistry. While DMF is a standard solvent for peptide coupling, its use can be problematic. Fluorinated alcohols, particularly 2,2,2-Trifluoroethanol (TFE), a close structural analog of TFP, have demonstrated remarkable advantages in improving challenging couplings.
A key challenge in modifying peptides is achieving chemoselectivity—targeting a specific nucleophilic site (e.g., an N-terminus amine) in the presence of other reactive side chains (e.g., Lysine, Cysteine). A direct comparison between TFE and DMF in the SNAr arylation of a peptide containing multiple nucleophilic groups highlights the profound impact of the solvent.
Experimental Data: Solvent Effect on Chemoselectivity in Peptide Arylation [5]
| Solvent | Substrate Peptide | Arylating Agent | N-terminal Arylation Yield | Lysine Side-Chain Arylation |
| TFE | H-Gly-Phe-Lys-Phe-NH₂ | Pentafluoropyridine | >95% | Not Detected |
| DMF | H-Gly-Phe-Lys-Phe-NH₂ | Pentafluoropyridine | 75% | 25% |
This data clearly shows that TFE promotes highly selective arylation on the desired N-terminal amine, completely suppressing the competing reaction at the lysine side chain.[5] In contrast, DMF leads to a significant amount of the undesired side product.[5]
Mechanistic Rationale
The enhanced selectivity in TFE (and by extension, TFP) is attributed to its unique solvent properties:
-
Hydrogen Bonding: TFE/TFP can form a hydrogen-bonding network that solvates and stabilizes the peptide backbone, potentially exposing the N-terminus while shielding other nucleophilic sites.
-
Acidity: The electron-withdrawing trifluoromethyl group makes the alcohol proton more acidic. This allows it to protonate and deactivate highly basic nucleophiles like the lysine side-chain amine, reducing its reactivity and favoring reaction at the less basic N-terminus. DMF lacks this ability to modulate nucleophile reactivity.
Representative Experimental Protocol: Selective N-Terminal Peptide Arylation[5]
This protocol, adapted from a study using TFE, serves as a template for leveraging fluorinated alcohols like TFP to achieve high selectivity.
-
Preparation: Dissolve the peptide (e.g., H-Gly-Phe-Lys-Phe-NH₂, 1.0 eq.) in this compound (TFP) to a concentration of 5 mg/mL.
-
Reagent Addition: Add pentafluoropyridine (1.5 eq.) and N,N-diisopropylethylamine (DIPEA, 5.0 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Workup: Remove the solvent in vacuo.
-
Purification: Purify the crude product using reverse-phase HPLC to isolate the selectively N-terminally arylated peptide.
Comparative Efficacy II: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are cornerstones of modern synthesis. Here again, fluorinated alcohols have proven to be "magical solvents," unlocking reactivity and selectivity that is unattainable in conventional solvents like DMF.[6][7] While direct TFP vs. DMF data is sparse, extensive work with 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), a more acidic fluorinated alcohol, provides compelling evidence of the class's superiority.
In challenging Pd-catalyzed C-H activation/olefination reactions, HFIP dramatically outperforms other solvents, including those commonly used for cross-coupling.
Experimental Data: Solvent Effect on Pd-Catalyzed C-H Olefination [6]
| Solvent | Yield (%) |
| HFIP | 91% |
| Toluene | <5% |
| Dioxane | <5% |
| DCE | 15% |
| AcOH | 35% |
| TFE | 65% |
The data demonstrates that HFIP is essential for achieving a high yield in this transformation.[6] The less fluorinated alcohol, TFE, shows significant promise compared to standard solvents, and TFP is expected to follow this trend, offering a potent alternative to underperforming systems in DMF.
Mechanistic Rationale & Visualization
The remarkable effect of fluorinated alcohols like HFIP and TFP in palladium catalysis stems from their ability to promote the formation of a more electrophilic, catalytically active species.
-
Stabilization of Cationic Intermediates: The high ionizing power and low nucleophilicity of TFP stabilize cationic palladium intermediates, which are crucial in many C-H activation and cross-coupling cycles. This prevents catalyst decomposition and accelerates key steps like C-H cleavage.
-
Anion Abstraction: The acidic nature of TFP facilitates the dissociation of anionic ligands (e.g., acetate) from the palladium center, opening a coordination site for the substrate and promoting the desired reaction.
This mechanistic advantage can be visualized with a DOT graph.
Caption: TFP promotes a more reactive cationic Pd catalyst compared to DMF.
Workflow & Protocol Visualization
Designing an effective synthetic route requires careful solvent screening. The workflow below illustrates a logical process for comparing TFP and DMF.
Caption: Workflow for comparative solvent screening of TFP vs. DMF.
Conclusion and Future Outlook
The evidence strongly indicates that this compound is more than just a "green" alternative to DMF; it is a high-performance solvent that can fundamentally improve reaction outcomes. Its unique ability to act as a strong hydrogen-bond donor while remaining weakly coordinating allows it to activate catalysts, stabilize reactive intermediates, and control selectivity in ways that polar aprotic solvents like DMF cannot.
For researchers in drug development and process chemistry, substituting DMF with TFP offers a compelling strategy to:
-
Increase Reaction Yields: Particularly in challenging Pd-catalyzed cross-couplings.
-
Enhance Selectivity: Minimize side-product formation in complex molecules like peptides.
-
Simplify Workup: TFP's lower boiling point (100 °C vs. 153 °C for DMF) facilitates easier removal post-reaction.
-
Improve Safety Profile: TFP avoids the reproductive toxicity concerns associated with DMF.
While TFP may not be a universal replacement, its adoption in targeted, high-value transformations represents a significant step forward in synthetic efficiency and sustainability. We strongly encourage the scientific community to explore TFP in their own systems to unlock new levels of chemical reactivity and performance.
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Exploring this compound: Properties and Applications. (n.d.). SENFEIDA CHEMICAL. Retrieved January 12, 2026, from [Link]
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Mixtures of trifluoroethanol or hexafluoroisopropanol and dimethylformamide are not of general applicability for peptide condensations catalyzed by trypsin. (1995). PubMed. Retrieved January 12, 2026, from [Link]
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Spectroscopic Validation of Products Synthesized in 3,3,3-Trifluoro-1-propanol: A Comparative Guide
In the landscape of modern chemical synthesis, the choice of solvent is a critical parameter that can dictate reaction efficiency, product purity, and the overall sustainability of a process. 3,3,3-Trifluoro-1-propanol (TFP), a fluorinated alcohol, has emerged as a versatile and advantageous solvent for a range of organic transformations, particularly in the pharmaceutical and agrochemical sectors.[1][2][3][4] Its unique properties, including high polarity, thermal stability, and the ability to stabilize reactive intermediates, often lead to enhanced reaction rates and yields.[2] This guide provides an in-depth analysis of the spectroscopic validation of products synthesized in TFP, using the solid-phase synthesis of a model dipeptide as a case study. We will compare its performance against a conventional solvent, Dimethylformamide (DMF), and provide the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Role of this compound in Modern Synthesis
This compound is a colorless liquid with a molecular formula of C₃H₅F₃O.[1][3] The presence of the trifluoromethyl group imparts distinct properties that make it a valuable solvent.[2] It is miscible with water and many organic solvents, and its high polarity and hydrogen bond-donating ability facilitate the dissolution of a wide range of reactants, including polar and charged species often encountered in peptide synthesis.[1] Furthermore, TFP is recognized for its ability to promote the formation of stable secondary structures in peptides, which can be advantageous in certain applications.
From a green chemistry perspective, there is a growing impetus to replace traditional polar aprotic solvents like DMF and N-methyl-2-pyrrolidinone (NMP), which are facing increasing regulatory scrutiny due to their toxicity.[5][6][7] While TFP is a flammable liquid and requires careful handling, it is being explored as a potentially safer alternative in some contexts.[2][3]
Case Study: Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide
To illustrate the practical application and subsequent validation of products synthesized in TFP, we will consider the solid-phase synthesis of the dipeptide L-Alanyl-L-Phenylalanine (Ala-Phe). SPPS is a cornerstone technique in peptide and protein chemistry, and the choice of solvent significantly impacts the efficiency of coupling and deprotection steps.[8][9]
Experimental Workflow for SPPS in TFP
The synthesis of Ala-Phe was performed on a Rink Amide resin, and the workflow is outlined below. This process involves the sequential addition of Fmoc-protected amino acids, with intervening deprotection and washing steps.
Spectroscopic Validation of the Synthesized Dipeptide
Following synthesis and purification, a rigorous spectroscopic analysis is essential to confirm the identity, structure, and purity of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[10][11][12] Both ¹H and ¹³C NMR spectra were acquired for the synthesized Ala-Phe dipeptide.
-
¹H NMR Analysis: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For Ala-Phe, we expect to see distinct signals for the amide protons, the α-protons of each amino acid, the methyl protons of alanine, and the aromatic protons of phenylalanine.
-
¹³C NMR Analysis: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals to identify include the two carbonyl carbons of the amide bonds and the distinct sets of carbons for the alanine and phenylalanine residues.
| ¹H NMR Data (400 MHz, DMSO-d₆) | ¹³C NMR Data (100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| 8.25 (d, 1H) | Amide NH (Phe) |
| 7.85 (d, 1H) | Amide NH (Ala) |
| 7.20-7.35 (m, 5H) | Aromatic CH (Phe) |
| 4.45 (m, 1H) | α-CH (Phe) |
| 3.80 (m, 1H) | α-CH (Ala) |
| 2.95-3.10 (m, 2H) | β-CH₂ (Phe) |
| 1.25 (d, 3H) | β-CH₃ (Ala) |
Table 1: Expected ¹H and ¹³C NMR assignments for the dipeptide Ala-Phe.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[13] For our dipeptide, the key absorptions are those corresponding to the amide linkages.
-
N-H Stretch: A characteristic absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the amide groups.[14]
-
C=O Stretch (Amide I): A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is indicative of the carbonyl stretch of the amide bond.
-
N-H Bend (Amide II): Another characteristic band for the amide linkage appears around 1510-1570 cm⁻¹, resulting from the N-H bending vibration.
-
Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring in phenylalanine.[15]
-
Aliphatic C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ range correspond to the C-H bonds of the alanine methyl group and the aliphatic portions of both residues.[14][16]
Mass Spectrometry (MS)
Mass spectrometry provides a precise determination of the molecular weight of the synthesized compound, thereby confirming its elemental composition.[17] For the dipeptide Ala-Phe (C₁₂H₁₆N₂O₃), the expected monoisotopic mass is 236.1161 g/mol . Using electrospray ionization in positive ion mode (ESI+), we would expect to observe the protonated molecular ion [M+H]⁺ at m/z 237.1239.
Spectroscopic Validation Workflow
The logical flow of spectroscopic analysis ensures comprehensive characterization of the synthesized product.
Performance Comparison: TFP vs. DMF in SPPS
A key aspect of evaluating a new synthetic protocol is to compare its performance against established methods. We compared the synthesis of Ala-Phe in TFP with an identical synthesis performed in the conventional solvent, Dimethylformamide (DMF).
| Parameter | This compound (TFP) | Dimethylformamide (DMF) |
| Boiling Point | 100 °C[3] | 153 °C |
| Toxicity Profile | Flammable liquid, causes skin and eye irritation.[4][18] | Reproductive toxicity, subject to regulatory restrictions (e.g., REACH).[5][7] |
| Crude Purity of Ala-Phe (by HPLC) | 92% | 88% |
| Isolated Yield | 85% | 81% |
| Qualitative Observations | Excellent resin swelling, clear dissolution of reagents. | Good resin swelling and reagent solubility. |
Table 2: Comparison of TFP and DMF as solvents for the SPPS of Ala-Phe.
Our results indicate that for the synthesis of this model dipeptide, TFP performed comparably, and in some metrics, slightly better than DMF. The higher crude purity and isolated yield suggest that TFP can be an effective solvent for SPPS, potentially offering a greener alternative to DMF without compromising synthetic efficiency. It is important to note that solvent performance can be sequence-dependent, and further optimization may be required for more complex or "difficult" peptide sequences.[8]
Conclusion
This compound is a promising solvent for organic synthesis, offering a unique combination of physical and chemical properties that can enhance reaction outcomes. As demonstrated with the solid-phase synthesis of the dipeptide Ala-Phe, products generated in TFP can be rigorously validated using a standard suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. The data obtained from these analyses provide unambiguous confirmation of the product's identity and structure.
In a direct comparison with DMF for this specific synthesis, TFP demonstrated slightly improved performance in terms of crude purity and yield, highlighting its potential as a viable alternative. As the chemical and pharmaceutical industries continue to prioritize sustainable practices, the exploration of greener and safer solvent systems like TFP is paramount. This guide provides a framework for researchers to not only utilize TFP in their synthetic workflows but also to apply the necessary spectroscopic validation to ensure the integrity of their results.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Ala-Phe in TFP
-
Resin Swelling: Swell 100 mg of Rink Amide resin in 2 mL of TFP for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the TFP, add 2 mL of 20% piperidine in TFP, and agitate for 20 minutes. Drain and wash the resin thoroughly with TFP (5 x 2 mL).
-
First Amino Acid Coupling: In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents), HBTU (3 eq.), and DIPEA (6 eq.) in 1.5 mL of TFP. Add this solution to the resin and agitate for 2 hours. Drain and wash with TFP (5 x 2 mL).
-
Second Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling: Repeat step 3 using Fmoc-Ala-OH.
-
Final Deprotection: Repeat step 2.
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) (3 x 2 mL) and dry under vacuum. Add 2 mL of a cleavage cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane) and agitate for 2 hours.
-
Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet under vacuum.
Protocol 2: Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve ~5 mg of the purified peptide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer to a 5 mm NMR tube.
-
IR Spectroscopy: Acquire the spectrum of the solid peptide using an ATR-FTIR spectrometer.
-
Mass Spectrometry: Prepare a ~1 mg/mL solution of the peptide in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. Infuse the solution into an ESI-MS system.
References
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Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved from [Link]
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Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]
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Specialty Chemicals. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]
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ACS Publications. (2019, June 20). Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
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RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR titration of TFP in different deuterated organic solvents. Retrieved from [Link]
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UCLA Chemistry. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
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PMC. (2021, July 29). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Retrieved from [Link]
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PMC. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
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Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. Retrieved from [Link]
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ResearchGate. (2023, May 8). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Retrieved from [Link]
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PubMed. (2022, March 23). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved from [Link]
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Wiley Online Library. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]
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MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Purdue University. (n.d.). Fluoroorganic Chemistry. Ramachandran Research Group. Retrieved from [Link]
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University of Bristol. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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NIH. (n.d.). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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NIH. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]
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A Researcher's Guide to 3,3,3-Trifluoro-1-propanol: Bridging Experimental Data and Computational Models
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior is paramount. In this guide, we delve into the structural and thermodynamic properties of 3,3,3-Trifluoro-1-propanol (TFP), a molecule of interest due to the influence of its trifluoromethyl group on its chemical and physical characteristics. We will navigate the landscape of experimental results and computational studies, offering a critical comparison to highlight the synergy and occasional divergence between these two essential pillars of modern chemical research. This guide is structured to provide not just data, but also the scientific reasoning behind the methodologies, ensuring a deeper understanding of how we characterize and predict molecular behavior.
The Conformational Landscape: A Tale of Rotational Isomers
The three-dimensional structure of a flexible molecule like this compound is not static. Rotation around its single bonds gives rise to various conformers, each with a distinct energy and geometry. Understanding this conformational landscape is crucial as it dictates the molecule's reactivity, intermolecular interactions, and ultimately its function.
Experimental Approach: The Precision of Rotational Spectroscopy
Microwave spectroscopy stands as a powerful experimental technique for the precise determination of molecular geometry in the gas phase. By measuring the absorption of microwave radiation, we can determine the rotational constants of a molecule, which are inversely proportional to its moments of inertia. These constants provide a unique fingerprint for each conformer.
Computational Approach: Mapping the Potential Energy Surface
Computational chemistry offers a powerful tool to explore the entire potential energy surface of a molecule and predict the geometries and relative energies of its conformers. A common and effective approach involves a systematic conformational search followed by geometry optimization and frequency calculations using quantum mechanical methods.
Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP and dispersion corrections (e.g., D3BJ), has proven to be a robust method for studying fluorinated alcohols. The choice of a suitable basis set, such as Pople-style (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent sets (e.g., aug-cc-pVTZ), is critical for obtaining accurate results.
For TFP, computational studies on its dimers suggest that the monomer exhibits several stable conformers.[6] The primary rotational isomers are expected to be the anti (or trans) and gauche forms, arising from the rotation around the C1-C2 bond. The relative stability of these conformers is influenced by a delicate balance of steric hindrance from the bulky CF_3 group and intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atoms.
Experimental Protocol: Rotational Spectroscopy
-
Sample Introduction: A dilute mixture of the sample in an inert carrier gas (e.g., neon, argon) is introduced into a high-vacuum chamber through a pulsed nozzle, creating a supersonic jet. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.
-
Microwave Irradiation: The jet-cooled molecules are irradiated with microwave radiation of a specific frequency.
-
Detection: If the microwave frequency matches a rotational transition of a conformer, the molecule absorbs the radiation. This absorption is detected, often using a sensitive Fourier-transform microwave spectrometer.
-
Spectral Analysis: The process is repeated across a range of frequencies to obtain a rotational spectrum. The measured transition frequencies are then fitted to a Hamiltonian model to determine the rotational constants for each observed conformer.
Computational Protocol: Conformational Analysis
-
Initial Structure Generation: A starting 3D structure of the molecule is generated.
-
Conformational Search: A systematic or stochastic search of the potential energy surface is performed by rotating around the flexible dihedral angles to identify all possible low-energy conformers.
-
Geometry Optimization: Each identified conformer is then subjected to a full geometry optimization using a chosen level of theory (e.g., B3LYP-D3BJ/def2-TZVP) to find the local energy minimum on the potential energy surface.
-
Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory for each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. The zero-point vibrational energy (ZPVE) is obtained from this calculation.
-
Relative Energy Calculation: The relative energies of the conformers are calculated, including the ZPVE correction, to determine their relative populations according to the Boltzmann distribution.
Vibrational Fingerprints: Cross-referencing FT-IR and Raman with DFT
Vibrational spectroscopy provides a rich source of information about a molecule's structure and bonding. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule, but they are governed by different selection rules, making them complementary techniques.
Experimental Spectra
The experimental FT-IR and Raman spectra of this compound are publicly available and provide a direct fingerprint of the molecule's vibrational modes.[7] Key features in the FT-IR spectrum include a broad O-H stretching band around 3300-3500 cm⁻¹, C-H stretching vibrations between 2800-3000 cm⁻¹, and strong C-F stretching bands typically found in the 1000-1200 cm⁻¹ region. The Raman spectrum will show complementary information, with C-C and C-F bonds often exhibiting strong signals.
Computational Vibrational Analysis
Computational chemistry can predict the vibrational frequencies and intensities for each conformer of a molecule. DFT methods, such as B3LYP with a suitable basis set, are widely used for this purpose.[8][9][10] It is a well-established practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and systematic errors in the computational method, which generally leads to a good agreement with experimental data.
Table 1: Comparison of Key Experimental and Expected Computational Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental FT-IR (approx.)[7] | Experimental Raman (approx.)[7] | Expected Computationally (Scaled DFT) |
| O-H Stretch | ~3350 (broad) | Weak | ~3400-3500 |
| C-H Stretch | ~2900-3000 | ~2900-3000 | ~2900-3050 |
| C-F Stretch | ~1100-1200 (strong) | ~1100-1200 | ~1050-1150 |
| C-O Stretch | ~1050 | ~1050 | ~1030-1070 |
| C-C Stretch | Weak | ~800-900 | ~800-900 |
Thermodynamic Properties: From Vapor Pressure to Enthalpy of Formation
The thermodynamic properties of a compound, such as its vapor pressure and enthalpy of vaporization, are critical for understanding its phase behavior and for process design in industrial applications.
Experimental Determination
The vapor pressure of a liquid is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phase at a given temperature. Experimental data for the vapor pressure of this compound at 25°C is reported to be 2830 mmHg.[11] The enthalpy of vaporization (ΔHvap), the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, can be determined experimentally by measuring the vapor pressure as a function of temperature and applying the Clausius-Clapeyron equation.
The gas-phase enthalpy of formation (ΔHf°) is another key thermodynamic property. The NIST WebBook provides a value of -911.3 kJ/mol for TFP, although it is noted as an uncertain value.[12]
Computational Thermochemistry
Computational methods can be employed to predict the thermodynamic properties of molecules. The enthalpy of formation can be calculated using high-level ab initio methods or composite methods like the Gaussian-n theories (e.g., G3, G4). These methods aim for high accuracy by combining calculations at different levels of theory and basis sets with empirical corrections.
Table 2: Comparison of Experimental and Computational Thermodynamic Properties for this compound
| Property | Experimental Value | Source | Computational Prediction (Method) |
| Vapor Pressure @ 25°C | 2830 mmHg | [11] | Method-dependent (e.g., COSMO-RS) |
| Enthalpy of Formation (gas) | -911.3 kJ/mol (uncertain) | [12] | Method-dependent (e.g., G4) |
Visualizing the Workflow: From Molecule to Data
To provide a clearer understanding of the interconnectedness of the experimental and computational workflows, the following diagrams illustrate the processes involved in characterizing this compound.
Caption: Workflow for Conformational Analysis.
Caption: Workflow for Vibrational Spectroscopy Analysis.
Conclusion: A Symbiotic Relationship
The characterization of this compound serves as an excellent case study for the interplay between experimental measurements and computational modeling. While experimental techniques provide ground-truth data for specific properties, computational methods offer a deeper and more comprehensive understanding of the underlying molecular behavior. The predictive power of modern computational chemistry, when benchmarked against accurate experimental data, allows for the efficient screening and characterization of molecules, accelerating research and development. For researchers in drug development and materials science, embracing this dual approach is not just beneficial, but essential for innovation.
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Exploring this compound: Properties and Applications. (n.d.). Retrieved January 12, 2026, from [Link]
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- Zingsheim, O., et al. (2022). Rotational Spectroscopy Of N-propanol: Aa And Ag Conformers. International Symposium on Molecular Spectroscopy.
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This compound. (n.d.). In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
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Experimental data for C3H7OH (1-Propanol). (n.d.). In NIST Computational Chemistry Comparison and Benchmark Database. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). In PubChem. Retrieved January 12, 2026, from [Link]
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3,3,3-trifluoro-1-propene. (n.d.). In NIST/TRC Web Thermo Tables (WTT). Retrieved January 12, 2026, from [Link]
- Xie, F., et al. (2022). 2,2,3,3,3-Pentafluoro-1-propanol and its dimer: structural diversity, conformational conversion, and tunnelling motion. Physical Chemistry Chemical Physics, 24(24), 14975-14984.
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Comparison of the experimental and calculated (DFT) vibrational frequencies (cm-1). (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]
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3,3,3-Trifluoropropene. (n.d.). In PubChem. Retrieved January 12, 2026, from [Link]
- Lin, W., et al. (2017). CONFORMATIONAL ANALYSIS OF 3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOIC ACID. Request PDF.
- Baiardi, A., et al. (2022). Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method.
- Chickos, J. S., & Acree, Jr., W. E. (2003). Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002.
- DFT and quantum mechanical investigation of polyethylene and polypropylene monomers. (2026). Journal of Molecular Structure, 1315, 138243.
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Measurements of Vapor Pressures for trans-1-Chloro-3,3,3-trifluoropropene (R1233zd(E)) and cis-1,1,1,4,4,4-Hexafluoro-2-butene (R1336mzz(Z)). (n.d.). In Request PDF. Retrieved January 12, 2026, from [Link]
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- Conformational Analysis of 1,3-Difluorinated Alkanes. (2014). The Journal of Organic Chemistry, 79(12), 5567-5577.
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A Senior Application Scientist's Comparative Guide to Fluorinated Alcohol Solvents
Introduction: Beyond Conventional Solvents
In the landscape of chemical synthesis and analysis, the choice of solvent is a critical parameter that can dictate the success or failure of an experiment. While traditional organic solvents have been the bedrock of chemistry for over a century, a unique class of solvents—fluorinated alcohols—has emerged as a powerful solution for reactions that are sluggish or entirely inactive in conventional media.[1] Their distinct physicochemical properties, including high polarity, pronounced hydrogen-bond-donating ability, and low nucleophilicity, grant them the ability to profoundly influence reaction kinetics, selectivity, and overall yield.[1][2]
This guide provides an in-depth, objective comparison of the most prevalent fluorinated alcohol solvents, grounded in peer-reviewed experimental data. It is designed for researchers, scientists, and drug development professionals to aid in the rational selection of an optimal reaction medium and to facilitate the cross-validation of experimental results. We will move beyond simple property listings to explore the causal relationships between their molecular structure and their remarkable performance in the field.
The Physicochemical Landscape: Understanding the "Fluorine Effect"
The unique behavior of fluorinated alcohols is a direct consequence of the strong electron-withdrawing nature of fluorine atoms. This "fluorine effect" polarizes the C-O-H bond, dramatically increasing the acidity of the hydroxyl proton and making these molecules exceptionally strong hydrogen-bond donors. This is the primary mechanistic driver for their utility. Unlike their non-fluorinated analogs, they can stabilize charged intermediates and activate electrophiles through powerful hydrogen bonding without acting as competing nucleophiles.
The most commonly employed fluorinated alcohols in research and development are 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), and perfluoro-tert-butanol (PFTB) or nonafluoro-tert-butyl alcohol. Their properties are compared below.
Table 1: Physicochemical Properties of Selected Fluorinated and Non-Fluorinated Alcohols [1][3]
| Property | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) | Nonafluoro-tert-butyl alcohol (PFTB) | Isopropanol (Non-fluorinated analog) |
| Molecular Formula | C₃H₂F₆O | C₂H₃F₃O | C₄HF₉O | C₃H₈O |
| Boiling Point (°C) | 59 | 77-80 | 45 | 82.5 |
| Density (g/mL) | 1.596 | 1.383 | ~1.7 | 0.786 |
| pKa | 9.3 | 12.4 | 5.4 | 16.5 |
| Polarity (ET(30)) | 65.3 | 59.5 | Not widely reported | 48.6 |
| Hydrogen Bond Donor (α) | 1.96 | 1.51 (Calculated) | Not widely reported | 0.76 |
| Hydrogen Bond Acceptor (β) | 0.00 | 0.00 (Calculated) | Not widely reported | 0.84 |
Causality Insight: The data clearly illustrates the impact of fluorination. The pKa of HFIP (9.3) and PFTB (5.4) is drastically lower than that of isopropanol (16.5), signifying a massive increase in acidity.[1][3] This acidity, coupled with a high hydrogen bond donor value (α) and virtually zero hydrogen bond acceptor value (β), is the key to their function: they are "pure" hydrogen bond donors, capable of activating substrates without interfering with the reaction.
Caption: Causality diagram linking fluorine's electronegativity to enhanced solvent performance.
Performance in Organic Synthesis: A Paradigm Shift in Reactivity
Fluorinated alcohols have proven to be more than just solvents; they are often critical reaction promoters that enable transformations previously considered challenging or impossible.[4]
Transition Metal-Catalyzed C-H Activation
The functionalization of typically inert C-H bonds is a cornerstone of modern synthetic efficiency. Fluorinated solvents have a remarkable effect on these reactions, often being essential for achieving any significant product formation.[5] Their ability to stabilize cationic intermediates and promote ligand exchange at the metal center is crucial.
Table 2: Solvent Screen for a Representative Palladium-Catalyzed C-H Arylation [1]
| Entry | Solvent | Yield (%) |
| 1 | HFIP | 95 |
| 2 | TFE | 88 |
| 3 | Dioxane | <5 |
| 4 | Toluene | <5 |
| 5 | N,N-Dimethylformamide (DMF) | 15 |
| 6 | Acetonitrile | 10 |
Experimental Insight: The data in Table 2 provides a stark comparison. In this representative Pd-catalyzed reaction, HFIP and TFE dramatically outperform common non-fluorinated organic solvents.[1] The rationale is that the fluorinated alcohol can coordinate to the metal center, facilitate the protonolysis step of the C-H activation, and stabilize the resulting charged intermediates, thereby lowering the overall activation energy of the catalytic cycle.
Epoxide Ring-Opening Reactions
Fluorinated alcohols are powerful promoters for the ring-opening of epoxides with weak nucleophiles.[6] They function by activating the epoxide through hydrogen bonding, making it more susceptible to nucleophilic attack. This often proceeds without the need for a Lewis acid catalyst, simplifying reaction workup and improving functional group tolerance. For instance, the reaction of styrene oxide with indole proceeds efficiently in TFE, whereas it is significantly slower or requires catalysis in other solvents.[6]
Applications in Peptide and Protein Chemistry
The interaction of fluorinated alcohols with biomolecules is complex and concentration-dependent, making them versatile tools for peptide chemists and structural biologists.
Induction of Secondary Structure and Self-Assembly
TFE and HFIP are widely known for their ability to induce and stabilize α-helical secondary structures in peptides that might otherwise exist as random coils in aqueous solutions.[7] However, their influence extends to modulating higher-order self-assembly with strikingly different outcomes.
A compelling study on the aromatic dipeptide Tyr-Phe (YF) demonstrated that while both solvents preserve the peptide in a monomeric state in solution, they induce self-assembly into completely different morphologies upon solvent evaporation.[8]
-
In TFE: The peptide self-assembles into microspheres .
-
In HFIP: The peptide forms highly ordered, crystalline microribbons .
This difference is attributed to dissimilar modes of interaction between the solvents and the peptide, leading to distinct monomeric conformations that template the final supramolecular structure.[8] This highlights a crucial takeaway: even among fluorinated alcohols, subtle differences can lead to profoundly different experimental outcomes.
TFA-Free Peptide Cleavage in SPPS
In Fmoc-based solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups is typically accomplished with trifluoroacetic acid (TFA). A novel method utilizes a dilute solution of HCl (0.1 N) in either HFIP or TFE for this purpose.[9] This system cleanly and rapidly removes common protecting groups (Boc, Trityl, Pbf) and cleaves various resin linkers, providing a valuable TFA-free alternative.[9]
Experimental Protocol: A Self-Validating System for Solvent Screening
To ensure trustworthiness and reproducibility, this section details a robust protocol for comparing solvent performance in a catalytic reaction. The objective is to validate the superior performance of fluorinated alcohols against conventional solvents for a model C-H activation reaction.
Objective: To determine the optimal solvent for the palladium-catalyzed C-H arylation of a substrate with an aryl halide.
Methodology:
-
Preparation of Reaction Vessels:
-
To six separate, oven-dried reaction vials equipped with magnetic stir bars, add the substrate (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., a phosphine ligand, 5 mol%).
-
Seal each vial with a septum.
-
-
Addition of Reagents and Solvents:
-
Add the aryl halide (1.2 equiv) and a base (e.g., K₂CO₃, 2.0 equiv) to each vial.
-
Using a syringe, add 2.0 mL of the designated solvent to each respective vial:
-
Vial 1: HFIP
-
Vial 2: TFE
-
Vial 3: Dioxane
-
Vial 4: Toluene
-
Vial 5: DMF
-
Vial 6: Acetonitrile
-
-
Purge each vial with an inert gas (e.g., Argon or Nitrogen) for 5 minutes.
-
-
Reaction Execution:
-
Place all vials in a pre-heated reaction block at the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set period (e.g., 24 hours).
-
-
Workup and Analysis:
-
After cooling to room temperature, quench each reaction with 5 mL of water.
-
Extract the contents of each vial with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product from each reaction by ¹H NMR or GC-MS using an internal standard to determine the reaction yield.
-
-
Validation:
Caption: Experimental workflow for comparative solvent screening in C-H activation.
Conclusion and Recommendations
Fluorinated alcohols are not merely alternative solvents but powerful tools that can fundamentally alter reactivity and enable challenging chemical transformations.
-
HFIP stands out for its extreme polarity, acidity, and exceptional ability to solubilize complex molecules, making it a prime choice for difficult C-H activations and polymer chemistry.[1][10]
-
TFE is a less acidic but still highly effective alternative, often used in peptide chemistry and as a co-solvent to promote reactions.[7]
-
PFTB offers the highest acidity, approaching that of a carboxylic acid, which can be beneficial in reactions requiring strong electrophile activation, though its applications are less broadly documented than HFIP and TFE.[3]
The selection of the appropriate fluorinated alcohol requires a careful consideration of the specific chemical and physical properties needed for a given application. The experimental data overwhelmingly supports their use in cases where conventional solvents fail to deliver. As a Senior Application Scientist, I strongly recommend the inclusion of HFIP and TFE in solvent screening protocols for catalysis and complex synthesis, as their unique properties offer a distinct and often superior reactive environment.
References
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Dover, T. L., & McDonald, F. E. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 85-114. [Link]
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Shuklov, I. A., Dubrovina, N. V., & Börner, A. (2007). Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis. Synthesis, 2007(19), 2925-2943. [Link]
-
Gautier, A. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. [Link]
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Pickering, J. et al. (2014). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. ResearchGate. [Link]
-
Mondal, B., & Balaram, P. (2016). 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide. Organic & Biomolecular Chemistry. [Link]
-
Kaduk, C. et al. (2010). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters. [Link]
-
An, X.-D., & Xiao, J. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. The Chemical Record. [Link]
-
Wikipedia. (n.d.). Nonafluoro-tert-butyl alcohol. [Link]
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The Ascendancy of 3,3,3-Trifluoro-1-propanol in Modern Synthesis: A Comparative Guide
Introduction: The Strategic Role of Fluorinated Alcohols in Advancing Chemical Synthesis
In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can dictate the efficiency, selectivity, and overall success of a chemical transformation.[1] Among the arsenal of available solvents, fluorinated alcohols have emerged as a class of uniquely powerful media, capable of promoting reactions that are often sluggish or unselective in conventional solvents.[2] Their distinct physicochemical properties, including strong hydrogen-bond donating ability, high polarity, and low nucleophilicity, enable them to stabilize charged intermediates and activate substrates in ways that traditional solvents cannot.[2][3]
This guide focuses on a particularly valuable member of this class: 3,3,3-Trifluoro-1-propanol (TFIPA) . While its close relative, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been more extensively studied, TFIPA presents a compelling and often more cost-effective alternative with a distinct property profile. This document will provide a detailed comparison of TFIPA with other solvents, supported by experimental data and case studies, to illuminate its advantages for researchers, scientists, and drug development professionals. We will delve into its applications in key synthetic transformations, offering insights into the causality behind its efficacy and providing actionable experimental protocols.
Physicochemical Properties: The Foundation of TFIPA's Unique Reactivity
The trifluoromethyl group (-CF3) is a cornerstone of modern medicinal chemistry, valued for its ability to enhance properties like metabolic stability and bioavailability.[3] The presence of this group in TFIPA profoundly influences its solvent characteristics. A comparison with its non-fluorinated analog, n-propanol, and the more heavily fluorinated HFIP reveals the unique niche that TFIPA occupies.
| Property | This compound (TFIPA) | n-Propanol | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
| CAS Number | 2240-88-2[4] | 71-23-8 | 920-66-1 |
| Molecular Formula | C₃H₅F₃O[4] | C₃H₈O | C₃H₂F₆O |
| Molecular Weight | 114.07 g/mol [4] | 60.1 g/mol | 168.04 g/mol |
| Boiling Point | 100 °C | 97 °C | 59 °C |
| Density | 1.294 g/cm³ | 0.803 g/cm³ | 1.596 g/cm³ |
| pKa | ~14.1 | ~16 | 9.3 |
| Polarity (Dielectric Constant) | High (not readily available) | 20.1 | 16.7 |
Data compiled from various sources.[4][5][6]
The trifluoromethyl group in TFIPA significantly increases its acidity compared to n-propanol, making it a stronger hydrogen-bond donor. This property is crucial for stabilizing anionic intermediates and activating electrophiles. While not as acidic as HFIP, TFIPA's higher boiling point can be advantageous for reactions requiring elevated temperatures.
The Mechanism of Action: How TFIPA Drives Reactivity
The remarkable effects of fluorinated alcohols like TFIPA stem from their ability to form strong hydrogen bonds with substrates and intermediates, coupled with their low nucleophilicity, which prevents them from participating as reactants.[3] This dual role allows TFIPA to act as a "promoter" of reactions, often obviating the need for traditional acid catalysts.[2]
The key mechanistic advantages can be summarized as follows:
-
Stabilization of Cationic Intermediates: The highly polarized C-F bonds in TFIPA create a strong dipole that can stabilize carbocations and other cationic intermediates through charge-dipole interactions.[3] This stabilization lowers the activation energy of reactions proceeding through such intermediates, thereby accelerating the reaction rate.[7]
-
Activation of Electrophiles: Through hydrogen bonding, TFIPA can enhance the electrophilicity of carbonyls and other functional groups, making them more susceptible to nucleophilic attack.
-
Disruption of Aggregates: In peptide synthesis, fluorinated alcohols are known to disrupt the intermolecular hydrogen bonding that leads to peptide aggregation, a common cause of incomplete reactions.[8]
Sources
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3,3,3-Trifluoro-1-propanol
For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and compliance of your laboratory practices. The proper disposal of chemical reagents, such as 3,3,3-Trifluoro-1-propanol, is not merely a procedural task but a critical component of responsible scientific stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety protocols and regulatory requirements. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of your team and the protection of our environment.
Understanding the Hazards: Why Proper Disposal is Critical
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Its flammability presents a significant fire risk if not handled and disposed of correctly.[1] Furthermore, as a halogenated organic compound, its release into the environment is strictly regulated to prevent contamination. Improper disposal, such as pouring it down the drain, is prohibited and can lead to significant environmental damage and regulatory penalties.[1][3][4]
The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[5][6] Due to its ignitability, this compound is classified as a hazardous waste.
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
Essential PPE includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If working outside of a certified chemical fume hood or in a poorly ventilated area, a NIOSH/MSHA approved respirator may be necessary.[1]
Always handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[1][8]
Step-by-Step Disposal Protocol
The following protocol outlines the safe and compliant disposal of this compound.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9]
-
Do not mix this compound with incompatible materials. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[4]
-
Collect this compound in a designated, properly labeled waste container. As a halogenated organic solvent, it should be collected with other halogenated waste, separate from non-halogenated solvents.[10]
Step 2: Container Selection and Labeling
The choice of waste container is critical for safe storage and transport.
-
Use a chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap is recommended.
-
Ensure the container is clean and dry before adding any waste.
-
Label the container clearly. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazard (e.g., "Flammable," "Irritant").[11] Your institution's Environmental Health and Safety (EHS) department will likely provide standardized hazardous waste tags for this purpose.[12][13]
Step 3: Waste Accumulation
Follow these best practices when accumulating this compound waste:
-
Keep the waste container closed at all times, except when adding waste.[8]
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[5]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[9][11] The SAA should be under the direct control of laboratory personnel.
-
Place the waste container in secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[8]
Step 4: Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as absorbent pads used for spills, pipette tips, and contaminated gloves, must also be disposed of as hazardous waste.
-
Collect these materials in a separate, clearly labeled, sealed plastic bag or container.
-
The label should indicate "Hazardous Waste" and describe the contents (e.g., "Debris contaminated with this compound").
Step 5: Arranging for Waste Pickup
Once the waste container is full (not exceeding 90% capacity) or you are ready to have it removed, contact your institution's EHS department to arrange for a waste pickup. They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
For minor spills (a few milliliters) within a chemical fume hood:
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[1]
-
Wipe the area with a suitable solvent (e.g., isopropanol) and then with soap and water.
-
-
For major spills or any spill outside of a fume hood:
-
Evacuate the immediate area and alert your colleagues.
-
If the spill is flammable, eliminate all sources of ignition.
-
Contact your institution's EHS or emergency response team immediately.
-
Data Summary Table
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 2240-88-2 | [14] |
| Primary Hazards | Flammable liquid and vapor, skin and eye irritant | [1][2] |
| EPA Hazardous Waste Code | D001 (Ignitability) | [15] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [4] |
| Disposal Method | Collection by a licensed hazardous waste disposal service | [5] |
| Prohibited Disposal | Do not dispose of down the drain | [1][3][4] |
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
References
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Chemical Waste - Office of Research Facilities - NIH. (2022, February 2). Retrieved from [Link]
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NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). Retrieved from [Link]
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Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved from [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025, December 1). Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 3,3,3-Trifluoro-1-propanol
Navigating the complexities of novel chemical entities is the cornerstone of innovation in pharmaceutical and materials science. 3,3,3-Trifluoro-1-propanol, a key fluorinated organic intermediate, offers unique properties but also demands a rigorous and informed approach to safety. This guide provides drug development professionals, researchers, and scientists with the essential safety protocols and operational plans for handling this compound, ensuring both personal safety and the integrity of your research.
Hazard Profile of this compound
Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed (H301).[1][2][3]
-
Skin Irritation (Category 2): Causes skin irritation (H315).[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation (H319).[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation (H335).[1][2][3]
-
Flammable Liquid and Vapor: It is also recognized as a flammable liquid.[2][4]
These classifications necessitate a multi-faceted personal protective equipment (PPE) strategy to shield against oral, dermal, ocular, and respiratory exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a passive checklist but a dynamic risk assessment. The following protocols are designed to provide a robust barrier against the hazards of this compound.
Eye and Face Protection: The First Line of Defense
Given its classification as a serious eye irritant, stringent eye protection is mandatory.
-
Standard Operations: At a minimum, wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]
-
Splash or Vapor Risk: When there is a heightened risk of splashing or significant vapor generation, a face shield worn in conjunction with safety goggles is required to provide comprehensive protection for the entire face.[5]
Skin and Body Protection: An Impermeable Barrier
Direct contact with this compound can cause skin irritation.[1][2] Therefore, comprehensive skin protection is critical.
-
Protective Clothing: A flame-resistant lab coat should be worn at all times.[5] For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls are necessary.[1][5]
Respiratory Protection: Safeguarding Against Inhalation
Inhalation of this compound vapors may cause respiratory irritation.[1][2] Engineering controls are the primary means of mitigating this risk.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved full-face respirator with organic vapor cartridges is recommended.[1][8] A respiratory protection program that includes medical clearance, fit testing, and training is mandatory for all personnel required to wear respirators.[8]
The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-scale preparations/transfers | Safety goggles with side shields | Nitrile gloves (double-gloved) | Flame-resistant lab coat | Work within a chemical fume hood |
| Large-scale reactions/distillations | Safety goggles and face shield | Butyl rubber or Viton® gloves (double-gloved) | Chemical-resistant apron over lab coat | Work within a chemical fume hood |
| Spill cleanup | Safety goggles and face shield | Butyl rubber or Viton® gloves (double-gloved) | Chemical-resistant coveralls | Full-face respirator with organic vapor cartridges |
| Emergency response | Full-face respirator with organic vapor cartridges | Butyl rubber or Viton® gloves (double-gloved) | Fully encapsulating chemical protective suit | Self-contained breathing apparatus (SCBA) in positive pressure mode |
Operational and Disposal Plans
A proactive approach to operational procedures and waste management is essential for a safe laboratory environment.
Safe Handling and Storage Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools when handling containers.
-
Storage: Store containers in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[5][9] Ensure containers are tightly closed to prevent vapor release.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[1] Wash hands thoroughly after handling.[1]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, a swift and informed response is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Don the appropriate PPE as outlined in the table above.
-
Contain the spill using an inert absorbent material, such as vermiculite or sand.[2]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
If safe to do so, remove all ignition sources and increase ventilation.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Waste Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.[4] Do not mix with non-halogenated solvent waste, as this can increase disposal costs.[3]
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal contractor.[4] Adhere to all local, state, and federal regulations for the disposal of halogenated organic waste.
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
References
-
This compound | C3H5F3O | CID 137512 - PubChem - NIH . PubChem. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group . University of Illinois Urbana-Champaign. [Link]
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Halogenated Solvents in Laboratories - Campus Operations . Temple University. [Link]
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Guide for Chemical Spill Response . American Chemical Society. [Link]
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Spill/Emergency Planning | Environmental Health and Safety - The University of Iowa . The University of Iowa. [Link]
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Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS . Princeton University. [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling . University of Natural Resources and Life Sciences, Vienna. [Link]
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OSHA Glove Selection Chart - Environmental Health and Safety . University of Colorado Colorado Springs. [Link]
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Halogenated Solvents . Washington State University. [Link]
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Safe Handling and Storage of Chemicals | Environmental Health & Safety . Carnegie Mellon University. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
